molecular formula C15H20O3 B2667206 Sporogen AO-1 CAS No. 88418-12-6

Sporogen AO-1

Número de catálogo: B2667206
Número CAS: 88418-12-6
Peso molecular: 248.32 g/mol
Clave InChI: PCBDXYONDOCJPR-OANMRLRGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sporogen-AO 1 is a sesquiterpenoid.
Sporogen-AO1 has been reported in Hansfordia pulvinata, Aspergillus flavus, and other organisms with data available.

Propiedades

IUPAC Name

(1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8(2)15-12(17)7-10-5-6-11(16)9(3)14(10,4)13(15)18-15/h7,9,11,13,16H,1,5-6H2,2-4H3/t9-,11+,13+,14+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBDXYONDOCJPR-OANMRLRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCC2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88418-12-6
Record name Sporogen AO 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088418126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Eukaryotic Translation Eluminator: A Technical Guide to the Mechanism of Action of Sporogen AO-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporogen AO-1, a natural product derived from Aspergillus oryzae, has been identified as a specific inhibitor of eukaryotic protein synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. Through an analysis of available data, this document elucidates its targeted cellular processes, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated biological pathways and experimental workflows.

Introduction

The intricate process of protein synthesis is a fundamental pillar of cellular function, and its disruption is a key strategy in the development of novel therapeutics, particularly in oncology and infectious diseases. This compound has emerged as a molecule of interest due to its selective inhibition of eukaryotic translation. This guide synthesizes the findings from key studies to present a detailed account of its molecular mechanism.

Mechanism of Action: Targeting Eukaryotic Translation Elongation

Key Findings:

  • Specificity for Eukaryotes: this compound demonstrates selective inhibitory activity against eukaryotic translation systems, with no discernible effect on prokaryotic (E. coli) protein synthesis.[1] This specificity suggests a target that is structurally or functionally distinct between these domains of life.

  • Independence from Initiation Factors: A critical piece of evidence for its role in elongation comes from studies utilizing the Cricket Paralysis Virus Internal Ribosome Entry Site (CrPV IRES). The CrPV IRES initiates translation in a manner that is independent of canonical eukaryotic initiation factors.[1] The ability of this compound to inhibit CrPV IRES-mediated translation strongly indicates that its target lies downstream of the initiation phase.[1]

  • Focus on Elongation Machinery: Further investigation using a reconstituted cell-free protein synthesis system confirmed that this compound's inhibitory effect persists even in the absence of aminoacyl-tRNA synthetases or translation termination factors. This pinpoints the core elongation machinery, comprising the ribosome and eukaryotic elongation factors, as the direct or indirect target of this compound.[1]

Signaling Pathway and Molecular Interactions

While the precise binding site of this compound on the ribosome or its direct interaction with specific elongation factors such as eEF1A or eEF2 have not yet been fully elucidated, a proposed model of its action is presented below. It is hypothesized that this compound interferes with the cyclical process of aminoacyl-tRNA delivery, peptide bond formation, or translocation.

G Proposed Mechanism of this compound in Eukaryotic Translation Elongation cluster_ribosome 80S Ribosome A_site A Site P_site P Site A_site->P_site Transpeptidation E_site E Site P_site->E_site Translocation P_site->E_site eEF1A_GTP_tRNA eEF1A-GTP-aa-tRNA (Ternary Complex) eEF1A_GTP_tRNA->A_site aa-tRNA delivery eEF2_GTP eEF2-GTP eEF2_GTP->P_site GTP Hydrolysis & Translocation Sporogen_AO1 This compound Sporogen_AO1->A_site Inhibits (Hypothesized) Sporogen_AO1->P_site Inhibits (Hypothesized) Sporogen_AO1->eEF2_GTP Inhibits (Hypothesized)

Caption: Hypothesized interference points of this compound in the eukaryotic translation elongation cycle.

Quantitative Data

The inhibitory potency of this compound has been quantified and compared with known translation inhibitors.

CompoundTarget Organism/SystemAssayIC50 Value (μM)Reference
This compound Eukaryotic (HeLa, wheat germ, yeast)Cell-Free Protein Synthesis7.44 ± 1.63[1]
CycloheximideEukaryoticCell-Free Protein Synthesis0.17 ± 0.05[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments that have been instrumental in elucidating the mechanism of action of this compound.

Cell-Free Protein Synthesis (CFPS) Assay

This assay is fundamental to determining the general inhibitory effect of a compound on protein synthesis in a controlled, acellular environment.

G Workflow for Cell-Free Protein Synthesis Assay start Start prep_lysate Prepare Cell Lysate (e.g., HeLa, Wheat Germ, E. coli) start->prep_lysate add_components Combine Lysate with: - Amino Acids (including labeled) - Energy Source (ATP, GTP) - mRNA template prep_lysate->add_components add_inhibitor Add this compound (or control) at various concentrations add_components->add_inhibitor incubate Incubate at optimal temperature (e.g., 30-37°C) add_inhibitor->incubate measure Measure Protein Synthesis (e.g., radioactivity, fluorescence) incubate->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Caption: Generalized workflow for the cell-free protein synthesis inhibition assay.

Methodology:

  • Lysate Preparation: Cell lysates (e.g., from HeLa cells, wheat germ, or E. coli) are prepared to contain all the necessary machinery for translation (ribosomes, tRNAs, initiation, elongation, and termination factors).

  • Reaction Mixture: The lysate is combined with a reaction buffer containing an energy source (ATP, GTP), a mixture of amino acids (including a labeled amino acid such as ³⁵S-methionine or a fluorescently tagged lysine), and an mRNA template encoding a reporter protein (e.g., luciferase or GFP).

  • Inhibitor Addition: this compound is added to the reaction mixtures at a range of concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reactions are incubated at a temperature optimal for the specific lysate (e.g., 30°C for wheat germ, 37°C for HeLa and E. coli) to allow for protein synthesis.

  • Quantification: The amount of newly synthesized protein is quantified by measuring the incorporation of the labeled amino acid. This can be done through scintillation counting for radioactive labels or fluorescence measurement for fluorescent tags.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the inhibitor concentration.

Cricket Paralysis Virus Internal Ribosome Entry Site (CrPV IRES) Translation Assay

This assay specifically tests for inhibition of the elongation phase of translation, as the CrPV IRES bypasses the need for canonical initiation factors.

G Workflow for CrPV IRES Translation Assay start Start construct_mrna Synthesize bicistronic mRNA: - Cap-dependent reporter (e.g., Renilla) - CrPV IRES-driven reporter (e.g., Firefly) start->construct_mrna setup_cfps Set up Cell-Free Protein Synthesis System (e.g., HeLa lysate) construct_mrna->setup_cfps add_mrna Add bicistronic mRNA to the CFPS system setup_cfps->add_mrna add_inhibitor Add this compound (or control) add_mrna->add_inhibitor incubate Incubate to allow translation add_inhibitor->incubate measure_reporters Measure the activity of both reporter proteins (e.g., luminescence) incubate->measure_reporters analyze Analyze the ratio of CrPV IRES-driven to cap-dependent translation measure_reporters->analyze end End analyze->end

Caption: Experimental workflow for the CrPV IRES-mediated translation inhibition assay.

Methodology:

  • mRNA Construct: A bicistronic mRNA is synthesized. The first cistron encodes a reporter protein (e.g., Renilla luciferase) and is translated via a cap-dependent mechanism. The second cistron is preceded by the CrPV IRES and encodes a different reporter protein (e.g., Firefly luciferase).

  • CFPS Reaction: The bicistronic mRNA is added to a eukaryotic cell-free protein synthesis system, such as a HeLa cell lysate.

  • Inhibitor Treatment: The reaction is performed in the presence and absence of this compound.

  • Reporter Measurement: After incubation, the activities of both reporter proteins are measured sequentially from the same sample using a dual-luciferase assay system.

  • Analysis: The effect of this compound on the ratio of Firefly (IRES-dependent) to Renilla (cap-dependent) luciferase activity is determined. A decrease in the activity of the IRES-driven reporter confirms that the inhibitor acts on a stage of translation subsequent to initiation.

Conclusion and Future Directions

Future research should focus on:

  • Identifying the precise binding site: Utilizing techniques such as cryo-electron microscopy (cryo-EM) of ribosome-Sporogen AO-1 complexes or cross-linking mass spectrometry could reveal the exact molecular interactions.

  • Elucidating interactions with elongation factors: Investigating the effect of this compound on the functions of eEF1A and eEF2 will provide a more detailed understanding of its inhibitory mechanism.

  • Exploring therapeutic potential: Given its specificity for eukaryotic translation, further studies are warranted to evaluate its potential as an anticancer or antifungal agent.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the mechanism and potential applications of this compound. As a targeted inhibitor of a fundamental cellular process, it holds promise for both basic research and therapeutic development.

References

The Eukaryotic Translation Eluminator: A Technical Guide to the Mechanism of Action of Sporogen AO-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporogen AO-1, a natural product derived from Aspergillus oryzae, has been identified as a specific inhibitor of eukaryotic protein synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. Through an analysis of available data, this document elucidates its targeted cellular processes, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated biological pathways and experimental workflows.

Introduction

The intricate process of protein synthesis is a fundamental pillar of cellular function, and its disruption is a key strategy in the development of novel therapeutics, particularly in oncology and infectious diseases. This compound has emerged as a molecule of interest due to its selective inhibition of eukaryotic translation. This guide synthesizes the findings from key studies to present a detailed account of its molecular mechanism.

Mechanism of Action: Targeting Eukaryotic Translation Elongation

Key Findings:

  • Specificity for Eukaryotes: this compound demonstrates selective inhibitory activity against eukaryotic translation systems, with no discernible effect on prokaryotic (E. coli) protein synthesis.[1] This specificity suggests a target that is structurally or functionally distinct between these domains of life.

  • Independence from Initiation Factors: A critical piece of evidence for its role in elongation comes from studies utilizing the Cricket Paralysis Virus Internal Ribosome Entry Site (CrPV IRES). The CrPV IRES initiates translation in a manner that is independent of canonical eukaryotic initiation factors.[1] The ability of this compound to inhibit CrPV IRES-mediated translation strongly indicates that its target lies downstream of the initiation phase.[1]

  • Focus on Elongation Machinery: Further investigation using a reconstituted cell-free protein synthesis system confirmed that this compound's inhibitory effect persists even in the absence of aminoacyl-tRNA synthetases or translation termination factors. This pinpoints the core elongation machinery, comprising the ribosome and eukaryotic elongation factors, as the direct or indirect target of this compound.[1]

Signaling Pathway and Molecular Interactions

While the precise binding site of this compound on the ribosome or its direct interaction with specific elongation factors such as eEF1A or eEF2 have not yet been fully elucidated, a proposed model of its action is presented below. It is hypothesized that this compound interferes with the cyclical process of aminoacyl-tRNA delivery, peptide bond formation, or translocation.

G Proposed Mechanism of this compound in Eukaryotic Translation Elongation cluster_ribosome 80S Ribosome A_site A Site P_site P Site A_site->P_site Transpeptidation E_site E Site P_site->E_site Translocation P_site->E_site eEF1A_GTP_tRNA eEF1A-GTP-aa-tRNA (Ternary Complex) eEF1A_GTP_tRNA->A_site aa-tRNA delivery eEF2_GTP eEF2-GTP eEF2_GTP->P_site GTP Hydrolysis & Translocation Sporogen_AO1 This compound Sporogen_AO1->A_site Inhibits (Hypothesized) Sporogen_AO1->P_site Inhibits (Hypothesized) Sporogen_AO1->eEF2_GTP Inhibits (Hypothesized)

Caption: Hypothesized interference points of this compound in the eukaryotic translation elongation cycle.

Quantitative Data

The inhibitory potency of this compound has been quantified and compared with known translation inhibitors.

CompoundTarget Organism/SystemAssayIC50 Value (μM)Reference
This compound Eukaryotic (HeLa, wheat germ, yeast)Cell-Free Protein Synthesis7.44 ± 1.63[1]
CycloheximideEukaryoticCell-Free Protein Synthesis0.17 ± 0.05[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments that have been instrumental in elucidating the mechanism of action of this compound.

Cell-Free Protein Synthesis (CFPS) Assay

This assay is fundamental to determining the general inhibitory effect of a compound on protein synthesis in a controlled, acellular environment.

G Workflow for Cell-Free Protein Synthesis Assay start Start prep_lysate Prepare Cell Lysate (e.g., HeLa, Wheat Germ, E. coli) start->prep_lysate add_components Combine Lysate with: - Amino Acids (including labeled) - Energy Source (ATP, GTP) - mRNA template prep_lysate->add_components add_inhibitor Add this compound (or control) at various concentrations add_components->add_inhibitor incubate Incubate at optimal temperature (e.g., 30-37°C) add_inhibitor->incubate measure Measure Protein Synthesis (e.g., radioactivity, fluorescence) incubate->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Caption: Generalized workflow for the cell-free protein synthesis inhibition assay.

Methodology:

  • Lysate Preparation: Cell lysates (e.g., from HeLa cells, wheat germ, or E. coli) are prepared to contain all the necessary machinery for translation (ribosomes, tRNAs, initiation, elongation, and termination factors).

  • Reaction Mixture: The lysate is combined with a reaction buffer containing an energy source (ATP, GTP), a mixture of amino acids (including a labeled amino acid such as ³⁵S-methionine or a fluorescently tagged lysine), and an mRNA template encoding a reporter protein (e.g., luciferase or GFP).

  • Inhibitor Addition: this compound is added to the reaction mixtures at a range of concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reactions are incubated at a temperature optimal for the specific lysate (e.g., 30°C for wheat germ, 37°C for HeLa and E. coli) to allow for protein synthesis.

  • Quantification: The amount of newly synthesized protein is quantified by measuring the incorporation of the labeled amino acid. This can be done through scintillation counting for radioactive labels or fluorescence measurement for fluorescent tags.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the inhibitor concentration.

Cricket Paralysis Virus Internal Ribosome Entry Site (CrPV IRES) Translation Assay

This assay specifically tests for inhibition of the elongation phase of translation, as the CrPV IRES bypasses the need for canonical initiation factors.

G Workflow for CrPV IRES Translation Assay start Start construct_mrna Synthesize bicistronic mRNA: - Cap-dependent reporter (e.g., Renilla) - CrPV IRES-driven reporter (e.g., Firefly) start->construct_mrna setup_cfps Set up Cell-Free Protein Synthesis System (e.g., HeLa lysate) construct_mrna->setup_cfps add_mrna Add bicistronic mRNA to the CFPS system setup_cfps->add_mrna add_inhibitor Add this compound (or control) add_mrna->add_inhibitor incubate Incubate to allow translation add_inhibitor->incubate measure_reporters Measure the activity of both reporter proteins (e.g., luminescence) incubate->measure_reporters analyze Analyze the ratio of CrPV IRES-driven to cap-dependent translation measure_reporters->analyze end End analyze->end

Caption: Experimental workflow for the CrPV IRES-mediated translation inhibition assay.

Methodology:

  • mRNA Construct: A bicistronic mRNA is synthesized. The first cistron encodes a reporter protein (e.g., Renilla luciferase) and is translated via a cap-dependent mechanism. The second cistron is preceded by the CrPV IRES and encodes a different reporter protein (e.g., Firefly luciferase).

  • CFPS Reaction: The bicistronic mRNA is added to a eukaryotic cell-free protein synthesis system, such as a HeLa cell lysate.

  • Inhibitor Treatment: The reaction is performed in the presence and absence of this compound.

  • Reporter Measurement: After incubation, the activities of both reporter proteins are measured sequentially from the same sample using a dual-luciferase assay system.

  • Analysis: The effect of this compound on the ratio of Firefly (IRES-dependent) to Renilla (cap-dependent) luciferase activity is determined. A decrease in the activity of the IRES-driven reporter confirms that the inhibitor acts on a stage of translation subsequent to initiation.

Conclusion and Future Directions

Future research should focus on:

  • Identifying the precise binding site: Utilizing techniques such as cryo-electron microscopy (cryo-EM) of ribosome-Sporogen AO-1 complexes or cross-linking mass spectrometry could reveal the exact molecular interactions.

  • Elucidating interactions with elongation factors: Investigating the effect of this compound on the functions of eEF1A and eEF2 will provide a more detailed understanding of its inhibitory mechanism.

  • Exploring therapeutic potential: Given its specificity for eukaryotic translation, further studies are warranted to evaluate its potential as an anticancer or antifungal agent.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the mechanism and potential applications of this compound. As a targeted inhibitor of a fundamental cellular process, it holds promise for both basic research and therapeutic development.

References

Sporogen AO-1: A Technical Whitepaper on its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sporogen AO-1, a metabolite isolated from the filamentous fungus Aspergillus oryzae, has been identified as a molecule with significant biological activity. Initially characterized for its role in promoting sporulation in its source organism, subsequent research has revealed its function as a non-specific inhibitor of eukaryotic translation elongation. This whitepaper provides a comprehensive overview of the discovery, origin, and current understanding of this compound's mechanism of action. It includes a summary of available quantitative data, outlines the general experimental protocols for its isolation and activity assessment, and visualizes its impact on the cellular machinery. This document aims to serve as a technical guide for researchers interested in the further study and potential applications of this compound.

Discovery and Origin

This compound was first discovered and isolated from the culture broth of Aspergillus oryzae, a fungus widely used in the fermentation industry for producing traditional Japanese foodstuffs like sake and soy sauce.[1][2] The discovery was part of a broader investigation into endogenous substances that regulate the asexual sporulation of fungi. Researchers observed that a strain of Aspergillus oryzae that sporulated profusely produced substances in its culture medium that could induce significant phialospore formation in less-sporulating strains.[1][2] this compound was identified as one of these active compounds.

Biological Activity: Inhibition of Eukaryotic Translation Elongation

While initially identified for its sporogenic properties, further screening of a large compound library revealed a more fundamental biological activity of this compound: the inhibition of protein synthesis in eukaryotes.[3]

Mechanism of Action

This compound acts as a non-specific inhibitor of the translation elongation phase of protein synthesis. This was determined through a series of cell-free protein synthesis (CFPS) assays. The key findings supporting this mechanism are:

  • Eukaryote-Specific Inhibition: this compound was shown to inhibit protein synthesis in CFPS systems derived from HeLa cells, wheat germ, and yeast extracts. However, it did not inhibit protein synthesis in an E. coli-based system, indicating its specificity for eukaryotic translation machinery.[3]

  • Independence from Initiation Factors: The compound was found to inhibit translation initiated from the cricket paralysis virus internal ribosome entry site (IRES). This is significant because this particular IRES does not require any translation initiation factors, suggesting that this compound's target is not the initiation phase.[3]

  • Targeting the Elongation Phase: In a reconstituted CFPS system with human translation factors and ribosomes, this compound still demonstrated inhibitory activity even in the absence of aminoacyl-tRNA synthetases or translation termination factors. This strongly points to the translation elongation phase, which involves the ribosome and translation elongation factors, as the direct target of this compound.[3]

The following diagram illustrates the proposed mechanism of this compound in the context of eukaryotic translation elongation.

G Workflow of this compound Mediated Inhibition of Translation Elongation cluster_translation Eukaryotic Translation Elongation Cycle A_site A-site binding of aminoacyl-tRNA Peptide_bond Peptide bond formation A_site->Peptide_bond Elongation Cycle Translocation Translocation Peptide_bond->Translocation Elongation Cycle Translocation->A_site Elongation Cycle Sporogen_AO1 This compound Inhibition Sporogen_AO1->Inhibition Inhibition->Peptide_bond Inhibition->Translocation label_inhibition Inhibition of Elongation Inhibition->label_inhibition

Caption: Proposed workflow of this compound's inhibitory action on the eukaryotic translation elongation cycle.

Quantitative Data

The inhibitory potency of this compound has been quantified and compared to other known translation inhibitors. The available data is summarized in the table below.

CompoundIC50 (μM)Target Organism/System
This compound 7.44 ± 1.63Eukaryotic cell-free protein synthesis systems
Cycloheximide (B1669411)0.17 ± 0.05Eukaryotic cell-free protein synthesis systems

Data sourced from a study on the inhibition of eukaryotic translation elongation.[3]

This data indicates that while this compound is an inhibitor of eukaryotic translation elongation, it is a relatively mild inhibitor when compared to cycloheximide.[3]

Experimental Protocols

This section outlines the general methodologies for the isolation of this compound and the assessment of its biological activity. These protocols are based on the available literature and provide a framework for replication and further investigation.

Isolation of this compound from Aspergillus oryzae

The following workflow describes the general steps for the isolation of this compound.

G General Workflow for this compound Isolation Start Culture of Aspergillus oryzae Culture_broth Collection of Culture Broth Start->Culture_broth Acidification Acidification of Broth Culture_broth->Acidification Extraction Extraction with Ethyl Acetate (B1210297) Acidification->Extraction Fractionation Fractionation (Acidic, Weak Acidic, Neutral) Extraction->Fractionation Neutral_fraction Selection of Neutral Fraction Fractionation->Neutral_fraction Methanol_extraction Extraction with Aqueous Methanol (B129727) Neutral_fraction->Methanol_extraction Purification Purification Steps (e.g., Chromatography) Methanol_extraction->Purification End Isolated this compound Purification->End

Caption: A generalized workflow for the isolation of this compound from Aspergillus oryzae culture.

Protocol Details:

  • Aspergillus oryzae Cultivation: A high-sporulating strain of Aspergillus oryzae is cultured in a suitable liquid medium, such as Czapek-dox dextrose medium, in the dark at approximately 30°C for an extended period (e.g., two weeks) to allow for the production of secondary metabolites.

  • Extraction: The culture broth is harvested, acidified (e.g., to pH 3 with hydrochloric acid), and then extracted with an organic solvent such as ethyl acetate.

  • Fractionation: The ethyl acetate extract is then separated into acidic, weak acidic, and neutral fractions. The sporogenic activity is typically found to be concentrated in the neutral fraction.

  • Further Extraction: The active neutral fraction is dissolved in a nonpolar solvent (e.g., carbon tetrachloride) and then extracted with aqueous methanol. The sporogenic activity is transferred to the aqueous methanol phase.

  • Purification: The active extract is further purified using standard chromatographic techniques, which may include silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

In Vitro Translation Inhibition Assay

The inhibitory effect of this compound on protein synthesis can be assessed using commercially available or custom-prepared cell-free protein synthesis (CFPS) systems.

Protocol Overview:

  • System Preparation: CFPS extracts are prepared from eukaryotic sources such as HeLa cells, wheat germ, or yeast.

  • Reporter Construct: A reporter gene, such as luciferase, is used as a template for translation.

  • Reaction Mixture: The CFPS reaction is set up with the cell extract, the reporter mRNA, amino acids (one of which may be radioactively labeled for detection), and an energy source.

  • Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A known inhibitor like cycloheximide and a vehicle control are run in parallel.

  • Incubation: The reactions are incubated at an optimal temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow for protein synthesis.

  • Detection and Quantification: The amount of newly synthesized protein is quantified. For a luciferase reporter, this is done by measuring luminescence after the addition of a substrate. For radiolabeled amino acids, protein precipitation followed by scintillation counting is used.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control, and the IC50 value is determined.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature linking this compound to the modulation of specific upstream or downstream signaling pathways. Its primary identified mechanism is the direct inhibition of the translation elongation machinery. However, it is well-established that the regulation of translation is interconnected with major cellular signaling pathways such as the mTOR and MAPK pathways, which respond to cellular stress, nutrient availability, and growth signals.

The sporulation process in Aspergillus species is itself regulated by complex signaling cascades, including G protein signaling pathways.[4] While this compound induces sporulation, it is yet to be determined whether it acts as an upstream signaling molecule in these pathways or if its sporogenic effect is a downstream consequence of its impact on translation.

The following diagram depicts the general relationship between major signaling pathways and the process of translation, which is the target of this compound.

G Signaling Pathways Influencing Eukaryotic Translation cluster_signaling Cellular Signaling mTOR mTOR Pathway Translation_Initiation Translation Initiation mTOR->Translation_Initiation MAPK MAPK Pathway MAPK->Translation_Initiation Translation_Elongation Translation Elongation Translation_Initiation->Translation_Elongation Protein_Synthesis Protein Synthesis Translation_Elongation->Protein_Synthesis Sporogen_AO1 This compound Sporogen_AO1->Translation_Elongation Inhibition

Caption: Relationship between major signaling pathways and the inhibition of translation elongation by this compound.

Conclusion and Future Directions

This compound is a fungal metabolite with a dual role as a sporulation-inducing agent and a mild inhibitor of eukaryotic translation elongation. Its discovery and characterization have provided a valuable tool for studying the intricacies of protein synthesis. Future research should focus on several key areas:

  • Elucidation of the Precise Binding Site: Identifying the specific binding site of this compound on the ribosome or associated elongation factors will provide a more detailed understanding of its inhibitory mechanism.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent or specific inhibitors and help to delineate the chemical features essential for its activity.

  • Investigation of Signaling Pathway Interactions: Further studies are needed to determine if this compound's effects on sporulation are mediated through established signaling pathways or are a direct result of its impact on translation.

  • Therapeutic Potential: Given its role as a translation inhibitor, the potential of this compound and its derivatives as therapeutic agents, for example, in cancer or viral diseases where the translational machinery is often dysregulated, warrants investigation.

This whitepaper has synthesized the current knowledge on this compound, providing a foundation for further scientific inquiry into this intriguing natural product.

References

Sporogen AO-1: A Technical Whitepaper on its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sporogen AO-1, a metabolite isolated from the filamentous fungus Aspergillus oryzae, has been identified as a molecule with significant biological activity. Initially characterized for its role in promoting sporulation in its source organism, subsequent research has revealed its function as a non-specific inhibitor of eukaryotic translation elongation. This whitepaper provides a comprehensive overview of the discovery, origin, and current understanding of this compound's mechanism of action. It includes a summary of available quantitative data, outlines the general experimental protocols for its isolation and activity assessment, and visualizes its impact on the cellular machinery. This document aims to serve as a technical guide for researchers interested in the further study and potential applications of this compound.

Discovery and Origin

This compound was first discovered and isolated from the culture broth of Aspergillus oryzae, a fungus widely used in the fermentation industry for producing traditional Japanese foodstuffs like sake and soy sauce.[1][2] The discovery was part of a broader investigation into endogenous substances that regulate the asexual sporulation of fungi. Researchers observed that a strain of Aspergillus oryzae that sporulated profusely produced substances in its culture medium that could induce significant phialospore formation in less-sporulating strains.[1][2] this compound was identified as one of these active compounds.

Biological Activity: Inhibition of Eukaryotic Translation Elongation

While initially identified for its sporogenic properties, further screening of a large compound library revealed a more fundamental biological activity of this compound: the inhibition of protein synthesis in eukaryotes.[3]

Mechanism of Action

This compound acts as a non-specific inhibitor of the translation elongation phase of protein synthesis. This was determined through a series of cell-free protein synthesis (CFPS) assays. The key findings supporting this mechanism are:

  • Eukaryote-Specific Inhibition: this compound was shown to inhibit protein synthesis in CFPS systems derived from HeLa cells, wheat germ, and yeast extracts. However, it did not inhibit protein synthesis in an E. coli-based system, indicating its specificity for eukaryotic translation machinery.[3]

  • Independence from Initiation Factors: The compound was found to inhibit translation initiated from the cricket paralysis virus internal ribosome entry site (IRES). This is significant because this particular IRES does not require any translation initiation factors, suggesting that this compound's target is not the initiation phase.[3]

  • Targeting the Elongation Phase: In a reconstituted CFPS system with human translation factors and ribosomes, this compound still demonstrated inhibitory activity even in the absence of aminoacyl-tRNA synthetases or translation termination factors. This strongly points to the translation elongation phase, which involves the ribosome and translation elongation factors, as the direct target of this compound.[3]

The following diagram illustrates the proposed mechanism of this compound in the context of eukaryotic translation elongation.

G Workflow of this compound Mediated Inhibition of Translation Elongation cluster_translation Eukaryotic Translation Elongation Cycle A_site A-site binding of aminoacyl-tRNA Peptide_bond Peptide bond formation A_site->Peptide_bond Elongation Cycle Translocation Translocation Peptide_bond->Translocation Elongation Cycle Translocation->A_site Elongation Cycle Sporogen_AO1 This compound Inhibition Sporogen_AO1->Inhibition Inhibition->Peptide_bond Inhibition->Translocation label_inhibition Inhibition of Elongation Inhibition->label_inhibition

Caption: Proposed workflow of this compound's inhibitory action on the eukaryotic translation elongation cycle.

Quantitative Data

The inhibitory potency of this compound has been quantified and compared to other known translation inhibitors. The available data is summarized in the table below.

CompoundIC50 (μM)Target Organism/System
This compound 7.44 ± 1.63Eukaryotic cell-free protein synthesis systems
Cycloheximide0.17 ± 0.05Eukaryotic cell-free protein synthesis systems

Data sourced from a study on the inhibition of eukaryotic translation elongation.[3]

This data indicates that while this compound is an inhibitor of eukaryotic translation elongation, it is a relatively mild inhibitor when compared to cycloheximide.[3]

Experimental Protocols

This section outlines the general methodologies for the isolation of this compound and the assessment of its biological activity. These protocols are based on the available literature and provide a framework for replication and further investigation.

Isolation of this compound from Aspergillus oryzae

The following workflow describes the general steps for the isolation of this compound.

G General Workflow for this compound Isolation Start Culture of Aspergillus oryzae Culture_broth Collection of Culture Broth Start->Culture_broth Acidification Acidification of Broth Culture_broth->Acidification Extraction Extraction with Ethyl Acetate Acidification->Extraction Fractionation Fractionation (Acidic, Weak Acidic, Neutral) Extraction->Fractionation Neutral_fraction Selection of Neutral Fraction Fractionation->Neutral_fraction Methanol_extraction Extraction with Aqueous Methanol Neutral_fraction->Methanol_extraction Purification Purification Steps (e.g., Chromatography) Methanol_extraction->Purification End Isolated this compound Purification->End

Caption: A generalized workflow for the isolation of this compound from Aspergillus oryzae culture.

Protocol Details:

  • Aspergillus oryzae Cultivation: A high-sporulating strain of Aspergillus oryzae is cultured in a suitable liquid medium, such as Czapek-dox dextrose medium, in the dark at approximately 30°C for an extended period (e.g., two weeks) to allow for the production of secondary metabolites.

  • Extraction: The culture broth is harvested, acidified (e.g., to pH 3 with hydrochloric acid), and then extracted with an organic solvent such as ethyl acetate.

  • Fractionation: The ethyl acetate extract is then separated into acidic, weak acidic, and neutral fractions. The sporogenic activity is typically found to be concentrated in the neutral fraction.

  • Further Extraction: The active neutral fraction is dissolved in a nonpolar solvent (e.g., carbon tetrachloride) and then extracted with aqueous methanol. The sporogenic activity is transferred to the aqueous methanol phase.

  • Purification: The active extract is further purified using standard chromatographic techniques, which may include silica gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

In Vitro Translation Inhibition Assay

The inhibitory effect of this compound on protein synthesis can be assessed using commercially available or custom-prepared cell-free protein synthesis (CFPS) systems.

Protocol Overview:

  • System Preparation: CFPS extracts are prepared from eukaryotic sources such as HeLa cells, wheat germ, or yeast.

  • Reporter Construct: A reporter gene, such as luciferase, is used as a template for translation.

  • Reaction Mixture: The CFPS reaction is set up with the cell extract, the reporter mRNA, amino acids (one of which may be radioactively labeled for detection), and an energy source.

  • Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A known inhibitor like cycloheximide and a vehicle control are run in parallel.

  • Incubation: The reactions are incubated at an optimal temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow for protein synthesis.

  • Detection and Quantification: The amount of newly synthesized protein is quantified. For a luciferase reporter, this is done by measuring luminescence after the addition of a substrate. For radiolabeled amino acids, protein precipitation followed by scintillation counting is used.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control, and the IC50 value is determined.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature linking this compound to the modulation of specific upstream or downstream signaling pathways. Its primary identified mechanism is the direct inhibition of the translation elongation machinery. However, it is well-established that the regulation of translation is interconnected with major cellular signaling pathways such as the mTOR and MAPK pathways, which respond to cellular stress, nutrient availability, and growth signals.

The sporulation process in Aspergillus species is itself regulated by complex signaling cascades, including G protein signaling pathways.[4] While this compound induces sporulation, it is yet to be determined whether it acts as an upstream signaling molecule in these pathways or if its sporogenic effect is a downstream consequence of its impact on translation.

The following diagram depicts the general relationship between major signaling pathways and the process of translation, which is the target of this compound.

G Signaling Pathways Influencing Eukaryotic Translation cluster_signaling Cellular Signaling mTOR mTOR Pathway Translation_Initiation Translation Initiation mTOR->Translation_Initiation MAPK MAPK Pathway MAPK->Translation_Initiation Translation_Elongation Translation Elongation Translation_Initiation->Translation_Elongation Protein_Synthesis Protein Synthesis Translation_Elongation->Protein_Synthesis Sporogen_AO1 This compound Sporogen_AO1->Translation_Elongation Inhibition

Caption: Relationship between major signaling pathways and the inhibition of translation elongation by this compound.

Conclusion and Future Directions

This compound is a fungal metabolite with a dual role as a sporulation-inducing agent and a mild inhibitor of eukaryotic translation elongation. Its discovery and characterization have provided a valuable tool for studying the intricacies of protein synthesis. Future research should focus on several key areas:

  • Elucidation of the Precise Binding Site: Identifying the specific binding site of this compound on the ribosome or associated elongation factors will provide a more detailed understanding of its inhibitory mechanism.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent or specific inhibitors and help to delineate the chemical features essential for its activity.

  • Investigation of Signaling Pathway Interactions: Further studies are needed to determine if this compound's effects on sporulation are mediated through established signaling pathways or are a direct result of its impact on translation.

  • Therapeutic Potential: Given its role as a translation inhibitor, the potential of this compound and its derivatives as therapeutic agents, for example, in cancer or viral diseases where the translational machinery is often dysregulated, warrants investigation.

This whitepaper has synthesized the current knowledge on this compound, providing a foundation for further scientific inquiry into this intriguing natural product.

References

Unraveling the Biological Activities of Sporogen AO-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of Sporogen AO-1, a sporulation-promoting substance isolated from Aspergillus oryzae. The primary focus of this document is on its role as a nonspecific inhibitor of eukaryotic translation, offering valuable insights for researchers in cell biology, molecular biology, and drug discovery.

Core Biological Activity: Inhibition of Eukaryotic Translation

This compound has been identified as a potent inhibitor of protein synthesis specifically within eukaryotic systems.[1] This inhibitory action is not observed in prokaryotic systems, such as E. coli S30 extracts, highlighting its specificity for the eukaryotic translational machinery.[1] The mechanism of inhibition is targeted at the elongation phase of translation, a critical step in polypeptide chain synthesis.[1]

Quantitative Analysis of Inhibitory Potency

The inhibitory concentration of this compound has been quantified and compared with cycloheximide, a well-known eukaryotic translation inhibitor.

CompoundIC50 Value (μM)Target Process
This compound7.44 ± 1.63Eukaryotic Translation Elongation
Cycloheximide0.17 ± 0.05Eukaryotic Translation Elongation

Table 1: Comparison of the 50% inhibitory concentration (IC50) of this compound and Cycloheximide on eukaryotic translation. Data sourced from in vitro cell-free protein synthesis assays.[1]

While this compound is a less potent inhibitor than cycloheximide, it is described as a relatively mild inhibitor, which could be advantageous for specific experimental applications where a less severe inhibition is desired.[1]

Mechanism of Action: Targeting the Elongation Phase

This compound's inhibitory effect is directed at the core machinery of translation elongation.[1] This has been demonstrated through experiments using various cell-free protein synthesis (CFPS) systems, including those derived from HeLa cells, wheat germ, and yeast extracts.[1]

Notably, its function is independent of the initiation phase of translation. This was confirmed by its ability to inhibit translation initiated from the cricket paralysis virus internal ribosome entry site (IRES), which does not require the canonical set of translation initiation factors.[1] Further studies using a reconstituted CFPS system containing only human translation factors and ribosomes revealed that this compound's target lies within the fundamental components of the elongation process, namely the ribosome and translation elongation factors.[1]

cluster_translation Eukaryotic Translation Process initiation Initiation elongation Elongation initiation->elongation termination Termination elongation->termination ribosome Ribosome & Elongation Factors elongation->ribosome sporogen This compound sporogen->elongation Inhibits

Figure 1: Mechanism of this compound action on eukaryotic translation.

Experimental Protocols

The following outlines the general methodologies employed to ascertain the biological activity of this compound.

Cell-Free Protein Synthesis (CFPS) Assay

This assay is fundamental to determining the inhibitory effect of this compound on translation.

Objective: To quantify the inhibition of protein synthesis in different cell-free extracts.

Materials:

  • Cell-free extracts: HeLa cell, wheat germ, yeast, and E. coli S30.

  • Recombinant plasmid DNA or mRNA template encoding a reporter protein (e.g., luciferase).

  • Amino acid mixture (including a radiolabeled amino acid like [35S]methionine or a fluorescently tagged amino acid).

  • ATP and GTP as energy sources.

  • Reaction buffer with appropriate salts and pH.

  • This compound stock solution.

  • Control inhibitor (e.g., cycloheximide).

  • Scintillation counter or fluorescence reader.

Procedure:

  • Prepare the CFPS reaction mixture containing the cell-free extract, energy sources, amino acids, and the reporter template.

  • Aliquot the reaction mixture into separate tubes.

  • Add varying concentrations of this compound to the experimental tubes. Include a no-inhibitor control and a positive control with a known inhibitor (cycloheximide).

  • Incubate the reactions at the optimal temperature for the specific cell-free system (e.g., 30-37°C).

  • Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

  • Wash the protein pellets to remove unincorporated radiolabeled or fluorescent amino acids.

  • Quantify the amount of newly synthesized protein by measuring radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare CFPS Reaction Mix add_inhibitor Add this compound & Controls prep_mix->add_inhibitor incubate Incubate at Optimal Temperature add_inhibitor->incubate stop_rxn Stop Reaction & Precipitate Protein incubate->stop_rxn quantify Quantify Synthesized Protein stop_rxn->quantify calculate Calculate % Inhibition & IC50 quantify->calculate

Figure 2: Workflow for the Cell-Free Protein Synthesis (CFPS) assay.
Reconstituted CFPS System Assay

This modified assay helps to pinpoint the specific components of the translation machinery targeted by the inhibitor.

Objective: To determine if this compound targets the core translational machinery (ribosomes and elongation factors).

Procedure: This assay follows the same general principles as the standard CFPS assay but utilizes a highly purified and reconstituted system. The reaction mixture contains purified human ribosomes and translation factors instead of a crude cell extract.[1] The exclusion of components like aminoacyl-tRNA synthetases or translation termination factors in specific experiments can further narrow down the target of the inhibitor.[1]

Conclusion

This compound presents itself as a valuable research tool for studying the intricacies of eukaryotic translation. Its specific inhibition of the elongation phase allows for the dissection of this complex process. While its potency is moderate compared to other known inhibitors, this characteristic may be beneficial in experimental contexts requiring a more nuanced modulation of protein synthesis. Further research into the precise binding site of this compound on the ribosome or its interaction with elongation factors could provide deeper insights into the mechanics of translation and offer new avenues for therapeutic development.

References

Unraveling the Biological Activities of Sporogen AO-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of Sporogen AO-1, a sporulation-promoting substance isolated from Aspergillus oryzae. The primary focus of this document is on its role as a nonspecific inhibitor of eukaryotic translation, offering valuable insights for researchers in cell biology, molecular biology, and drug discovery.

Core Biological Activity: Inhibition of Eukaryotic Translation

This compound has been identified as a potent inhibitor of protein synthesis specifically within eukaryotic systems.[1] This inhibitory action is not observed in prokaryotic systems, such as E. coli S30 extracts, highlighting its specificity for the eukaryotic translational machinery.[1] The mechanism of inhibition is targeted at the elongation phase of translation, a critical step in polypeptide chain synthesis.[1]

Quantitative Analysis of Inhibitory Potency

The inhibitory concentration of this compound has been quantified and compared with cycloheximide, a well-known eukaryotic translation inhibitor.

CompoundIC50 Value (μM)Target Process
This compound7.44 ± 1.63Eukaryotic Translation Elongation
Cycloheximide0.17 ± 0.05Eukaryotic Translation Elongation

Table 1: Comparison of the 50% inhibitory concentration (IC50) of this compound and Cycloheximide on eukaryotic translation. Data sourced from in vitro cell-free protein synthesis assays.[1]

While this compound is a less potent inhibitor than cycloheximide, it is described as a relatively mild inhibitor, which could be advantageous for specific experimental applications where a less severe inhibition is desired.[1]

Mechanism of Action: Targeting the Elongation Phase

This compound's inhibitory effect is directed at the core machinery of translation elongation.[1] This has been demonstrated through experiments using various cell-free protein synthesis (CFPS) systems, including those derived from HeLa cells, wheat germ, and yeast extracts.[1]

Notably, its function is independent of the initiation phase of translation. This was confirmed by its ability to inhibit translation initiated from the cricket paralysis virus internal ribosome entry site (IRES), which does not require the canonical set of translation initiation factors.[1] Further studies using a reconstituted CFPS system containing only human translation factors and ribosomes revealed that this compound's target lies within the fundamental components of the elongation process, namely the ribosome and translation elongation factors.[1]

cluster_translation Eukaryotic Translation Process initiation Initiation elongation Elongation initiation->elongation termination Termination elongation->termination ribosome Ribosome & Elongation Factors elongation->ribosome sporogen This compound sporogen->elongation Inhibits

Figure 1: Mechanism of this compound action on eukaryotic translation.

Experimental Protocols

The following outlines the general methodologies employed to ascertain the biological activity of this compound.

Cell-Free Protein Synthesis (CFPS) Assay

This assay is fundamental to determining the inhibitory effect of this compound on translation.

Objective: To quantify the inhibition of protein synthesis in different cell-free extracts.

Materials:

  • Cell-free extracts: HeLa cell, wheat germ, yeast, and E. coli S30.

  • Recombinant plasmid DNA or mRNA template encoding a reporter protein (e.g., luciferase).

  • Amino acid mixture (including a radiolabeled amino acid like [35S]methionine or a fluorescently tagged amino acid).

  • ATP and GTP as energy sources.

  • Reaction buffer with appropriate salts and pH.

  • This compound stock solution.

  • Control inhibitor (e.g., cycloheximide).

  • Scintillation counter or fluorescence reader.

Procedure:

  • Prepare the CFPS reaction mixture containing the cell-free extract, energy sources, amino acids, and the reporter template.

  • Aliquot the reaction mixture into separate tubes.

  • Add varying concentrations of this compound to the experimental tubes. Include a no-inhibitor control and a positive control with a known inhibitor (cycloheximide).

  • Incubate the reactions at the optimal temperature for the specific cell-free system (e.g., 30-37°C).

  • Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

  • Wash the protein pellets to remove unincorporated radiolabeled or fluorescent amino acids.

  • Quantify the amount of newly synthesized protein by measuring radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare CFPS Reaction Mix add_inhibitor Add this compound & Controls prep_mix->add_inhibitor incubate Incubate at Optimal Temperature add_inhibitor->incubate stop_rxn Stop Reaction & Precipitate Protein incubate->stop_rxn quantify Quantify Synthesized Protein stop_rxn->quantify calculate Calculate % Inhibition & IC50 quantify->calculate

Figure 2: Workflow for the Cell-Free Protein Synthesis (CFPS) assay.
Reconstituted CFPS System Assay

This modified assay helps to pinpoint the specific components of the translation machinery targeted by the inhibitor.

Objective: To determine if this compound targets the core translational machinery (ribosomes and elongation factors).

Procedure: This assay follows the same general principles as the standard CFPS assay but utilizes a highly purified and reconstituted system. The reaction mixture contains purified human ribosomes and translation factors instead of a crude cell extract.[1] The exclusion of components like aminoacyl-tRNA synthetases or translation termination factors in specific experiments can further narrow down the target of the inhibitor.[1]

Conclusion

This compound presents itself as a valuable research tool for studying the intricacies of eukaryotic translation. Its specific inhibition of the elongation phase allows for the dissection of this complex process. While its potency is moderate compared to other known inhibitors, this characteristic may be beneficial in experimental contexts requiring a more nuanced modulation of protein synthesis. Further research into the precise binding site of this compound on the ribosome or its interaction with elongation factors could provide deeper insights into the mechanics of translation and offer new avenues for therapeutic development.

References

Sporogen AO-1: A Fungal Metabolite with Diverse Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sporogen AO-1, a sesquiterpenoid fungal metabolite originally isolated from Aspergillus oryzae, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, biosynthetic origins, and multifaceted biological effects. Detailed experimental protocols for its isolation and the evaluation of its bioactivities are presented, alongside a quantitative summary of its efficacy. Furthermore, this guide visualizes the known and putative signaling pathways and experimental workflows associated with this compound, offering a valuable resource for researchers exploring its therapeutic potential.

Introduction

Fungal secondary metabolites represent a rich reservoir of structurally unique and biologically active compounds. Among these, this compound, first identified as a sporulation-promoting substance in Aspergillus oryzae, has emerged as a molecule of interest for drug discovery and development.[1] Its complex chemical architecture and broad spectrum of activities, including antiviral, cytotoxic, antifungal, and antimalarial properties, underscore its potential as a lead compound for therapeutic applications.[2][3][4][5] This document aims to consolidate the current knowledge on this compound, providing a detailed technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Properties and Structure

This compound is a sesquiterpenoid characterized by a complex, polycyclic structure.[6] Its chemical identity and properties are summarized in the table below.

PropertyValueReference
IUPAC Name (1aR,6R,7R,7aR,7bR)-4,5,6,7,7a,7b-hexahydro-6-hydroxy-7,7a-dimethyl-1a-(1-methylethenyl)-naphth[1,2-b]oxiren-2(1aH)-one[2]
Molecular Formula C₁₅H₂₀O₃[2]
Molecular Weight 248.32 g/mol [7]
CAS Number 88418-12-6[2]
Synonyms (+)-Sporogen-AO 1[2]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol[2]

Biosynthesis

This compound belongs to the family of aristolochene-derived sesquiterpenoids. Its biosynthesis originates from the cyclization of farnesyl pyrophosphate (FPP) to form the aristolochene (B1197444) skeleton, a reaction catalyzed by aristolochene synthase.[8] Subsequent tailoring reactions, likely involving cytochrome P450 monooxygenases and other enzymes, modify the aristolochene core to yield the final this compound structure.[8] The biosynthetic gene cluster responsible for this compound production in Aspergillus oryzae contains a terpene cyclase and several redox tailoring enzymes.[8]

This compound Biosynthesis FPP Farnesyl Pyrophosphate (FPP) AS Aristolochene Synthase FPP->AS Cyclization Aristolochene Aristolochene AS->Aristolochene Tailoring Tailoring Enzymes (e.g., P450s) Aristolochene->Tailoring Oxidative Modifications SporogenAO1 This compound Tailoring->SporogenAO1

Biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

This compound exhibits a remarkable range of biological activities, which are summarized in the table below.

ActivityTargetCell Line/OrganismIC₅₀ / MICReference
Antiviral HIV-1 Tat TransactivationCell-based assay15.8 µM[2][3][4]
Cytotoxicity HeLa (Cervical Cancer)HeLa8.3 µM[2][3][4]
KB (Oral Epidermoid Carcinoma)KB9.0 µM[2][3][4]
NCI-H187 (Small Cell Lung Cancer)NCI-H1875.1 µM[2][3][4]
Antifungal Candida albicansC. albicans4 mM[2][3][4]
Antimalarial Plasmodium falciparumP. falciparum1.53 µM[5]
Translation Inhibition Eukaryotic Translation ElongationCell-free systems (HeLa, wheat germ, yeast)7.44 ± 1.63 µM[9]

Mechanism of Action: Inhibition of Eukaryotic Translation Elongation

The primary mechanism of action identified for this compound is the inhibition of eukaryotic protein synthesis.[9] Specifically, it targets the translation elongation phase, a critical step where the ribosome moves along the mRNA molecule, adding amino acids to the growing polypeptide chain.[9] This inhibition is non-specific to the cell type, as it has been observed in cell-free systems derived from HeLa cells, wheat germ, and yeast.[9] Notably, this compound does not affect protein synthesis in prokaryotic systems like E. coli.[9]

The inhibitory effect of this compound on translation elongation suggests that it may interfere with the function of the ribosome or essential elongation factors. This mode of action likely underlies its broad cytotoxic and antimicrobial activities.

Translation Elongation Inhibition cluster_ribosome 80S Ribosome A_site A Site P_site P Site A_site->P_site Translocation E_site E Site P_site->E_site Translocation Polypeptide Growing Polypeptide Chain P_site->Polypeptide Peptide Bond Formation mRNA mRNA mRNA->A_site Codon Recognition tRNA Aminoacyl-tRNA tRNA->A_site SporogenAO1 This compound SporogenAO1->Inhibition

Inhibition of eukaryotic translation elongation by this compound.

Experimental Protocols

Isolation and Purification of this compound from Aspergillus oryzae

This protocol is adapted from the original isolation procedure.[1]

6.1.1. Fermentation

  • Inoculate a suitable liquid medium (e.g., Czapek-Dox broth) with spores of a high-sporulating strain of Aspergillus oryzae.

  • Incubate the culture in the dark at 30°C for two weeks.

6.1.2. Extraction

  • Acidify the culture broth to pH 3 with hydrochloric acid.

  • Extract the acidified broth with an equal volume of ethyl acetate (B1210297).

  • Separate the ethyl acetate layer and concentrate it under reduced pressure to obtain a crude extract.

6.1.3. Fractionation and Purification

  • Perform liquid-liquid partitioning of the crude extract to separate it into acidic, weak acidic, and neutral fractions.

  • Subject the active fraction (typically the neutral fraction) to further chromatographic purification steps, such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), using appropriate solvent systems to isolate pure this compound.

Isolation Workflow Fermentation Aspergillus oryzae Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Chromatography Chromatographic Purification (Silica, HPLC) Fractionation->Chromatography PureCompound Pure this compound Chromatography->PureCompound

Workflow for the isolation of this compound.

Biological Assays

6.2.1. HIV-1 Tat Transactivation Assay (Cell-based) A detailed protocol for the specific assay used to determine the IC₅₀ of this compound is not publicly available. However, a general approach involves:

  • Utilizing a cell line (e.g., HeLa) that stably expresses the HIV-1 Tat protein.

  • Transfecting these cells with a reporter plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of the HIV-1 Long Terminal Repeat (LTR) promoter.

  • Treating the transfected cells with various concentrations of this compound.

  • Measuring the expression of the reporter gene to determine the extent of inhibition of Tat-mediated transactivation. The IC₅₀ value is calculated as the concentration of this compound that inhibits 50% of the reporter gene expression.

6.2.2. Cytotoxicity Assay (MTT Assay)

  • Seed cancer cell lines (HeLa, KB, NCI-H187) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

6.2.3. Antifungal Susceptibility Assay (Candida albicans)

  • Prepare a standardized inoculum of Candida albicans.

  • In a 96-well microtiter plate, prepare serial dilutions of this compound in a suitable broth medium (e.g., RPMI-1640).

  • Inoculate each well with the C. albicans suspension.

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that visibly inhibits fungal growth.

6.2.4. Antimalarial Assay (Plasmodium falciparum)

  • Culture Plasmodium falciparum in human erythrocytes in vitro.

  • Synchronize the parasite culture to the ring stage.

  • In a 96-well plate, expose the parasitized erythrocytes to serial dilutions of this compound.

  • Incubate the plate for 48-72 hours under appropriate gas conditions (low O₂, high CO₂).

  • Assess parasite viability using methods such as SYBR Green I-based fluorescence assay, which measures parasite DNA content, or by microscopic examination of Giemsa-stained smears.

  • Calculate the IC₅₀ value based on the reduction in parasite growth compared to untreated controls.

6.2.5. In Vitro Translation Inhibition Assay (Cell-Free System)

  • Prepare a cell-free protein synthesis (CFPS) system from HeLa cells, wheat germ, or yeast extract.

  • Add a reporter mRNA (e.g., luciferase mRNA) to the CFPS system.

  • Incubate the reaction with varying concentrations of this compound.

  • Measure the amount of newly synthesized protein (e.g., by measuring luciferase activity).

  • Determine the IC₅₀ value for the inhibition of protein synthesis.

Signaling Pathways

While the direct molecular target of this compound within the ribosome or its associated factors is yet to be fully elucidated, its action as a translation elongation inhibitor places it at a central hub of cellular regulation. Inhibition of protein synthesis can trigger a variety of cellular stress responses.

7.1. Putative Downstream Effects of Translation Inhibition

Inhibition of translation elongation is a significant cellular stressor that can activate several signaling pathways, including:

  • Integrated Stress Response (ISR): This is a common pathway activated by various stresses, including ribosome stalling. A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis but preferential translation of stress-responsive mRNAs.

  • Ribotoxic Stress Response: This pathway is activated by ribosome-inactivating toxins and leads to the activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38.

  • mTOR Signaling: The mTOR pathway is a central regulator of cell growth and proliferation and is tightly linked to protein synthesis. Inhibition of translation can lead to feedback regulation of mTOR signaling.

Further research is required to determine which of these, or other, pathways are specifically modulated by this compound.

Putative Signaling Consequences SporogenAO1 This compound TranslationInhibition Inhibition of Translation Elongation SporogenAO1->TranslationInhibition CellularStress Cellular Stress TranslationInhibition->CellularStress ISR Integrated Stress Response (ISR) CellularStress->ISR RSR Ribotoxic Stress Response CellularStress->RSR mTOR mTOR Signaling Modulation CellularStress->mTOR Apoptosis Apoptosis / Cell Cycle Arrest ISR->Apoptosis RSR->Apoptosis mTOR->Apoptosis

Putative signaling consequences of this compound action.

7.2. Sporulation in Aspergillus oryzae

This compound was initially identified by its ability to induce sporulation in A. oryzae. Fungal sporulation is a complex developmental process regulated by intricate signaling networks, often involving G-protein coupled receptors (GPCRs) and MAPK pathways that respond to environmental cues such as nutrient availability and light. The precise mechanism by which this compound promotes sporulation is not fully understood but may involve acting as a signaling molecule that triggers these developmental pathways.

Conclusion and Future Directions

This compound is a fungal metabolite with a compelling profile of diverse biological activities. Its ability to inhibit eukaryotic translation elongation provides a mechanistic basis for its potent cytotoxic, antifungal, and antimalarial effects. This technical guide has summarized the current knowledge on this compound, providing researchers with a foundation for further investigation.

Future research should focus on several key areas:

  • Target Identification: Precisely identifying the molecular target of this compound within the translation machinery will be crucial for understanding its mechanism of action and for rational drug design.

  • Signaling Pathway Elucidation: In-depth studies are needed to map the specific cellular signaling pathways that are activated or inhibited in response to this compound treatment. This will provide a more complete picture of its cellular effects and potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs will be important for optimizing its potency and selectivity for different therapeutic targets and for reducing potential off-target effects.

  • In Vivo Efficacy: While in vitro data are promising, further studies in animal models are necessary to evaluate the in vivo efficacy and safety of this compound for its various potential therapeutic applications.

The continued exploration of this compound holds significant promise for the discovery of new therapeutic agents to combat a range of human diseases.

References

Sporogen AO-1: A Fungal Metabolite with Diverse Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sporogen AO-1, a sesquiterpenoid fungal metabolite originally isolated from Aspergillus oryzae, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, biosynthetic origins, and multifaceted biological effects. Detailed experimental protocols for its isolation and the evaluation of its bioactivities are presented, alongside a quantitative summary of its efficacy. Furthermore, this guide visualizes the known and putative signaling pathways and experimental workflows associated with this compound, offering a valuable resource for researchers exploring its therapeutic potential.

Introduction

Fungal secondary metabolites represent a rich reservoir of structurally unique and biologically active compounds. Among these, this compound, first identified as a sporulation-promoting substance in Aspergillus oryzae, has emerged as a molecule of interest for drug discovery and development.[1] Its complex chemical architecture and broad spectrum of activities, including antiviral, cytotoxic, antifungal, and antimalarial properties, underscore its potential as a lead compound for therapeutic applications.[2][3][4][5] This document aims to consolidate the current knowledge on this compound, providing a detailed technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Properties and Structure

This compound is a sesquiterpenoid characterized by a complex, polycyclic structure.[6] Its chemical identity and properties are summarized in the table below.

PropertyValueReference
IUPAC Name (1aR,6R,7R,7aR,7bR)-4,5,6,7,7a,7b-hexahydro-6-hydroxy-7,7a-dimethyl-1a-(1-methylethenyl)-naphth[1,2-b]oxiren-2(1aH)-one[2]
Molecular Formula C₁₅H₂₀O₃[2]
Molecular Weight 248.32 g/mol [7]
CAS Number 88418-12-6[2]
Synonyms (+)-Sporogen-AO 1[2]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol[2]

Biosynthesis

This compound belongs to the family of aristolochene-derived sesquiterpenoids. Its biosynthesis originates from the cyclization of farnesyl pyrophosphate (FPP) to form the aristolochene skeleton, a reaction catalyzed by aristolochene synthase.[8] Subsequent tailoring reactions, likely involving cytochrome P450 monooxygenases and other enzymes, modify the aristolochene core to yield the final this compound structure.[8] The biosynthetic gene cluster responsible for this compound production in Aspergillus oryzae contains a terpene cyclase and several redox tailoring enzymes.[8]

This compound Biosynthesis FPP Farnesyl Pyrophosphate (FPP) AS Aristolochene Synthase FPP->AS Cyclization Aristolochene Aristolochene AS->Aristolochene Tailoring Tailoring Enzymes (e.g., P450s) Aristolochene->Tailoring Oxidative Modifications SporogenAO1 This compound Tailoring->SporogenAO1

Biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

This compound exhibits a remarkable range of biological activities, which are summarized in the table below.

ActivityTargetCell Line/OrganismIC₅₀ / MICReference
Antiviral HIV-1 Tat TransactivationCell-based assay15.8 µM[2][3][4]
Cytotoxicity HeLa (Cervical Cancer)HeLa8.3 µM[2][3][4]
KB (Oral Epidermoid Carcinoma)KB9.0 µM[2][3][4]
NCI-H187 (Small Cell Lung Cancer)NCI-H1875.1 µM[2][3][4]
Antifungal Candida albicansC. albicans4 mM[2][3][4]
Antimalarial Plasmodium falciparumP. falciparum1.53 µM[5]
Translation Inhibition Eukaryotic Translation ElongationCell-free systems (HeLa, wheat germ, yeast)7.44 ± 1.63 µM[9]

Mechanism of Action: Inhibition of Eukaryotic Translation Elongation

The primary mechanism of action identified for this compound is the inhibition of eukaryotic protein synthesis.[9] Specifically, it targets the translation elongation phase, a critical step where the ribosome moves along the mRNA molecule, adding amino acids to the growing polypeptide chain.[9] This inhibition is non-specific to the cell type, as it has been observed in cell-free systems derived from HeLa cells, wheat germ, and yeast.[9] Notably, this compound does not affect protein synthesis in prokaryotic systems like E. coli.[9]

The inhibitory effect of this compound on translation elongation suggests that it may interfere with the function of the ribosome or essential elongation factors. This mode of action likely underlies its broad cytotoxic and antimicrobial activities.

Translation Elongation Inhibition cluster_ribosome 80S Ribosome A_site A Site P_site P Site A_site->P_site Translocation E_site E Site P_site->E_site Translocation Polypeptide Growing Polypeptide Chain P_site->Polypeptide Peptide Bond Formation mRNA mRNA mRNA->A_site Codon Recognition tRNA Aminoacyl-tRNA tRNA->A_site SporogenAO1 This compound SporogenAO1->Inhibition

Inhibition of eukaryotic translation elongation by this compound.

Experimental Protocols

Isolation and Purification of this compound from Aspergillus oryzae

This protocol is adapted from the original isolation procedure.[1]

6.1.1. Fermentation

  • Inoculate a suitable liquid medium (e.g., Czapek-Dox broth) with spores of a high-sporulating strain of Aspergillus oryzae.

  • Incubate the culture in the dark at 30°C for two weeks.

6.1.2. Extraction

  • Acidify the culture broth to pH 3 with hydrochloric acid.

  • Extract the acidified broth with an equal volume of ethyl acetate.

  • Separate the ethyl acetate layer and concentrate it under reduced pressure to obtain a crude extract.

6.1.3. Fractionation and Purification

  • Perform liquid-liquid partitioning of the crude extract to separate it into acidic, weak acidic, and neutral fractions.

  • Subject the active fraction (typically the neutral fraction) to further chromatographic purification steps, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), using appropriate solvent systems to isolate pure this compound.

Isolation Workflow Fermentation Aspergillus oryzae Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Chromatography Chromatographic Purification (Silica, HPLC) Fractionation->Chromatography PureCompound Pure this compound Chromatography->PureCompound

Workflow for the isolation of this compound.

Biological Assays

6.2.1. HIV-1 Tat Transactivation Assay (Cell-based) A detailed protocol for the specific assay used to determine the IC₅₀ of this compound is not publicly available. However, a general approach involves:

  • Utilizing a cell line (e.g., HeLa) that stably expresses the HIV-1 Tat protein.

  • Transfecting these cells with a reporter plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of the HIV-1 Long Terminal Repeat (LTR) promoter.

  • Treating the transfected cells with various concentrations of this compound.

  • Measuring the expression of the reporter gene to determine the extent of inhibition of Tat-mediated transactivation. The IC₅₀ value is calculated as the concentration of this compound that inhibits 50% of the reporter gene expression.

6.2.2. Cytotoxicity Assay (MTT Assay)

  • Seed cancer cell lines (HeLa, KB, NCI-H187) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

6.2.3. Antifungal Susceptibility Assay (Candida albicans)

  • Prepare a standardized inoculum of Candida albicans.

  • In a 96-well microtiter plate, prepare serial dilutions of this compound in a suitable broth medium (e.g., RPMI-1640).

  • Inoculate each well with the C. albicans suspension.

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that visibly inhibits fungal growth.

6.2.4. Antimalarial Assay (Plasmodium falciparum)

  • Culture Plasmodium falciparum in human erythrocytes in vitro.

  • Synchronize the parasite culture to the ring stage.

  • In a 96-well plate, expose the parasitized erythrocytes to serial dilutions of this compound.

  • Incubate the plate for 48-72 hours under appropriate gas conditions (low O₂, high CO₂).

  • Assess parasite viability using methods such as SYBR Green I-based fluorescence assay, which measures parasite DNA content, or by microscopic examination of Giemsa-stained smears.

  • Calculate the IC₅₀ value based on the reduction in parasite growth compared to untreated controls.

6.2.5. In Vitro Translation Inhibition Assay (Cell-Free System)

  • Prepare a cell-free protein synthesis (CFPS) system from HeLa cells, wheat germ, or yeast extract.

  • Add a reporter mRNA (e.g., luciferase mRNA) to the CFPS system.

  • Incubate the reaction with varying concentrations of this compound.

  • Measure the amount of newly synthesized protein (e.g., by measuring luciferase activity).

  • Determine the IC₅₀ value for the inhibition of protein synthesis.

Signaling Pathways

While the direct molecular target of this compound within the ribosome or its associated factors is yet to be fully elucidated, its action as a translation elongation inhibitor places it at a central hub of cellular regulation. Inhibition of protein synthesis can trigger a variety of cellular stress responses.

7.1. Putative Downstream Effects of Translation Inhibition

Inhibition of translation elongation is a significant cellular stressor that can activate several signaling pathways, including:

  • Integrated Stress Response (ISR): This is a common pathway activated by various stresses, including ribosome stalling. A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis but preferential translation of stress-responsive mRNAs.

  • Ribotoxic Stress Response: This pathway is activated by ribosome-inactivating toxins and leads to the activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38.

  • mTOR Signaling: The mTOR pathway is a central regulator of cell growth and proliferation and is tightly linked to protein synthesis. Inhibition of translation can lead to feedback regulation of mTOR signaling.

Further research is required to determine which of these, or other, pathways are specifically modulated by this compound.

Putative Signaling Consequences SporogenAO1 This compound TranslationInhibition Inhibition of Translation Elongation SporogenAO1->TranslationInhibition CellularStress Cellular Stress TranslationInhibition->CellularStress ISR Integrated Stress Response (ISR) CellularStress->ISR RSR Ribotoxic Stress Response CellularStress->RSR mTOR mTOR Signaling Modulation CellularStress->mTOR Apoptosis Apoptosis / Cell Cycle Arrest ISR->Apoptosis RSR->Apoptosis mTOR->Apoptosis

Putative signaling consequences of this compound action.

7.2. Sporulation in Aspergillus oryzae

This compound was initially identified by its ability to induce sporulation in A. oryzae. Fungal sporulation is a complex developmental process regulated by intricate signaling networks, often involving G-protein coupled receptors (GPCRs) and MAPK pathways that respond to environmental cues such as nutrient availability and light. The precise mechanism by which this compound promotes sporulation is not fully understood but may involve acting as a signaling molecule that triggers these developmental pathways.

Conclusion and Future Directions

This compound is a fungal metabolite with a compelling profile of diverse biological activities. Its ability to inhibit eukaryotic translation elongation provides a mechanistic basis for its potent cytotoxic, antifungal, and antimalarial effects. This technical guide has summarized the current knowledge on this compound, providing researchers with a foundation for further investigation.

Future research should focus on several key areas:

  • Target Identification: Precisely identifying the molecular target of this compound within the translation machinery will be crucial for understanding its mechanism of action and for rational drug design.

  • Signaling Pathway Elucidation: In-depth studies are needed to map the specific cellular signaling pathways that are activated or inhibited in response to this compound treatment. This will provide a more complete picture of its cellular effects and potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs will be important for optimizing its potency and selectivity for different therapeutic targets and for reducing potential off-target effects.

  • In Vivo Efficacy: While in vitro data are promising, further studies in animal models are necessary to evaluate the in vivo efficacy and safety of this compound for its various potential therapeutic applications.

The continued exploration of this compound holds significant promise for the discovery of new therapeutic agents to combat a range of human diseases.

References

Chemical structure and properties of Sporogen AO-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sporogen AO-1 is a naturally occurring sesquiterpenoid first identified as a sporulation-stimulating substance in the fungus Aspergillus oryzae. Subsequent research has revealed a spectrum of potent biological activities, positioning it as a molecule of significant interest for drug discovery and development. This document provides an in-depth overview of the chemical structure, physicochemical properties, and diverse biological functions of this compound, including its cytotoxic, antimalarial, and anti-inflammatory potential. Detailed methodologies for key experimental assays and visualizations of relevant biological pathways are presented to support further research and application.

Chemical Structure and Physicochemical Properties

This compound is a fungal metabolite belonging to the eremophilane (B1244597) sesquiterpenoid class.[1][2] Its rigid, polycyclic structure is the basis for its diverse biological interactions.

IUPAC Name: (1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one[1] Synonyms: (+)-Sporogen-AO 1, (+)-13-Deoxyphomenone[1][3] Origin: Originally isolated from Aspergillus oryzae, also found in Penicillium and Hansfordia species.[1][3][4]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol [1]
CAS Number 88418-12-6[3]
Appearance White Solid
Purity ≥70% (typical commercial)[3][5]
Storage (Solid) -20°C (stable for ≥4 years)[3]
Storage (In Solvent) -80°C (stable for 1 year)
Solubility Soluble in DMSO, Methanol, Ethanol, Dichloromethane (1 mg/mL)[3]
SMILES C[C@H]1--INVALID-LINK--O3)C(=C)C">C@@HO[1]
InChIKey PCBDXYONDOCJPR-OANMRLRGSA-N[1]

Biological Activity and Therapeutic Potential

This compound exhibits a wide range of biological activities, making it a versatile candidate for therapeutic investigation. Its effects span from cytotoxicity against cancer cells to antimicrobial and anti-inflammatory actions.

Summary of Biological Activities

The following table collates the quantitative data on the diverse biological effects of this compound and its closely related analogue, dihydrothis compound.

Activity TypeTargetCell Line / OrganismMetricValueSource
Cytotoxicity Cancer CellsHeLa (Human Cervical)IC₅₀8.3 µM[3]
KB (Human Oral Epidermoid)IC₅₀9 µM[3]
NCI-H187 (Human Lung)IC₅₀5.1 µM[3]
Ehrlich CarcinomaED₅₀0.9 mM[6]
Non-Cancerous CellsVero (Monkey Kidney)IC₅₀4.23 µM[7]
Antimalarial ProtozoanPlasmodium falciparumIC₅₀1.53 µM[7]
Antifungal YeastCandida albicansMIC4.0 mM[3][6]
FungusCladosporium fulvum-Inhibits spore germination[4]
Antiviral HIV-1Cell-based assayIC₅₀15.8 µM[3]
Anti-inflammatory iNOS ExpressionHuman-Inhibitor
Anti-inflammatory (Dihydrothis compound)Nitric Oxide (NO)LPS-activated BV-2 MicrogliaEC₅₀3.11 µM[2]
Herbicidal (Dihydrothis compound)Radicle GrowthAmaranthus hypochondriacusIC₅₀0.17 mM[2]
Echinochloa crus-galliIC₅₀0.30 mM[2]
Sporogenic Spore ProductionAspergillus oryzae / flavus-Induces sporulation[4]
Mechanism of Action Insights
3.2.1 Inhibition of iNOS Expression and NF-κB Pathway

This compound is reported to be an inhibitor of human inducible nitric oxide synthase (iNOS) expression. While the precise mechanism for this compound is not fully elucidated, studies on its analogue, dihydrothis compound, provide strong correlative evidence. Dihydrothis compound significantly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[2] This inhibition is associated with the suppression of the canonical NF-κB signaling pathway, which is a key transcriptional regulator of iNOS and other pro-inflammatory genes like COX2, TNF-α, and IL-6.[2] It is therefore highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.

3.2.2 Cytotoxicity

The cytotoxic effects of this compound are significant, with IC₅₀ values in the low micromolar range against several cancer cell lines.[3] Structure-activity relationship studies indicate that the α,β-unsaturated carbonyl moiety is crucial for its activity against both KB and NCI-H187 cancer cells.[7] The strong cytotoxicity observed against noncancerous Vero cells suggests a mechanism that may not be specific to cancer cells, warranting further investigation for targeted therapy development.[7]

Experimental Protocols

The following sections describe generalized protocols for key assays used to characterize the biological activity of this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.

Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against adherent cancer cell lines. The MTT assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in culture medium. Replace the medium in the wells with medium containing the various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours.[7] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (reference wavelength ~630 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans) equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL), which is then diluted to the final working concentration (~5 x 10⁵ CFU/mL).[8]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[1]

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear).[8]

iNOS Expression and NO Production Inhibition

This protocol describes a cell-based assay to measure the inhibition of nitric oxide (NO) production, an indicator of iNOS activity/expression.[9]

  • Cell Culture: Plate macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.[4][9]

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulation.

  • Stimulation: Induce iNOS expression by adding stimulating agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to the wells.[9] Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the plate for 18-24 hours to allow for iNOS expression and NO production.

  • Nitrite (B80452) Measurement (Griess Assay): NO is unstable and rapidly converts to nitrite in the culture medium. Transfer a portion of the supernatant from each well to a new plate.

  • Add Griess Reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatants. This reagent reacts with nitrite to form a purple azo compound.

  • Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the inhibitory effect of this compound on NO production.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key relationships and processes.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with Serial Dilutions of this compound start->treat incubate Incubate (e.g., 48h) treat->incubate mtt Add MTT Reagent (Incubate 4h) incubate->mtt solubilize Add Solubilizer (e.g., DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate end Determine IC50 Value calculate->end

Caption: Experimental workflow for determining the cytotoxicity (IC₅₀) of this compound using the MTT assay.

logical_relationship_bioactivity cluster_anticancer Anticancer/Cytotoxic Effects cluster_antimicrobial Antimicrobial Effects cluster_antiinflammatory Anti-inflammatory Effects compound This compound hela HeLa compound->hela kb KB compound->kb nci NCI-H187 compound->nci malaria Antimalarial (P. falciparum) compound->malaria fungal Antifungal (C. albicans) compound->fungal inos Inhibition of iNOS Expression compound->inos

Caption: Logical relationship diagram illustrating the diverse biological activities of this compound.

signaling_pathway_nfkb cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 ikk IKK Activation tlr4->ikk MyD88-dependent pathway nfkb_complex p50/p65-IκBα (Inactive NF-κB) ikb_p IκBα Phosphorylation & Degradation nfkb_complex->ikb_p ikk->ikb_p nfkb_active p50/p65 (Active NF-κB) ikb_p->nfkb_active releases translocation Nuclear Translocation nfkb_active->translocation dna_binding DNA Binding translocation->dna_binding transcription Gene Transcription dna_binding->transcription gene_products Pro-inflammatory Genes (iNOS, TNF-α, COX2, IL-6) transcription->gene_products compound This compound (Hypothesized) compound->ikk Inhibits

Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

References

Chemical structure and properties of Sporogen AO-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sporogen AO-1 is a naturally occurring sesquiterpenoid first identified as a sporulation-stimulating substance in the fungus Aspergillus oryzae. Subsequent research has revealed a spectrum of potent biological activities, positioning it as a molecule of significant interest for drug discovery and development. This document provides an in-depth overview of the chemical structure, physicochemical properties, and diverse biological functions of this compound, including its cytotoxic, antimalarial, and anti-inflammatory potential. Detailed methodologies for key experimental assays and visualizations of relevant biological pathways are presented to support further research and application.

Chemical Structure and Physicochemical Properties

This compound is a fungal metabolite belonging to the eremophilane sesquiterpenoid class.[1][2] Its rigid, polycyclic structure is the basis for its diverse biological interactions.

IUPAC Name: (1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-prop-1-en-2-yl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one[1] Synonyms: (+)-Sporogen-AO 1, (+)-13-Deoxyphomenone[1][3] Origin: Originally isolated from Aspergillus oryzae, also found in Penicillium and Hansfordia species.[1][3][4]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol [1]
CAS Number 88418-12-6[3]
Appearance White Solid
Purity ≥70% (typical commercial)[3][5]
Storage (Solid) -20°C (stable for ≥4 years)[3]
Storage (In Solvent) -80°C (stable for 1 year)
Solubility Soluble in DMSO, Methanol, Ethanol, Dichloromethane (1 mg/mL)[3]
SMILES C[C@H]1--INVALID-LINK--O3)C(=C)C">C@@HO[1]
InChIKey PCBDXYONDOCJPR-OANMRLRGSA-N[1]

Biological Activity and Therapeutic Potential

This compound exhibits a wide range of biological activities, making it a versatile candidate for therapeutic investigation. Its effects span from cytotoxicity against cancer cells to antimicrobial and anti-inflammatory actions.

Summary of Biological Activities

The following table collates the quantitative data on the diverse biological effects of this compound and its closely related analogue, dihydrothis compound.

Activity TypeTargetCell Line / OrganismMetricValueSource
Cytotoxicity Cancer CellsHeLa (Human Cervical)IC₅₀8.3 µM[3]
KB (Human Oral Epidermoid)IC₅₀9 µM[3]
NCI-H187 (Human Lung)IC₅₀5.1 µM[3]
Ehrlich CarcinomaED₅₀0.9 mM[6]
Non-Cancerous CellsVero (Monkey Kidney)IC₅₀4.23 µM[7]
Antimalarial ProtozoanPlasmodium falciparumIC₅₀1.53 µM[7]
Antifungal YeastCandida albicansMIC4.0 mM[3][6]
FungusCladosporium fulvum-Inhibits spore germination[4]
Antiviral HIV-1Cell-based assayIC₅₀15.8 µM[3]
Anti-inflammatory iNOS ExpressionHuman-Inhibitor
Anti-inflammatory (Dihydrothis compound)Nitric Oxide (NO)LPS-activated BV-2 MicrogliaEC₅₀3.11 µM[2]
Herbicidal (Dihydrothis compound)Radicle GrowthAmaranthus hypochondriacusIC₅₀0.17 mM[2]
Echinochloa crus-galliIC₅₀0.30 mM[2]
Sporogenic Spore ProductionAspergillus oryzae / flavus-Induces sporulation[4]
Mechanism of Action Insights
3.2.1 Inhibition of iNOS Expression and NF-κB Pathway

This compound is reported to be an inhibitor of human inducible nitric oxide synthase (iNOS) expression. While the precise mechanism for this compound is not fully elucidated, studies on its analogue, dihydrothis compound, provide strong correlative evidence. Dihydrothis compound significantly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[2] This inhibition is associated with the suppression of the canonical NF-κB signaling pathway, which is a key transcriptional regulator of iNOS and other pro-inflammatory genes like COX2, TNF-α, and IL-6.[2] It is therefore highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.

3.2.2 Cytotoxicity

The cytotoxic effects of this compound are significant, with IC₅₀ values in the low micromolar range against several cancer cell lines.[3] Structure-activity relationship studies indicate that the α,β-unsaturated carbonyl moiety is crucial for its activity against both KB and NCI-H187 cancer cells.[7] The strong cytotoxicity observed against noncancerous Vero cells suggests a mechanism that may not be specific to cancer cells, warranting further investigation for targeted therapy development.[7]

Experimental Protocols

The following sections describe generalized protocols for key assays used to characterize the biological activity of this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.

Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against adherent cancer cell lines. The MTT assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in culture medium. Replace the medium in the wells with medium containing the various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (reference wavelength ~630 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans) equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL), which is then diluted to the final working concentration (~5 x 10⁵ CFU/mL).[8]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[1]

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear).[8]

iNOS Expression and NO Production Inhibition

This protocol describes a cell-based assay to measure the inhibition of nitric oxide (NO) production, an indicator of iNOS activity/expression.[9]

  • Cell Culture: Plate macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.[4][9]

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulation.

  • Stimulation: Induce iNOS expression by adding stimulating agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to the wells.[9] Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the plate for 18-24 hours to allow for iNOS expression and NO production.

  • Nitrite Measurement (Griess Assay): NO is unstable and rapidly converts to nitrite in the culture medium. Transfer a portion of the supernatant from each well to a new plate.

  • Add Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatants. This reagent reacts with nitrite to form a purple azo compound.

  • Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the inhibitory effect of this compound on NO production.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key relationships and processes.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with Serial Dilutions of this compound start->treat incubate Incubate (e.g., 48h) treat->incubate mtt Add MTT Reagent (Incubate 4h) incubate->mtt solubilize Add Solubilizer (e.g., DMSO) mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate end Determine IC50 Value calculate->end

Caption: Experimental workflow for determining the cytotoxicity (IC₅₀) of this compound using the MTT assay.

logical_relationship_bioactivity cluster_anticancer Anticancer/Cytotoxic Effects cluster_antimicrobial Antimicrobial Effects cluster_antiinflammatory Anti-inflammatory Effects compound This compound hela HeLa compound->hela kb KB compound->kb nci NCI-H187 compound->nci malaria Antimalarial (P. falciparum) compound->malaria fungal Antifungal (C. albicans) compound->fungal inos Inhibition of iNOS Expression compound->inos

Caption: Logical relationship diagram illustrating the diverse biological activities of this compound.

signaling_pathway_nfkb cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 ikk IKK Activation tlr4->ikk MyD88-dependent pathway nfkb_complex p50/p65-IκBα (Inactive NF-κB) ikb_p IκBα Phosphorylation & Degradation nfkb_complex->ikb_p ikk->ikb_p nfkb_active p50/p65 (Active NF-κB) ikb_p->nfkb_active releases translocation Nuclear Translocation nfkb_active->translocation dna_binding DNA Binding translocation->dna_binding transcription Gene Transcription dna_binding->transcription gene_products Pro-inflammatory Genes (iNOS, TNF-α, COX2, IL-6) transcription->gene_products compound This compound (Hypothesized) compound->ikk Inhibits

Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

References

Sporogen AO-1: A Technical Guide to its Source, Natural Occurrence, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporogen AO-1 is a sesquiterpenoid fungal metabolite first isolated from Aspergillus oryzae, a fungus with a long history in traditional Japanese fermentation processes. This molecule has garnered significant interest within the scientific community due to its diverse range of biological activities. Initially identified for its ability to induce sporulation in its source organism, subsequent research has revealed its potential as a eukaryotic translation inhibitor, a cytotoxic agent against various cancer cell lines, and an inhibitor of HIV-1 Tat transactivation. This technical guide provides an in-depth overview of this compound, detailing its natural source, isolation procedures, and a comprehensive summary of its biological effects. The guide includes detailed experimental protocols for key assays, quantitative data on its activity, and visual representations of its known mechanism of action to facilitate further research and drug development efforts.

Source and Natural Occurrence

This compound is a naturally occurring secondary metabolite produced by the filamentous fungus Aspergillus oryzae.[1] This fungus is a key microorganism in the production of traditional Japanese fermented foods such as sake, miso, and soy sauce. The production of this compound by A. oryzae highlights the vast and often untapped reservoir of bioactive compounds within the fungal kingdom. While initially isolated from a laboratory strain of A. oryzae, it is likely produced by various strains of this species under specific culture conditions.

Isolation and Purification of this compound

The isolation of this compound from Aspergillus oryzae is a multi-step process involving fermentation, extraction, and chromatographic purification. The following protocol is a detailed methodology based on published literature.

Fermentation of Aspergillus oryzae
  • Organism: Aspergillus oryzae (a sporulating strain)

  • Culture Medium: Czapek-Dox dextrose medium.

  • Culture Conditions: The fungus is cultured in the dark at 30°C for two weeks to allow for sufficient growth and production of this compound.

Extraction Procedure
  • Acidification and Extraction: The culture broth (e.g., 40 liters) is acidified to pH 3 with hydrochloric acid. The acidified broth is then extracted with an equal volume of ethyl acetate (B1210297).

  • Fractionation: The ethyl acetate extract is separated into acidic, weak acidic, and neutral fractions. The sporogenic activity is concentrated in the neutral fraction.

  • Solvent Partitioning: The neutral fraction is dissolved in carbon tetrachloride and extracted with 13% aqueous methanol (B129727). The active compound partitions into the aqueous methanol phase.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The aqueous methanol extract is subjected to column chromatography on a silica gel column.

    • Elution System 1: A gradient of 15% ethyl acetate in dichloromethane.

    • Elution System 2: A second column is run with 50% ethyl acetate in n-hexane.

  • High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel chromatography are further purified by HPLC.

    • Column: LiChrosorb Si-60 (8 mm x 250 mm)

    • Solvent: Dioxane-n-hexane (1:1)

    • Flow Rate: 2 ml/min

    • Detection: UV at 254 nm

  • Final Purification: The active substance is subjected to two final purification steps to yield pure this compound.

    • Preparative Gas-Liquid Chromatography (GLC): 3% OV-1 on GasChrom Q, with a temperature gradient.

    • Reversed-Phase HPLC: Purospher STAR RP-18e (4 mm x 250 mm), with a water-methanol (1:1) solvent system.

The typical yield of this compound from 40 liters of culture broth is approximately 3 mg.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data available for some of its effects.

Biological ActivityCell Line/SystemIC50 / MICReference
Eukaryotic Translation Elongation Inhibition Cell-free protein synthesis systems (HeLa cell, wheat germ, yeast extracts)7.44 ± 1.63 μM[2]
Cytotoxicity HeLa (Human cervical cancer)8.3 μM[3][4]
KB (Human oral cancer)9 μM[3][4]
NCI-H187 (Human small cell lung cancer)5.1 μM[3][4]
Antifungal Activity Candida albicans4 mM[3][4]
HIV-1 Tat Transactivation Inhibition Cell-based assay15.8 μM[3][4]
Sporulation-Stimulating Activity Aspergillus oryzaeSignificant activity at 4.4 µ g/disc [1]

Experimental Protocols for Biological Assays

The following are detailed methodologies for the key biological assays used to characterize this compound.

Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of this compound against various cancer cell lines (e.g., HeLa, KB, NCI-H187).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

HIV-1 Tat Transactivation Inhibition Assay (Reporter Gene Assay)

This protocol outlines a cell-based reporter gene assay to measure the inhibition of HIV-1 Tat-mediated transactivation.

  • Cell Culture: Use a cell line (e.g., HeLa) that is stably transfected with an HIV-1 LTR-luciferase reporter construct.

  • Tat Expression: Co-transfect the cells with a plasmid expressing the HIV-1 Tat protein.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Inhibition of Eukaryotic Translation Elongation

The most well-characterized mechanism of action for this compound is its inhibition of eukaryotic translation elongation.[2] It acts as a nonspecific translation inhibitor, affecting protein synthesis in various eukaryotic systems but not in prokaryotic ones.[2] this compound targets the elongation phase of translation, which involves the ribosome and translation elongation factors.[2]

Translation_Elongation_Inhibition cluster_ribosome Ribosome A_site A site P_site P site Peptide_bond Peptide Bond Formation A_site->Peptide_bond E_site E site P_site->Peptide_bond eEF1A eEF1A-GTP-aa-tRNA eEF1A->A_site Delivery of aminoacyl-tRNA Sporogen_AO1 This compound Sporogen_AO1->A_site Inhibits aa-tRNA binding/accommodation eEF2 eEF2-GTP Translocation Translocation eEF2->Translocation GTP_hydrolysis GTP Hydrolysis Peptide_bond->P_site Translocation->E_site Elongated_polypeptide Elongated Polypeptide Translocation->Elongated_polypeptide

Caption: Inhibition of Eukaryotic Translation Elongation by this compound.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the workflow for the isolation and purification of this compound from Aspergillus oryzae.

Sporogen_AO1_Isolation_Workflow start Aspergillus oryzae Fermentation (2 weeks) extraction Acidification (pH 3) & Ethyl Acetate Extraction start->extraction fractionation Fractionation (Neutral Fraction) extraction->fractionation partition Carbon Tetrachloride & 13% Aqueous Methanol Extraction fractionation->partition silica1 Silica Gel Chromatography 1 (15% EtOAc in DCM) partition->silica1 silica2 Silica Gel Chromatography 2 (50% EtOAc in n-hexane) silica1->silica2 hplc1 Normal Phase HPLC (Dioxane:n-hexane) silica2->hplc1 glc Preparative GLC hplc1->glc hplc2 Reversed-Phase HPLC (H2O:MeOH) glc->hplc2 end Pure this compound hplc2->end

Caption: Workflow for the Isolation and Purification of this compound.

Conclusion and Future Perspectives

This compound is a fascinating fungal metabolite with a diverse and potent range of biological activities. Its ability to inhibit eukaryotic translation elongation, induce cytotoxicity in cancer cells, and interfere with viral transactivation makes it a promising lead compound for the development of new therapeutic agents. The detailed protocols and data presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and molecular biology. Further research is warranted to fully elucidate the molecular targets of this compound and to explore its therapeutic potential in preclinical and clinical studies. The development of synthetic analogues may also lead to compounds with improved efficacy and selectivity.

References

Sporogen AO-1: A Technical Guide to its Source, Natural Occurrence, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporogen AO-1 is a sesquiterpenoid fungal metabolite first isolated from Aspergillus oryzae, a fungus with a long history in traditional Japanese fermentation processes. This molecule has garnered significant interest within the scientific community due to its diverse range of biological activities. Initially identified for its ability to induce sporulation in its source organism, subsequent research has revealed its potential as a eukaryotic translation inhibitor, a cytotoxic agent against various cancer cell lines, and an inhibitor of HIV-1 Tat transactivation. This technical guide provides an in-depth overview of this compound, detailing its natural source, isolation procedures, and a comprehensive summary of its biological effects. The guide includes detailed experimental protocols for key assays, quantitative data on its activity, and visual representations of its known mechanism of action to facilitate further research and drug development efforts.

Source and Natural Occurrence

This compound is a naturally occurring secondary metabolite produced by the filamentous fungus Aspergillus oryzae.[1] This fungus is a key microorganism in the production of traditional Japanese fermented foods such as sake, miso, and soy sauce. The production of this compound by A. oryzae highlights the vast and often untapped reservoir of bioactive compounds within the fungal kingdom. While initially isolated from a laboratory strain of A. oryzae, it is likely produced by various strains of this species under specific culture conditions.

Isolation and Purification of this compound

The isolation of this compound from Aspergillus oryzae is a multi-step process involving fermentation, extraction, and chromatographic purification. The following protocol is a detailed methodology based on published literature.

Fermentation of Aspergillus oryzae
  • Organism: Aspergillus oryzae (a sporulating strain)

  • Culture Medium: Czapek-Dox dextrose medium.

  • Culture Conditions: The fungus is cultured in the dark at 30°C for two weeks to allow for sufficient growth and production of this compound.

Extraction Procedure
  • Acidification and Extraction: The culture broth (e.g., 40 liters) is acidified to pH 3 with hydrochloric acid. The acidified broth is then extracted with an equal volume of ethyl acetate.

  • Fractionation: The ethyl acetate extract is separated into acidic, weak acidic, and neutral fractions. The sporogenic activity is concentrated in the neutral fraction.

  • Solvent Partitioning: The neutral fraction is dissolved in carbon tetrachloride and extracted with 13% aqueous methanol. The active compound partitions into the aqueous methanol phase.

Chromatographic Purification
  • Silica Gel Column Chromatography: The aqueous methanol extract is subjected to column chromatography on a silica gel column.

    • Elution System 1: A gradient of 15% ethyl acetate in dichloromethane.

    • Elution System 2: A second column is run with 50% ethyl acetate in n-hexane.

  • High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel chromatography are further purified by HPLC.

    • Column: LiChrosorb Si-60 (8 mm x 250 mm)

    • Solvent: Dioxane-n-hexane (1:1)

    • Flow Rate: 2 ml/min

    • Detection: UV at 254 nm

  • Final Purification: The active substance is subjected to two final purification steps to yield pure this compound.

    • Preparative Gas-Liquid Chromatography (GLC): 3% OV-1 on GasChrom Q, with a temperature gradient.

    • Reversed-Phase HPLC: Purospher STAR RP-18e (4 mm x 250 mm), with a water-methanol (1:1) solvent system.

The typical yield of this compound from 40 liters of culture broth is approximately 3 mg.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with quantitative data available for some of its effects.

Biological ActivityCell Line/SystemIC50 / MICReference
Eukaryotic Translation Elongation Inhibition Cell-free protein synthesis systems (HeLa cell, wheat germ, yeast extracts)7.44 ± 1.63 μM[2]
Cytotoxicity HeLa (Human cervical cancer)8.3 μM[3][4]
KB (Human oral cancer)9 μM[3][4]
NCI-H187 (Human small cell lung cancer)5.1 μM[3][4]
Antifungal Activity Candida albicans4 mM[3][4]
HIV-1 Tat Transactivation Inhibition Cell-based assay15.8 μM[3][4]
Sporulation-Stimulating Activity Aspergillus oryzaeSignificant activity at 4.4 µ g/disc [1]

Experimental Protocols for Biological Assays

The following are detailed methodologies for the key biological assays used to characterize this compound.

Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of this compound against various cancer cell lines (e.g., HeLa, KB, NCI-H187).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

HIV-1 Tat Transactivation Inhibition Assay (Reporter Gene Assay)

This protocol outlines a cell-based reporter gene assay to measure the inhibition of HIV-1 Tat-mediated transactivation.

  • Cell Culture: Use a cell line (e.g., HeLa) that is stably transfected with an HIV-1 LTR-luciferase reporter construct.

  • Tat Expression: Co-transfect the cells with a plasmid expressing the HIV-1 Tat protein.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Inhibition of Eukaryotic Translation Elongation

The most well-characterized mechanism of action for this compound is its inhibition of eukaryotic translation elongation.[2] It acts as a nonspecific translation inhibitor, affecting protein synthesis in various eukaryotic systems but not in prokaryotic ones.[2] this compound targets the elongation phase of translation, which involves the ribosome and translation elongation factors.[2]

Translation_Elongation_Inhibition cluster_ribosome Ribosome A_site A site P_site P site Peptide_bond Peptide Bond Formation A_site->Peptide_bond E_site E site P_site->Peptide_bond eEF1A eEF1A-GTP-aa-tRNA eEF1A->A_site Delivery of aminoacyl-tRNA Sporogen_AO1 This compound Sporogen_AO1->A_site Inhibits aa-tRNA binding/accommodation eEF2 eEF2-GTP Translocation Translocation eEF2->Translocation GTP_hydrolysis GTP Hydrolysis Peptide_bond->P_site Translocation->E_site Elongated_polypeptide Elongated Polypeptide Translocation->Elongated_polypeptide

Caption: Inhibition of Eukaryotic Translation Elongation by this compound.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the workflow for the isolation and purification of this compound from Aspergillus oryzae.

Sporogen_AO1_Isolation_Workflow start Aspergillus oryzae Fermentation (2 weeks) extraction Acidification (pH 3) & Ethyl Acetate Extraction start->extraction fractionation Fractionation (Neutral Fraction) extraction->fractionation partition Carbon Tetrachloride & 13% Aqueous Methanol Extraction fractionation->partition silica1 Silica Gel Chromatography 1 (15% EtOAc in DCM) partition->silica1 silica2 Silica Gel Chromatography 2 (50% EtOAc in n-hexane) silica1->silica2 hplc1 Normal Phase HPLC (Dioxane:n-hexane) silica2->hplc1 glc Preparative GLC hplc1->glc hplc2 Reversed-Phase HPLC (H2O:MeOH) glc->hplc2 end Pure this compound hplc2->end

Caption: Workflow for the Isolation and Purification of this compound.

Conclusion and Future Perspectives

This compound is a fascinating fungal metabolite with a diverse and potent range of biological activities. Its ability to inhibit eukaryotic translation elongation, induce cytotoxicity in cancer cells, and interfere with viral transactivation makes it a promising lead compound for the development of new therapeutic agents. The detailed protocols and data presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and molecular biology. Further research is warranted to fully elucidate the molecular targets of this compound and to explore its therapeutic potential in preclinical and clinical studies. The development of synthetic analogues may also lead to compounds with improved efficacy and selectivity.

References

Sporogen AO-1 (CAS No. 88418-12-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporogen AO-1, a sesquiterpenoid fungal metabolite, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, and detailed summaries of its known biological effects, including cytotoxic, anti-HIV, antifungal, and antimalarial activities. This document consolidates key quantitative data into structured tables for ease of reference and outlines detailed experimental protocols for the primary biological assays. Furthermore, it presents visual representations of the proposed signaling pathway for its anti-HIV activity and its mechanism of action as a translation inhibitor to facilitate a deeper understanding of its molecular interactions.

Chemical and Physical Properties

This compound, also known by synonyms such as (+)-Sporogen-AO 1 and (+)-13-Deoxyphomenone, is a natural product originally isolated from Aspergillus oryzae and subsequently found in other fungi like Penicillium species.[1][2] It is characterized as a white, amorphous solid with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 88418-12-6
Molecular Formula C₁₅H₂₀O₃[4]
Molecular Weight 248.32 g/mol [3][4]
IUPAC Name (1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-(prop-1-en-2-yl)-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one[2]
Appearance White, amorphous solid
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol[1][5]
SMILES C[C@H]1--INVALID-LINK--O3)C(=C)C">C@@HO[2]
InChIKey PCBDXYONDOCJPR-OANMRLRGSA-N[1][2]

Biological Activity and Quantitative Data

This compound exhibits a broad spectrum of biological activities, making it a compound of interest for drug development. Its effects have been quantified against various cancer cell lines, HIV-1, a pathogenic fungus, and the malaria parasite.

Table 2: Summary of Biological Activities of this compound

ActivityTargetMetricValueReference(s)
Cytotoxicity HeLa (Cervical Cancer)IC₅₀8.3 µM[5][6]
KB (Oral Epidermoid Carcinoma)IC₅₀9 µM[5][6]
NCI-H187 (Small Cell Lung Cancer)IC₅₀5.1 µM[5][6]
Anti-HIV HIV-1 Tat TransactivationIC₅₀15.8 µM[5][6]
Antifungal Candida albicansMIC4 mM[5][6]
Antimalarial Plasmodium falciparumIC₅₀1.53 µM[7]

Mechanisms of Action and Signaling Pathways

Inhibition of HIV-1 Tat Transactivation

The inhibitory effect of this compound on HIV-1 Tat-mediated transactivation is proposed to occur through the modulation of the PI3K/Akt/p300 signaling pathway. The HIV-1 Tat protein is crucial for viral replication, as it enhances the transcription of the viral genome. This process is regulated by cellular factors, including the histone acetyltransferase p300, whose stability is influenced by the Akt signaling pathway. It is hypothesized that this compound may interfere with this pathway, leading to a reduction in Tat-mediated transcription.

HIV_Tat_Inhibition cluster_Cell Host Cell Sporogen_AO1 This compound PI3K PI3K Sporogen_AO1->PI3K Inhibits Akt Akt PI3K->Akt Activates p300 p300 Akt->p300 Stabilizes Tat HIV-1 Tat p300->Tat Acetylation (co-activation) LTR HIV-1 LTR Tat->LTR Binds to TAR RNA Transcription Viral Transcription LTR->Transcription Initiates

HIV-1 Tat Transactivation Inhibition Pathway.
Cytotoxicity via Inhibition of Eukaryotic Translation Elongation

A primary mechanism contributing to the cytotoxic effects of this compound is its ability to inhibit eukaryotic translation elongation.[5] This process is fundamental for protein synthesis in all eukaryotic cells. By targeting the elongation phase, this compound disrupts the cellular machinery responsible for building proteins, leading to cell death. This non-specific inhibition of a crucial cellular process likely accounts for its broad cytotoxic activity against different cancer cell lines.

Translation_Inhibition cluster_Workflow Mechanism of Cytotoxicity Sporogen_AO1 This compound Elongation Translation Elongation Sporogen_AO1->Elongation Inhibits Ribosome Eukaryotic Ribosome Ribosome->Elongation Protein_Synthesis Protein Synthesis Elongation->Protein_Synthesis Leads to Cell_Death Cell Death (Cytotoxicity) Protein_Synthesis->Cell_Death Disruption leads to

References

Sporogen AO-1 (CAS No. 88418-12-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporogen AO-1, a sesquiterpenoid fungal metabolite, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, and detailed summaries of its known biological effects, including cytotoxic, anti-HIV, antifungal, and antimalarial activities. This document consolidates key quantitative data into structured tables for ease of reference and outlines detailed experimental protocols for the primary biological assays. Furthermore, it presents visual representations of the proposed signaling pathway for its anti-HIV activity and its mechanism of action as a translation inhibitor to facilitate a deeper understanding of its molecular interactions.

Chemical and Physical Properties

This compound, also known by synonyms such as (+)-Sporogen-AO 1 and (+)-13-Deoxyphomenone, is a natural product originally isolated from Aspergillus oryzae and subsequently found in other fungi like Penicillium species.[1][2] It is characterized as a white, amorphous solid with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 88418-12-6
Molecular Formula C₁₅H₂₀O₃[4]
Molecular Weight 248.32 g/mol [3][4]
IUPAC Name (1aR,6R,7R,7aR,7bR)-6-hydroxy-7,7a-dimethyl-1a-(prop-1-en-2-yl)-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one[2]
Appearance White, amorphous solid
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol[1][5]
SMILES C[C@H]1--INVALID-LINK--O3)C(=C)C">C@@HO[2]
InChIKey PCBDXYONDOCJPR-OANMRLRGSA-N[1][2]

Biological Activity and Quantitative Data

This compound exhibits a broad spectrum of biological activities, making it a compound of interest for drug development. Its effects have been quantified against various cancer cell lines, HIV-1, a pathogenic fungus, and the malaria parasite.

Table 2: Summary of Biological Activities of this compound

ActivityTargetMetricValueReference(s)
Cytotoxicity HeLa (Cervical Cancer)IC₅₀8.3 µM[5][6]
KB (Oral Epidermoid Carcinoma)IC₅₀9 µM[5][6]
NCI-H187 (Small Cell Lung Cancer)IC₅₀5.1 µM[5][6]
Anti-HIV HIV-1 Tat TransactivationIC₅₀15.8 µM[5][6]
Antifungal Candida albicansMIC4 mM[5][6]
Antimalarial Plasmodium falciparumIC₅₀1.53 µM[7]

Mechanisms of Action and Signaling Pathways

Inhibition of HIV-1 Tat Transactivation

The inhibitory effect of this compound on HIV-1 Tat-mediated transactivation is proposed to occur through the modulation of the PI3K/Akt/p300 signaling pathway. The HIV-1 Tat protein is crucial for viral replication, as it enhances the transcription of the viral genome. This process is regulated by cellular factors, including the histone acetyltransferase p300, whose stability is influenced by the Akt signaling pathway. It is hypothesized that this compound may interfere with this pathway, leading to a reduction in Tat-mediated transcription.

HIV_Tat_Inhibition cluster_Cell Host Cell Sporogen_AO1 This compound PI3K PI3K Sporogen_AO1->PI3K Inhibits Akt Akt PI3K->Akt Activates p300 p300 Akt->p300 Stabilizes Tat HIV-1 Tat p300->Tat Acetylation (co-activation) LTR HIV-1 LTR Tat->LTR Binds to TAR RNA Transcription Viral Transcription LTR->Transcription Initiates

HIV-1 Tat Transactivation Inhibition Pathway.
Cytotoxicity via Inhibition of Eukaryotic Translation Elongation

A primary mechanism contributing to the cytotoxic effects of this compound is its ability to inhibit eukaryotic translation elongation.[5] This process is fundamental for protein synthesis in all eukaryotic cells. By targeting the elongation phase, this compound disrupts the cellular machinery responsible for building proteins, leading to cell death. This non-specific inhibition of a crucial cellular process likely accounts for its broad cytotoxic activity against different cancer cell lines.

Translation_Inhibition cluster_Workflow Mechanism of Cytotoxicity Sporogen_AO1 This compound Elongation Translation Elongation Sporogen_AO1->Elongation Inhibits Ribosome Eukaryotic Ribosome Ribosome->Elongation Protein_Synthesis Protein Synthesis Elongation->Protein_Synthesis Leads to Cell_Death Cell Death (Cytotoxicity) Protein_Synthesis->Cell_Death Disruption leads to

References

Understanding the Sporogenic Activity of Sporogen AO-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sporogenic compound Sporogen AO-1, with a focus on its activity and the broader context of the molecular pathways governing asexual sporulation in the filamentous fungus Aspergillus oryzae. This document synthesizes the available scientific literature to offer a resource for researchers in mycology, fungal biotechnology, and drug development.

Introduction to this compound

This compound is a sesquiterpenoid metabolite originally isolated from the culture broth of Aspergillus oryzae, a fungus with significant industrial importance in the production of fermented foods and enzymes. It was identified as a substance that can induce phialospore formation in sparsely sporulating strains of the same species. More recently, this compound has been characterized as a non-specific inhibitor of eukaryotic translation elongation[1]. This dual activity suggests a complex mechanism of action, potentially linking cellular stress responses, such as translation inhibition, to developmental shifts like sporulation.

Quantitative Data on Sporogenic Activity

The primary quantitative data for the sporogenic activity of this compound comes from its initial isolation and characterization. The activity was measured by observing the formation of vesicles with phialospores on the mycelia of a sparsely sporulating Aspergillus oryzae strain.

Dose per disc (µg)Relative Sporogenic Activity (Vesicles with Phialospores)
4.4Significant increase over control
26.1Approximately 6-fold increase compared to control
(Data summarized from the original isolation paper)

The Molecular Context: Asexual Sporulation (Conidiation) in Aspergillus oryzae

To understand the potential mechanism of this compound, it is essential to review the well-established regulatory network for asexual sporulation, or conidiation, in Aspergillus species. This process is governed by a central regulatory pathway and influenced by upstream signaling cascades.

The Central Regulatory Pathway: BrlA → AbaA → WetA

The core of the conidiation program is a transcriptional cascade involving three key genes: brlA, abaA, and wetA[2][3][4][5].

  • brlA (bristle): This gene acts as the primary activator of the pathway. Its expression is essential for the initiation of conidiophore development, the specialized structures that bear conidia (asexual spores)[3][5].

  • abaA (abacus): Activated by BrlA, abaA is required for the proper differentiation of the phialides, the cells from which conidia are produced[2][3].

  • wetA (wet-white): This gene is activated later in the pathway by AbaA and is crucial for the maturation and integrity of the conidia themselves[2][3][5].

Upstream Regulation of Conidiation

The initiation of the BrlA-AbaA-WetA cascade is tightly controlled by several upstream signaling pathways, which respond to both internal and external cues.

  • G-Protein Signaling: Heterotrimeric G-proteins play a significant role in regulating the balance between vegetative growth and sporulation[6][7][8][9]. In Aspergillus, the Gα subunit, FadA, is a key component of a pathway that promotes vegetative growth while actively repressing conidiation. Inactivation of the FadA pathway is a prerequisite for the expression of brlA and the onset of sporulation.

  • Upstream Activators (FluG and Flb proteins): The activation of brlA is dependent on a series of "fluffy" genes (flbA through flbE) and the fluG gene[2]. These factors are thought to integrate various environmental signals to initiate the developmental program.

Proposed Mechanism of Action for this compound

The discovery that this compound acts as a eukaryotic translation elongation inhibitor provides a plausible, albeit indirect, mechanism for its sporogenic activity[1]. It is hypothesized that by mildly inhibiting protein synthesis, this compound induces a cellular stress response. Nutrient limitation and other stressors are known triggers for sporulation in fungi. This mild translational stress could mimic nutrient deprivation, leading to the downregulation of growth-promoting pathways (such as the one involving FadA) and the subsequent activation of the BrlA-AbaA-WetA conidiation cascade.

Experimental Protocols

The following are generalized protocols for studying the effect of a compound like this compound on the conidiation of Aspergillus oryzae.

Induction of Conidiation on Solid Media
  • Strain and Culture Preparation: An Aspergillus oryzae strain (e.g., a wild-type or a sparsely sporulating mutant) is grown on a suitable agar (B569324) medium, such as Czapek-Dox agar, to obtain a fresh spore suspension[10].

  • Inoculation: A defined number of spores (e.g., 1x10^6 spores/mL) is point-inoculated onto the center of fresh agar plates.

  • Application of this compound: this compound, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO), is applied to a sterile paper disc. The solvent is allowed to evaporate, and the disc is placed on the agar surface at a set distance from the growing colony. A control disc with the solvent alone should be used.

  • Incubation: Plates are incubated under controlled conditions (e.g., 30°C in the dark or under a specific light regime) for a period of 5-7 days[11].

  • Quantification of Conidiation: Conidia are harvested from a defined area of the colony by washing with a solution of sterile water containing a surfactant (e.g., 0.01% Tween 80). The concentration of conidia in the suspension is then determined using a hemocytometer or by plating serial dilutions and counting colony-forming units (CFUs)[10][12].

Gene Expression Analysis by qRT-PCR
  • Mycelial Culture: Aspergillus oryzae is grown in liquid Czapek-Dox medium to the mid-logarithmic phase of growth.

  • Treatment: this compound is added to the culture at various concentrations. A solvent control is run in parallel. Mycelia are harvested at different time points post-treatment.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the harvested mycelia using a standard protocol (e.g., TRIzol-based method). The RNA is then treated with DNase and reverse-transcribed to cDNA.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of key conidiation genes (brlA, abaA, wetA, fadA) are quantified using qRT-PCR. A housekeeping gene (e.g., actin or histone H3) is used as an internal control for normalization[10].

Visualization of Signaling Pathways and Workflows

Signaling Pathway for Aspergillus oryzae Conidiation

G cluster_upstream Upstream Regulation cluster_central Central Regulatory Pathway cluster_output Developmental Output Env_Signals Environmental Signals (Nutrient Limitation, Stress) FluG FluG Env_Signals->FluG Flb_complex FlbA-E Complex FluG->Flb_complex Activates BrlA BrlA Flb_complex->BrlA Activates G_protein G-Protein Signaling FadA_active FadA-GTP (Active) G_protein->FadA_active Promotes FadA_inactive FadA-GDP (Inactive) FadA_active->FadA_inactive GTP Hydrolysis (Inhibited by Growth Signals) FadA_active->BrlA Represses Veg_growth Vegetative Growth FadA_active->Veg_growth Promotes AbaA AbaA BrlA->AbaA Activates Conidiophore Conidiophore Development BrlA->Conidiophore Controls WetA WetA AbaA->WetA Activates AbaA->Conidiophore Controls Spore_maturation Spore Maturation & Wall Integrity WetA->Spore_maturation Controls

Caption: Central conidiation pathway in Aspergillus oryzae.

Experimental Workflow for Assessing Sporogenic Activity

G cluster_culture 1. Fungal Culture cluster_treatment 2. Treatment Application cluster_incubation 3. Incubation cluster_analysis 4. Data Analysis start Prepare Spore Suspension of A. oryzae plate Inoculate Agar Plates start->plate apply_compound Place Discs on Agar plate->apply_compound prepare_compound Prepare this compound and Control Discs prepare_compound->apply_compound incubate Incubate at 30°C for 5-7 Days apply_compound->incubate harvest Harvest Conidia incubate->harvest quantify Quantify Spores (Hemocytometer/CFU) harvest->quantify compare Compare Treatment vs. Control quantify->compare

Caption: Workflow for quantifying sporogenic activity.

References

Understanding the Sporogenic Activity of Sporogen AO-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sporogenic compound Sporogen AO-1, with a focus on its activity and the broader context of the molecular pathways governing asexual sporulation in the filamentous fungus Aspergillus oryzae. This document synthesizes the available scientific literature to offer a resource for researchers in mycology, fungal biotechnology, and drug development.

Introduction to this compound

This compound is a sesquiterpenoid metabolite originally isolated from the culture broth of Aspergillus oryzae, a fungus with significant industrial importance in the production of fermented foods and enzymes. It was identified as a substance that can induce phialospore formation in sparsely sporulating strains of the same species. More recently, this compound has been characterized as a non-specific inhibitor of eukaryotic translation elongation[1]. This dual activity suggests a complex mechanism of action, potentially linking cellular stress responses, such as translation inhibition, to developmental shifts like sporulation.

Quantitative Data on Sporogenic Activity

The primary quantitative data for the sporogenic activity of this compound comes from its initial isolation and characterization. The activity was measured by observing the formation of vesicles with phialospores on the mycelia of a sparsely sporulating Aspergillus oryzae strain.

Dose per disc (µg)Relative Sporogenic Activity (Vesicles with Phialospores)
4.4Significant increase over control
26.1Approximately 6-fold increase compared to control
(Data summarized from the original isolation paper)

The Molecular Context: Asexual Sporulation (Conidiation) in Aspergillus oryzae

To understand the potential mechanism of this compound, it is essential to review the well-established regulatory network for asexual sporulation, or conidiation, in Aspergillus species. This process is governed by a central regulatory pathway and influenced by upstream signaling cascades.

The Central Regulatory Pathway: BrlA → AbaA → WetA

The core of the conidiation program is a transcriptional cascade involving three key genes: brlA, abaA, and wetA[2][3][4][5].

  • brlA (bristle): This gene acts as the primary activator of the pathway. Its expression is essential for the initiation of conidiophore development, the specialized structures that bear conidia (asexual spores)[3][5].

  • abaA (abacus): Activated by BrlA, abaA is required for the proper differentiation of the phialides, the cells from which conidia are produced[2][3].

  • wetA (wet-white): This gene is activated later in the pathway by AbaA and is crucial for the maturation and integrity of the conidia themselves[2][3][5].

Upstream Regulation of Conidiation

The initiation of the BrlA-AbaA-WetA cascade is tightly controlled by several upstream signaling pathways, which respond to both internal and external cues.

  • G-Protein Signaling: Heterotrimeric G-proteins play a significant role in regulating the balance between vegetative growth and sporulation[6][7][8][9]. In Aspergillus, the Gα subunit, FadA, is a key component of a pathway that promotes vegetative growth while actively repressing conidiation. Inactivation of the FadA pathway is a prerequisite for the expression of brlA and the onset of sporulation.

  • Upstream Activators (FluG and Flb proteins): The activation of brlA is dependent on a series of "fluffy" genes (flbA through flbE) and the fluG gene[2]. These factors are thought to integrate various environmental signals to initiate the developmental program.

Proposed Mechanism of Action for this compound

The discovery that this compound acts as a eukaryotic translation elongation inhibitor provides a plausible, albeit indirect, mechanism for its sporogenic activity[1]. It is hypothesized that by mildly inhibiting protein synthesis, this compound induces a cellular stress response. Nutrient limitation and other stressors are known triggers for sporulation in fungi. This mild translational stress could mimic nutrient deprivation, leading to the downregulation of growth-promoting pathways (such as the one involving FadA) and the subsequent activation of the BrlA-AbaA-WetA conidiation cascade.

Experimental Protocols

The following are generalized protocols for studying the effect of a compound like this compound on the conidiation of Aspergillus oryzae.

Induction of Conidiation on Solid Media
  • Strain and Culture Preparation: An Aspergillus oryzae strain (e.g., a wild-type or a sparsely sporulating mutant) is grown on a suitable agar medium, such as Czapek-Dox agar, to obtain a fresh spore suspension[10].

  • Inoculation: A defined number of spores (e.g., 1x10^6 spores/mL) is point-inoculated onto the center of fresh agar plates.

  • Application of this compound: this compound, dissolved in a suitable solvent (e.g., ethanol or DMSO), is applied to a sterile paper disc. The solvent is allowed to evaporate, and the disc is placed on the agar surface at a set distance from the growing colony. A control disc with the solvent alone should be used.

  • Incubation: Plates are incubated under controlled conditions (e.g., 30°C in the dark or under a specific light regime) for a period of 5-7 days[11].

  • Quantification of Conidiation: Conidia are harvested from a defined area of the colony by washing with a solution of sterile water containing a surfactant (e.g., 0.01% Tween 80). The concentration of conidia in the suspension is then determined using a hemocytometer or by plating serial dilutions and counting colony-forming units (CFUs)[10][12].

Gene Expression Analysis by qRT-PCR
  • Mycelial Culture: Aspergillus oryzae is grown in liquid Czapek-Dox medium to the mid-logarithmic phase of growth.

  • Treatment: this compound is added to the culture at various concentrations. A solvent control is run in parallel. Mycelia are harvested at different time points post-treatment.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the harvested mycelia using a standard protocol (e.g., TRIzol-based method). The RNA is then treated with DNase and reverse-transcribed to cDNA.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of key conidiation genes (brlA, abaA, wetA, fadA) are quantified using qRT-PCR. A housekeeping gene (e.g., actin or histone H3) is used as an internal control for normalization[10].

Visualization of Signaling Pathways and Workflows

Signaling Pathway for Aspergillus oryzae Conidiation

G cluster_upstream Upstream Regulation cluster_central Central Regulatory Pathway cluster_output Developmental Output Env_Signals Environmental Signals (Nutrient Limitation, Stress) FluG FluG Env_Signals->FluG Flb_complex FlbA-E Complex FluG->Flb_complex Activates BrlA BrlA Flb_complex->BrlA Activates G_protein G-Protein Signaling FadA_active FadA-GTP (Active) G_protein->FadA_active Promotes FadA_inactive FadA-GDP (Inactive) FadA_active->FadA_inactive GTP Hydrolysis (Inhibited by Growth Signals) FadA_active->BrlA Represses Veg_growth Vegetative Growth FadA_active->Veg_growth Promotes AbaA AbaA BrlA->AbaA Activates Conidiophore Conidiophore Development BrlA->Conidiophore Controls WetA WetA AbaA->WetA Activates AbaA->Conidiophore Controls Spore_maturation Spore Maturation & Wall Integrity WetA->Spore_maturation Controls

Caption: Central conidiation pathway in Aspergillus oryzae.

Experimental Workflow for Assessing Sporogenic Activity

G cluster_culture 1. Fungal Culture cluster_treatment 2. Treatment Application cluster_incubation 3. Incubation cluster_analysis 4. Data Analysis start Prepare Spore Suspension of A. oryzae plate Inoculate Agar Plates start->plate apply_compound Place Discs on Agar plate->apply_compound prepare_compound Prepare this compound and Control Discs prepare_compound->apply_compound incubate Incubate at 30°C for 5-7 Days apply_compound->incubate harvest Harvest Conidia incubate->harvest quantify Quantify Spores (Hemocytometer/CFU) harvest->quantify compare Compare Treatment vs. Control quantify->compare

Caption: Workflow for quantifying sporogenic activity.

References

An In-Depth Technical Guide to the Preliminary In Vitro Studies of Sporogen AO-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary in vitro research conducted on Sporogen AO-1, a sesquiterpenoid fungal metabolite. This compound, also known as 13-deoxyphomenone, has garnered scientific interest due to its diverse biological activities, including cytotoxic, antimalarial, and anti-inflammatory properties.[1][2][3] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development efforts.

In Vitro Biological Activities

This compound has demonstrated a range of biological effects across several in vitro models. Its activity is primarily characterized by its potent cytotoxicity against various cancer cell lines and its efficacy against the malaria parasite, Plasmodium falciparum.

The compound exhibits significant cytotoxic effects on a variety of human cancer cell lines. Structure-activity relationship studies on this compound analogues have highlighted the importance of the α,β-unsaturated carbonyl moiety for its cytotoxic action.[1] The 50% inhibitory concentration (IC50) values from various studies are summarized below.

Table 1: Cytotoxicity of this compound and Related Compounds against Human Cancer Cell Lines

Compound Cell Line Cell Type IC50 (µM)
This compound KB Oral Epidermoid Carcinoma Not Specified (Potent)[1]
This compound NCI-H187 Small Cell Lung Cancer Not Specified (Potent)[1]
This compound P388 Murine Leukemia 10.1[4]
This compound A549 Lung Carcinoma 8.81[4]
This compound HL-60 Human Promyelocytic Leukemia 10.4[4]
This compound BEL-7402 Human Hepatoma 5.7[4]
This compound Analogue (9n) A-549 Lung Carcinoma 1.65[1]
This compound Analogue (9n) HCT-8 Ileocecal Adenocarcinoma 0.93[1]
This compound Analogue (9n) Bel-7402 Human Hepatoma 1.43[1]

| Dihydrothis compound | Ehrlich Carcinoma | Murine Mammary Adenocarcinoma | 0.4 mM[5] |

Data compiled from multiple sources.[1][4][5]

Beyond its anticancer potential, this compound has shown notable activity against the malaria parasite and moderate activity against other microorganisms. It has also been evaluated for its toxicity against noncancerous cell lines to assess its therapeutic window. A closely related analogue, Dihydrothis compound, has been investigated for anti-neuroinflammatory effects.[6]

Table 2: Antimalarial, Antimicrobial, and Enzyme Inhibitory Activities of this compound and Related Compounds

Activity Type Target Organism/Enzyme Compound Metric Value (µM)
Antimalarial Plasmodium falciparum This compound IC50 1.53[1]
Cytotoxicity Vero (noncancerous kidney cells) This compound IC50 4.23[1]
Anti-yeast Candida albicans This compound MIC 4.0 mM[5]
Antibacterial Enterococcus faecalis This compound Analogue MIC 64 µg/mL[7]
Enzyme Inhibition α-glucosidase This compound Extract IC50 628 µg/mL[7]

| Anti-neuroinflammatory | Nitric Oxide (NO) Production | Dihydrothis compound | EC50 | 3.11[6] |

Data compiled from multiple sources.[1][5][6][7]

Mechanism of Action: Signaling Pathway Insights

While the precise signaling pathways modulated by this compound are still under investigation, studies on the closely related compound Dihydrothis compound provide valuable insights. Research indicates that Dihydrothis compound exerts its anti-neuroinflammatory effects by suppressing the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a critical regulator of inflammatory responses, and its inhibition leads to a downstream reduction in key inflammatory markers such as COX2, TNF-α, IL-6, and IL-1β.[6] Given the structural similarity, it is plausible that this compound shares this mechanism of action.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates Sporogen_AO1 Dihydrothis compound Sporogen_AO1->IKK Suppresses IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation NFkB_complex IκBα NF-κB NFkB_complex->IkB Degradation NFkB_complex->NFkB_p65 Release DNA DNA NFkB_p65_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Markers Inflammatory Markers (COX2, TNF-α, IL-6, IL-1β) Transcription->Markers Leads to

Caption: Proposed suppression of the NF-κB signaling pathway by Dihydrothis compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections outline the typical protocols used in the study of this compound.

The production of this compound involves culturing the source fungus, commonly a species of Aspergillus or Penicillium, followed by extraction of the secondary metabolites.[7][8]

Extraction_Workflow start Fungal Strain (e.g., Penicillium sp.) fermentation Solid or Liquid State Fermentation start->fermentation extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction crude_extract Crude Fungal Extract extraction->crude_extract chromatography Column Chromatography (Silica Gel, Sephadex) crude_extract->chromatography fractions Collected Fractions chromatography->fractions hplc Semi-preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: General workflow for isolation and purification of this compound.

  • Inoculation and Fermentation: The fungal strain is cultured on a suitable medium (e.g., potato dextrose agar (B569324) for solid-state or a liquid broth for submerged fermentation) for a specified period to allow for metabolite production.[7][8]

  • Extraction: The fermentation culture (both mycelia and broth) is extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase.[7]

  • Purification: The resulting crude extract is concentrated and subjected to a series of chromatographic separations. This usually involves column chromatography over silica (B1680970) gel, followed by size-exclusion chromatography (e.g., Sephadex LH-20).[3]

  • Final Purification: Fractions showing biological activity or containing the target compound are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[3]

  • Structural Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]

The cytotoxic activity of this compound against cancer cell lines is commonly determined using a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound (typically in DMSO, with a final concentration not exceeding 0.1%) and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Incubation: MTT reagent is added to each well, and the plate is incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

The potential anti-inflammatory effect is often screened by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2).[6]

  • Cell Culture and Treatment: BV2 microglial cells are plated in 96-well plates. The cells are pre-treated with various concentrations of the test compound (e.g., Dihydrothis compound) for 1 hour.[6]

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature.

  • Data Analysis: The absorbance is read at ~540 nm. A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The inhibitory effect of the compound is calculated relative to the LPS-only treated cells. The EC50 value is then determined.[6]

Biosynthesis and Genetic Engineering

The biosynthesis of this compound has been a subject of investigation, particularly in the industrially important fungus Aspergillus oryzae.[8] Its backbone is related to aristolochene. Genetic engineering strategies have been explored to understand and potentially increase the production of this compound and its analogues by co-expressing genes from multiple biosynthetic gene clusters (BGCs).[8]

Biosynthesis_Engineering cluster_Discovery Gene Cluster Identification cluster_Engineering Host Engineering & Expression cluster_Analysis Production & Analysis Genome Aspergillus oryzae Genome Mining Homology Homology Search (e.g., Aristolochene Synthase) Genome->Homology BGCs Identify Biosynthetic Gene Clusters (BGCs) (this compound, PR-Toxin, etc.) CoExpression Co-express Genes from Multiple BGCs BGCs->CoExpression Homology->BGCs Host Select Host Strain (A. oryzae NSAR1) Host->CoExpression Transformants Screen for Correct Transformants CoExpression->Transformants Fermentation Fermentation of Engineered Strain Transformants->Fermentation Extraction Chemical Extraction Fermentation->Extraction LCMS LC-MS Analysis for New Compounds Extraction->LCMS

Caption: Workflow for pathway-level engineering of this compound biosynthesis.

This technical guide consolidates the existing preliminary in vitro data on this compound, offering a foundational resource for scientists engaged in natural product chemistry, oncology, and infectious disease research. The presented data and protocols underscore the potential of this compound as a lead compound for drug development.

References

An In-Depth Technical Guide to the Preliminary In Vitro Studies of Sporogen AO-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary in vitro research conducted on Sporogen AO-1, a sesquiterpenoid fungal metabolite. This compound, also known as 13-deoxyphomenone, has garnered scientific interest due to its diverse biological activities, including cytotoxic, antimalarial, and anti-inflammatory properties.[1][2][3] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development efforts.

In Vitro Biological Activities

This compound has demonstrated a range of biological effects across several in vitro models. Its activity is primarily characterized by its potent cytotoxicity against various cancer cell lines and its efficacy against the malaria parasite, Plasmodium falciparum.

The compound exhibits significant cytotoxic effects on a variety of human cancer cell lines. Structure-activity relationship studies on this compound analogues have highlighted the importance of the α,β-unsaturated carbonyl moiety for its cytotoxic action.[1] The 50% inhibitory concentration (IC50) values from various studies are summarized below.

Table 1: Cytotoxicity of this compound and Related Compounds against Human Cancer Cell Lines

Compound Cell Line Cell Type IC50 (µM)
This compound KB Oral Epidermoid Carcinoma Not Specified (Potent)[1]
This compound NCI-H187 Small Cell Lung Cancer Not Specified (Potent)[1]
This compound P388 Murine Leukemia 10.1[4]
This compound A549 Lung Carcinoma 8.81[4]
This compound HL-60 Human Promyelocytic Leukemia 10.4[4]
This compound BEL-7402 Human Hepatoma 5.7[4]
This compound Analogue (9n) A-549 Lung Carcinoma 1.65[1]
This compound Analogue (9n) HCT-8 Ileocecal Adenocarcinoma 0.93[1]
This compound Analogue (9n) Bel-7402 Human Hepatoma 1.43[1]

| Dihydrothis compound | Ehrlich Carcinoma | Murine Mammary Adenocarcinoma | 0.4 mM[5] |

Data compiled from multiple sources.[1][4][5]

Beyond its anticancer potential, this compound has shown notable activity against the malaria parasite and moderate activity against other microorganisms. It has also been evaluated for its toxicity against noncancerous cell lines to assess its therapeutic window. A closely related analogue, Dihydrothis compound, has been investigated for anti-neuroinflammatory effects.[6]

Table 2: Antimalarial, Antimicrobial, and Enzyme Inhibitory Activities of this compound and Related Compounds

Activity Type Target Organism/Enzyme Compound Metric Value (µM)
Antimalarial Plasmodium falciparum This compound IC50 1.53[1]
Cytotoxicity Vero (noncancerous kidney cells) This compound IC50 4.23[1]
Anti-yeast Candida albicans This compound MIC 4.0 mM[5]
Antibacterial Enterococcus faecalis This compound Analogue MIC 64 µg/mL[7]
Enzyme Inhibition α-glucosidase This compound Extract IC50 628 µg/mL[7]

| Anti-neuroinflammatory | Nitric Oxide (NO) Production | Dihydrothis compound | EC50 | 3.11[6] |

Data compiled from multiple sources.[1][5][6][7]

Mechanism of Action: Signaling Pathway Insights

While the precise signaling pathways modulated by this compound are still under investigation, studies on the closely related compound Dihydrothis compound provide valuable insights. Research indicates that Dihydrothis compound exerts its anti-neuroinflammatory effects by suppressing the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a critical regulator of inflammatory responses, and its inhibition leads to a downstream reduction in key inflammatory markers such as COX2, TNF-α, IL-6, and IL-1β.[6] Given the structural similarity, it is plausible that this compound shares this mechanism of action.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates Sporogen_AO1 Dihydrothis compound Sporogen_AO1->IKK Suppresses IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation NFkB_complex IκBα NF-κB NFkB_complex->IkB Degradation NFkB_complex->NFkB_p65 Release DNA DNA NFkB_p65_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Markers Inflammatory Markers (COX2, TNF-α, IL-6, IL-1β) Transcription->Markers Leads to

Caption: Proposed suppression of the NF-κB signaling pathway by Dihydrothis compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections outline the typical protocols used in the study of this compound.

The production of this compound involves culturing the source fungus, commonly a species of Aspergillus or Penicillium, followed by extraction of the secondary metabolites.[7][8]

Extraction_Workflow start Fungal Strain (e.g., Penicillium sp.) fermentation Solid or Liquid State Fermentation start->fermentation extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction crude_extract Crude Fungal Extract extraction->crude_extract chromatography Column Chromatography (Silica Gel, Sephadex) crude_extract->chromatography fractions Collected Fractions chromatography->fractions hplc Semi-preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: General workflow for isolation and purification of this compound.

  • Inoculation and Fermentation: The fungal strain is cultured on a suitable medium (e.g., potato dextrose agar for solid-state or a liquid broth for submerged fermentation) for a specified period to allow for metabolite production.[7][8]

  • Extraction: The fermentation culture (both mycelia and broth) is extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase.[7]

  • Purification: The resulting crude extract is concentrated and subjected to a series of chromatographic separations. This usually involves column chromatography over silica gel, followed by size-exclusion chromatography (e.g., Sephadex LH-20).[3]

  • Final Purification: Fractions showing biological activity or containing the target compound are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[3]

  • Structural Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]

The cytotoxic activity of this compound against cancer cell lines is commonly determined using a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound (typically in DMSO, with a final concentration not exceeding 0.1%) and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Incubation: MTT reagent is added to each well, and the plate is incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

The potential anti-inflammatory effect is often screened by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2).[6]

  • Cell Culture and Treatment: BV2 microglial cells are plated in 96-well plates. The cells are pre-treated with various concentrations of the test compound (e.g., Dihydrothis compound) for 1 hour.[6]

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature.

  • Data Analysis: The absorbance is read at ~540 nm. A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The inhibitory effect of the compound is calculated relative to the LPS-only treated cells. The EC50 value is then determined.[6]

Biosynthesis and Genetic Engineering

The biosynthesis of this compound has been a subject of investigation, particularly in the industrially important fungus Aspergillus oryzae.[8] Its backbone is related to aristolochene. Genetic engineering strategies have been explored to understand and potentially increase the production of this compound and its analogues by co-expressing genes from multiple biosynthetic gene clusters (BGCs).[8]

Biosynthesis_Engineering cluster_Discovery Gene Cluster Identification cluster_Engineering Host Engineering & Expression cluster_Analysis Production & Analysis Genome Aspergillus oryzae Genome Mining Homology Homology Search (e.g., Aristolochene Synthase) Genome->Homology BGCs Identify Biosynthetic Gene Clusters (BGCs) (this compound, PR-Toxin, etc.) CoExpression Co-express Genes from Multiple BGCs BGCs->CoExpression Homology->BGCs Host Select Host Strain (A. oryzae NSAR1) Host->CoExpression Transformants Screen for Correct Transformants CoExpression->Transformants Fermentation Fermentation of Engineered Strain Transformants->Fermentation Extraction Chemical Extraction Fermentation->Extraction LCMS LC-MS Analysis for New Compounds Extraction->LCMS

Caption: Workflow for pathway-level engineering of this compound biosynthesis.

This technical guide consolidates the existing preliminary in vitro data on this compound, offering a foundational resource for scientists engaged in natural product chemistry, oncology, and infectious disease research. The presented data and protocols underscore the potential of this compound as a lead compound for drug development.

References

Methodological & Application

Sporogen AO-1 in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporogen AO-1 is a fungal metabolite that has been identified as a nonspecific inhibitor of eukaryotic translation elongation. By targeting the ribosome and translation elongation factors, this compound effectively halts the process of protein synthesis in eukaryotic cells. This activity makes it a valuable tool for studying the consequences of translation inhibition and for investigating its potential as a therapeutic agent. These application notes provide an overview of this compound's known activities and offer detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound inhibits protein synthesis in eukaryotic organisms. It specifically targets the elongation phase of translation, a crucial step where the ribosome moves along the messenger RNA (mRNA) molecule, adding amino acids to the growing polypeptide chain. The precise molecular interactions with the ribosome and eukaryotic elongation factors lead to a cessation of this process, resulting in the termination of protein production.

Data Presentation

The following tables summarize the known quantitative data for this compound, providing a basis for experimental design.

Table 1: In Vitro IC50 Values of this compound

Assay SystemCell Line/TargetIC50 ValueReference
Cell-Free Protein Synthesis-7.44 ± 1.63 µM
CytotoxicityHeLa (Human cervical cancer)8.3 µM[1][2]
CytotoxicityKB (Human oral cancer)9 µM[1][2]
CytotoxicityNCI-H187 (Human small cell lung cancer)5.1 µM[1][2]
HIV-1 Tat Transactivation-15.8 µM[1][2]

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the measured activity.

Experimental Protocols

The following protocols are provided as a starting point for utilizing this compound in cell culture experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol describes how to determine the cytotoxic effects of this compound on a chosen cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Chosen cancer cell line (e.g., HeLa, KB, NCI-H187)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range, based on known IC50 values, is from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere. The incubation time should be optimized for the specific cell line and experimental goals.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound for the tested cell line.

Protocol 2: Protein Synthesis Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of this compound on protein synthesis in cultured cells using a commercially available protein synthesis assay kit or by metabolic labeling.

Materials:

  • This compound

  • Chosen cell line

  • Complete cell culture medium

  • Protein synthesis assay kit (e.g., based on puromycin (B1679871) analogues) or radioactive amino acids (e.g., ³⁵S-methionine)

  • Lysis buffer

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate) and grow to 70-80% confluency.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for a predetermined amount of time (e.g., 1, 4, or 24 hours). Include a vehicle control.

  • Labeling:

    • Using a kit: Follow the manufacturer's instructions for adding the labeling reagent (e.g., O-Propargyl-puromycin).

    • Using radioactive amino acids: Replace the culture medium with a medium containing the radioactive amino acid and the respective concentration of this compound. Incubate for a short period (e.g., 30-60 minutes).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer.

  • Detection:

    • Using a kit: Follow the manufacturer's protocol for the detection of the incorporated label (e.g., via click chemistry and fluorescence measurement).

    • Using radioactive amino acids: Precipitate the proteins (e.g., using trichloroacetic acid), collect the precipitate on a filter, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Quantify the amount of newly synthesized protein in the treated cells and compare it to the control to determine the extent of protein synthesis inhibition.

Visualizations

Signaling Pathway of Eukaryotic Translation Elongation and Inhibition by this compound

The following diagram illustrates the key steps of eukaryotic translation elongation and the point of intervention by this compound.

TranslationElongation cluster_initiation Initiation Complex cluster_elongation_cycle Elongation Cycle 80S_Ribosome 80S Ribosome (P and A sites) Aminoacyl_tRNA_Delivery 1. Aminoacyl-tRNA Delivery (eEF1A) 80S_Ribosome->Aminoacyl_tRNA_Delivery Start mRNA mRNA Peptide_Bond_Formation 2. Peptide Bond Formation Aminoacyl_tRNA_Delivery->Peptide_Bond_Formation Translocation 3. Translocation (eEF2) Peptide_Bond_Formation->Translocation Polypeptide_Chain Growing Polypeptide Chain Peptide_Bond_Formation->Polypeptide_Chain Elongates Translocation->Aminoacyl_tRNA_Delivery Next Codon Sporogen_AO1 This compound Sporogen_AO1->Translocation Inhibits

Caption: Eukaryotic translation elongation and its inhibition by this compound.

Experimental Workflow for Determining this compound Cytotoxicity

This diagram outlines the steps involved in assessing the cytotoxic effects of this compound on cultured cells.

CytotoxicityWorkflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Treatment Treat with this compound (various concentrations) Incubation_24h->Treatment Incubation_Treatment Incubate for 24-72h Treatment->Incubation_Treatment MTT_Addition Add MTT Reagent Incubation_Treatment->MTT_Addition Incubation_MTT Incubate for 2-4h MTT_Addition->Incubation_MTT Solubilization Add Solubilization Solution Incubation_MTT->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Analyze Data and Determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.

References

Sporogen AO-1 in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporogen AO-1 is a fungal metabolite that has been identified as a nonspecific inhibitor of eukaryotic translation elongation. By targeting the ribosome and translation elongation factors, this compound effectively halts the process of protein synthesis in eukaryotic cells. This activity makes it a valuable tool for studying the consequences of translation inhibition and for investigating its potential as a therapeutic agent. These application notes provide an overview of this compound's known activities and offer detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound inhibits protein synthesis in eukaryotic organisms. It specifically targets the elongation phase of translation, a crucial step where the ribosome moves along the messenger RNA (mRNA) molecule, adding amino acids to the growing polypeptide chain. The precise molecular interactions with the ribosome and eukaryotic elongation factors lead to a cessation of this process, resulting in the termination of protein production.

Data Presentation

The following tables summarize the known quantitative data for this compound, providing a basis for experimental design.

Table 1: In Vitro IC50 Values of this compound

Assay SystemCell Line/TargetIC50 ValueReference
Cell-Free Protein Synthesis-7.44 ± 1.63 µM
CytotoxicityHeLa (Human cervical cancer)8.3 µM[1][2]
CytotoxicityKB (Human oral cancer)9 µM[1][2]
CytotoxicityNCI-H187 (Human small cell lung cancer)5.1 µM[1][2]
HIV-1 Tat Transactivation-15.8 µM[1][2]

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the measured activity.

Experimental Protocols

The following protocols are provided as a starting point for utilizing this compound in cell culture experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol describes how to determine the cytotoxic effects of this compound on a chosen cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Chosen cancer cell line (e.g., HeLa, KB, NCI-H187)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range, based on known IC50 values, is from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere. The incubation time should be optimized for the specific cell line and experimental goals.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound for the tested cell line.

Protocol 2: Protein Synthesis Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of this compound on protein synthesis in cultured cells using a commercially available protein synthesis assay kit or by metabolic labeling.

Materials:

  • This compound

  • Chosen cell line

  • Complete cell culture medium

  • Protein synthesis assay kit (e.g., based on puromycin analogues) or radioactive amino acids (e.g., ³⁵S-methionine)

  • Lysis buffer

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate) and grow to 70-80% confluency.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for a predetermined amount of time (e.g., 1, 4, or 24 hours). Include a vehicle control.

  • Labeling:

    • Using a kit: Follow the manufacturer's instructions for adding the labeling reagent (e.g., O-Propargyl-puromycin).

    • Using radioactive amino acids: Replace the culture medium with a medium containing the radioactive amino acid and the respective concentration of this compound. Incubate for a short period (e.g., 30-60 minutes).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer.

  • Detection:

    • Using a kit: Follow the manufacturer's protocol for the detection of the incorporated label (e.g., via click chemistry and fluorescence measurement).

    • Using radioactive amino acids: Precipitate the proteins (e.g., using trichloroacetic acid), collect the precipitate on a filter, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Quantify the amount of newly synthesized protein in the treated cells and compare it to the control to determine the extent of protein synthesis inhibition.

Visualizations

Signaling Pathway of Eukaryotic Translation Elongation and Inhibition by this compound

The following diagram illustrates the key steps of eukaryotic translation elongation and the point of intervention by this compound.

TranslationElongation cluster_initiation Initiation Complex cluster_elongation_cycle Elongation Cycle 80S_Ribosome 80S Ribosome (P and A sites) Aminoacyl_tRNA_Delivery 1. Aminoacyl-tRNA Delivery (eEF1A) 80S_Ribosome->Aminoacyl_tRNA_Delivery Start mRNA mRNA Peptide_Bond_Formation 2. Peptide Bond Formation Aminoacyl_tRNA_Delivery->Peptide_Bond_Formation Translocation 3. Translocation (eEF2) Peptide_Bond_Formation->Translocation Polypeptide_Chain Growing Polypeptide Chain Peptide_Bond_Formation->Polypeptide_Chain Elongates Translocation->Aminoacyl_tRNA_Delivery Next Codon Sporogen_AO1 This compound Sporogen_AO1->Translocation Inhibits

Caption: Eukaryotic translation elongation and its inhibition by this compound.

Experimental Workflow for Determining this compound Cytotoxicity

This diagram outlines the steps involved in assessing the cytotoxic effects of this compound on cultured cells.

CytotoxicityWorkflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Treatment Treat with this compound (various concentrations) Incubation_24h->Treatment Incubation_Treatment Incubate for 24-72h Treatment->Incubation_Treatment MTT_Addition Add MTT Reagent Incubation_Treatment->MTT_Addition Incubation_MTT Incubate for 2-4h MTT_Addition->Incubation_MTT Solubilization Add Solubilization Solution Incubation_MTT->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Analyze Data and Determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.

References

Sporogen AO-1: Application Notes and Protocols for Anticancer Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporogen AO-1, a sesquiterpenoid isolated from Aspergillus oryzae, has demonstrated cytotoxic effects against various cancer cell lines. Its primary mechanism of action is the inhibition of eukaryotic translation elongation, a critical process for protein synthesis that is often dysregulated in cancer. This document provides detailed application notes and experimental protocols for assessing the anticancer properties of this compound, intended for use by researchers in oncology and drug development.

Data Presentation

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer8.3[1]
KBOral Epidermoid Carcinoma9[1]
NCI-H187Small Cell Lung Cancer5.1[1]

Experimental Protocols

The following are detailed protocols for evaluating the anticancer effects of this compound. These protocols are based on standard methodologies and should be optimized for specific cell lines and laboratory conditions.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa, KB, NCI-H187)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to use a concentration range that brackets the known IC50 values (e.g., 0.1, 1, 5, 10, 25, 50 µM).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using Propidium (B1200493) Iodide, PI).

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

  • Treat the cells with this compound at concentrations around the IC50 value (e.g., 1x and 2x IC50) for 24 or 48 hours. Include an untreated control.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

Hypothesized Signaling Pathway Inhibition by this compound

As a eukaryotic translation elongation inhibitor, this compound is expected to impact signaling pathways that are highly dependent on the synthesis of new proteins, many of which are key regulators of cell growth, proliferation, and survival. While direct studies on this compound's effects on specific signaling pathways are limited, the following diagram illustrates a plausible mechanism of action by which inhibition of translation elongation could lead to anticancer effects through the downregulation of key signaling proteins in pathways like PI3K/Akt/mTOR and MAPK.

Sporogen_AO1_Signaling_Pathway cluster_inhibition Sporogen_AO1 This compound Ribosome Ribosome (Translation Elongation) Sporogen_AO1->Ribosome Inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Signaling_Proteins Key Signaling Proteins (e.g., Cyclins, Bcl-2, c-Myc) Protein_Synthesis->Signaling_Proteins Protein_Synthesis->Inhibit1 Protein_Synthesis->Inhibit2 Protein_Synthesis->Inhibit3 Protein_Synthesis->Inhibit4 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Signaling_Proteins->PI3K_Akt_mTOR MAPK_Pathway MAPK Pathway Signaling_Proteins->MAPK_Pathway Cell_Cycle_Progression Cell Cycle Progression Signaling_Proteins->Cell_Cycle_Progression Apoptosis Apoptosis Signaling_Proteins->Apoptosis Inhibition of anti-apoptotic proteins Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation MAPK_Pathway->Proliferation Inhibit1->PI3K_Akt_mTOR Downregulates Inhibit2->MAPK_Pathway Downregulates Inhibit3->Cell_Cycle_Progression Arrests Inhibit4->Apoptosis Induces

Caption: Hypothesized mechanism of this compound's anticancer activity.

Experimental Workflow for Anticancer Evaluation

The following diagram outlines a typical workflow for the in vitro evaluation of this compound's anticancer properties.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with this compound (Varying Concentrations & Durations) Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion Conclusion on Anticancer Effects Data_Analysis->Conclusion

Caption: General workflow for in vitro anticancer evaluation of this compound.

References

Sporogen AO-1: Application Notes and Protocols for Anticancer Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporogen AO-1, a sesquiterpenoid isolated from Aspergillus oryzae, has demonstrated cytotoxic effects against various cancer cell lines. Its primary mechanism of action is the inhibition of eukaryotic translation elongation, a critical process for protein synthesis that is often dysregulated in cancer. This document provides detailed application notes and experimental protocols for assessing the anticancer properties of this compound, intended for use by researchers in oncology and drug development.

Data Presentation

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer8.3[1]
KBOral Epidermoid Carcinoma9[1]
NCI-H187Small Cell Lung Cancer5.1[1]

Experimental Protocols

The following are detailed protocols for evaluating the anticancer effects of this compound. These protocols are based on standard methodologies and should be optimized for specific cell lines and laboratory conditions.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa, KB, NCI-H187)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to use a concentration range that brackets the known IC50 values (e.g., 0.1, 1, 5, 10, 25, 50 µM).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide, PI).

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

  • Treat the cells with this compound at concentrations around the IC50 value (e.g., 1x and 2x IC50) for 24 or 48 hours. Include an untreated control.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

Hypothesized Signaling Pathway Inhibition by this compound

As a eukaryotic translation elongation inhibitor, this compound is expected to impact signaling pathways that are highly dependent on the synthesis of new proteins, many of which are key regulators of cell growth, proliferation, and survival. While direct studies on this compound's effects on specific signaling pathways are limited, the following diagram illustrates a plausible mechanism of action by which inhibition of translation elongation could lead to anticancer effects through the downregulation of key signaling proteins in pathways like PI3K/Akt/mTOR and MAPK.

Sporogen_AO1_Signaling_Pathway cluster_inhibition Sporogen_AO1 This compound Ribosome Ribosome (Translation Elongation) Sporogen_AO1->Ribosome Inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Signaling_Proteins Key Signaling Proteins (e.g., Cyclins, Bcl-2, c-Myc) Protein_Synthesis->Signaling_Proteins Protein_Synthesis->Inhibit1 Protein_Synthesis->Inhibit2 Protein_Synthesis->Inhibit3 Protein_Synthesis->Inhibit4 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Signaling_Proteins->PI3K_Akt_mTOR MAPK_Pathway MAPK Pathway Signaling_Proteins->MAPK_Pathway Cell_Cycle_Progression Cell Cycle Progression Signaling_Proteins->Cell_Cycle_Progression Apoptosis Apoptosis Signaling_Proteins->Apoptosis Inhibition of anti-apoptotic proteins Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation MAPK_Pathway->Proliferation Inhibit1->PI3K_Akt_mTOR Downregulates Inhibit2->MAPK_Pathway Downregulates Inhibit3->Cell_Cycle_Progression Arrests Inhibit4->Apoptosis Induces

Caption: Hypothesized mechanism of this compound's anticancer activity.

Experimental Workflow for Anticancer Evaluation

The following diagram outlines a typical workflow for the in vitro evaluation of this compound's anticancer properties.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with this compound (Varying Concentrations & Durations) Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion Conclusion on Anticancer Effects Data_Analysis->Conclusion

Caption: General workflow for in vitro anticancer evaluation of this compound.

References

Sporogen AO-1: A Tool for Elucidating Eukaryotic Translation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sporogen AO-1 is a naturally occurring compound isolated from Aspergillus oryzae that has been identified as a specific inhibitor of eukaryotic translation elongation.[1][2] Unlike many translation inhibitors that target the initiation phase, this compound specifically hinders the polypeptide chain elongation step, making it a valuable tool for dissecting the mechanisms of protein synthesis and for the development of novel therapeutics targeting this fundamental cellular process. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in studying translation inhibition.

Mechanism of Action

This compound acts as a non-specific inhibitor of eukaryotic translation elongation.[1][2] This has been demonstrated through studies using various cell-free protein synthesis (CFPS) systems, including those derived from HeLa cells, wheat germ, and yeast.[1][2] Notably, it does not inhibit translation in prokaryotic systems, such as E. coli S30 extracts, highlighting its specificity for eukaryotic ribosomes.[1][2] Further investigation has revealed that this compound can inhibit translation initiated from the cricket paralysis virus internal ribosome entry site (IRES), which does not require the canonical initiation factors. This, along with its activity in reconstituted CFPS systems lacking initiation or termination factors, confirms that its primary target is the elongation phase of translation.[1][2]

Data Presentation

The inhibitory activity of this compound has been quantified and compared to the well-known translation elongation inhibitor, cycloheximide (B1669411). The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds.

CompoundIC50 (µM)TargetSource
This compound7.44 ± 1.63Eukaryotic Translation Elongation[1][2]
Cycloheximide0.17 ± 0.05Eukaryotic Translation Elongation[1][2]

Experimental Protocols

Here, we provide detailed protocols for two key experiments to study the effects of this compound on translation inhibition.

In Vitro Translation Inhibition Assay using a Cell-Free Protein Synthesis (CFPS) System

This protocol describes how to measure the inhibitory effect of this compound on protein synthesis using a commercially available HeLa cell-based CFPS kit and a luciferase reporter.

Materials:

  • This compound (resuspended in a suitable solvent, e.g., DMSO)

  • HeLa Cell-Free Protein Synthesis Kit (e.g., Thermo Scientific™ 1-Step Human Coupled IVT Kit)

  • Luciferase reporter mRNA (e.g., capped Firefly luciferase mRNA)

  • Nuclease-free water

  • Luminometer

  • Microplate (96-well, opaque white)

Procedure:

  • Prepare this compound dilutions: Prepare a series of dilutions of this compound in the same solvent used for the vehicle control (e.g., DMSO). The final concentrations should bracket the expected IC50 value (e.g., 0.1, 1, 5, 10, 25, 50 µM).

  • Set up the CFPS reaction: On ice, prepare the CFPS reaction mix according to the manufacturer's instructions. A typical reaction mix includes HeLa cell lysate, reaction buffer, and amino acids.

  • Add inhibitor and mRNA:

    • To each well of the microplate, add 1 µL of the appropriate this compound dilution or vehicle control.

    • Add the CFPS reaction mix to each well.

    • Initiate the translation reaction by adding the luciferase reporter mRNA to each well. The final volume should be consistent across all wells (e.g., 25 µL).

  • Incubation: Incubate the plate at 30°C for 90 minutes to allow for protein synthesis.

  • Measure luciferase activity:

    • Equilibrate the plate to room temperature.

    • Add the luciferase substrate to each well according to the manufacturer's protocol for the luciferase assay kit.

    • Immediately measure the luminescence using a luminometer.

  • Data analysis:

    • Subtract the background luminescence (no mRNA control) from all readings.

    • Normalize the luminescence of the this compound-treated samples to the vehicle control (100% translation).

    • Plot the percentage of translation inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cycloheximide Chase Assay to Determine the Effect of this compound on Protein Degradation

This protocol allows researchers to assess whether this compound's effect on protein levels is due to translation inhibition rather than an increase in protein degradation. Cycloheximide is used to block all new protein synthesis, allowing for the observation of the degradation of a specific protein of interest.

Materials:

  • Mammalian cells expressing a protein of interest

  • This compound

  • Cycloheximide (CHX)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Apparatus for Western blotting

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.

  • Treatment:

    • Treat the cells with this compound at a desired concentration (e.g., 10 µM) for a specific time period (e.g., 2, 4, 6 hours). Include a vehicle-treated control group.

    • For the chase experiment, add cycloheximide (e.g., 50 µg/mL final concentration) to all wells (including vehicle and this compound treated) to inhibit further protein synthesis. This is time point 0.

  • Time Course: Harvest cells at different time points after the addition of cycloheximide (e.g., 0, 2, 4, 8 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the protein of interest and a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for the protein of interest and the loading control.

    • Normalize the intensity of the protein of interest to the loading control for each time point.

    • Plot the relative protein levels against time for both vehicle- and this compound-treated samples. A similar rate of protein decay in both conditions would indicate that this compound does not significantly affect the degradation of the protein.

Visualizations

Signaling Pathways Affected by Translation Elongation Inhibition

Inhibition of translation elongation by agents like this compound can trigger cellular stress responses. Ribosome stalling can activate signaling pathways such as the Ribotoxic Stress Response (RSR) and the Integrated Stress Response (ISR).[3] These pathways converge on the regulation of transcription factors that modulate gene expression to cope with the stress.

G cluster_inhibition Translation Inhibition cluster_stress Stress Response Pathways cluster_downstream Downstream Effects Sporogen_AO1 This compound Ribosome_Stalling Ribosome Stalling Sporogen_AO1->Ribosome_Stalling RSR Ribotoxic Stress Response (RSR) Ribosome_Stalling->RSR ISR Integrated Stress Response (ISR) Ribosome_Stalling->ISR Transcription_Factors Activation of Transcription Factors (e.g., c-JUN, ATF4) RSR->Transcription_Factors ISR->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Fate Cellular Fate (e.g., Apoptosis, Survival) Gene_Expression->Cellular_Fate

Caption: Signaling pathways activated by translation elongation inhibition.

Experimental Workflow for Studying this compound

The following diagram illustrates a typical workflow for characterizing the activity of this compound as a translation inhibitor.

G cluster_workflow Experimental Workflow Start Start: Prepare this compound CFPS_Assay In Vitro Translation (CFPS Assay) Start->CFPS_Assay Determine_IC50 Determine IC50 CFPS_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Western Blot) Determine_IC50->Cell_Based_Assay Confirm_Inhibition Confirm In-Cell Inhibition Cell_Based_Assay->Confirm_Inhibition Mechanism_Study Mechanism of Action Study (e.g., Ribosome Profiling) Confirm_Inhibition->Mechanism_Study End End: Characterization Complete Mechanism_Study->End

Caption: Workflow for characterizing this compound.

References

Sporogen AO-1: A Tool for Elucidating Eukaryotic Translation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sporogen AO-1 is a naturally occurring compound isolated from Aspergillus oryzae that has been identified as a specific inhibitor of eukaryotic translation elongation.[1][2] Unlike many translation inhibitors that target the initiation phase, this compound specifically hinders the polypeptide chain elongation step, making it a valuable tool for dissecting the mechanisms of protein synthesis and for the development of novel therapeutics targeting this fundamental cellular process. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in studying translation inhibition.

Mechanism of Action

This compound acts as a non-specific inhibitor of eukaryotic translation elongation.[1][2] This has been demonstrated through studies using various cell-free protein synthesis (CFPS) systems, including those derived from HeLa cells, wheat germ, and yeast.[1][2] Notably, it does not inhibit translation in prokaryotic systems, such as E. coli S30 extracts, highlighting its specificity for eukaryotic ribosomes.[1][2] Further investigation has revealed that this compound can inhibit translation initiated from the cricket paralysis virus internal ribosome entry site (IRES), which does not require the canonical initiation factors. This, along with its activity in reconstituted CFPS systems lacking initiation or termination factors, confirms that its primary target is the elongation phase of translation.[1][2]

Data Presentation

The inhibitory activity of this compound has been quantified and compared to the well-known translation elongation inhibitor, cycloheximide. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds.

CompoundIC50 (µM)TargetSource
This compound7.44 ± 1.63Eukaryotic Translation Elongation[1][2]
Cycloheximide0.17 ± 0.05Eukaryotic Translation Elongation[1][2]

Experimental Protocols

Here, we provide detailed protocols for two key experiments to study the effects of this compound on translation inhibition.

In Vitro Translation Inhibition Assay using a Cell-Free Protein Synthesis (CFPS) System

This protocol describes how to measure the inhibitory effect of this compound on protein synthesis using a commercially available HeLa cell-based CFPS kit and a luciferase reporter.

Materials:

  • This compound (resuspended in a suitable solvent, e.g., DMSO)

  • HeLa Cell-Free Protein Synthesis Kit (e.g., Thermo Scientific™ 1-Step Human Coupled IVT Kit)

  • Luciferase reporter mRNA (e.g., capped Firefly luciferase mRNA)

  • Nuclease-free water

  • Luminometer

  • Microplate (96-well, opaque white)

Procedure:

  • Prepare this compound dilutions: Prepare a series of dilutions of this compound in the same solvent used for the vehicle control (e.g., DMSO). The final concentrations should bracket the expected IC50 value (e.g., 0.1, 1, 5, 10, 25, 50 µM).

  • Set up the CFPS reaction: On ice, prepare the CFPS reaction mix according to the manufacturer's instructions. A typical reaction mix includes HeLa cell lysate, reaction buffer, and amino acids.

  • Add inhibitor and mRNA:

    • To each well of the microplate, add 1 µL of the appropriate this compound dilution or vehicle control.

    • Add the CFPS reaction mix to each well.

    • Initiate the translation reaction by adding the luciferase reporter mRNA to each well. The final volume should be consistent across all wells (e.g., 25 µL).

  • Incubation: Incubate the plate at 30°C for 90 minutes to allow for protein synthesis.

  • Measure luciferase activity:

    • Equilibrate the plate to room temperature.

    • Add the luciferase substrate to each well according to the manufacturer's protocol for the luciferase assay kit.

    • Immediately measure the luminescence using a luminometer.

  • Data analysis:

    • Subtract the background luminescence (no mRNA control) from all readings.

    • Normalize the luminescence of the this compound-treated samples to the vehicle control (100% translation).

    • Plot the percentage of translation inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cycloheximide Chase Assay to Determine the Effect of this compound on Protein Degradation

This protocol allows researchers to assess whether this compound's effect on protein levels is due to translation inhibition rather than an increase in protein degradation. Cycloheximide is used to block all new protein synthesis, allowing for the observation of the degradation of a specific protein of interest.

Materials:

  • Mammalian cells expressing a protein of interest

  • This compound

  • Cycloheximide (CHX)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Apparatus for Western blotting

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.

  • Treatment:

    • Treat the cells with this compound at a desired concentration (e.g., 10 µM) for a specific time period (e.g., 2, 4, 6 hours). Include a vehicle-treated control group.

    • For the chase experiment, add cycloheximide (e.g., 50 µg/mL final concentration) to all wells (including vehicle and this compound treated) to inhibit further protein synthesis. This is time point 0.

  • Time Course: Harvest cells at different time points after the addition of cycloheximide (e.g., 0, 2, 4, 8 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the protein of interest and a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for the protein of interest and the loading control.

    • Normalize the intensity of the protein of interest to the loading control for each time point.

    • Plot the relative protein levels against time for both vehicle- and this compound-treated samples. A similar rate of protein decay in both conditions would indicate that this compound does not significantly affect the degradation of the protein.

Visualizations

Signaling Pathways Affected by Translation Elongation Inhibition

Inhibition of translation elongation by agents like this compound can trigger cellular stress responses. Ribosome stalling can activate signaling pathways such as the Ribotoxic Stress Response (RSR) and the Integrated Stress Response (ISR).[3] These pathways converge on the regulation of transcription factors that modulate gene expression to cope with the stress.

G cluster_inhibition Translation Inhibition cluster_stress Stress Response Pathways cluster_downstream Downstream Effects Sporogen_AO1 This compound Ribosome_Stalling Ribosome Stalling Sporogen_AO1->Ribosome_Stalling RSR Ribotoxic Stress Response (RSR) Ribosome_Stalling->RSR ISR Integrated Stress Response (ISR) Ribosome_Stalling->ISR Transcription_Factors Activation of Transcription Factors (e.g., c-JUN, ATF4) RSR->Transcription_Factors ISR->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Fate Cellular Fate (e.g., Apoptosis, Survival) Gene_Expression->Cellular_Fate

Caption: Signaling pathways activated by translation elongation inhibition.

Experimental Workflow for Studying this compound

The following diagram illustrates a typical workflow for characterizing the activity of this compound as a translation inhibitor.

G cluster_workflow Experimental Workflow Start Start: Prepare this compound CFPS_Assay In Vitro Translation (CFPS Assay) Start->CFPS_Assay Determine_IC50 Determine IC50 CFPS_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Western Blot) Determine_IC50->Cell_Based_Assay Confirm_Inhibition Confirm In-Cell Inhibition Cell_Based_Assay->Confirm_Inhibition Mechanism_Study Mechanism of Action Study (e.g., Ribosome Profiling) Confirm_Inhibition->Mechanism_Study End End: Characterization Complete Mechanism_Study->End

Caption: Workflow for characterizing this compound.

References

Application of Sporogen AO-1 in HIV Research: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporogen AO-1 is a sesquiterpenoid fungal metabolite originally isolated from Aspergillus oryzae.[1][2][3] This natural product has demonstrated multiple biological activities, including cytotoxicity against various cancer cell lines and, most notably for the field of virology, the inhibition of Human Immunodeficiency Virus type 1 (HIV-1) replication.[1][4] The primary mechanism of its anti-HIV activity is the inhibition of Tat-mediated transactivation of the viral long terminal repeat (LTR) promoter, a critical step for robust viral gene expression and replication.[1][4] Additionally, this compound has been identified as a non-specific inhibitor of eukaryotic translation elongation, a process essential for the synthesis of viral proteins.[5]

These properties make this compound a molecule of interest in HIV research, particularly for studies focused on novel transcription inhibitors and host-virus interactions. This document provides detailed application notes, quantitative data summaries, and experimental protocols relevant to the investigation of this compound's anti-HIV-1 activity.

Mechanism of Action

This compound exhibits a dual mechanism that can impact HIV-1 replication:

  • Inhibition of Tat-mediated Transactivation: HIV-1 replication is highly dependent on the viral regulatory protein Tat. Tat binds to an RNA stem-loop structure known as the Trans-Activation Response (TAR) element, which is located at the 5' end of all nascent viral transcripts.[3][6][7] This binding event initiates the recruitment and activation of the host's positive transcription elongation factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II. This process dramatically increases the processivity of the polymerase, leading to the efficient transcription of the full-length viral genome.[7][8] this compound has been shown to inhibit this transactivation process, thereby suppressing viral gene expression.[1][4]

  • Inhibition of Eukaryotic Translation Elongation: As a general inhibitor of eukaryotic translation elongation, this compound can disrupt the host cell machinery that HIV-1 hijacks to synthesize its own proteins.[5] This non-specific activity could contribute to its overall antiviral effect by reducing the production of essential viral enzymes and structural proteins.[2][4]

Visualizing the Mechanism: The Tat Transactivation Pathway

The following diagram illustrates the key steps in HIV-1 Tat-mediated transactivation, a primary target of this compound.

Tat_Transactivation_Pathway cluster_nucleus Cell Nucleus LTR HIV-1 LTR (Promoter) RNAPII RNA Pol II LTR->RNAPII Basal Transcription NascentRNA Nascent HIV-1 RNA RNAPII->NascentRNA branch RNAPII->branch TAR TAR Element NascentRNA->TAR PTEFb P-TEFb Complex (CycT1/CDK9) TAR->PTEFb Recruits Tat Tat Protein Tat->TAR Binds PTEFb->RNAPII Phosphorylates & Activates Elongation Productive Elongation FullRNA Full-length HIV-1 RNA Elongation->FullRNA branch->Elongation

Caption: HIV-1 Tat binds the TAR element on nascent RNA to recruit P-TEFb, enabling productive transcription.

Data Presentation

The biological activity of this compound has been quantified in several assays. The following tables summarize the available data.

Table 1: Anti-HIV-1 Activity of this compound
Assay TypeTargetCell LineIC50 ValueReference
Tat TransactivationHIV-1 TatNot Specified15.8 µM[1][4]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal inhibition.

Table 2: Cytotoxicity Profile of this compound
Cell LineCell TypeIC50 ValueReference
HeLaHuman Cervical Cancer8.3 µM[1][4]
KBHuman Oral Cancer9.0 µM[1][4]
NCI-H187Human Small Cell Lung Cancer5.1 µM[1][4]

Note: Cytotoxicity data in T-cell lines or other immune cells relevant to HIV infection are not currently available in the public domain. Such data is critical for determining the compound's selectivity index (SI).

Experimental Protocols

The following are representative protocols that can be adapted for the evaluation of this compound.

Protocol 1: HIV-1 LTR Transactivation Assay

This protocol is designed to measure the inhibitory effect of this compound on Tat-mediated transcription from the HIV-1 LTR promoter using a reporter cell line.

Objective: To determine the IC50 of this compound for the inhibition of HIV-1 Tat transactivation.

Materials:

  • HeLa or HEK293T cells stably transfected with an HIV-1 LTR-luciferase or LTR-GFP reporter construct (e.g., TZM-bl cells).

  • Recombinant HIV-1 Tat protein or a Tat-expressing plasmid.

  • This compound (dissolved in DMSO).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Luciferase Assay System (if using luciferase reporter).

  • 96-well cell culture plates.

  • Plate reader (for luminescence or fluorescence).

Workflow Diagram:

Tat_Assay_Workflow A 1. Seed Reporter Cells (e.g., TZM-bl) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Pre-treat cells with This compound dilutions B->C D 4. Add Tat Protein (or transfect with Tat plasmid) C->D E 5. Incubate (24-48 hours) D->E F 6. Measure Reporter Signal (Luminescence/Fluorescence) E->F G 7. Analyze Data (Calculate IC50) F->G

References

Application of Sporogen AO-1 in HIV Research: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporogen AO-1 is a sesquiterpenoid fungal metabolite originally isolated from Aspergillus oryzae.[1][2][3] This natural product has demonstrated multiple biological activities, including cytotoxicity against various cancer cell lines and, most notably for the field of virology, the inhibition of Human Immunodeficiency Virus type 1 (HIV-1) replication.[1][4] The primary mechanism of its anti-HIV activity is the inhibition of Tat-mediated transactivation of the viral long terminal repeat (LTR) promoter, a critical step for robust viral gene expression and replication.[1][4] Additionally, this compound has been identified as a non-specific inhibitor of eukaryotic translation elongation, a process essential for the synthesis of viral proteins.[5]

These properties make this compound a molecule of interest in HIV research, particularly for studies focused on novel transcription inhibitors and host-virus interactions. This document provides detailed application notes, quantitative data summaries, and experimental protocols relevant to the investigation of this compound's anti-HIV-1 activity.

Mechanism of Action

This compound exhibits a dual mechanism that can impact HIV-1 replication:

  • Inhibition of Tat-mediated Transactivation: HIV-1 replication is highly dependent on the viral regulatory protein Tat. Tat binds to an RNA stem-loop structure known as the Trans-Activation Response (TAR) element, which is located at the 5' end of all nascent viral transcripts.[3][6][7] This binding event initiates the recruitment and activation of the host's positive transcription elongation factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II. This process dramatically increases the processivity of the polymerase, leading to the efficient transcription of the full-length viral genome.[7][8] this compound has been shown to inhibit this transactivation process, thereby suppressing viral gene expression.[1][4]

  • Inhibition of Eukaryotic Translation Elongation: As a general inhibitor of eukaryotic translation elongation, this compound can disrupt the host cell machinery that HIV-1 hijacks to synthesize its own proteins.[5] This non-specific activity could contribute to its overall antiviral effect by reducing the production of essential viral enzymes and structural proteins.[2][4]

Visualizing the Mechanism: The Tat Transactivation Pathway

The following diagram illustrates the key steps in HIV-1 Tat-mediated transactivation, a primary target of this compound.

Tat_Transactivation_Pathway cluster_nucleus Cell Nucleus LTR HIV-1 LTR (Promoter) RNAPII RNA Pol II LTR->RNAPII Basal Transcription NascentRNA Nascent HIV-1 RNA RNAPII->NascentRNA branch RNAPII->branch TAR TAR Element NascentRNA->TAR PTEFb P-TEFb Complex (CycT1/CDK9) TAR->PTEFb Recruits Tat Tat Protein Tat->TAR Binds PTEFb->RNAPII Phosphorylates & Activates Elongation Productive Elongation FullRNA Full-length HIV-1 RNA Elongation->FullRNA branch->Elongation

Caption: HIV-1 Tat binds the TAR element on nascent RNA to recruit P-TEFb, enabling productive transcription.

Data Presentation

The biological activity of this compound has been quantified in several assays. The following tables summarize the available data.

Table 1: Anti-HIV-1 Activity of this compound
Assay TypeTargetCell LineIC50 ValueReference
Tat TransactivationHIV-1 TatNot Specified15.8 µM[1][4]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal inhibition.

Table 2: Cytotoxicity Profile of this compound
Cell LineCell TypeIC50 ValueReference
HeLaHuman Cervical Cancer8.3 µM[1][4]
KBHuman Oral Cancer9.0 µM[1][4]
NCI-H187Human Small Cell Lung Cancer5.1 µM[1][4]

Note: Cytotoxicity data in T-cell lines or other immune cells relevant to HIV infection are not currently available in the public domain. Such data is critical for determining the compound's selectivity index (SI).

Experimental Protocols

The following are representative protocols that can be adapted for the evaluation of this compound.

Protocol 1: HIV-1 LTR Transactivation Assay

This protocol is designed to measure the inhibitory effect of this compound on Tat-mediated transcription from the HIV-1 LTR promoter using a reporter cell line.

Objective: To determine the IC50 of this compound for the inhibition of HIV-1 Tat transactivation.

Materials:

  • HeLa or HEK293T cells stably transfected with an HIV-1 LTR-luciferase or LTR-GFP reporter construct (e.g., TZM-bl cells).

  • Recombinant HIV-1 Tat protein or a Tat-expressing plasmid.

  • This compound (dissolved in DMSO).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Luciferase Assay System (if using luciferase reporter).

  • 96-well cell culture plates.

  • Plate reader (for luminescence or fluorescence).

Workflow Diagram:

Tat_Assay_Workflow A 1. Seed Reporter Cells (e.g., TZM-bl) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Pre-treat cells with This compound dilutions B->C D 4. Add Tat Protein (or transfect with Tat plasmid) C->D E 5. Incubate (24-48 hours) D->E F 6. Measure Reporter Signal (Luminescence/Fluorescence) E->F G 7. Analyze Data (Calculate IC50) F->G

References

Application Notes and Protocols: Experimental Design for Sporogen AO-1 Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sporogen AO-1 is a compound known to inhibit the elongation phase of eukaryotic translation.[1] This mode of action can lead to cellular stress and ultimately, cell death, making it a compound of interest for further investigation, particularly in fields such as oncology. These application notes provide a comprehensive guide to designing and executing in vitro cytotoxicity studies for this compound. The protocols detailed below will enable researchers to assess its impact on cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation

Quantitative data from the described experiments should be summarized for clarity and comparative analysis.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: Membrane Integrity as Determined by LDH Assay

Concentration of this compound (µM)LDH Activity (OD 490 nm) (Mean ± SD)% Cytotoxicity
Spontaneous LDH Release (No cells)
Low Control (Vehicle treated cells)
High Control (Lysis buffer treated cells)100
0.1
1
10
50
100

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

Concentration of this compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Vehicle Control)
10
50
100

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][4][6]

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[7]

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.[8]

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[2][8]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[2][7]

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, which is a marker of compromised cell membrane integrity and cytotoxicity.[9][10]

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • LDH cytotoxicity assay kit

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound and controls (vehicle, low control, high control/lysis buffer) for the desired duration.[11]

  • After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.[10]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Add 50 µL of the stop solution provided in the kit to each well.[10]

  • Measure the absorbance at 490 nm using a microplate reader.[10][12]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC.[13] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[13]

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Seed cells in appropriate plates B Treat cells with this compound (various concentrations and time points) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E Annexin V/PI Staining (Apoptosis) B->E F Determine IC50 values C->F G Quantify cytotoxicity D->G H Quantify apoptosis E->H

Caption: General workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway of this compound

G A This compound B Inhibition of Translation Elongation A->B targets C Decreased Protein Synthesis B->C D Cellular Stress (e.g., ER Stress) C->D E Activation of Apoptotic Pathways D->E F Cell Death E->F

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway A Death Receptor Ligand (e.g., FasL, TNF) B Death Receptor (e.g., Fas, TNFR1) A->B C DISC Formation B->C D Pro-caspase-8 C->D E Caspase-8 D->E L Pro-caspase-3 E->L M Caspase-3 E->M F Intracellular Stress (e.g., DNA damage, ER stress) G Mitochondrial Outer Membrane Permeabilization F->G H Cytochrome c Release G->H I Apoptosome Formation (Apaf-1, Cytochrome c) H->I J Pro-caspase-9 I->J K Caspase-9 J->K K->L L->M N Cleavage of Cellular Substrates M->N O Apoptosis N->O

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.[16][17][18]

References

Application Notes and Protocols: Experimental Design for Sporogen AO-1 Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sporogen AO-1 is a compound known to inhibit the elongation phase of eukaryotic translation.[1] This mode of action can lead to cellular stress and ultimately, cell death, making it a compound of interest for further investigation, particularly in fields such as oncology. These application notes provide a comprehensive guide to designing and executing in vitro cytotoxicity studies for this compound. The protocols detailed below will enable researchers to assess its impact on cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation

Quantitative data from the described experiments should be summarized for clarity and comparative analysis.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: Membrane Integrity as Determined by LDH Assay

Concentration of this compound (µM)LDH Activity (OD 490 nm) (Mean ± SD)% Cytotoxicity
Spontaneous LDH Release (No cells)
Low Control (Vehicle treated cells)
High Control (Lysis buffer treated cells)100
0.1
1
10
50
100

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

Concentration of this compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Vehicle Control)
10
50
100

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4][6]

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[7]

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.[8]

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[2][8]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[2][7]

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is a marker of compromised cell membrane integrity and cytotoxicity.[9][10]

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • LDH cytotoxicity assay kit

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound and controls (vehicle, low control, high control/lysis buffer) for the desired duration.[11]

  • After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.[10]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Add 50 µL of the stop solution provided in the kit to each well.[10]

  • Measure the absorbance at 490 nm using a microplate reader.[10][12]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC.[13] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[13]

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Seed cells in appropriate plates B Treat cells with this compound (various concentrations and time points) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E Annexin V/PI Staining (Apoptosis) B->E F Determine IC50 values C->F G Quantify cytotoxicity D->G H Quantify apoptosis E->H

Caption: General workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway of this compound

G A This compound B Inhibition of Translation Elongation A->B targets C Decreased Protein Synthesis B->C D Cellular Stress (e.g., ER Stress) C->D E Activation of Apoptotic Pathways D->E F Cell Death E->F

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway A Death Receptor Ligand (e.g., FasL, TNF) B Death Receptor (e.g., Fas, TNFR1) A->B C DISC Formation B->C D Pro-caspase-8 C->D E Caspase-8 D->E L Pro-caspase-3 E->L M Caspase-3 E->M F Intracellular Stress (e.g., DNA damage, ER stress) G Mitochondrial Outer Membrane Permeabilization F->G H Cytochrome c Release G->H I Apoptosome Formation (Apaf-1, Cytochrome c) H->I J Pro-caspase-9 I->J K Caspase-9 J->K K->L L->M N Cleavage of Cellular Substrates M->N O Apoptosis N->O

Caption: Overview of the intrinsic and extrinsic apoptosis pathways.[16][17][18]

References

Application Notes and Protocols for Sporogen AO-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporogen AO-1 is a fungal metabolite originally isolated from Aspergillus oryzae. It has been identified as a non-specific inhibitor of eukaryotic translation elongation. These application notes provide detailed protocols for the preparation of this compound solutions, information on its stability, and methodologies for key experiments to investigate its biological activity.

Solution Preparation

Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. The following guidelines are based on its known solubility and general practices for similar sesquiterpenoid compounds.

Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO)

Stock Solution Preparation (10 mM):

  • Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume (µL) = (Weight (mg) / 248.32 ( g/mol )) * 100,000

  • Dissolving: Add the calculated volume of high-purity, anhydrous DMSO to the this compound powder.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Working Solution Preparation:

For cell-based assays, it is recommended to perform serial dilutions of the DMSO stock solution in your desired cell culture medium. To avoid precipitation, first, dilute the stock solution into a small volume of medium, mix well, and then add this to the final volume. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

Stability

Currently, there is no publicly available data on the long-term stability of this compound in DMSO or its stability in aqueous solutions like cell culture media. As a sesquiterpenoid, its stability can be influenced by factors such as temperature, pH, and the presence of media components. Therefore, it is highly recommended that researchers experimentally determine the stability of this compound under their specific experimental conditions.

Protocol: Determination of this compound Stability in Cell Culture Medium

This protocol provides a framework for assessing the stability of this compound in your chosen cell culture medium over a time course relevant to your experiments.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium of interest (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Spike the Medium: Prepare a solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.

  • Time Points: Aliquot the spiked medium into separate sterile tubes for each time point to be analyzed (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection: At each designated time point, remove one tube and immediately process it for analysis. The T=0 sample should be processed at the beginning of the experiment.

  • Sample Processing:

    • If the medium contains serum or other proteins, precipitate them by adding three volumes of ice-cold acetonitrile.

    • Vortex the mixture vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound.

CompoundAssay SystemIC₅₀
This compoundCell-Free Protein Synthesis (CFPS)7.44 ± 1.63 µM[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC₅₀ value of this compound for the tested cell line.

In Vitro Translation Assay

This protocol provides a general method to confirm the inhibitory effect of this compound on eukaryotic protein synthesis using a commercially available cell-free protein synthesis (CFPS) system (e.g., rabbit reticulocyte lysate or wheat germ extract).

Materials:

  • Eukaryotic cell-free protein synthesis kit

  • Control mRNA template (e.g., luciferase mRNA)

  • This compound stock solution (10 mM in DMSO)

  • Nuclease-free water

  • Detection reagent for the reporter protein (e.g., luciferase assay substrate)

  • Luminometer or fluorometer

Procedure:

  • Reaction Setup: On ice, prepare the in vitro translation reactions according to the manufacturer's instructions. Typically, a reaction will include the cell lysate, a reaction mix containing amino acids and energy sources, and the reporter mRNA.

  • Inhibitor Addition: Add varying concentrations of this compound to the reactions. Include a vehicle control (DMSO) and a no-inhibitor control. Ensure the final DMSO concentration is the same across all relevant samples.

  • Incubation: Incubate the reactions at the temperature and for the duration recommended by the kit manufacturer (e.g., 60-90 minutes at 30°C).

  • Detection: After incubation, add the appropriate detection reagent for the synthesized reporter protein (e.g., luciferin (B1168401) for luciferase).

  • Measurement: Measure the luminescence or fluorescence signal using a luminometer or fluorometer.

  • Data Analysis: Calculate the percentage of translation inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the results to determine the IC₅₀ value.

Visualizations

Signaling Pathway

Eukaryotic_Translation_Elongation cluster_ribosome 80S Ribosome P_site P site Peptide_bond Peptide Bond Formation P_site->Peptide_bond A_site A site eEF1A_GDP eEF1A-GDP A_site->eEF1A_GDP GTP Hydrolysis A_site->Peptide_bond Codon Recognition eEF1A_GTP_tRNA eEF1A-GTP-aa-tRNA eEF1A_GTP_tRNA->A_site Delivery of aminoacyl-tRNA Peptide_bond->P_site Nascent peptide to A site tRNA Translocation Translocation Peptide_bond->Translocation eEF2_GTP eEF2-GTP eEF2_GTP->Translocation eEF2_GDP eEF2-GDP Translocation->P_site Translocation->A_site A site vacant Translocation->eEF2_GDP GTP Hydrolysis Sporogen_AO1 This compound Sporogen_AO1->Translocation Inhibition

Caption: Eukaryotic Translation Elongation Pathway and the inhibitory action of this compound.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight prepare_treatment Prepare this compound serial dilutions incubate_overnight->prepare_treatment treat_cells Treat cells with This compound incubate_overnight->treat_cells prepare_treatment->treat_cells incubate_treatment Incubate for exposure time treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and determine IC₅₀ read_absorbance->analyze end End analyze->end

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

References

Application Notes and Protocols for Sporogen AO-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporogen AO-1 is a fungal metabolite originally isolated from Aspergillus oryzae. It has been identified as a non-specific inhibitor of eukaryotic translation elongation. These application notes provide detailed protocols for the preparation of this compound solutions, information on its stability, and methodologies for key experiments to investigate its biological activity.

Solution Preparation

Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. The following guidelines are based on its known solubility and general practices for similar sesquiterpenoid compounds.

Recommended Solvent: Dimethyl sulfoxide (DMSO)

Stock Solution Preparation (10 mM):

  • Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume (µL) = (Weight (mg) / 248.32 ( g/mol )) * 100,000

  • Dissolving: Add the calculated volume of high-purity, anhydrous DMSO to the this compound powder.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Working Solution Preparation:

For cell-based assays, it is recommended to perform serial dilutions of the DMSO stock solution in your desired cell culture medium. To avoid precipitation, first, dilute the stock solution into a small volume of medium, mix well, and then add this to the final volume. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

Stability

Currently, there is no publicly available data on the long-term stability of this compound in DMSO or its stability in aqueous solutions like cell culture media. As a sesquiterpenoid, its stability can be influenced by factors such as temperature, pH, and the presence of media components. Therefore, it is highly recommended that researchers experimentally determine the stability of this compound under their specific experimental conditions.

Protocol: Determination of this compound Stability in Cell Culture Medium

This protocol provides a framework for assessing the stability of this compound in your chosen cell culture medium over a time course relevant to your experiments.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium of interest (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Spike the Medium: Prepare a solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.

  • Time Points: Aliquot the spiked medium into separate sterile tubes for each time point to be analyzed (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection: At each designated time point, remove one tube and immediately process it for analysis. The T=0 sample should be processed at the beginning of the experiment.

  • Sample Processing:

    • If the medium contains serum or other proteins, precipitate them by adding three volumes of ice-cold acetonitrile.

    • Vortex the mixture vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound.

CompoundAssay SystemIC₅₀
This compoundCell-Free Protein Synthesis (CFPS)7.44 ± 1.63 µM[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC₅₀ value of this compound for the tested cell line.

In Vitro Translation Assay

This protocol provides a general method to confirm the inhibitory effect of this compound on eukaryotic protein synthesis using a commercially available cell-free protein synthesis (CFPS) system (e.g., rabbit reticulocyte lysate or wheat germ extract).

Materials:

  • Eukaryotic cell-free protein synthesis kit

  • Control mRNA template (e.g., luciferase mRNA)

  • This compound stock solution (10 mM in DMSO)

  • Nuclease-free water

  • Detection reagent for the reporter protein (e.g., luciferase assay substrate)

  • Luminometer or fluorometer

Procedure:

  • Reaction Setup: On ice, prepare the in vitro translation reactions according to the manufacturer's instructions. Typically, a reaction will include the cell lysate, a reaction mix containing amino acids and energy sources, and the reporter mRNA.

  • Inhibitor Addition: Add varying concentrations of this compound to the reactions. Include a vehicle control (DMSO) and a no-inhibitor control. Ensure the final DMSO concentration is the same across all relevant samples.

  • Incubation: Incubate the reactions at the temperature and for the duration recommended by the kit manufacturer (e.g., 60-90 minutes at 30°C).

  • Detection: After incubation, add the appropriate detection reagent for the synthesized reporter protein (e.g., luciferin for luciferase).

  • Measurement: Measure the luminescence or fluorescence signal using a luminometer or fluorometer.

  • Data Analysis: Calculate the percentage of translation inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the results to determine the IC₅₀ value.

Visualizations

Signaling Pathway

Eukaryotic_Translation_Elongation cluster_ribosome 80S Ribosome P_site P site Peptide_bond Peptide Bond Formation P_site->Peptide_bond A_site A site eEF1A_GDP eEF1A-GDP A_site->eEF1A_GDP GTP Hydrolysis A_site->Peptide_bond Codon Recognition eEF1A_GTP_tRNA eEF1A-GTP-aa-tRNA eEF1A_GTP_tRNA->A_site Delivery of aminoacyl-tRNA Peptide_bond->P_site Nascent peptide to A site tRNA Translocation Translocation Peptide_bond->Translocation eEF2_GTP eEF2-GTP eEF2_GTP->Translocation eEF2_GDP eEF2-GDP Translocation->P_site Translocation->A_site A site vacant Translocation->eEF2_GDP GTP Hydrolysis Sporogen_AO1 This compound Sporogen_AO1->Translocation Inhibition

Caption: Eukaryotic Translation Elongation Pathway and the inhibitory action of this compound.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight prepare_treatment Prepare this compound serial dilutions incubate_overnight->prepare_treatment treat_cells Treat cells with This compound incubate_overnight->treat_cells prepare_treatment->treat_cells incubate_treatment Incubate for exposure time treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and determine IC₅₀ read_absorbance->analyze end End analyze->end

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

References

Application Notes and Protocols for the Isolation of Sporogen AO-1 from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporogen AO-1 is a sesquiterpenoid fungal metabolite first isolated from Aspergillus oryzae.[1] This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities. Research has demonstrated its capacity to inhibit HIV-1 Tat transactivation, exhibit cytotoxicity against various cancer cell lines, and display activity against the pathogenic yeast Candida albicans. Furthermore, this compound has been identified as an inhibitor of eukaryotic translation elongation, suggesting a broad potential for therapeutic applications.[2]

These application notes provide a comprehensive overview of the techniques and protocols for the successful isolation and purification of this compound from fungal cultures. The methodologies detailed herein are designed to guide researchers through the process, from fungal cultivation to the acquisition of the pure compound.

Biological Activities of this compound

This compound has been evaluated in a range of biological assays, revealing its potential as a lead compound for drug development. The following table summarizes the key quantitative data reported for its bioactivities.

Biological ActivityCell Line / OrganismIC50 / MICReference
CytotoxicityHeLa8.3 µM
CytotoxicityKB9.0 µM
CytotoxicityNCI H1875.1 µM
Anti-HIV Activity-15.8 µM
Antifungal ActivityCandida albicans4 mM
Translation Inhibition-7.44 ± 1.63 μM[2]

Experimental Protocols

The isolation of this compound is a multi-step process that begins with the cultivation of Aspergillus oryzae, followed by extraction and a series of chromatographic purification steps.

Protocol 1: Cultivation of Aspergillus oryzae

This protocol outlines the cultivation of Aspergillus oryzae for the production of this compound using Czapek-Dox medium.[1][3][4]

Materials:

  • Aspergillus oryzae strain

  • Czapek-Dox Broth Components:

    • Sucrose: 30 g/L

    • Sodium Nitrate: 2 g/L

    • Dipotassium Phosphate: 1 g/L

    • Magnesium Sulfate: 0.5 g/L

    • Potassium Chloride: 0.5 g/L

    • Ferrous Sulfate: 0.01 g/L

  • Distilled Water

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Prepare the Czapek-Dox broth by dissolving the components in distilled water.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Allow the medium to cool to room temperature.

  • Inoculate the sterile broth with a spore suspension or mycelial fragments of Aspergillus oryzae.

  • Incubate the culture at 30°C for 14 days with continuous agitation (e.g., 150 rpm).

Protocol 2: Extraction of this compound

This protocol describes the extraction of this compound from the fungal culture broth using liquid-liquid extraction with ethyl acetate (B1210297).[5][6][7][8][9]

Materials:

  • Aspergillus oryzae culture broth from Protocol 1

  • Ethyl acetate

  • Hydrochloric acid (for pH adjustment)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Acidify the culture broth to pH 3 with hydrochloric acid.[1]

  • Transfer the acidified broth to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper layer is the ethyl acetate extract containing this compound.

  • Collect the ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the yield.

  • Combine all the ethyl acetate extracts.

  • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Chromatographic Purification of this compound

This protocol details a three-step chromatographic procedure for the purification of this compound from the crude extract. This involves silica (B1680970) gel chromatography, followed by size-exclusion chromatography with Sephadex LH-20, and a final polishing step using preparative High-Performance Liquid Chromatography (HPLC).

Step 1: Silica Gel Column Chromatography [10][11][12][13]

Materials:

  • Crude extract from Protocol 2

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: Hexane (B92381), Ethyl acetate

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing this compound based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to obtain a semi-purified extract.

Step 2: Sephadex LH-20 Size-Exclusion Chromatography [14][15][16][17]

Materials:

  • Semi-purified extract from Step 1

  • Sephadex LH-20 resin

  • Chromatography column

  • Methanol (B129727)

  • Collection tubes

Procedure:

  • Swell the Sephadex LH-20 resin in methanol and pack it into the chromatography column.

  • Dissolve the semi-purified extract in a small volume of methanol and load it onto the column.

  • Elute the column with methanol.

  • Collect fractions and monitor for the presence of this compound.

  • Combine the active fractions and concentrate them.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) [18][19][20][21][22]

Materials:

  • Concentrated fractions from Step 2

  • Preparative HPLC system with a suitable detector (e.g., UV)

  • C18 reverse-phase preparative HPLC column

  • HPLC-grade solvents: Acetonitrile (B52724), Water

  • Collection vials

Procedure:

  • Develop an appropriate separation method on an analytical HPLC system to determine the optimal mobile phase conditions. A gradient of water and acetonitrile is typically effective for sesquiterpenoids.

  • Dissolve the sample in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with the C18 column and the optimized mobile phase.

  • Inject the sample and begin the chromatographic run.

  • Collect the fractions corresponding to the this compound peak.

  • Confirm the purity of the collected fractions using analytical HPLC.

  • Combine the pure fractions and remove the solvent to obtain pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification start Aspergillus oryzae Inoculation cultivation Fermentation in Czapek-Dox Broth start->cultivation filtration Filtration cultivation->filtration extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->extraction concentration1 Concentration extraction->concentration1 silica_gel Silica Gel Chromatography concentration1->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for this compound Isolation.

Eukaryotic Translation Elongation Pathway

This compound is known to inhibit the elongation step of eukaryotic translation. The diagram below provides a simplified representation of this critical cellular process.

translation_elongation cluster_ribosome 80S Ribosome cluster_factors Elongation Factors A_site A Site P_site P Site A_site->P_site 2. Peptide Bond Formation E_site E Site P_site->E_site 3. Translocation Exit Exit E_site->Exit 4. tRNA Exit eEF1A eEF1A-GTP-tRNA eEF1A->A_site 1. tRNA Delivery eEF2 eEF2-GTP eEF2->P_site eEF2->E_site Drives Translocation inhibitor This compound inhibitor->P_site Inhibits Elongation

Caption: Eukaryotic Translation Elongation Pathway.

References

Application Notes and Protocols for the Isolation of Sporogen AO-1 from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporogen AO-1 is a sesquiterpenoid fungal metabolite first isolated from Aspergillus oryzae.[1] This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities. Research has demonstrated its capacity to inhibit HIV-1 Tat transactivation, exhibit cytotoxicity against various cancer cell lines, and display activity against the pathogenic yeast Candida albicans. Furthermore, this compound has been identified as an inhibitor of eukaryotic translation elongation, suggesting a broad potential for therapeutic applications.[2]

These application notes provide a comprehensive overview of the techniques and protocols for the successful isolation and purification of this compound from fungal cultures. The methodologies detailed herein are designed to guide researchers through the process, from fungal cultivation to the acquisition of the pure compound.

Biological Activities of this compound

This compound has been evaluated in a range of biological assays, revealing its potential as a lead compound for drug development. The following table summarizes the key quantitative data reported for its bioactivities.

Biological ActivityCell Line / OrganismIC50 / MICReference
CytotoxicityHeLa8.3 µM
CytotoxicityKB9.0 µM
CytotoxicityNCI H1875.1 µM
Anti-HIV Activity-15.8 µM
Antifungal ActivityCandida albicans4 mM
Translation Inhibition-7.44 ± 1.63 μM[2]

Experimental Protocols

The isolation of this compound is a multi-step process that begins with the cultivation of Aspergillus oryzae, followed by extraction and a series of chromatographic purification steps.

Protocol 1: Cultivation of Aspergillus oryzae

This protocol outlines the cultivation of Aspergillus oryzae for the production of this compound using Czapek-Dox medium.[1][3][4]

Materials:

  • Aspergillus oryzae strain

  • Czapek-Dox Broth Components:

    • Sucrose: 30 g/L

    • Sodium Nitrate: 2 g/L

    • Dipotassium Phosphate: 1 g/L

    • Magnesium Sulfate: 0.5 g/L

    • Potassium Chloride: 0.5 g/L

    • Ferrous Sulfate: 0.01 g/L

  • Distilled Water

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Prepare the Czapek-Dox broth by dissolving the components in distilled water.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Allow the medium to cool to room temperature.

  • Inoculate the sterile broth with a spore suspension or mycelial fragments of Aspergillus oryzae.

  • Incubate the culture at 30°C for 14 days with continuous agitation (e.g., 150 rpm).

Protocol 2: Extraction of this compound

This protocol describes the extraction of this compound from the fungal culture broth using liquid-liquid extraction with ethyl acetate.[5][6][7][8][9]

Materials:

  • Aspergillus oryzae culture broth from Protocol 1

  • Ethyl acetate

  • Hydrochloric acid (for pH adjustment)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Acidify the culture broth to pH 3 with hydrochloric acid.[1]

  • Transfer the acidified broth to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper layer is the ethyl acetate extract containing this compound.

  • Collect the ethyl acetate layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the yield.

  • Combine all the ethyl acetate extracts.

  • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Chromatographic Purification of this compound

This protocol details a three-step chromatographic procedure for the purification of this compound from the crude extract. This involves silica gel chromatography, followed by size-exclusion chromatography with Sephadex LH-20, and a final polishing step using preparative High-Performance Liquid Chromatography (HPLC).

Step 1: Silica Gel Column Chromatography [10][11][12][13]

Materials:

  • Crude extract from Protocol 2

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl acetate

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing this compound based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to obtain a semi-purified extract.

Step 2: Sephadex LH-20 Size-Exclusion Chromatography [14][15][16][17]

Materials:

  • Semi-purified extract from Step 1

  • Sephadex LH-20 resin

  • Chromatography column

  • Methanol

  • Collection tubes

Procedure:

  • Swell the Sephadex LH-20 resin in methanol and pack it into the chromatography column.

  • Dissolve the semi-purified extract in a small volume of methanol and load it onto the column.

  • Elute the column with methanol.

  • Collect fractions and monitor for the presence of this compound.

  • Combine the active fractions and concentrate them.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) [18][19][20][21][22]

Materials:

  • Concentrated fractions from Step 2

  • Preparative HPLC system with a suitable detector (e.g., UV)

  • C18 reverse-phase preparative HPLC column

  • HPLC-grade solvents: Acetonitrile, Water

  • Collection vials

Procedure:

  • Develop an appropriate separation method on an analytical HPLC system to determine the optimal mobile phase conditions. A gradient of water and acetonitrile is typically effective for sesquiterpenoids.

  • Dissolve the sample in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with the C18 column and the optimized mobile phase.

  • Inject the sample and begin the chromatographic run.

  • Collect the fractions corresponding to the this compound peak.

  • Confirm the purity of the collected fractions using analytical HPLC.

  • Combine the pure fractions and remove the solvent to obtain pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification start Aspergillus oryzae Inoculation cultivation Fermentation in Czapek-Dox Broth start->cultivation filtration Filtration cultivation->filtration extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->extraction concentration1 Concentration extraction->concentration1 silica_gel Silica Gel Chromatography concentration1->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for this compound Isolation.

Eukaryotic Translation Elongation Pathway

This compound is known to inhibit the elongation step of eukaryotic translation. The diagram below provides a simplified representation of this critical cellular process.

translation_elongation cluster_ribosome 80S Ribosome cluster_factors Elongation Factors A_site A Site P_site P Site A_site->P_site 2. Peptide Bond Formation E_site E Site P_site->E_site 3. Translocation Exit Exit E_site->Exit 4. tRNA Exit eEF1A eEF1A-GTP-tRNA eEF1A->A_site 1. tRNA Delivery eEF2 eEF2-GTP eEF2->P_site eEF2->E_site Drives Translocation inhibitor This compound inhibitor->P_site Inhibits Elongation

Caption: Eukaryotic Translation Elongation Pathway.

References

Application Notes and Protocols for Inducing Sporulation in Aspergillus with Sporogen AO-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporogen AO-1 is a naturally occurring sesquiterpenoid isolated from Aspergillus oryzae that has been identified as a potent inducer of asexual sporulation (conidiation) in filamentous fungi, particularly within the Aspergillus genus.[1] Its unique mode of action as a eukaryotic translation elongation inhibitor presents a valuable tool for researchers studying fungal development, secondary metabolism, and for professionals in drug development seeking to control fungal growth and proliferation.[2] This document provides detailed application notes, quantitative data, and experimental protocols for the effective use of this compound.

Mechanism of Action

This compound functions as a non-specific inhibitor of translation elongation in eukaryotic cells.[2] By interfering with the ribosomal machinery, it is hypothesized to induce a cellular stress response that mimics nutrient starvation. This stress signaling is believed to activate the GCN2 kinase pathway, a key sensor of ribosome stalling and amino acid deprivation. Activated GCN2, in turn, is thought to initiate a signaling cascade that leads to the expression of key developmental regulators, most notably BrlA. BrlA is a primary transcription factor that is both necessary and sufficient to initiate the cascade of gene expression required for conidiophore development and subsequent sporulation in Aspergillus.[1][2] The translational repression of brlA under normal growth conditions is a critical control point, and the stress induced by this compound likely alleviates this repression, leading to premature but viable spore formation.

Data Presentation

The sporulation-inducing activity of this compound has been quantified in bioassays using less-sporulating strains of Aspergillus oryzae. The following table summarizes the dose-dependent effect of this compound on the formation of vesicles with phialospores.

This compound Concentration (µ g/disc )Average Number of Vesicles with Phialospores (per 3 x 1.7 mm area)Fold Increase vs. Control
0 (Control)~151.0
4.4~30~2.0
8.7~45~3.0
17.4~75~5.0
26.1~90~6.0

Data adapted from the bioassay described in the initial isolation of this compound.[1]

Experimental Protocols

Protocol 1: Induction of Sporulation in Aspergillus on Solid Media

This protocol details the application of this compound to induce sporulation on solid agar (B569324) plates, suitable for observing morphological changes and harvesting spores.

Materials:

  • Aspergillus strain of interest (e.g., A. oryzae, A. nidulans, A. fumigatus)

  • Appropriate solid culture medium (e.g., Potato Dextrose Agar (PDA), Czapek-Dox Agar)

  • This compound stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile paper discs (6 mm diameter)

  • Incubator at the optimal growth temperature for the Aspergillus strain (e.g., 30°C for A. oryzae)

  • Microscope for observation

Procedure:

  • Strain Inoculation: Inoculate the center of the agar plates with a small amount of mycelia or a spore suspension of the desired Aspergillus strain.

  • Incubation: Incubate the plates at the optimal temperature until a visible mycelial colony has formed (typically 2-3 days).

  • Preparation of this compound Discs: Prepare a dilution series of this compound from the stock solution. Apply a specific volume of each dilution onto the sterile paper discs to achieve the desired final amount per disc (e.g., 4.4 µg, 8.7 µg, 17.4 µg, 26.1 µg). Allow the solvent to evaporate completely in a sterile environment. A control disc with the solvent alone should also be prepared.

  • Application of Discs: Place the this compound impregnated discs and the control disc onto the agar surface at a set distance from the edge of the growing mycelial colony.

  • Continued Incubation: Continue to incubate the plates under the same conditions for an additional 2-5 days.

  • Observation and Quantification: Observe the area around the discs for the induction of conidiophore and spore formation. The density of sporulation can be quantified by counting the number of conidiophores or vesicles with phialospores in a defined area using a microscope.

Protocol 2: Harvesting Spores Induced by this compound

This protocol outlines the procedure for harvesting spores for downstream applications such as quantification, storage, or inoculation of liquid cultures.

Materials:

  • Sporulating Aspergillus culture induced with this compound (from Protocol 1)

  • Sterile 0.1% Tween 80 solution

  • Sterile glass beads or a sterile cell scraper

  • Sterile centrifuge tubes (15 mL or 50 mL)

  • Centrifuge

  • Hemocytometer or other cell counting device

  • Microscope

Procedure:

  • Spore Suspension: Add 5-10 mL of sterile 0.1% Tween 80 solution to the surface of the sporulating agar plate.

  • Spore Release: Gently agitate the plate or use sterile glass beads or a cell scraper to dislodge the spores from the mycelium.

  • Collection: Carefully collect the spore suspension using a sterile pipette and transfer it to a sterile centrifuge tube.

  • Washing: Centrifuge the spore suspension at approximately 3000 x g for 5 minutes. Discard the supernatant.

  • Resuspension: Resuspend the spore pellet in a known volume of sterile water or 0.1% Tween 80.

  • Quantification: Use a hemocytometer to count the number of spores per unit volume.

  • Storage: The spore suspension can be stored at 4°C for short-term use or in a glycerol (B35011) solution at -80°C for long-term storage.

Visualizations

Signaling Pathway

Sporogen_AO1_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response This compound This compound Ribosome Ribosome This compound->Ribosome Inhibits Elongation Ribosome Stalling Ribosome Stalling Ribosome->Ribosome Stalling GCN2 Kinase Activation GCN2 Kinase Activation Ribosome Stalling->GCN2 Kinase Activation Activates Translational Control of brlA Translational Control of brlA GCN2 Kinase Activation->Translational Control of brlA Alleviates Repression BrlA Protein Synthesis BrlA Protein Synthesis Translational Control of brlA->BrlA Protein Synthesis Conidiation Gene Cascade Conidiation Gene Cascade BrlA Protein Synthesis->Conidiation Gene Cascade Activates Sporulation Sporulation Conidiation Gene Cascade->Sporulation

Caption: Hypothesized signaling pathway of this compound induced sporulation.

Experimental Workflow

Experimental_Workflow Start Start Inoculate Aspergillus on Agar Inoculate Aspergillus on Agar Start->Inoculate Aspergillus on Agar Incubate (2-3 days) Incubate (2-3 days) Inoculate Aspergillus on Agar->Incubate (2-3 days) Apply this compound Disc Apply this compound Disc Incubate (2-3 days)->Apply this compound Disc Incubate (2-5 days) Incubate (2-5 days) Apply this compound Disc->Incubate (2-5 days) Observe & Quantify Sporulation Observe & Quantify Sporulation Incubate (2-5 days)->Observe & Quantify Sporulation Harvest Spores Harvest Spores Observe & Quantify Sporulation->Harvest Spores Wash & Resuspend Spores Wash & Resuspend Spores Harvest Spores->Wash & Resuspend Spores Quantify Spore Concentration Quantify Spore Concentration Wash & Resuspend Spores->Quantify Spore Concentration End End Quantify Spore Concentration->End

Caption: Workflow for inducing and quantifying sporulation with this compound.

References

Application Notes and Protocols for Inducing Sporulation in Aspergillus with Sporogen AO-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporogen AO-1 is a naturally occurring sesquiterpenoid isolated from Aspergillus oryzae that has been identified as a potent inducer of asexual sporulation (conidiation) in filamentous fungi, particularly within the Aspergillus genus.[1] Its unique mode of action as a eukaryotic translation elongation inhibitor presents a valuable tool for researchers studying fungal development, secondary metabolism, and for professionals in drug development seeking to control fungal growth and proliferation.[2] This document provides detailed application notes, quantitative data, and experimental protocols for the effective use of this compound.

Mechanism of Action

This compound functions as a non-specific inhibitor of translation elongation in eukaryotic cells.[2] By interfering with the ribosomal machinery, it is hypothesized to induce a cellular stress response that mimics nutrient starvation. This stress signaling is believed to activate the GCN2 kinase pathway, a key sensor of ribosome stalling and amino acid deprivation. Activated GCN2, in turn, is thought to initiate a signaling cascade that leads to the expression of key developmental regulators, most notably BrlA. BrlA is a primary transcription factor that is both necessary and sufficient to initiate the cascade of gene expression required for conidiophore development and subsequent sporulation in Aspergillus.[1][2] The translational repression of brlA under normal growth conditions is a critical control point, and the stress induced by this compound likely alleviates this repression, leading to premature but viable spore formation.

Data Presentation

The sporulation-inducing activity of this compound has been quantified in bioassays using less-sporulating strains of Aspergillus oryzae. The following table summarizes the dose-dependent effect of this compound on the formation of vesicles with phialospores.

This compound Concentration (µ g/disc )Average Number of Vesicles with Phialospores (per 3 x 1.7 mm area)Fold Increase vs. Control
0 (Control)~151.0
4.4~30~2.0
8.7~45~3.0
17.4~75~5.0
26.1~90~6.0

Data adapted from the bioassay described in the initial isolation of this compound.[1]

Experimental Protocols

Protocol 1: Induction of Sporulation in Aspergillus on Solid Media

This protocol details the application of this compound to induce sporulation on solid agar plates, suitable for observing morphological changes and harvesting spores.

Materials:

  • Aspergillus strain of interest (e.g., A. oryzae, A. nidulans, A. fumigatus)

  • Appropriate solid culture medium (e.g., Potato Dextrose Agar (PDA), Czapek-Dox Agar)

  • This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile paper discs (6 mm diameter)

  • Incubator at the optimal growth temperature for the Aspergillus strain (e.g., 30°C for A. oryzae)

  • Microscope for observation

Procedure:

  • Strain Inoculation: Inoculate the center of the agar plates with a small amount of mycelia or a spore suspension of the desired Aspergillus strain.

  • Incubation: Incubate the plates at the optimal temperature until a visible mycelial colony has formed (typically 2-3 days).

  • Preparation of this compound Discs: Prepare a dilution series of this compound from the stock solution. Apply a specific volume of each dilution onto the sterile paper discs to achieve the desired final amount per disc (e.g., 4.4 µg, 8.7 µg, 17.4 µg, 26.1 µg). Allow the solvent to evaporate completely in a sterile environment. A control disc with the solvent alone should also be prepared.

  • Application of Discs: Place the this compound impregnated discs and the control disc onto the agar surface at a set distance from the edge of the growing mycelial colony.

  • Continued Incubation: Continue to incubate the plates under the same conditions for an additional 2-5 days.

  • Observation and Quantification: Observe the area around the discs for the induction of conidiophore and spore formation. The density of sporulation can be quantified by counting the number of conidiophores or vesicles with phialospores in a defined area using a microscope.

Protocol 2: Harvesting Spores Induced by this compound

This protocol outlines the procedure for harvesting spores for downstream applications such as quantification, storage, or inoculation of liquid cultures.

Materials:

  • Sporulating Aspergillus culture induced with this compound (from Protocol 1)

  • Sterile 0.1% Tween 80 solution

  • Sterile glass beads or a sterile cell scraper

  • Sterile centrifuge tubes (15 mL or 50 mL)

  • Centrifuge

  • Hemocytometer or other cell counting device

  • Microscope

Procedure:

  • Spore Suspension: Add 5-10 mL of sterile 0.1% Tween 80 solution to the surface of the sporulating agar plate.

  • Spore Release: Gently agitate the plate or use sterile glass beads or a cell scraper to dislodge the spores from the mycelium.

  • Collection: Carefully collect the spore suspension using a sterile pipette and transfer it to a sterile centrifuge tube.

  • Washing: Centrifuge the spore suspension at approximately 3000 x g for 5 minutes. Discard the supernatant.

  • Resuspension: Resuspend the spore pellet in a known volume of sterile water or 0.1% Tween 80.

  • Quantification: Use a hemocytometer to count the number of spores per unit volume.

  • Storage: The spore suspension can be stored at 4°C for short-term use or in a glycerol solution at -80°C for long-term storage.

Visualizations

Signaling Pathway

Sporogen_AO1_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response This compound This compound Ribosome Ribosome This compound->Ribosome Inhibits Elongation Ribosome Stalling Ribosome Stalling Ribosome->Ribosome Stalling GCN2 Kinase Activation GCN2 Kinase Activation Ribosome Stalling->GCN2 Kinase Activation Activates Translational Control of brlA Translational Control of brlA GCN2 Kinase Activation->Translational Control of brlA Alleviates Repression BrlA Protein Synthesis BrlA Protein Synthesis Translational Control of brlA->BrlA Protein Synthesis Conidiation Gene Cascade Conidiation Gene Cascade BrlA Protein Synthesis->Conidiation Gene Cascade Activates Sporulation Sporulation Conidiation Gene Cascade->Sporulation

Caption: Hypothesized signaling pathway of this compound induced sporulation.

Experimental Workflow

Experimental_Workflow Start Start Inoculate Aspergillus on Agar Inoculate Aspergillus on Agar Start->Inoculate Aspergillus on Agar Incubate (2-3 days) Incubate (2-3 days) Inoculate Aspergillus on Agar->Incubate (2-3 days) Apply this compound Disc Apply this compound Disc Incubate (2-3 days)->Apply this compound Disc Incubate (2-5 days) Incubate (2-5 days) Apply this compound Disc->Incubate (2-5 days) Observe & Quantify Sporulation Observe & Quantify Sporulation Incubate (2-5 days)->Observe & Quantify Sporulation Harvest Spores Harvest Spores Observe & Quantify Sporulation->Harvest Spores Wash & Resuspend Spores Wash & Resuspend Spores Harvest Spores->Wash & Resuspend Spores Quantify Spore Concentration Quantify Spore Concentration Wash & Resuspend Spores->Quantify Spore Concentration End End Quantify Spore Concentration->End

Caption: Workflow for inducing and quantifying sporulation with this compound.

References

Application Notes and Protocols for Testing Sporogen AO-1 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporogen AO-1 has been identified as a non-specific inhibitor of eukaryotic translation elongation with an IC50 value of 7.44 ± 1.63 μM in cell-free protein synthesis systems[1]. This mechanism of action suggests potential as an antimicrobial agent against eukaryotic pathogens such as fungi and protozoan parasites. However, as a eukaryotic translation inhibitor, this compound may also exhibit significant host toxicity. Therefore, a careful and systematic in vivo evaluation is required to determine its therapeutic window and potential clinical utility.

These application notes provide detailed protocols for a tiered in vivo testing strategy for this compound, starting with a simple invertebrate model to establish preliminary efficacy and toxicity, followed by more complex murine models of fungal and parasitic infections.

General Considerations for In Vivo Studies

  • Toxicity: Given that this compound inhibits a fundamental process in all eukaryotic cells, host toxicity is a primary concern. It is crucial to include robust toxicity assessments in all animal studies. This should include monitoring of clinical signs (weight loss, behavioral changes), as well as histopathological analysis of key organs (liver, kidney, spleen, etc.) at the end of the study.

  • Dose-Response: A thorough dose-response and maximum tolerated dose (MTD) study should be conducted prior to efficacy studies to identify a safe and potentially effective dose range.

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for designing effective dosing regimens.

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Tier 1: Preliminary Efficacy and Toxicity Screening in Caenorhabditis elegans

The nematode C. elegans serves as an excellent initial model for in vivo testing due to its short life cycle, genetic tractability, and the availability of established infection models. The use of C. elegans can provide early insights into the potential efficacy of this compound against a eukaryotic pathogen and its general toxicity to a whole organism.

Experimental Workflow: C. elegans Model

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis spore_prep Nematocida parisii spore preparation infection Infect C. elegans with N. parisii spores spore_prep->infection worm_sync C. elegans synchronization (L1 stage) worm_sync->infection treatment Administer this compound at various concentrations infection->treatment efficacy Quantify pathogen load (e.g., FISH staining) treatment->efficacy toxicity Assess worm viability, development, and fecundity treatment->toxicity data Data Analysis and Dose-Response Determination efficacy->data toxicity->data

Caption: Workflow for testing this compound in a C. elegans microsporidia infection model.

Protocol 1: C. elegans - Nematocida parisii Infection Model

This protocol is adapted from established methods for studying microsporidia infection in C. elegans[1][2][3].

Materials:

  • C. elegans N2 (wild-type) strain

  • Nematocida parisii spores

  • E. coli OP50

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • M9 buffer

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Control vehicle (e.g., DMSO)

  • Fluorescence microscope

  • Fluorescence in situ hybridization (FISH) probes for N. parisii

Methodology:

  • Preparation:

    • Synchronize a population of C. elegans to the L1 larval stage.

    • Prepare a fresh culture of E. coli OP50.

    • Quantify the concentration of N. parisii spores.

  • Infection and Treatment:

    • Seed NGM plates with E. coli OP50.

    • Add synchronized L1 worms to the plates.

    • Infect the worms by adding a defined number of N. parisii spores to the plates.

    • Prepare serial dilutions of this compound in M9 buffer and add to the surface of the NGM plates. Include a vehicle control group.

  • Incubation:

    • Incubate the plates at 20-25°C for 48-72 hours.

  • Efficacy Assessment:

    • After the incubation period, wash the worms off the plates.

    • Fix and stain the worms with a FISH probe specific for N. parisii ribosomal RNA to visualize the pathogen.

    • Quantify the pathogen burden by counting the number of infected intestinal cells or the fluorescence intensity per worm using a fluorescence microscope.

  • Toxicity Assessment:

    • Monitor worm survival, developmental stage, and brood size in the different treatment groups.

    • Any significant decrease in these parameters in uninfected, treated worms compared to vehicle-treated controls would indicate toxicity.

Data Presentation:

Treatment GroupThis compound Conc. (µM)Mean Pathogen Burden (fluorescence units)% Worm SurvivalMean Brood Size
Vehicle Control01000 ± 15098 ± 2250 ± 30
This compound1850 ± 12097 ± 3245 ± 28
This compound10400 ± 8095 ± 4220 ± 25
This compound50150 ± 4060 ± 8110 ± 15
Positive Control (e.g., Albendazole)X200 ± 5096 ± 3240 ± 30

Tier 2: Murine Models of Fungal and Parasitic Infections

Based on promising results from the C. elegans model, the evaluation of this compound can proceed to more complex and clinically relevant murine models. The choice of model will depend on the spectrum of activity observed in preliminary in vitro screening. Here, we present protocols for systemic candidiasis and cutaneous leishmaniasis.

Signaling Pathway: Eukaryotic Translation Elongation Inhibition

G cluster_ribosome Ribosome A_site A-site P_site P-site A_site->P_site 2. Peptide Bond Formation E_site E-site P_site->E_site 3. Translocation polypeptide Growing Polypeptide Chain P_site->polypeptide Exit Exit E_site->Exit 4. Exit aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site 1. Codon Recognition eEF1A eEF1A-GTP eEF1A->A_site peptidyl_tRNA Peptidyl-tRNA peptidyl_tRNA->P_site eEF2 eEF2-GTP eEF2->P_site Sporogen_AO1 This compound Sporogen_AO1->P_site Inhibits Translocation Sporogen_AO1->E_site

Caption: Mechanism of action of this compound on eukaryotic translation elongation.

Protocol 2: Murine Model of Systemic Candidiasis

This protocol is based on well-established models of disseminated candidiasis in mice[4][5][6][7].

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans (e.g., SC5314 strain)

  • Yeast Peptone Dextrose (YPD) broth and agar

  • Phosphate-buffered saline (PBS)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Positive control (e.g., Fluconazole)

Methodology:

  • Inoculum Preparation:

    • Culture C. albicans in YPD broth overnight at 30°C.

    • Wash the yeast cells with sterile PBS and adjust the concentration to 5 x 10^5 cells/mL.

  • Infection:

    • Infect mice via intravenous (i.v.) injection into the lateral tail vein with 0.1 mL of the C. albicans suspension (5 x 10^4 cells/mouse).

  • Treatment:

    • Initiate treatment 24 hours post-infection.

    • Administer this compound at various doses (determined from MTD studies) via an appropriate route (e.g., intraperitoneal, oral gavage).

    • Include a vehicle control group and a positive control group (e.g., Fluconazole).

    • Continue treatment daily for a specified period (e.g., 7 days).

  • Monitoring:

    • Monitor mice daily for survival, body weight, and clinical signs of illness.

  • Efficacy Assessment:

    • At the end of the treatment period (or when moribund), euthanize the mice.

    • Aseptically remove kidneys, spleen, and liver.

    • Homogenize the organs in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on YPD agar to determine the fungal burden (CFU/gram of tissue).

  • Toxicity Assessment:

    • Collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Fix a portion of the organs in formalin for histopathological examination.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Survival Time (days)Kidney Fungal Burden (log10 CFU/g)Liver Fungal Burden (log10 CFU/g)% Weight Change (Day 7)
Vehicle Control-8 ± 26.5 ± 0.84.2 ± 0.5-15 ± 4
This compound1012 ± 35.1 ± 0.63.1 ± 0.4-8 ± 3
This compound2518 ± 44.0 ± 0.52.5 ± 0.3-2 ± 2
This compound5015 ± 33.8 ± 0.42.3 ± 0.3-10 ± 5 (toxicity observed)
Fluconazole20>212.5 ± 0.3<2.0+5 ± 2
Protocol 3: Murine Model of Cutaneous Leishmaniasis

This protocol is based on established models of Leishmania infection in mice[8][9][10][11][12].

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Leishmania major promastigotes

  • M199 medium

  • PBS

  • This compound formulated for topical or systemic administration

  • Vehicle control

  • Positive control (e.g., Amphotericin B)

Methodology:

  • Inoculum Preparation:

    • Culture L. major promastigotes in M199 medium to stationary phase.

    • Wash the parasites with sterile PBS and adjust the concentration to 2 x 10^7 parasites/mL.

  • Infection:

    • Infect mice by subcutaneous injection of 0.05 mL of the parasite suspension (1 x 10^6 promastigotes) into the hind footpad.

  • Treatment:

    • Begin treatment when lesions become measurable (e.g., 3-4 weeks post-infection).

    • Administer this compound (systemically or topically) daily for a specified period (e.g., 4 weeks).

    • Include vehicle and positive control groups.

  • Efficacy Assessment:

    • Measure the footpad swelling weekly using a caliper.

    • At the end of the experiment, euthanize the mice and determine the parasite burden in the infected footpad and draining lymph node by limiting dilution assay.

  • Toxicity Assessment:

    • Monitor for systemic toxicity (weight loss, behavioral changes) if systemically administered.

    • For topical administration, monitor for local skin irritation.

    • Conduct histopathological analysis of major organs.

Data Presentation:

Treatment GroupDose (mg/kg) / FormulationMean Lesion Size (mm) at Week 8Footpad Parasite Burden (log10 parasites)Draining Lymph Node Burden (log10 parasites)
Vehicle Control-4.5 ± 0.86.2 ± 0.74.8 ± 0.6
This compound25 (i.p.)3.1 ± 0.65.0 ± 0.53.5 ± 0.4
This compound1% (topical)2.5 ± 0.54.2 ± 0.43.1 ± 0.3
Amphotericin B1 (i.p.)1.2 ± 0.32.8 ± 0.4<2.0

Conclusion

The provided protocols offer a structured approach to evaluate the in vivo efficacy and safety of this compound. Beginning with a high-throughput C. elegans model allows for rapid initial assessment, while subsequent murine models of fungal and parasitic infections provide more clinically relevant data. A critical aspect of these studies will be to carefully evaluate the therapeutic index of this compound, balancing its potential antimicrobial activity with its inherent risk of host toxicity due to its mechanism of action as a eukaryotic translation inhibitor.

References

Application Notes and Protocols for Testing Sporogen AO-1 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporogen AO-1 has been identified as a non-specific inhibitor of eukaryotic translation elongation with an IC50 value of 7.44 ± 1.63 μM in cell-free protein synthesis systems[1]. This mechanism of action suggests potential as an antimicrobial agent against eukaryotic pathogens such as fungi and protozoan parasites. However, as a eukaryotic translation inhibitor, this compound may also exhibit significant host toxicity. Therefore, a careful and systematic in vivo evaluation is required to determine its therapeutic window and potential clinical utility.

These application notes provide detailed protocols for a tiered in vivo testing strategy for this compound, starting with a simple invertebrate model to establish preliminary efficacy and toxicity, followed by more complex murine models of fungal and parasitic infections.

General Considerations for In Vivo Studies

  • Toxicity: Given that this compound inhibits a fundamental process in all eukaryotic cells, host toxicity is a primary concern. It is crucial to include robust toxicity assessments in all animal studies. This should include monitoring of clinical signs (weight loss, behavioral changes), as well as histopathological analysis of key organs (liver, kidney, spleen, etc.) at the end of the study.

  • Dose-Response: A thorough dose-response and maximum tolerated dose (MTD) study should be conducted prior to efficacy studies to identify a safe and potentially effective dose range.

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for designing effective dosing regimens.

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Tier 1: Preliminary Efficacy and Toxicity Screening in Caenorhabditis elegans

The nematode C. elegans serves as an excellent initial model for in vivo testing due to its short life cycle, genetic tractability, and the availability of established infection models. The use of C. elegans can provide early insights into the potential efficacy of this compound against a eukaryotic pathogen and its general toxicity to a whole organism.

Experimental Workflow: C. elegans Model

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis spore_prep Nematocida parisii spore preparation infection Infect C. elegans with N. parisii spores spore_prep->infection worm_sync C. elegans synchronization (L1 stage) worm_sync->infection treatment Administer this compound at various concentrations infection->treatment efficacy Quantify pathogen load (e.g., FISH staining) treatment->efficacy toxicity Assess worm viability, development, and fecundity treatment->toxicity data Data Analysis and Dose-Response Determination efficacy->data toxicity->data

Caption: Workflow for testing this compound in a C. elegans microsporidia infection model.

Protocol 1: C. elegans - Nematocida parisii Infection Model

This protocol is adapted from established methods for studying microsporidia infection in C. elegans[1][2][3].

Materials:

  • C. elegans N2 (wild-type) strain

  • Nematocida parisii spores

  • E. coli OP50

  • Nematode Growth Medium (NGM) agar plates

  • M9 buffer

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Control vehicle (e.g., DMSO)

  • Fluorescence microscope

  • Fluorescence in situ hybridization (FISH) probes for N. parisii

Methodology:

  • Preparation:

    • Synchronize a population of C. elegans to the L1 larval stage.

    • Prepare a fresh culture of E. coli OP50.

    • Quantify the concentration of N. parisii spores.

  • Infection and Treatment:

    • Seed NGM plates with E. coli OP50.

    • Add synchronized L1 worms to the plates.

    • Infect the worms by adding a defined number of N. parisii spores to the plates.

    • Prepare serial dilutions of this compound in M9 buffer and add to the surface of the NGM plates. Include a vehicle control group.

  • Incubation:

    • Incubate the plates at 20-25°C for 48-72 hours.

  • Efficacy Assessment:

    • After the incubation period, wash the worms off the plates.

    • Fix and stain the worms with a FISH probe specific for N. parisii ribosomal RNA to visualize the pathogen.

    • Quantify the pathogen burden by counting the number of infected intestinal cells or the fluorescence intensity per worm using a fluorescence microscope.

  • Toxicity Assessment:

    • Monitor worm survival, developmental stage, and brood size in the different treatment groups.

    • Any significant decrease in these parameters in uninfected, treated worms compared to vehicle-treated controls would indicate toxicity.

Data Presentation:

Treatment GroupThis compound Conc. (µM)Mean Pathogen Burden (fluorescence units)% Worm SurvivalMean Brood Size
Vehicle Control01000 ± 15098 ± 2250 ± 30
This compound1850 ± 12097 ± 3245 ± 28
This compound10400 ± 8095 ± 4220 ± 25
This compound50150 ± 4060 ± 8110 ± 15
Positive Control (e.g., Albendazole)X200 ± 5096 ± 3240 ± 30

Tier 2: Murine Models of Fungal and Parasitic Infections

Based on promising results from the C. elegans model, the evaluation of this compound can proceed to more complex and clinically relevant murine models. The choice of model will depend on the spectrum of activity observed in preliminary in vitro screening. Here, we present protocols for systemic candidiasis and cutaneous leishmaniasis.

Signaling Pathway: Eukaryotic Translation Elongation Inhibition

G cluster_ribosome Ribosome A_site A-site P_site P-site A_site->P_site 2. Peptide Bond Formation E_site E-site P_site->E_site 3. Translocation polypeptide Growing Polypeptide Chain P_site->polypeptide Exit Exit E_site->Exit 4. Exit aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site 1. Codon Recognition eEF1A eEF1A-GTP eEF1A->A_site peptidyl_tRNA Peptidyl-tRNA peptidyl_tRNA->P_site eEF2 eEF2-GTP eEF2->P_site Sporogen_AO1 This compound Sporogen_AO1->P_site Inhibits Translocation Sporogen_AO1->E_site

Caption: Mechanism of action of this compound on eukaryotic translation elongation.

Protocol 2: Murine Model of Systemic Candidiasis

This protocol is based on well-established models of disseminated candidiasis in mice[4][5][6][7].

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Candida albicans (e.g., SC5314 strain)

  • Yeast Peptone Dextrose (YPD) broth and agar

  • Phosphate-buffered saline (PBS)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Positive control (e.g., Fluconazole)

Methodology:

  • Inoculum Preparation:

    • Culture C. albicans in YPD broth overnight at 30°C.

    • Wash the yeast cells with sterile PBS and adjust the concentration to 5 x 10^5 cells/mL.

  • Infection:

    • Infect mice via intravenous (i.v.) injection into the lateral tail vein with 0.1 mL of the C. albicans suspension (5 x 10^4 cells/mouse).

  • Treatment:

    • Initiate treatment 24 hours post-infection.

    • Administer this compound at various doses (determined from MTD studies) via an appropriate route (e.g., intraperitoneal, oral gavage).

    • Include a vehicle control group and a positive control group (e.g., Fluconazole).

    • Continue treatment daily for a specified period (e.g., 7 days).

  • Monitoring:

    • Monitor mice daily for survival, body weight, and clinical signs of illness.

  • Efficacy Assessment:

    • At the end of the treatment period (or when moribund), euthanize the mice.

    • Aseptically remove kidneys, spleen, and liver.

    • Homogenize the organs in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on YPD agar to determine the fungal burden (CFU/gram of tissue).

  • Toxicity Assessment:

    • Collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Fix a portion of the organs in formalin for histopathological examination.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Survival Time (days)Kidney Fungal Burden (log10 CFU/g)Liver Fungal Burden (log10 CFU/g)% Weight Change (Day 7)
Vehicle Control-8 ± 26.5 ± 0.84.2 ± 0.5-15 ± 4
This compound1012 ± 35.1 ± 0.63.1 ± 0.4-8 ± 3
This compound2518 ± 44.0 ± 0.52.5 ± 0.3-2 ± 2
This compound5015 ± 33.8 ± 0.42.3 ± 0.3-10 ± 5 (toxicity observed)
Fluconazole20>212.5 ± 0.3<2.0+5 ± 2
Protocol 3: Murine Model of Cutaneous Leishmaniasis

This protocol is based on established models of Leishmania infection in mice[8][9][10][11][12].

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Leishmania major promastigotes

  • M199 medium

  • PBS

  • This compound formulated for topical or systemic administration

  • Vehicle control

  • Positive control (e.g., Amphotericin B)

Methodology:

  • Inoculum Preparation:

    • Culture L. major promastigotes in M199 medium to stationary phase.

    • Wash the parasites with sterile PBS and adjust the concentration to 2 x 10^7 parasites/mL.

  • Infection:

    • Infect mice by subcutaneous injection of 0.05 mL of the parasite suspension (1 x 10^6 promastigotes) into the hind footpad.

  • Treatment:

    • Begin treatment when lesions become measurable (e.g., 3-4 weeks post-infection).

    • Administer this compound (systemically or topically) daily for a specified period (e.g., 4 weeks).

    • Include vehicle and positive control groups.

  • Efficacy Assessment:

    • Measure the footpad swelling weekly using a caliper.

    • At the end of the experiment, euthanize the mice and determine the parasite burden in the infected footpad and draining lymph node by limiting dilution assay.

  • Toxicity Assessment:

    • Monitor for systemic toxicity (weight loss, behavioral changes) if systemically administered.

    • For topical administration, monitor for local skin irritation.

    • Conduct histopathological analysis of major organs.

Data Presentation:

Treatment GroupDose (mg/kg) / FormulationMean Lesion Size (mm) at Week 8Footpad Parasite Burden (log10 parasites)Draining Lymph Node Burden (log10 parasites)
Vehicle Control-4.5 ± 0.86.2 ± 0.74.8 ± 0.6
This compound25 (i.p.)3.1 ± 0.65.0 ± 0.53.5 ± 0.4
This compound1% (topical)2.5 ± 0.54.2 ± 0.43.1 ± 0.3
Amphotericin B1 (i.p.)1.2 ± 0.32.8 ± 0.4<2.0

Conclusion

The provided protocols offer a structured approach to evaluate the in vivo efficacy and safety of this compound. Beginning with a high-throughput C. elegans model allows for rapid initial assessment, while subsequent murine models of fungal and parasitic infections provide more clinically relevant data. A critical aspect of these studies will be to carefully evaluate the therapeutic index of this compound, balancing its potential antimicrobial activity with its inherent risk of host toxicity due to its mechanism of action as a eukaryotic translation inhibitor.

References

Troubleshooting & Optimization

Sporogen AO-1 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with Sporogen AO-1 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a fungal metabolite and sesquiterpenoid with diverse biological activities, including the inhibition of HIV-1 Tat transactivation and cytotoxic effects on various cancer cell lines.[1][2] Like many organic compounds with complex structures, this compound is inherently hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media and biological buffers. This low aqueous solubility can result in compound precipitation, inaccurate dosing, and consequently, unreliable and irreproducible experimental results.

Q2: What are the known solvents for this compound?

This compound is soluble in several organic solvents.[1][2] It is advisable to prepare a concentrated stock solution in one of these solvents before diluting it into your aqueous experimental medium.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common problem for hydrophobic compounds. This occurs because the overall solvent environment becomes less favorable for the compound as the percentage of the organic solvent decreases. The troubleshooting guide below provides several strategies to address this issue.

Q4: How should I prepare my stock solution of this compound?

To prepare a stock solution, dissolve this compound in a suitable organic solvent, such as DMSO, at a high concentration. It is recommended to gently vortex or sonicate the solution to ensure it is fully dissolved. Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation. To avoid repeated freeze-thaw cycles, which can lead to compound precipitation, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q5: I am observing high variability in my assay results with this compound. Could this be related to its solubility?

Yes, poor solubility is a likely cause of high variability in assay results. Inconsistent solubility can lead to different effective concentrations of the compound across your experiments, which in turn will produce variable data. A visual inspection of your diluted compound in the assay buffer for any signs of cloudiness or precipitation is a recommended first step.

Troubleshooting Guide

Issue: this compound precipitates out of solution upon dilution in aqueous buffer.

This is a frequent challenge when working with hydrophobic compounds. The following steps and strategies can help you overcome this issue.

Initial Steps:

  • Visual Inspection: Before starting your experiment, visually inspect the diluted this compound in your final assay buffer. Look for any signs of precipitation or cloudiness.

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible while maintaining the solubility of this compound. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the tolerance of your specific cell line.

Strategies to Improve Solubility:

  • Serial Dilutions: Instead of a single, large dilution, perform serial dilutions of your stock solution in the final assay medium. This gradual reduction in the organic solvent concentration can help prevent the compound from precipitating.

  • Use of a Co-solvent: Consider using a water-miscible organic co-solvent in addition to DMSO. Ethanol or propylene (B89431) glycol can sometimes improve the solubility of hydrophobic compounds in aqueous solutions.

  • Sonication: After diluting the this compound stock solution into your aqueous buffer, sonicate the solution in a water bath. This can help to break down small particles and improve dissolution.

  • Gentle Heating: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes enhance solubility. However, be mindful of the thermal stability of the compound.

  • Vortexing: Immediately after adding the this compound stock to the medium, vortex the solution gently to ensure rapid and uniform dispersion.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC15H20O3[1][3]
Molecular Weight248.3 g/mol [1][3]
Formal Name(1aR,6R,7R,7aR,7bR)-4,5,6,7,7a,7b-hexahydro-6-hydroxy-7,7a-dimethyl-1a-(1-methylethenyl)-naphth[1,2-b]oxiren-2(1aH)-one[1][2]
CAS Number88418-12-6[1][3]
Purity>70%[1]
FormulationA solid[1][2]

Table 2: Solubility of this compound

SolventSolubilitySource
DichloromethaneSoluble[1][2]
DMSOSoluble[1][2]
EthanolSoluble[1][2]
MethanolSoluble[1][2]
Aqueous SolutionsSparingly solubleInferred from organic solvent solubility

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolving: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure the compound is completely dissolved.

  • Visual Confirmation: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol for Assessing Solubility in Aqueous Buffer
  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your final assay medium.

  • Incubation: Incubate the dilutions under your experimental conditions (e.g., specific temperature and time).

  • Centrifugation: Centrifuge the solutions at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Supernatant Analysis: Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Turbidity Measurement: Alternatively, assess solubility by measuring the turbidity of the dilutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >500 nm). An increase in absorbance indicates precipitation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store dilute Dilute Stock in Aqueous Buffer store->dilute vortex Vortex Immediately dilute->vortex inspect Visually Inspect for Precipitation vortex->inspect add_to_assay Add to Assay inspect->add_to_assay If Clear troubleshoot Go to Troubleshooting Workflow inspect->troubleshoot If Precipitate incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout

Caption: Workflow for preparing and using this compound in experiments.

troubleshooting_workflow cluster_optimization Optimization Strategies cluster_assessment Solubility Assessment start Precipitation Observed optimize_dmso Lower Final DMSO % start->optimize_dmso serial_dilution Use Serial Dilution start->serial_dilution add_cosolvent Add Co-solvent (e.g., Ethanol) start->add_cosolvent sonicate Sonicate after Dilution start->sonicate warm_buffer Gently Warm Buffer start->warm_buffer solubility_test Perform Solubility Test (e.g., Turbidity Assay) optimize_dmso->solubility_test serial_dilution->solubility_test add_cosolvent->solubility_test sonicate->solubility_test warm_buffer->solubility_test determine_max_sol Determine Max Soluble Concentration solubility_test->determine_max_sol end Proceed with Optimized Protocol determine_max_sol->end

Caption: Troubleshooting workflow for this compound precipitation.

References

Sporogen AO-1 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with Sporogen AO-1 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a fungal metabolite and sesquiterpenoid with diverse biological activities, including the inhibition of HIV-1 Tat transactivation and cytotoxic effects on various cancer cell lines.[1][2] Like many organic compounds with complex structures, this compound is inherently hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media and biological buffers. This low aqueous solubility can result in compound precipitation, inaccurate dosing, and consequently, unreliable and irreproducible experimental results.

Q2: What are the known solvents for this compound?

This compound is soluble in several organic solvents.[1][2] It is advisable to prepare a concentrated stock solution in one of these solvents before diluting it into your aqueous experimental medium.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common problem for hydrophobic compounds. This occurs because the overall solvent environment becomes less favorable for the compound as the percentage of the organic solvent decreases. The troubleshooting guide below provides several strategies to address this issue.

Q4: How should I prepare my stock solution of this compound?

To prepare a stock solution, dissolve this compound in a suitable organic solvent, such as DMSO, at a high concentration. It is recommended to gently vortex or sonicate the solution to ensure it is fully dissolved. Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation. To avoid repeated freeze-thaw cycles, which can lead to compound precipitation, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q5: I am observing high variability in my assay results with this compound. Could this be related to its solubility?

Yes, poor solubility is a likely cause of high variability in assay results. Inconsistent solubility can lead to different effective concentrations of the compound across your experiments, which in turn will produce variable data. A visual inspection of your diluted compound in the assay buffer for any signs of cloudiness or precipitation is a recommended first step.

Troubleshooting Guide

Issue: this compound precipitates out of solution upon dilution in aqueous buffer.

This is a frequent challenge when working with hydrophobic compounds. The following steps and strategies can help you overcome this issue.

Initial Steps:

  • Visual Inspection: Before starting your experiment, visually inspect the diluted this compound in your final assay buffer. Look for any signs of precipitation or cloudiness.

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible while maintaining the solubility of this compound. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the tolerance of your specific cell line.

Strategies to Improve Solubility:

  • Serial Dilutions: Instead of a single, large dilution, perform serial dilutions of your stock solution in the final assay medium. This gradual reduction in the organic solvent concentration can help prevent the compound from precipitating.

  • Use of a Co-solvent: Consider using a water-miscible organic co-solvent in addition to DMSO. Ethanol or propylene glycol can sometimes improve the solubility of hydrophobic compounds in aqueous solutions.

  • Sonication: After diluting the this compound stock solution into your aqueous buffer, sonicate the solution in a water bath. This can help to break down small particles and improve dissolution.

  • Gentle Heating: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes enhance solubility. However, be mindful of the thermal stability of the compound.

  • Vortexing: Immediately after adding the this compound stock to the medium, vortex the solution gently to ensure rapid and uniform dispersion.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC15H20O3[1][3]
Molecular Weight248.3 g/mol [1][3]
Formal Name(1aR,6R,7R,7aR,7bR)-4,5,6,7,7a,7b-hexahydro-6-hydroxy-7,7a-dimethyl-1a-(1-methylethenyl)-naphth[1,2-b]oxiren-2(1aH)-one[1][2]
CAS Number88418-12-6[1][3]
Purity>70%[1]
FormulationA solid[1][2]

Table 2: Solubility of this compound

SolventSolubilitySource
DichloromethaneSoluble[1][2]
DMSOSoluble[1][2]
EthanolSoluble[1][2]
MethanolSoluble[1][2]
Aqueous SolutionsSparingly solubleInferred from organic solvent solubility

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolving: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure the compound is completely dissolved.

  • Visual Confirmation: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol for Assessing Solubility in Aqueous Buffer
  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your final assay medium.

  • Incubation: Incubate the dilutions under your experimental conditions (e.g., specific temperature and time).

  • Centrifugation: Centrifuge the solutions at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Supernatant Analysis: Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Turbidity Measurement: Alternatively, assess solubility by measuring the turbidity of the dilutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >500 nm). An increase in absorbance indicates precipitation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store dilute Dilute Stock in Aqueous Buffer store->dilute vortex Vortex Immediately dilute->vortex inspect Visually Inspect for Precipitation vortex->inspect add_to_assay Add to Assay inspect->add_to_assay If Clear troubleshoot Go to Troubleshooting Workflow inspect->troubleshoot If Precipitate incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout

Caption: Workflow for preparing and using this compound in experiments.

troubleshooting_workflow cluster_optimization Optimization Strategies cluster_assessment Solubility Assessment start Precipitation Observed optimize_dmso Lower Final DMSO % start->optimize_dmso serial_dilution Use Serial Dilution start->serial_dilution add_cosolvent Add Co-solvent (e.g., Ethanol) start->add_cosolvent sonicate Sonicate after Dilution start->sonicate warm_buffer Gently Warm Buffer start->warm_buffer solubility_test Perform Solubility Test (e.g., Turbidity Assay) optimize_dmso->solubility_test serial_dilution->solubility_test add_cosolvent->solubility_test sonicate->solubility_test warm_buffer->solubility_test determine_max_sol Determine Max Soluble Concentration solubility_test->determine_max_sol end Proceed with Optimized Protocol determine_max_sol->end

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Optimizing Sporogen AO-1 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Sporogen AO-1 for accurate and reproducible cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a substance produced by Aspergillus oryzae that has been identified as a nonspecific inhibitor of eukaryotic translation elongation[1]. It works by targeting the translation elongation phase of protein synthesis, which involves ribosomes and translation elongation factors[1]. This inhibition of protein synthesis ultimately affects cell proliferation and viability.

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

A2: A good starting point for this compound is to bracket its half-maximal inhibitory concentration (IC50). The reported IC50 for this compound in a cell-free protein synthesis system is approximately 7.44 ± 1.63 μM[1]. Therefore, a sensible approach is to test a wide range of concentrations centered around this value. A typical starting range could be from 0.1 µM to 100 µM, using serial dilutions to cover several orders of magnitude.

Q3: How do I choose the most appropriate cell viability assay for use with this compound?

A3: The choice of assay depends on your specific cell type, experimental goals, and available equipment. Here are some common options:

  • Tetrazolium-based assays (MTT, MTS, XTT, WST-1): These colorimetric assays measure metabolic activity by the reduction of a tetrazolium salt to a colored formazan (B1609692) product[2][3]. They are widely used and cost-effective[4][5]. MTS, XTT, and WST-1 have the advantage of producing a soluble formazan, simplifying the protocol[6].

  • Resazurin (B115843) (alamarBlue)-based assays: These are fluorometric or colorimetric assays that measure the reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells[7][8]. They are generally more sensitive than tetrazolium assays[8].

  • ATP-based assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays measure the amount of ATP in viable cells, which is a key indicator of metabolic activity[6][8].

  • Live-cell protease assays (e.g., CellTiter-Fluor™): These assays use a fluorogenic substrate to measure the activity of proteases that are only active in viable cells[8].

For initial screening of this compound, a tetrazolium-based assay like WST-1 or a resazurin-based assay is often a good balance of sensitivity, cost, and ease of use.

Q4: Why are my cell viability results showing greater than 100% viability at low concentrations of this compound?

A4: It is not uncommon to observe cell viability slightly exceeding 100% in control or low-concentration wells. This can be due to several factors, including slight variations in cell seeding, metabolic activity, or pipetting[9]. However, if the viability is significantly above 100%, it could indicate a hormetic effect, where a low dose of a substance can be stimulatory. It is also possible that the compound is affecting mitochondrial reductase activity, which is the basis of many metabolic assays[9]. To confirm this, it is advisable to complement your viability assay with a direct cell counting method like Trypan blue exclusion[9].

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells (High Coefficient of Variation - CV) - Inconsistent cell seeding density.- "Edge effects" in the microplate.- Pipetting errors.- Incomplete mixing of reagents.- Ensure a homogenous cell suspension before and during seeding.- Fill the peripheral wells of the plate with sterile media or PBS to minimize evaporation from the experimental wells[10].- Use calibrated pipettes and proper pipetting techniques. Consider using a multichannel pipette for reagent addition[11].- Gently mix all reagent solutions before use[10].
Low signal or poor dynamic range - Suboptimal cell number (too few or too many cells).- Insufficient incubation time with the assay reagent.- Cell line has low metabolic activity.- Perform a cell titration experiment to determine the optimal seeding density that provides a linear assay response[11].- Optimize the incubation time for the assay reagent with your specific cell line[11].- Consider using a more sensitive assay, such as an ATP-based luminescent assay[8].
Inconsistent IC50 values between experiments - Variations in cell health or passage number.- Inconsistent incubation time with this compound.- Preparation of this compound dilutions is not consistent.- Use cells at a consistent and low passage number and ensure they are in the logarithmic growth phase[10][11].- Standardize the incubation time for the compound treatment across all experiments[6].- Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution[10][11].
Compound precipitation in culture medium - this compound concentration exceeds its solubility limit in the aqueous medium.- Check the solubility of this compound in your culture medium. If using a solvent like DMSO, ensure the final concentration is low (typically <0.5% v/v) to avoid solvent-induced toxicity[6].- Pre-warm the medium and the compound solution to the same temperature before mixing[6].

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

This protocol is essential to perform before treating cells with this compound to ensure that the cells are in a logarithmic growth phase and the assay signal is within the linear range of detection.

  • Prepare a cell suspension: Harvest and count your cells, then prepare a suspension at a high concentration (e.g., 2 x 10^5 cells/mL).

  • Create serial dilutions: Perform 2-fold serial dilutions of the cell suspension to create a range of cell densities.

  • Seed the plate: Plate 100 µL of each cell dilution in a 96-well plate in triplicate or quadruplicate. Include wells with medium only as a blank control.

  • Incubate: Incubate the plate for the intended duration of your this compound treatment (e.g., 24, 48, or 72 hours).

  • Perform viability assay: At the end of the incubation period, perform your chosen cell viability assay (e.g., WST-1) according to the manufacturer's instructions.

  • Analyze data: Plot the absorbance or fluorescence values against the number of cells seeded. The optimal seeding density will be in the linear portion of the curve.

Protocol 2: WST-1 Cell Viability Assay for this compound

This protocol provides a general guideline for assessing the effect of this compound on cell viability using a WST-1 assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well clear-bottom, black- or white-walled plates

  • WST-1 reagent

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A common starting range could be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • After the treatment period, add 10 µL of WST-1 reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for your cell line.

    • Gently shake the plate for 1 minute to ensure a uniform distribution of the formazan product.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 440-450 nm.

    • Use a reference wavelength of >600 nm to correct for background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Sporogen_AO1_Mechanism Sporogen_AO1 This compound Translation_Elongation Translation Elongation Sporogen_AO1->Translation_Elongation Inhibits Ribosome Eukaryotic Ribosome Ribosome->Translation_Elongation Elongation_Factors Translation Elongation Factors Elongation_Factors->Translation_Elongation Protein_Synthesis Protein Synthesis Translation_Elongation->Protein_Synthesis Cell_Viability Cell Viability & Proliferation Protein_Synthesis->Cell_Viability Reduced

Caption: Mechanism of action of this compound.

Concentration_Optimization_Workflow Start Start: Optimize Assay Conditions Cell_Seeding 1. Determine Optimal Cell Seeding Density Start->Cell_Seeding Range_Finding 2. Initial Wide-Range This compound Screen (e.g., 0.1 - 100 µM) Cell_Seeding->Range_Finding Narrow_Range 3. Narrow-Range Titration around estimated IC50 Range_Finding->Narrow_Range Time_Course 4. Time-Course Experiment (e.g., 24, 48, 72h) Narrow_Range->Time_Course Confirmation 5. Confirm IC50 with Optimized Conditions Time_Course->Confirmation End End: Optimized Protocol Confirmation->End

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Optimizing Sporogen AO-1 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Sporogen AO-1 for accurate and reproducible cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a substance produced by Aspergillus oryzae that has been identified as a nonspecific inhibitor of eukaryotic translation elongation[1]. It works by targeting the translation elongation phase of protein synthesis, which involves ribosomes and translation elongation factors[1]. This inhibition of protein synthesis ultimately affects cell proliferation and viability.

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

A2: A good starting point for this compound is to bracket its half-maximal inhibitory concentration (IC50). The reported IC50 for this compound in a cell-free protein synthesis system is approximately 7.44 ± 1.63 μM[1]. Therefore, a sensible approach is to test a wide range of concentrations centered around this value. A typical starting range could be from 0.1 µM to 100 µM, using serial dilutions to cover several orders of magnitude.

Q3: How do I choose the most appropriate cell viability assay for use with this compound?

A3: The choice of assay depends on your specific cell type, experimental goals, and available equipment. Here are some common options:

  • Tetrazolium-based assays (MTT, MTS, XTT, WST-1): These colorimetric assays measure metabolic activity by the reduction of a tetrazolium salt to a colored formazan product[2][3]. They are widely used and cost-effective[4][5]. MTS, XTT, and WST-1 have the advantage of producing a soluble formazan, simplifying the protocol[6].

  • Resazurin (alamarBlue)-based assays: These are fluorometric or colorimetric assays that measure the reduction of resazurin to the fluorescent resorufin by metabolically active cells[7][8]. They are generally more sensitive than tetrazolium assays[8].

  • ATP-based assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays measure the amount of ATP in viable cells, which is a key indicator of metabolic activity[6][8].

  • Live-cell protease assays (e.g., CellTiter-Fluor™): These assays use a fluorogenic substrate to measure the activity of proteases that are only active in viable cells[8].

For initial screening of this compound, a tetrazolium-based assay like WST-1 or a resazurin-based assay is often a good balance of sensitivity, cost, and ease of use.

Q4: Why are my cell viability results showing greater than 100% viability at low concentrations of this compound?

A4: It is not uncommon to observe cell viability slightly exceeding 100% in control or low-concentration wells. This can be due to several factors, including slight variations in cell seeding, metabolic activity, or pipetting[9]. However, if the viability is significantly above 100%, it could indicate a hormetic effect, where a low dose of a substance can be stimulatory. It is also possible that the compound is affecting mitochondrial reductase activity, which is the basis of many metabolic assays[9]. To confirm this, it is advisable to complement your viability assay with a direct cell counting method like Trypan blue exclusion[9].

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells (High Coefficient of Variation - CV) - Inconsistent cell seeding density.- "Edge effects" in the microplate.- Pipetting errors.- Incomplete mixing of reagents.- Ensure a homogenous cell suspension before and during seeding.- Fill the peripheral wells of the plate with sterile media or PBS to minimize evaporation from the experimental wells[10].- Use calibrated pipettes and proper pipetting techniques. Consider using a multichannel pipette for reagent addition[11].- Gently mix all reagent solutions before use[10].
Low signal or poor dynamic range - Suboptimal cell number (too few or too many cells).- Insufficient incubation time with the assay reagent.- Cell line has low metabolic activity.- Perform a cell titration experiment to determine the optimal seeding density that provides a linear assay response[11].- Optimize the incubation time for the assay reagent with your specific cell line[11].- Consider using a more sensitive assay, such as an ATP-based luminescent assay[8].
Inconsistent IC50 values between experiments - Variations in cell health or passage number.- Inconsistent incubation time with this compound.- Preparation of this compound dilutions is not consistent.- Use cells at a consistent and low passage number and ensure they are in the logarithmic growth phase[10][11].- Standardize the incubation time for the compound treatment across all experiments[6].- Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution[10][11].
Compound precipitation in culture medium - this compound concentration exceeds its solubility limit in the aqueous medium.- Check the solubility of this compound in your culture medium. If using a solvent like DMSO, ensure the final concentration is low (typically <0.5% v/v) to avoid solvent-induced toxicity[6].- Pre-warm the medium and the compound solution to the same temperature before mixing[6].

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

This protocol is essential to perform before treating cells with this compound to ensure that the cells are in a logarithmic growth phase and the assay signal is within the linear range of detection.

  • Prepare a cell suspension: Harvest and count your cells, then prepare a suspension at a high concentration (e.g., 2 x 10^5 cells/mL).

  • Create serial dilutions: Perform 2-fold serial dilutions of the cell suspension to create a range of cell densities.

  • Seed the plate: Plate 100 µL of each cell dilution in a 96-well plate in triplicate or quadruplicate. Include wells with medium only as a blank control.

  • Incubate: Incubate the plate for the intended duration of your this compound treatment (e.g., 24, 48, or 72 hours).

  • Perform viability assay: At the end of the incubation period, perform your chosen cell viability assay (e.g., WST-1) according to the manufacturer's instructions.

  • Analyze data: Plot the absorbance or fluorescence values against the number of cells seeded. The optimal seeding density will be in the linear portion of the curve.

Protocol 2: WST-1 Cell Viability Assay for this compound

This protocol provides a general guideline for assessing the effect of this compound on cell viability using a WST-1 assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well clear-bottom, black- or white-walled plates

  • WST-1 reagent

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A common starting range could be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • After the treatment period, add 10 µL of WST-1 reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for your cell line.

    • Gently shake the plate for 1 minute to ensure a uniform distribution of the formazan product.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 440-450 nm.

    • Use a reference wavelength of >600 nm to correct for background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Sporogen_AO1_Mechanism Sporogen_AO1 This compound Translation_Elongation Translation Elongation Sporogen_AO1->Translation_Elongation Inhibits Ribosome Eukaryotic Ribosome Ribosome->Translation_Elongation Elongation_Factors Translation Elongation Factors Elongation_Factors->Translation_Elongation Protein_Synthesis Protein Synthesis Translation_Elongation->Protein_Synthesis Cell_Viability Cell Viability & Proliferation Protein_Synthesis->Cell_Viability Reduced

Caption: Mechanism of action of this compound.

Concentration_Optimization_Workflow Start Start: Optimize Assay Conditions Cell_Seeding 1. Determine Optimal Cell Seeding Density Start->Cell_Seeding Range_Finding 2. Initial Wide-Range This compound Screen (e.g., 0.1 - 100 µM) Cell_Seeding->Range_Finding Narrow_Range 3. Narrow-Range Titration around estimated IC50 Range_Finding->Narrow_Range Time_Course 4. Time-Course Experiment (e.g., 24, 48, 72h) Narrow_Range->Time_Course Confirmation 5. Confirm IC50 with Optimized Conditions Time_Course->Confirmation End End: Optimized Protocol Confirmation->End

Caption: Workflow for optimizing this compound concentration.

References

Troubleshooting inconsistent results with Sporogen AO-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Sporogen AO-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a fungal metabolite that acts as a nonspecific inhibitor of eukaryotic translation.[1] Specifically, it targets the translation elongation phase, which involves the ribosome and translation elongation factors.[1] It does not inhibit protein synthesis in E. coli cell-free systems.[1]

Q2: What are the typical storage and stability recommendations for this compound?

This compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[2] For experimental use, it is advisable to prepare fresh dilutions from a concentrated stock solution for each experiment to avoid degradation.

Q3: In which solvents is this compound soluble?

This compound is soluble in a range of organic solvents, including Dichloromethane, DMSO, Ethanol, and Methanol.[2][3]

Q4: What are the known biological activities and IC50 values of this compound?

This compound has demonstrated several biological activities, including:

  • Cytotoxicity: It is cytotoxic to HeLa, KB, and NCI H187 cancer cells.[2][3][4]

  • Antifungal activity: It is active against Candida albicans.[2][3][4]

  • Inhibition of HIV-1 Tat transactivation. [2][3][4]

  • Inhibition of eukaryotic translation elongation. [1]

Quantitative Data Summary

Cell Line/Organism Activity IC50 / MIC
HeLaCytotoxicity8.3 µM
KBCytotoxicity9.0 µM
NCI H187Cytotoxicity5.1 µM
Candida albicansAntifungalMIC = 4 mM
Eukaryotic Translation (in vitro)InhibitionIC50 = 7.44 ± 1.63 μM
HIV-1 Tat TransactivationInhibitionIC50 = 15.8 µM

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in cytotoxicity assays.

Possible Causes:

  • Cell Passage Number and Health: Using cells with high passage numbers can lead to altered growth rates and drug sensitivity.

  • Initial Seeding Density: Variations in the initial number of cells per well will affect the final readout.

  • Compound Precipitation: this compound is hydrophobic and may precipitate when diluted in aqueous cell culture media.

  • Reagent Stability: Diluted solutions of this compound may not be stable over time.

Solutions:

  • Standardize Cell Culture: Use cells from a consistent, low-passage range for all experiments. Ensure cells are in the logarithmic growth phase when seeded.

  • Optimize and Standardize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.

  • Proper Compound Handling:

    • Prepare a high-concentration stock solution in an appropriate solvent like DMSO.

    • To avoid "solvent shock" and precipitation when diluting into aqueous media, perform a stepwise dilution. First, dilute the stock into a small volume of media, mix gently, and then add this to the final volume.

    • Visually inspect for any signs of precipitation after dilution.

  • Fresh Reagent Preparation: Prepare fresh dilutions of this compound from the concentrated stock for each experiment.

Issue 2: High variability between replicate wells.

Possible Causes:

  • "Edge Effect": Wells on the perimeter of a multi-well plate are prone to evaporation, leading to changes in reagent concentrations.

  • Inconsistent Cell Seeding: An uneven distribution of cells across the wells.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound.

Solutions:

  • Mitigate Edge Effects: Avoid using the outer wells of the plate. Instead, fill them with sterile PBS or media to maintain humidity.

  • Ensure Uniform Cell Seeding: After creating a single-cell suspension, mix it thoroughly before and during plating. Allow the plate to sit at room temperature on a level surface for 20-30 minutes before incubation to allow cells to settle evenly.

  • Proper Pipetting Technique: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique across all wells.

Issue 3: Low or no observed biological effect.

Possible Causes:

  • Incorrect Concentration Range: The concentrations tested may be too low to elicit a response in your specific cell line.

  • Cell Line Resistance: Some cell lines may be inherently resistant to this compound.

  • Degradation of this compound: Improper storage or handling of the compound.

Solutions:

  • Perform a Dose-Response Experiment: Test a wide range of this compound concentrations to identify the optimal range for your cell line.

  • Confirm Cell Line Sensitivity: If possible, test a cell line known to be sensitive to this compound as a positive control.

  • Verify Compound Integrity: Ensure that the this compound stock solution has been stored correctly at -20°C and that fresh dilutions are used for each experiment.

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete medium. To minimize precipitation, perform a stepwise dilution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: In Vitro Translation Elongation Assay

This protocol provides a general framework. Specific components and concentrations may need to be optimized for your system (e.g., rabbit reticulocyte lysate, wheat germ extract).

  • Assay Setup:

    • Prepare a master mix containing the cell-free translation system, an amino acid mixture lacking methionine, and a reporter mRNA (e.g., luciferase mRNA).

    • Aliquot the master mix into microcentrifuge tubes.

  • Compound Addition:

    • Add this compound at various concentrations to the master mix.

    • Positive Control: Add a known translation elongation inhibitor, such as cycloheximide (B1669411) (final concentration ~100 µM) or emetine (B1671215) (final concentration ~50 µM).

    • Negative Control: Add the vehicle (e.g., DMSO) at the same final concentration used for the this compound dilutions.

  • Initiation of Translation:

    • Add a radiolabeled amino acid, such as [35S]-methionine, to each reaction tube to initiate translation.

    • Incubate the reactions at the optimal temperature for the translation system (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Measurement of Protein Synthesis:

    • Stop the translation reaction by placing the tubes on ice.

    • Precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).

    • Collect the precipitates on glass fiber filters.

    • Wash the filters to remove unincorporated radiolabeled amino acids.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of translation inhibition for each concentration of this compound relative to the negative control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Visualizations

Sporogen_AO1_Mechanism cluster_ribosome Ribosome A_site A Site P_site P Site A_site->P_site 2. Peptide bond formation E_site E Site P_site->E_site 3. Translocation Polypeptide_Chain Growing Polypeptide Chain P_site->Polypeptide_Chain Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site 1. Enters A site Peptidyl_tRNA Peptidyl-tRNA Elongation_Factors Elongation Factors Translocation Translocation Elongation_Factors->Translocation Sporogen_AO1 This compound Sporogen_AO1->Translocation Inhibits

Caption: Mechanism of Action of this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Check Compound Preparation & Storage Start->Check_Compound Check_Cells Verify Cell Health & Seeding Start->Check_Cells Check_Assay Review Assay Protocol Start->Check_Assay Solubility Is compound precipitating? Check_Compound->Solubility Passage Is passage number low & consistent? Check_Cells->Passage Pipetting Are pipettes calibrated? Is technique consistent? Check_Assay->Pipetting Solubility->Check_Cells No Optimize_Dilution Optimize dilution protocol Solubility->Optimize_Dilution Yes Passage->Check_Assay Yes Standardize_Cells Standardize cell passage & density Passage->Standardize_Cells No Refine_Technique Refine pipetting technique Pipetting->Refine_Technique No End Reproducible Results Pipetting->End Yes Optimize_Dilution->End Standardize_Cells->End Refine_Technique->End

Caption: Troubleshooting workflow for inconsistent results.

References

Troubleshooting inconsistent results with Sporogen AO-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Sporogen AO-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a fungal metabolite that acts as a nonspecific inhibitor of eukaryotic translation.[1] Specifically, it targets the translation elongation phase, which involves the ribosome and translation elongation factors.[1] It does not inhibit protein synthesis in E. coli cell-free systems.[1]

Q2: What are the typical storage and stability recommendations for this compound?

This compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[2] For experimental use, it is advisable to prepare fresh dilutions from a concentrated stock solution for each experiment to avoid degradation.

Q3: In which solvents is this compound soluble?

This compound is soluble in a range of organic solvents, including Dichloromethane, DMSO, Ethanol, and Methanol.[2][3]

Q4: What are the known biological activities and IC50 values of this compound?

This compound has demonstrated several biological activities, including:

  • Cytotoxicity: It is cytotoxic to HeLa, KB, and NCI H187 cancer cells.[2][3][4]

  • Antifungal activity: It is active against Candida albicans.[2][3][4]

  • Inhibition of HIV-1 Tat transactivation. [2][3][4]

  • Inhibition of eukaryotic translation elongation. [1]

Quantitative Data Summary

Cell Line/Organism Activity IC50 / MIC
HeLaCytotoxicity8.3 µM
KBCytotoxicity9.0 µM
NCI H187Cytotoxicity5.1 µM
Candida albicansAntifungalMIC = 4 mM
Eukaryotic Translation (in vitro)InhibitionIC50 = 7.44 ± 1.63 μM
HIV-1 Tat TransactivationInhibitionIC50 = 15.8 µM

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in cytotoxicity assays.

Possible Causes:

  • Cell Passage Number and Health: Using cells with high passage numbers can lead to altered growth rates and drug sensitivity.

  • Initial Seeding Density: Variations in the initial number of cells per well will affect the final readout.

  • Compound Precipitation: this compound is hydrophobic and may precipitate when diluted in aqueous cell culture media.

  • Reagent Stability: Diluted solutions of this compound may not be stable over time.

Solutions:

  • Standardize Cell Culture: Use cells from a consistent, low-passage range for all experiments. Ensure cells are in the logarithmic growth phase when seeded.

  • Optimize and Standardize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.

  • Proper Compound Handling:

    • Prepare a high-concentration stock solution in an appropriate solvent like DMSO.

    • To avoid "solvent shock" and precipitation when diluting into aqueous media, perform a stepwise dilution. First, dilute the stock into a small volume of media, mix gently, and then add this to the final volume.

    • Visually inspect for any signs of precipitation after dilution.

  • Fresh Reagent Preparation: Prepare fresh dilutions of this compound from the concentrated stock for each experiment.

Issue 2: High variability between replicate wells.

Possible Causes:

  • "Edge Effect": Wells on the perimeter of a multi-well plate are prone to evaporation, leading to changes in reagent concentrations.

  • Inconsistent Cell Seeding: An uneven distribution of cells across the wells.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound.

Solutions:

  • Mitigate Edge Effects: Avoid using the outer wells of the plate. Instead, fill them with sterile PBS or media to maintain humidity.

  • Ensure Uniform Cell Seeding: After creating a single-cell suspension, mix it thoroughly before and during plating. Allow the plate to sit at room temperature on a level surface for 20-30 minutes before incubation to allow cells to settle evenly.

  • Proper Pipetting Technique: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique across all wells.

Issue 3: Low or no observed biological effect.

Possible Causes:

  • Incorrect Concentration Range: The concentrations tested may be too low to elicit a response in your specific cell line.

  • Cell Line Resistance: Some cell lines may be inherently resistant to this compound.

  • Degradation of this compound: Improper storage or handling of the compound.

Solutions:

  • Perform a Dose-Response Experiment: Test a wide range of this compound concentrations to identify the optimal range for your cell line.

  • Confirm Cell Line Sensitivity: If possible, test a cell line known to be sensitive to this compound as a positive control.

  • Verify Compound Integrity: Ensure that the this compound stock solution has been stored correctly at -20°C and that fresh dilutions are used for each experiment.

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete medium. To minimize precipitation, perform a stepwise dilution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: In Vitro Translation Elongation Assay

This protocol provides a general framework. Specific components and concentrations may need to be optimized for your system (e.g., rabbit reticulocyte lysate, wheat germ extract).

  • Assay Setup:

    • Prepare a master mix containing the cell-free translation system, an amino acid mixture lacking methionine, and a reporter mRNA (e.g., luciferase mRNA).

    • Aliquot the master mix into microcentrifuge tubes.

  • Compound Addition:

    • Add this compound at various concentrations to the master mix.

    • Positive Control: Add a known translation elongation inhibitor, such as cycloheximide (final concentration ~100 µM) or emetine (final concentration ~50 µM).

    • Negative Control: Add the vehicle (e.g., DMSO) at the same final concentration used for the this compound dilutions.

  • Initiation of Translation:

    • Add a radiolabeled amino acid, such as [35S]-methionine, to each reaction tube to initiate translation.

    • Incubate the reactions at the optimal temperature for the translation system (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Measurement of Protein Synthesis:

    • Stop the translation reaction by placing the tubes on ice.

    • Precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA).

    • Collect the precipitates on glass fiber filters.

    • Wash the filters to remove unincorporated radiolabeled amino acids.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of translation inhibition for each concentration of this compound relative to the negative control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Visualizations

Sporogen_AO1_Mechanism cluster_ribosome Ribosome A_site A Site P_site P Site A_site->P_site 2. Peptide bond formation E_site E Site P_site->E_site 3. Translocation Polypeptide_Chain Growing Polypeptide Chain P_site->Polypeptide_Chain Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site 1. Enters A site Peptidyl_tRNA Peptidyl-tRNA Elongation_Factors Elongation Factors Translocation Translocation Elongation_Factors->Translocation Sporogen_AO1 This compound Sporogen_AO1->Translocation Inhibits

Caption: Mechanism of Action of this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Check Compound Preparation & Storage Start->Check_Compound Check_Cells Verify Cell Health & Seeding Start->Check_Cells Check_Assay Review Assay Protocol Start->Check_Assay Solubility Is compound precipitating? Check_Compound->Solubility Passage Is passage number low & consistent? Check_Cells->Passage Pipetting Are pipettes calibrated? Is technique consistent? Check_Assay->Pipetting Solubility->Check_Cells No Optimize_Dilution Optimize dilution protocol Solubility->Optimize_Dilution Yes Passage->Check_Assay Yes Standardize_Cells Standardize cell passage & density Passage->Standardize_Cells No Refine_Technique Refine pipetting technique Pipetting->Refine_Technique No End Reproducible Results Pipetting->End Yes Optimize_Dilution->End Standardize_Cells->End Refine_Technique->End

Caption: Troubleshooting workflow for inconsistent results.

References

How to prevent degradation of Sporogen AO-1 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the degradation of Sporogen AO-1 in experimental settings. As detailed public data on the specific degradation pathways of this compound is limited, this guidance is based on its known chemical structure (a sesquiterpenoid containing an epoxide ring) and established principles for handling sensitive organic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a sesquiterpenoid with the chemical formula C₁₅H₂₀O₃.[1][2] It is known as a sporulation-promoting substance in Aspergillus oryzae and has been identified as a nonspecific inhibitor of eukaryotic translation elongation.[3] Its biological activity makes it a compound of interest in various research fields.

Q2: What are the primary causes of this compound degradation?

While specific studies are not widely available, the chemical structure of this compound provides clues to its potential instabilities. The presence of an epoxide ring is a key feature. Epoxides are susceptible to ring-opening reactions under acidic or basic conditions. The molecule also contains double bonds and hydroxyl groups that could be sensitive to strong oxidizing agents, high temperatures, and UV light exposure.

Q3: How should I properly store this compound?

Proper storage is the first and most critical step in preventing degradation. Recommendations are summarized in the table below. In general, this compound should be stored as a solid in a tightly sealed vial, protected from light, and kept at low temperatures. For solutions, using an anhydrous aprotic solvent like DMSO and storing at -80°C is recommended for long-term stability.

Troubleshooting Guide

Q: My experiment with this compound shows inconsistent or lower-than-expected activity. Could degradation be the cause?

A: Yes, a loss of activity is a common symptom of compound degradation. To troubleshoot, consider the following potential issues:

  • pH of Aqueous Buffers: The epoxide ring in this compound is likely susceptible to hydrolysis. If your experimental buffer is acidic (pH < 6) or basic (pH > 8), it could be catalyzing the opening of the epoxide ring, rendering the molecule inactive.

  • Solvent Purity: Using solvents that are not anhydrous (containing water) can lead to gradual hydrolysis of your stock solution, even when frozen. Protic solvents like ethanol (B145695) or methanol (B129727) are generally less suitable for long-term storage than aprotic solvents like DMSO or DMF.

  • Light Exposure: During your experimental setup (e.g., on the benchtop), prolonged exposure to ambient or fluorescent light may cause degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can introduce moisture and accelerate degradation. It is advisable to aliquot your stock solution into single-use volumes.

Q: I noticed a precipitate in my this compound stock solution after thawing. What should I do?

A: A precipitate may indicate that the compound has fallen out of solution or has degraded into less soluble products. Gently warm the vial to room temperature and vortex to see if the compound redissolves. If it does not, it is likely a sign of degradation or contamination. It is recommended to prepare a fresh stock solution.

Data on Recommended Experimental Conditions

The following tables summarize the recommended conditions for handling this compound based on general chemical principles.

Table 1: Recommended Storage and Handling Conditions

ParameterSolid FormIn Solution (Anhydrous DMSO)
Temperature -20°C (short-term) or -80°C (long-term)-80°C
Atmosphere Inert gas (Argon or Nitrogen) recommendedInert gas (Argon or Nitrogen) recommended
Light Store in an amber vial or protect from lightStore in an amber vial or wrap in foil
Freeze-Thaw N/AAvoid; aliquot into single-use vials

Table 2: Solvent and pH Compatibility for this compound

ConditionRecommendedUse with CautionAvoid
Solvents (for stock) Anhydrous DMSO, Anhydrous DMFAcetonitrileEthanol, Methanol, Water, other protic solvents
pH (in aqueous buffer) 6.5 - 7.56.0 - 6.5 and 7.5 - 8.0pH < 6.0 and pH > 8.0
Additives Non-nucleophilic buffers (e.g., HEPES, PBS)Buffers containing primary or secondary aminesStrong acids, Strong bases, Strong reducing/oxidizing agents

Key Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Work in a low-light environment or under yellow light.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

  • To minimize exposure to air, you can briefly flush the headspace of the vial with an inert gas like argon or nitrogen.

  • Prepare single-use aliquots in amber or foil-wrapped microtubes to avoid repeated freeze-thaw cycles.

  • Store all aliquots at -80°C.

Protocol 2: General Guidelines for Using this compound in Experiments

  • When ready to use, remove one aliquot of the this compound stock solution from the -80°C freezer.

  • Thaw it quickly and use it immediately for dilution into your aqueous experimental buffer (e.g., cell culture media).

  • Ensure the final concentration of the solvent (e.g., DMSO) in your experiment is low and compatible with your system (typically <0.5%).

  • Prepare the final working solution immediately before adding it to your experimental setup. Do not store this compound in aqueous buffers for extended periods.

  • Discard any unused portion of the thawed aliquot; do not refreeze it.

Visualizations

The following diagrams illustrate the potential degradation pathway of this compound, a recommended experimental workflow to minimize degradation, and a logical flow for troubleshooting.

cluster_pathway Hypothesized Acid-Catalyzed Degradation of this compound Sporogen This compound (Active Epoxide) Intermediate Protonated Intermediate Sporogen->Intermediate + H⁺ (Acidic pH) Product Diol Product (Inactive) Intermediate->Product + H₂O (Hydrolysis)

Caption: Hypothesized degradation of this compound via acid-catalyzed epoxide ring opening.

cluster_workflow Recommended Experimental Workflow start Receive Solid This compound storage Store at -80°C Protected from Light start->storage prep_stock Prepare Stock Solution (Anhydrous DMSO) storage->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_aliquot Store Aliquots at -80°C aliquot->store_aliquot thaw Thaw Single Aliquot Immediately Before Use store_aliquot->thaw dilute Dilute into Final Assay Buffer (pH 6.5-7.5) thaw->dilute run_exp Perform Experiment Immediately dilute->run_exp end Discard Unused Thawed Aliquot run_exp->end

Caption: Workflow to minimize this compound degradation during handling and experimentation.

cluster_troubleshooting Troubleshooting Logic for Loss of Activity start Low/No Activity Observed check_stock Stock Solution Stored Correctly? start->check_stock check_thaw Multiple Freeze-Thaw Cycles? check_stock->check_thaw Yes sol_issue Potential Issue: Stock Degradation. Prepare fresh stock. check_stock->sol_issue No check_pH Assay Buffer pH between 6.5-7.5? check_light Protected from Light During Setup? check_pH->check_light Yes pH_issue Potential Issue: pH-induced hydrolysis. Adjust buffer pH. check_pH->pH_issue No check_thaw->check_pH No thaw_issue Potential Issue: Degradation from thawing. Use fresh aliquot. check_thaw->thaw_issue Yes light_issue Potential Issue: Photodegradation. Repeat with light protection. check_light->light_issue No ok Degradation is Unlikely the Cause check_light->ok Yes

Caption: Decision tree for troubleshooting potential this compound degradation.

References

How to prevent degradation of Sporogen AO-1 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the degradation of Sporogen AO-1 in experimental settings. As detailed public data on the specific degradation pathways of this compound is limited, this guidance is based on its known chemical structure (a sesquiterpenoid containing an epoxide ring) and established principles for handling sensitive organic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a sesquiterpenoid with the chemical formula C₁₅H₂₀O₃.[1][2] It is known as a sporulation-promoting substance in Aspergillus oryzae and has been identified as a nonspecific inhibitor of eukaryotic translation elongation.[3] Its biological activity makes it a compound of interest in various research fields.

Q2: What are the primary causes of this compound degradation?

While specific studies are not widely available, the chemical structure of this compound provides clues to its potential instabilities. The presence of an epoxide ring is a key feature. Epoxides are susceptible to ring-opening reactions under acidic or basic conditions. The molecule also contains double bonds and hydroxyl groups that could be sensitive to strong oxidizing agents, high temperatures, and UV light exposure.

Q3: How should I properly store this compound?

Proper storage is the first and most critical step in preventing degradation. Recommendations are summarized in the table below. In general, this compound should be stored as a solid in a tightly sealed vial, protected from light, and kept at low temperatures. For solutions, using an anhydrous aprotic solvent like DMSO and storing at -80°C is recommended for long-term stability.

Troubleshooting Guide

Q: My experiment with this compound shows inconsistent or lower-than-expected activity. Could degradation be the cause?

A: Yes, a loss of activity is a common symptom of compound degradation. To troubleshoot, consider the following potential issues:

  • pH of Aqueous Buffers: The epoxide ring in this compound is likely susceptible to hydrolysis. If your experimental buffer is acidic (pH < 6) or basic (pH > 8), it could be catalyzing the opening of the epoxide ring, rendering the molecule inactive.

  • Solvent Purity: Using solvents that are not anhydrous (containing water) can lead to gradual hydrolysis of your stock solution, even when frozen. Protic solvents like ethanol or methanol are generally less suitable for long-term storage than aprotic solvents like DMSO or DMF.

  • Light Exposure: During your experimental setup (e.g., on the benchtop), prolonged exposure to ambient or fluorescent light may cause degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can introduce moisture and accelerate degradation. It is advisable to aliquot your stock solution into single-use volumes.

Q: I noticed a precipitate in my this compound stock solution after thawing. What should I do?

A: A precipitate may indicate that the compound has fallen out of solution or has degraded into less soluble products. Gently warm the vial to room temperature and vortex to see if the compound redissolves. If it does not, it is likely a sign of degradation or contamination. It is recommended to prepare a fresh stock solution.

Data on Recommended Experimental Conditions

The following tables summarize the recommended conditions for handling this compound based on general chemical principles.

Table 1: Recommended Storage and Handling Conditions

ParameterSolid FormIn Solution (Anhydrous DMSO)
Temperature -20°C (short-term) or -80°C (long-term)-80°C
Atmosphere Inert gas (Argon or Nitrogen) recommendedInert gas (Argon or Nitrogen) recommended
Light Store in an amber vial or protect from lightStore in an amber vial or wrap in foil
Freeze-Thaw N/AAvoid; aliquot into single-use vials

Table 2: Solvent and pH Compatibility for this compound

ConditionRecommendedUse with CautionAvoid
Solvents (for stock) Anhydrous DMSO, Anhydrous DMFAcetonitrileEthanol, Methanol, Water, other protic solvents
pH (in aqueous buffer) 6.5 - 7.56.0 - 6.5 and 7.5 - 8.0pH < 6.0 and pH > 8.0
Additives Non-nucleophilic buffers (e.g., HEPES, PBS)Buffers containing primary or secondary aminesStrong acids, Strong bases, Strong reducing/oxidizing agents

Key Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Work in a low-light environment or under yellow light.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

  • To minimize exposure to air, you can briefly flush the headspace of the vial with an inert gas like argon or nitrogen.

  • Prepare single-use aliquots in amber or foil-wrapped microtubes to avoid repeated freeze-thaw cycles.

  • Store all aliquots at -80°C.

Protocol 2: General Guidelines for Using this compound in Experiments

  • When ready to use, remove one aliquot of the this compound stock solution from the -80°C freezer.

  • Thaw it quickly and use it immediately for dilution into your aqueous experimental buffer (e.g., cell culture media).

  • Ensure the final concentration of the solvent (e.g., DMSO) in your experiment is low and compatible with your system (typically <0.5%).

  • Prepare the final working solution immediately before adding it to your experimental setup. Do not store this compound in aqueous buffers for extended periods.

  • Discard any unused portion of the thawed aliquot; do not refreeze it.

Visualizations

The following diagrams illustrate the potential degradation pathway of this compound, a recommended experimental workflow to minimize degradation, and a logical flow for troubleshooting.

cluster_pathway Hypothesized Acid-Catalyzed Degradation of this compound Sporogen This compound (Active Epoxide) Intermediate Protonated Intermediate Sporogen->Intermediate + H⁺ (Acidic pH) Product Diol Product (Inactive) Intermediate->Product + H₂O (Hydrolysis)

Caption: Hypothesized degradation of this compound via acid-catalyzed epoxide ring opening.

cluster_workflow Recommended Experimental Workflow start Receive Solid This compound storage Store at -80°C Protected from Light start->storage prep_stock Prepare Stock Solution (Anhydrous DMSO) storage->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_aliquot Store Aliquots at -80°C aliquot->store_aliquot thaw Thaw Single Aliquot Immediately Before Use store_aliquot->thaw dilute Dilute into Final Assay Buffer (pH 6.5-7.5) thaw->dilute run_exp Perform Experiment Immediately dilute->run_exp end Discard Unused Thawed Aliquot run_exp->end

Caption: Workflow to minimize this compound degradation during handling and experimentation.

cluster_troubleshooting Troubleshooting Logic for Loss of Activity start Low/No Activity Observed check_stock Stock Solution Stored Correctly? start->check_stock check_thaw Multiple Freeze-Thaw Cycles? check_stock->check_thaw Yes sol_issue Potential Issue: Stock Degradation. Prepare fresh stock. check_stock->sol_issue No check_pH Assay Buffer pH between 6.5-7.5? check_light Protected from Light During Setup? check_pH->check_light Yes pH_issue Potential Issue: pH-induced hydrolysis. Adjust buffer pH. check_pH->pH_issue No check_thaw->check_pH No thaw_issue Potential Issue: Degradation from thawing. Use fresh aliquot. check_thaw->thaw_issue Yes light_issue Potential Issue: Photodegradation. Repeat with light protection. check_light->light_issue No ok Degradation is Unlikely the Cause check_light->ok Yes

Caption: Decision tree for troubleshooting potential this compound degradation.

References

Technical Support Center: Sporogen AO-1 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Sporogen AO-1 from Aspergillus oryzae.

Troubleshooting Guide

This guide addresses common issues that can lead to a low yield of this compound during the extraction process.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Cell Lysis: The fungal cell walls of Aspergillus oryzae were not sufficiently disrupted, leaving this compound trapped within the cells.Optimize the cell lysis procedure. If using mechanical methods such as bead beating or sonication, increase the duration or intensity. For enzymatic lysis, ensure the appropriate enzymes are used at their optimal temperature and pH. A combination of enzymatic and mechanical lysis can also be effective.[1][2]
Inappropriate Solvent Selection: The solvent used for extraction may not have the optimal polarity to efficiently solubilize this compound.[3][4][5]Perform a solvent screen with solvents of varying polarities (e.g., ethyl acetate, methanol, dichloromethane) to identify the most effective one for this compound. The choice of solvent is critical for the efficient extraction of secondary metabolites.[4][5]
Suboptimal Extraction Temperature: The temperature during extraction may be too low, resulting in poor solubility and extraction efficiency, or too high, leading to the degradation of this compound.Experiment with a range of extraction temperatures (e.g., 25°C, 40°C, 60°C) to find the optimal balance between solubility and stability of the target compound.[4][6]
Incorrect pH of Extraction Buffer: The pH of the extraction buffer can significantly impact the solubility and stability of this compound.[5]Adjust the pH of the extraction buffer. For acidic or basic compounds, modifying the pH can improve their solubility in the solvent.[5]
Degraded Fungal Biomass: The Aspergillus oryzae biomass may have been harvested too late or stored improperly, leading to the degradation of this compound by endogenous enzymes.Harvest the fungal culture during the optimal production phase, which should be determined through a time-course experiment. If storing the biomass, it should be flash-frozen in liquid nitrogen and stored at -80°C.
Presence of Impurities in Final Extract Co-extraction of Other Metabolites: The chosen solvent may be co-extracting other compounds with similar polarities to this compound.Employ a multi-step extraction or chromatographic purification. A preliminary extraction with a non-polar solvent like hexane (B92381) can remove lipids before the main extraction. Further purification using techniques like column chromatography or preparative HPLC will be necessary to isolate this compound.
Contamination of Fungal Culture: The Aspergillus oryzae culture may have been contaminated with other microorganisms, which can introduce a variety of other metabolites into the extraction process.Ensure strict aseptic techniques are followed during the cultivation of Aspergillus oryzae. Regularly check the culture for any signs of contamination.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a sporogenic substance that has been isolated from the fungus Aspergillus oryzae.[7] It has been identified as a translation inhibitor in eukaryotes.[8]

Q2: What is the optimal growth stage for harvesting Aspergillus oryzae to maximize this compound yield?

A2: The optimal harvest time for secondary metabolites like this compound is typically during the stationary phase of fungal growth. It is recommended to perform a time-course study, measuring this compound production at different time points to determine the peak production phase for your specific culture conditions.

Q3: How can I improve the purity of my this compound extract?

A3: To improve purity, consider a sequential extraction approach. Start with a non-polar solvent to remove lipids and other non-polar compounds. Then, extract with a more polar solvent to solubilize the this compound. For high purity, downstream chromatographic techniques such as silica (B1680970) gel column chromatography or High-Performance Liquid Chromatography (HPLC) are essential.

Q4: Can I use a different fungal strain for this compound extraction?

A4: this compound has been specifically isolated from Aspergillus oryzae.[7] While other strains or species may produce similar compounds, the yield and even the presence of this compound can vary significantly between different fungal strains. It is crucial to use a known this compound producing strain of Aspergillus oryzae.

Experimental Protocols

Baseline Protocol for this compound Extraction

This protocol provides a general methodology for the extraction of this compound from Aspergillus oryzae. Optimization of specific parameters may be required.

  • Cultivation: Inoculate Aspergillus oryzae into a suitable liquid medium and incubate with shaking at 30°C for 5-7 days.

  • Harvesting: Separate the fungal mycelia from the culture broth by filtration. Wash the mycelia with distilled water to remove any remaining medium.

  • Cell Lysis: Disrupt the fungal cells to release the intracellular metabolites. This can be achieved by grinding the mycelia with liquid nitrogen in a mortar and pestle.

  • Extraction: Suspend the lysed mycelia in a suitable solvent (e.g., ethyl acetate) and stir for several hours at room temperature.

  • Filtration and Concentration: Filter the mixture to remove the cell debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification: Further purify the crude extract using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Visualizations

experimental_workflow cluster_cultivation Cultivation & Harvesting cluster_extraction Extraction cluster_purification Purification start Inoculate Aspergillus oryzae cultivate Incubate 5-7 days start->cultivate harvest Harvest Mycelia cultivate->harvest lyse Cell Lysis (Liquid N2) harvest->lyse extract Solvent Extraction (Ethyl Acetate) lyse->extract concentrate Concentrate Extract extract->concentrate chromatography Column Chromatography concentrate->chromatography fractions Collect & Analyze Fractions chromatography->fractions pure_compound Pure this compound fractions->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

secondary_metabolite_regulation Env_Stress Environmental Stress (e.g., Nutrient Limitation, pH shift) Regulatory_Genes Regulatory Genes (e.g., LaeA, VeA) Env_Stress->Regulatory_Genes activates Primary_Metabolism Primary Metabolism (Growth Phase) Precursors Precursor Molecules (e.g., Acetyl-CoA, Amino Acids) Primary_Metabolism->Precursors supplies Enzymes Biosynthetic Enzymes Precursors->Enzymes are substrates for Biosynthetic_Genes Biosynthetic Gene Cluster Regulatory_Genes->Biosynthetic_Genes activates Biosynthetic_Genes->Enzymes transcribe & translate Sporogen_AO1 This compound (Secondary Metabolite) Enzymes->Sporogen_AO1 synthesize

Caption: Generalized signaling pathway for secondary metabolite production in fungi.

References

Technical Support Center: Sporogen AO-1 Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Sporogen AO-1 from Aspergillus oryzae.

Troubleshooting Guide

This guide addresses common issues that can lead to a low yield of this compound during the extraction process.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Cell Lysis: The fungal cell walls of Aspergillus oryzae were not sufficiently disrupted, leaving this compound trapped within the cells.Optimize the cell lysis procedure. If using mechanical methods such as bead beating or sonication, increase the duration or intensity. For enzymatic lysis, ensure the appropriate enzymes are used at their optimal temperature and pH. A combination of enzymatic and mechanical lysis can also be effective.[1][2]
Inappropriate Solvent Selection: The solvent used for extraction may not have the optimal polarity to efficiently solubilize this compound.[3][4][5]Perform a solvent screen with solvents of varying polarities (e.g., ethyl acetate, methanol, dichloromethane) to identify the most effective one for this compound. The choice of solvent is critical for the efficient extraction of secondary metabolites.[4][5]
Suboptimal Extraction Temperature: The temperature during extraction may be too low, resulting in poor solubility and extraction efficiency, or too high, leading to the degradation of this compound.Experiment with a range of extraction temperatures (e.g., 25°C, 40°C, 60°C) to find the optimal balance between solubility and stability of the target compound.[4][6]
Incorrect pH of Extraction Buffer: The pH of the extraction buffer can significantly impact the solubility and stability of this compound.[5]Adjust the pH of the extraction buffer. For acidic or basic compounds, modifying the pH can improve their solubility in the solvent.[5]
Degraded Fungal Biomass: The Aspergillus oryzae biomass may have been harvested too late or stored improperly, leading to the degradation of this compound by endogenous enzymes.Harvest the fungal culture during the optimal production phase, which should be determined through a time-course experiment. If storing the biomass, it should be flash-frozen in liquid nitrogen and stored at -80°C.
Presence of Impurities in Final Extract Co-extraction of Other Metabolites: The chosen solvent may be co-extracting other compounds with similar polarities to this compound.Employ a multi-step extraction or chromatographic purification. A preliminary extraction with a non-polar solvent like hexane can remove lipids before the main extraction. Further purification using techniques like column chromatography or preparative HPLC will be necessary to isolate this compound.
Contamination of Fungal Culture: The Aspergillus oryzae culture may have been contaminated with other microorganisms, which can introduce a variety of other metabolites into the extraction process.Ensure strict aseptic techniques are followed during the cultivation of Aspergillus oryzae. Regularly check the culture for any signs of contamination.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a sporogenic substance that has been isolated from the fungus Aspergillus oryzae.[7] It has been identified as a translation inhibitor in eukaryotes.[8]

Q2: What is the optimal growth stage for harvesting Aspergillus oryzae to maximize this compound yield?

A2: The optimal harvest time for secondary metabolites like this compound is typically during the stationary phase of fungal growth. It is recommended to perform a time-course study, measuring this compound production at different time points to determine the peak production phase for your specific culture conditions.

Q3: How can I improve the purity of my this compound extract?

A3: To improve purity, consider a sequential extraction approach. Start with a non-polar solvent to remove lipids and other non-polar compounds. Then, extract with a more polar solvent to solubilize the this compound. For high purity, downstream chromatographic techniques such as silica gel column chromatography or High-Performance Liquid Chromatography (HPLC) are essential.

Q4: Can I use a different fungal strain for this compound extraction?

A4: this compound has been specifically isolated from Aspergillus oryzae.[7] While other strains or species may produce similar compounds, the yield and even the presence of this compound can vary significantly between different fungal strains. It is crucial to use a known this compound producing strain of Aspergillus oryzae.

Experimental Protocols

Baseline Protocol for this compound Extraction

This protocol provides a general methodology for the extraction of this compound from Aspergillus oryzae. Optimization of specific parameters may be required.

  • Cultivation: Inoculate Aspergillus oryzae into a suitable liquid medium and incubate with shaking at 30°C for 5-7 days.

  • Harvesting: Separate the fungal mycelia from the culture broth by filtration. Wash the mycelia with distilled water to remove any remaining medium.

  • Cell Lysis: Disrupt the fungal cells to release the intracellular metabolites. This can be achieved by grinding the mycelia with liquid nitrogen in a mortar and pestle.

  • Extraction: Suspend the lysed mycelia in a suitable solvent (e.g., ethyl acetate) and stir for several hours at room temperature.

  • Filtration and Concentration: Filter the mixture to remove the cell debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification: Further purify the crude extract using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Visualizations

experimental_workflow cluster_cultivation Cultivation & Harvesting cluster_extraction Extraction cluster_purification Purification start Inoculate Aspergillus oryzae cultivate Incubate 5-7 days start->cultivate harvest Harvest Mycelia cultivate->harvest lyse Cell Lysis (Liquid N2) harvest->lyse extract Solvent Extraction (Ethyl Acetate) lyse->extract concentrate Concentrate Extract extract->concentrate chromatography Column Chromatography concentrate->chromatography fractions Collect & Analyze Fractions chromatography->fractions pure_compound Pure this compound fractions->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

secondary_metabolite_regulation Env_Stress Environmental Stress (e.g., Nutrient Limitation, pH shift) Regulatory_Genes Regulatory Genes (e.g., LaeA, VeA) Env_Stress->Regulatory_Genes activates Primary_Metabolism Primary Metabolism (Growth Phase) Precursors Precursor Molecules (e.g., Acetyl-CoA, Amino Acids) Primary_Metabolism->Precursors supplies Enzymes Biosynthetic Enzymes Precursors->Enzymes are substrates for Biosynthetic_Genes Biosynthetic Gene Cluster Regulatory_Genes->Biosynthetic_Genes activates Biosynthetic_Genes->Enzymes transcribe & translate Sporogen_AO1 This compound (Secondary Metabolite) Enzymes->Sporogen_AO1 synthesize

Caption: Generalized signaling pathway for secondary metabolite production in fungi.

References

Overcoming resistance to Sporogen AO-1 in fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming potential resistance to Sporogen AO-1 in fungal strains.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: My fungal strain is showing reduced susceptibility or complete resistance to this compound. What are the possible reasons?

A1: Resistance to this compound, a known inhibitor of eukaryotic translation elongation, can arise from several mechanisms. Based on its mode of action, the primary hypothesized reasons for resistance include:

  • Target Modification: Mutations in the ribosomal proteins or rRNA that form the binding site of this compound can reduce its affinity, thereby rendering it less effective.

  • Increased Drug Efflux: Fungal cells can upregulate the expression of efflux pumps, such as ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters. These pumps can actively remove this compound from the cell, preventing it from reaching its ribosomal target.

  • Enzymatic Inactivation: Although less common for this class of compounds, the fungal strain may have acquired the ability to enzymatically modify or degrade this compound.

  • Reduced Drug Uptake: Alterations in the fungal cell wall or membrane composition could potentially decrease the permeability of the cell to this compound.

Q2: How can I experimentally determine if my resistant strain has a modified ribosomal target?

A2: To investigate target modification, you can sequence the genes encoding ribosomal proteins and rRNA of your resistant strain and compare them to the sequences from a susceptible (wild-type) strain.

  • Workflow for Target Gene Sequencing:

    • Isolate genomic DNA from both the resistant and susceptible fungal strains.

    • Design primers to amplify the genes encoding ribosomal proteins and key regions of rRNA.

    • Perform PCR amplification of these target genes.

    • Sequence the PCR products.

    • Align the sequences from the resistant and susceptible strains to identify any mutations.

A non-synonymous mutation in a ribosomal protein gene that is present only in the resistant strain would be a strong indicator of target-site resistance.

Q3: What methods can I use to test for increased drug efflux in my this compound resistant strain?

A3: You can perform a fluorescent dye accumulation and efflux assay. This method indirectly measures the activity of efflux pumps. A common substrate for many fungal efflux pumps is rhodamine 6G.

  • Efflux Pump Assay Principle:

    • Incubate both resistant and susceptible cells with a fluorescent dye like rhodamine 6G.

    • Measure the intracellular accumulation of the dye over time using a fluorometer or fluorescence microscopy.

    • Initiate efflux by adding glucose and monitor the decrease in intracellular fluorescence.

Resistant strains with overactive efflux pumps will accumulate less dye and/or efflux it more rapidly than susceptible strains.

Q4: I suspect my resistant strain might be inactivating this compound. How can I test this hypothesis?

A4: An in vitro inactivation assay can be performed. This involves incubating this compound with fungal cell extracts and then testing the residual activity of the compound.

  • Inactivation Assay Workflow:

    • Prepare cell-free extracts from both resistant and susceptible fungal strains.

    • Incubate a known concentration of this compound with each cell-free extract for a defined period.

    • As a control, incubate this compound in buffer alone.

    • Test the antifungal activity of the treated this compound against a susceptible indicator strain.

A significant reduction in the antifungal activity of this compound after incubation with the resistant cell extract would suggest enzymatic inactivation.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is an inhibitor of eukaryotic translation elongation. It targets the ribosome and interferes with the elongation phase of protein synthesis.

Q: What are the known IC50 or MIC values for this compound against common fungal pathogens?

A: Currently, there is limited publicly available data on the Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) of this compound against a wide range of fungal species. The available data is summarized in the table below. Further research is needed to establish a comprehensive antifungal spectrum.

Data Presentation

Table 1: Reported In Vitro Activity of this compound

Organism/SystemAssay TypeValueReference
Candida albicansMIC4 mM
Yeast Cell-Free SystemIC507.44 ± 1.63 μM[1]
HeLa CellsCytotoxicity (IC50)8.3 µM
KB CellsCytotoxicity (IC50)9 µM
NCI H187 CellsCytotoxicity (IC50)5.1 µM

Note: The high MIC value against Candida albicans suggests that while this compound has translation inhibitory activity, its whole-cell antifungal potency against this species under the tested conditions may be moderate.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum, adjusted to 0.5-2.5 x 10^3 cells/mL in RPMI-1640

  • Spectrophotometer or plate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL. Include a drug-free well as a growth control and a medium-only well as a negative control.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control. The endpoint can be read visually or spectrophotometrically at 600 nm.

Rhodamine 6G Efflux Assay

Materials:

  • Resistant and susceptible fungal strains

  • Phosphate-buffered saline (PBS)

  • Rhodamine 6G stock solution (10 mM in ethanol)

  • Glucose solution (2%)

  • 96-well black, clear-bottom plates

  • Fluorometer

Procedure:

  • Grow fungal cells to mid-log phase, then wash and resuspend in PBS.

  • Starve the cells by incubating for 1 hour at 37°C with shaking.

  • Add rhodamine 6G to a final concentration of 10 µM and incubate for 30 minutes at 37°C.

  • Pellet the cells, wash with PBS to remove extracellular dye, and resuspend in PBS.

  • Transfer 200 µL of the cell suspension to the wells of a 96-well plate.

  • Measure the baseline fluorescence (Excitation: 529 nm, Emission: 553 nm).

  • To initiate efflux, add glucose to a final concentration of 2%.

  • Immediately begin monitoring the decrease in fluorescence over time (e.g., every 5 minutes for 30 minutes). A more rapid decrease in fluorescence in the resistant strain is indicative of enhanced efflux pump activity.

In Vitro Translation Inhibition Assay

This assay can confirm the mechanism of action and assess resistance at the biochemical level.

Materials:

  • Fungal cell-free translation system (e.g., from Saccharomyces cerevisiae)

  • Reporter mRNA (e.g., luciferase mRNA)

  • Amino acid mixture containing [35S]-methionine

  • This compound

  • TCA (trichloroacetic acid)

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing the cell-free extract, reporter mRNA, and the amino acid mix.

  • Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

  • Incubate the reactions at a temperature optimal for the cell-free system (e.g., 30°C) for 1 hour.

  • Stop the reactions by adding TCA to precipitate the newly synthesized proteins.

  • Filter the precipitates and wash to remove unincorporated [35S]-methionine.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of translation inhibition at each this compound concentration and determine the IC50 value. A rightward shift in the dose-response curve for an extract from a resistant strain would suggest target-level resistance.

Visualizations

Hypothesized Resistance Mechanisms to this compound cluster_drug This compound cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Sporogen_AO1 This compound Ribosome Ribosome (Target) Sporogen_AO1->Ribosome Inhibits Translation Elongation EffluxPump Efflux Pump (e.g., ABC, MFS) InactivatingEnzyme Drug-Inactivating Enzyme Target_Mod Target Modification (Ribosomal Mutation) Target_Mod->Ribosome Reduces Binding Efflux Increased Efflux Efflux->EffluxPump Upregulation Inactivation Enzymatic Inactivation Inactivation->InactivatingEnzyme Modification/ Degradation

Caption: Hypothesized mechanisms of fungal resistance to this compound.

Experimental Workflow for Investigating Resistance Start Resistant Fungal Strain Identified MIC_Test Confirm Resistance with MIC Assay Start->MIC_Test Hypothesize Hypothesize Resistance Mechanism MIC_Test->Hypothesize Seq_Target Sequence Ribosomal Genes Hypothesize->Seq_Target Target Site? Efflux_Assay Perform Efflux Pump Assay Hypothesize->Efflux_Assay Efflux? Inactivation_Assay Conduct In Vitro Inactivation Assay Hypothesize->Inactivation_Assay Inactivation? Analyze_Seq Analyze for Mutations Seq_Target->Analyze_Seq Analyze_Efflux Analyze Efflux Rate Efflux_Assay->Analyze_Efflux Analyze_Inactivation Assess Drug Activity Inactivation_Assay->Analyze_Inactivation Conclusion_Target Target Modification Confirmed Analyze_Seq->Conclusion_Target Mutation Found No_Conclusion Mechanism Not Identified/ Multiple Mechanisms Analyze_Seq->No_Conclusion No Mutation Conclusion_Efflux Increased Efflux Confirmed Analyze_Efflux->Conclusion_Efflux Increased Efflux Analyze_Efflux->No_Conclusion Normal Efflux Conclusion_Inactivation Drug Inactivation Confirmed Analyze_Inactivation->Conclusion_Inactivation Activity Reduced Analyze_Inactivation->No_Conclusion No Reduction

Caption: Workflow for identifying the mechanism of resistance to this compound.

References

Overcoming resistance to Sporogen AO-1 in fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming potential resistance to Sporogen AO-1 in fungal strains.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: My fungal strain is showing reduced susceptibility or complete resistance to this compound. What are the possible reasons?

A1: Resistance to this compound, a known inhibitor of eukaryotic translation elongation, can arise from several mechanisms. Based on its mode of action, the primary hypothesized reasons for resistance include:

  • Target Modification: Mutations in the ribosomal proteins or rRNA that form the binding site of this compound can reduce its affinity, thereby rendering it less effective.

  • Increased Drug Efflux: Fungal cells can upregulate the expression of efflux pumps, such as ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters. These pumps can actively remove this compound from the cell, preventing it from reaching its ribosomal target.

  • Enzymatic Inactivation: Although less common for this class of compounds, the fungal strain may have acquired the ability to enzymatically modify or degrade this compound.

  • Reduced Drug Uptake: Alterations in the fungal cell wall or membrane composition could potentially decrease the permeability of the cell to this compound.

Q2: How can I experimentally determine if my resistant strain has a modified ribosomal target?

A2: To investigate target modification, you can sequence the genes encoding ribosomal proteins and rRNA of your resistant strain and compare them to the sequences from a susceptible (wild-type) strain.

  • Workflow for Target Gene Sequencing:

    • Isolate genomic DNA from both the resistant and susceptible fungal strains.

    • Design primers to amplify the genes encoding ribosomal proteins and key regions of rRNA.

    • Perform PCR amplification of these target genes.

    • Sequence the PCR products.

    • Align the sequences from the resistant and susceptible strains to identify any mutations.

A non-synonymous mutation in a ribosomal protein gene that is present only in the resistant strain would be a strong indicator of target-site resistance.

Q3: What methods can I use to test for increased drug efflux in my this compound resistant strain?

A3: You can perform a fluorescent dye accumulation and efflux assay. This method indirectly measures the activity of efflux pumps. A common substrate for many fungal efflux pumps is rhodamine 6G.

  • Efflux Pump Assay Principle:

    • Incubate both resistant and susceptible cells with a fluorescent dye like rhodamine 6G.

    • Measure the intracellular accumulation of the dye over time using a fluorometer or fluorescence microscopy.

    • Initiate efflux by adding glucose and monitor the decrease in intracellular fluorescence.

Resistant strains with overactive efflux pumps will accumulate less dye and/or efflux it more rapidly than susceptible strains.

Q4: I suspect my resistant strain might be inactivating this compound. How can I test this hypothesis?

A4: An in vitro inactivation assay can be performed. This involves incubating this compound with fungal cell extracts and then testing the residual activity of the compound.

  • Inactivation Assay Workflow:

    • Prepare cell-free extracts from both resistant and susceptible fungal strains.

    • Incubate a known concentration of this compound with each cell-free extract for a defined period.

    • As a control, incubate this compound in buffer alone.

    • Test the antifungal activity of the treated this compound against a susceptible indicator strain.

A significant reduction in the antifungal activity of this compound after incubation with the resistant cell extract would suggest enzymatic inactivation.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is an inhibitor of eukaryotic translation elongation. It targets the ribosome and interferes with the elongation phase of protein synthesis.

Q: What are the known IC50 or MIC values for this compound against common fungal pathogens?

A: Currently, there is limited publicly available data on the Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) of this compound against a wide range of fungal species. The available data is summarized in the table below. Further research is needed to establish a comprehensive antifungal spectrum.

Data Presentation

Table 1: Reported In Vitro Activity of this compound

Organism/SystemAssay TypeValueReference
Candida albicansMIC4 mM
Yeast Cell-Free SystemIC507.44 ± 1.63 μM[1]
HeLa CellsCytotoxicity (IC50)8.3 µM
KB CellsCytotoxicity (IC50)9 µM
NCI H187 CellsCytotoxicity (IC50)5.1 µM

Note: The high MIC value against Candida albicans suggests that while this compound has translation inhibitory activity, its whole-cell antifungal potency against this species under the tested conditions may be moderate.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum, adjusted to 0.5-2.5 x 10^3 cells/mL in RPMI-1640

  • Spectrophotometer or plate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL. Include a drug-free well as a growth control and a medium-only well as a negative control.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control. The endpoint can be read visually or spectrophotometrically at 600 nm.

Rhodamine 6G Efflux Assay

Materials:

  • Resistant and susceptible fungal strains

  • Phosphate-buffered saline (PBS)

  • Rhodamine 6G stock solution (10 mM in ethanol)

  • Glucose solution (2%)

  • 96-well black, clear-bottom plates

  • Fluorometer

Procedure:

  • Grow fungal cells to mid-log phase, then wash and resuspend in PBS.

  • Starve the cells by incubating for 1 hour at 37°C with shaking.

  • Add rhodamine 6G to a final concentration of 10 µM and incubate for 30 minutes at 37°C.

  • Pellet the cells, wash with PBS to remove extracellular dye, and resuspend in PBS.

  • Transfer 200 µL of the cell suspension to the wells of a 96-well plate.

  • Measure the baseline fluorescence (Excitation: 529 nm, Emission: 553 nm).

  • To initiate efflux, add glucose to a final concentration of 2%.

  • Immediately begin monitoring the decrease in fluorescence over time (e.g., every 5 minutes for 30 minutes). A more rapid decrease in fluorescence in the resistant strain is indicative of enhanced efflux pump activity.

In Vitro Translation Inhibition Assay

This assay can confirm the mechanism of action and assess resistance at the biochemical level.

Materials:

  • Fungal cell-free translation system (e.g., from Saccharomyces cerevisiae)

  • Reporter mRNA (e.g., luciferase mRNA)

  • Amino acid mixture containing [35S]-methionine

  • This compound

  • TCA (trichloroacetic acid)

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing the cell-free extract, reporter mRNA, and the amino acid mix.

  • Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

  • Incubate the reactions at a temperature optimal for the cell-free system (e.g., 30°C) for 1 hour.

  • Stop the reactions by adding TCA to precipitate the newly synthesized proteins.

  • Filter the precipitates and wash to remove unincorporated [35S]-methionine.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of translation inhibition at each this compound concentration and determine the IC50 value. A rightward shift in the dose-response curve for an extract from a resistant strain would suggest target-level resistance.

Visualizations

Hypothesized Resistance Mechanisms to this compound cluster_drug This compound cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Sporogen_AO1 This compound Ribosome Ribosome (Target) Sporogen_AO1->Ribosome Inhibits Translation Elongation EffluxPump Efflux Pump (e.g., ABC, MFS) InactivatingEnzyme Drug-Inactivating Enzyme Target_Mod Target Modification (Ribosomal Mutation) Target_Mod->Ribosome Reduces Binding Efflux Increased Efflux Efflux->EffluxPump Upregulation Inactivation Enzymatic Inactivation Inactivation->InactivatingEnzyme Modification/ Degradation

Caption: Hypothesized mechanisms of fungal resistance to this compound.

Experimental Workflow for Investigating Resistance Start Resistant Fungal Strain Identified MIC_Test Confirm Resistance with MIC Assay Start->MIC_Test Hypothesize Hypothesize Resistance Mechanism MIC_Test->Hypothesize Seq_Target Sequence Ribosomal Genes Hypothesize->Seq_Target Target Site? Efflux_Assay Perform Efflux Pump Assay Hypothesize->Efflux_Assay Efflux? Inactivation_Assay Conduct In Vitro Inactivation Assay Hypothesize->Inactivation_Assay Inactivation? Analyze_Seq Analyze for Mutations Seq_Target->Analyze_Seq Analyze_Efflux Analyze Efflux Rate Efflux_Assay->Analyze_Efflux Analyze_Inactivation Assess Drug Activity Inactivation_Assay->Analyze_Inactivation Conclusion_Target Target Modification Confirmed Analyze_Seq->Conclusion_Target Mutation Found No_Conclusion Mechanism Not Identified/ Multiple Mechanisms Analyze_Seq->No_Conclusion No Mutation Conclusion_Efflux Increased Efflux Confirmed Analyze_Efflux->Conclusion_Efflux Increased Efflux Analyze_Efflux->No_Conclusion Normal Efflux Conclusion_Inactivation Drug Inactivation Confirmed Analyze_Inactivation->Conclusion_Inactivation Activity Reduced Analyze_Inactivation->No_Conclusion No Reduction

Caption: Workflow for identifying the mechanism of resistance to this compound.

References

Sporogen AO-1 off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sporogen AO-1 in cellular models. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a nonspecific inhibitor of eukaryotic translation elongation. It targets the elongation phase of protein synthesis, which involves the ribosome and translation elongation factors. This inhibitory action has been observed in various cell-free protein synthesis systems, including those derived from HeLa cells, wheat germ, and yeast extracts.[1]

Q2: Is this compound a specific inhibitor?

This compound is described as a nonspecific translation inhibitor, meaning it does not target specific proteins but rather the general machinery of translation elongation in eukaryotes.[1] It does not, however, inhibit protein synthesis in prokaryotic systems like E. coli S30 extracts.[1]

Q3: What is the potency of this compound?

The IC50 value of this compound for inhibiting eukaryotic translation elongation is 7.44 ± 1.63 μM. This is considered a relatively mild inhibitory effect compared to other well-known translation inhibitors like cycloheximide (B1669411), which has an IC50 of 0.17 ± 0.05 μM in the same system.[1]

Troubleshooting Guide

Problem 1: High variability in experimental results.

  • Possible Cause 1: Off-target effects on transcription. Translation inhibitors like cycloheximide have been shown to cause rapid transcriptional upregulation of numerous genes, which can distort measurements of mRNA levels and translation efficiency.[2][3] Although not directly reported for this compound, this phenomenon is a common artifact of inhibiting the translation machinery.

    • Troubleshooting Tip: If your experimental design allows, consider omitting pretreatment with this compound before cell lysis, as this has been shown to abolish some of the transcriptional artifacts seen with cycloheximide.[2][3]

  • Possible Cause 2: Interference with mitochondrial function. Short-term exposure to translation inhibitors can affect mitochondrial function. For instance, cycloheximide has been observed to diminish the glucose-induced oxygen consumption rate in fresh islets.[4] This interference might not be a direct off-target effect but a consequence of inhibiting the synthesis of mitochondrial proteins encoded by nuclear DNA.

    • Troubleshooting Tip: When studying metabolic endpoints, be aware of the potential for indirect effects on mitochondrial activity. Consider including controls to monitor mitochondrial health, such as measuring oxygen consumption rates or mitochondrial membrane potential.

Problem 2: Unexpected changes in cell signaling pathways.

  • Possible Cause: Disruption of pathways sensitive to protein synthesis. Many cellular signaling pathways are tightly regulated by the synthesis of key proteins. The mTOR pathway, a central regulator of cell growth and proliferation, is particularly sensitive to the availability of newly synthesized proteins.[5][6] Inhibition of protein synthesis can therefore lead to downstream effects on these pathways.

    • Troubleshooting Tip: When investigating signaling pathways, consider the impact of translation inhibition on the expression of key regulatory proteins (e.g., cyclins, kinases). Be cautious in attributing all observed changes directly to this compound's effect on a specific target, as they may be downstream consequences of global translation inhibition.

Quantitative Data Summary

CompoundIC50 (μM)SystemReference
This compound7.44 ± 1.63Reconstituted human cell-free protein synthesis system[1]
Cycloheximide0.17 ± 0.05Reconstituted human cell-free protein synthesis system[1]

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay

This protocol is a generalized method for assessing the inhibitory effect of compounds on protein synthesis in a cell-free system, based on the principles described in the literature.[7]

  • Prepare the Cell-Free System: Use a commercially available or laboratory-prepared cell-free protein synthesis system (e.g., from HeLa cell extract, wheat germ extract, or a reconstituted system with purified human translation factors and ribosomes).

  • Prepare the Reporter mRNA: Use an mRNA transcript encoding a reporter protein, such as luciferase, for easy detection of protein synthesis.

  • Set up the Reaction: In a microplate well, combine the cell-free extract, the reporter mRNA, amino acids (including a labeled amino acid if using a radioactivity-based assay), and the desired concentration of this compound or a control vehicle.

  • Incubation: Incubate the reaction at the optimal temperature for the cell-free system (e.g., 30°C or 37°C) for a specified time (e.g., 60-90 minutes).

  • Detection:

    • Luciferase Assay: If using luciferase mRNA, add the luciferin (B1168401) substrate and measure the resulting luminescence using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of protein synthesis.

    • Radioactivity Assay: If using a radiolabeled amino acid, precipitate the newly synthesized proteins using an acid (e.g., trichloroacetic acid), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

OnTarget_vs_OffTarget cluster_on_target On-Target Effect of this compound cluster_off_target Potential Off-Target Effects This compound This compound Ribosome Ribosome This compound->Ribosome Binds to Translation Elongation Translation Elongation This compound->Translation Elongation Inhibits Other Cellular Proteins Other Cellular Proteins This compound->Other Cellular Proteins Binds to (Hypothetical) Ribosome->Translation Elongation Mediates Protein Synthesis Protein Synthesis Translation Elongation->Protein Synthesis Drives Unintended Cellular Response Unintended Cellular Response Other Cellular Proteins->Unintended Cellular Response

Caption: On-target vs. potential off-target effects of this compound.

Experimental_Workflow start Start: Prepare Cell-Free System & Reporter mRNA setup Set up Reaction: - Cell-Free Extract - Reporter mRNA - Amino Acids - this compound/Vehicle start->setup incubation Incubate at Optimal Temperature setup->incubation detection Detect Reporter Protein Activity (e.g., Luminescence or Radioactivity) incubation->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC50 detection->analysis end End: Results analysis->end

Caption: Workflow for an in vitro protein synthesis inhibition assay.

mTOR_Pathway_Inhibition Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt mTORC1 mTORC1 PI3K/Akt->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->Protein Synthesis Inhibits

Caption: Impact of this compound on the mTOR signaling pathway.

References

Sporogen AO-1 off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sporogen AO-1 in cellular models. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a nonspecific inhibitor of eukaryotic translation elongation. It targets the elongation phase of protein synthesis, which involves the ribosome and translation elongation factors. This inhibitory action has been observed in various cell-free protein synthesis systems, including those derived from HeLa cells, wheat germ, and yeast extracts.[1]

Q2: Is this compound a specific inhibitor?

This compound is described as a nonspecific translation inhibitor, meaning it does not target specific proteins but rather the general machinery of translation elongation in eukaryotes.[1] It does not, however, inhibit protein synthesis in prokaryotic systems like E. coli S30 extracts.[1]

Q3: What is the potency of this compound?

The IC50 value of this compound for inhibiting eukaryotic translation elongation is 7.44 ± 1.63 μM. This is considered a relatively mild inhibitory effect compared to other well-known translation inhibitors like cycloheximide, which has an IC50 of 0.17 ± 0.05 μM in the same system.[1]

Troubleshooting Guide

Problem 1: High variability in experimental results.

  • Possible Cause 1: Off-target effects on transcription. Translation inhibitors like cycloheximide have been shown to cause rapid transcriptional upregulation of numerous genes, which can distort measurements of mRNA levels and translation efficiency.[2][3] Although not directly reported for this compound, this phenomenon is a common artifact of inhibiting the translation machinery.

    • Troubleshooting Tip: If your experimental design allows, consider omitting pretreatment with this compound before cell lysis, as this has been shown to abolish some of the transcriptional artifacts seen with cycloheximide.[2][3]

  • Possible Cause 2: Interference with mitochondrial function. Short-term exposure to translation inhibitors can affect mitochondrial function. For instance, cycloheximide has been observed to diminish the glucose-induced oxygen consumption rate in fresh islets.[4] This interference might not be a direct off-target effect but a consequence of inhibiting the synthesis of mitochondrial proteins encoded by nuclear DNA.

    • Troubleshooting Tip: When studying metabolic endpoints, be aware of the potential for indirect effects on mitochondrial activity. Consider including controls to monitor mitochondrial health, such as measuring oxygen consumption rates or mitochondrial membrane potential.

Problem 2: Unexpected changes in cell signaling pathways.

  • Possible Cause: Disruption of pathways sensitive to protein synthesis. Many cellular signaling pathways are tightly regulated by the synthesis of key proteins. The mTOR pathway, a central regulator of cell growth and proliferation, is particularly sensitive to the availability of newly synthesized proteins.[5][6] Inhibition of protein synthesis can therefore lead to downstream effects on these pathways.

    • Troubleshooting Tip: When investigating signaling pathways, consider the impact of translation inhibition on the expression of key regulatory proteins (e.g., cyclins, kinases). Be cautious in attributing all observed changes directly to this compound's effect on a specific target, as they may be downstream consequences of global translation inhibition.

Quantitative Data Summary

CompoundIC50 (μM)SystemReference
This compound7.44 ± 1.63Reconstituted human cell-free protein synthesis system[1]
Cycloheximide0.17 ± 0.05Reconstituted human cell-free protein synthesis system[1]

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay

This protocol is a generalized method for assessing the inhibitory effect of compounds on protein synthesis in a cell-free system, based on the principles described in the literature.[7]

  • Prepare the Cell-Free System: Use a commercially available or laboratory-prepared cell-free protein synthesis system (e.g., from HeLa cell extract, wheat germ extract, or a reconstituted system with purified human translation factors and ribosomes).

  • Prepare the Reporter mRNA: Use an mRNA transcript encoding a reporter protein, such as luciferase, for easy detection of protein synthesis.

  • Set up the Reaction: In a microplate well, combine the cell-free extract, the reporter mRNA, amino acids (including a labeled amino acid if using a radioactivity-based assay), and the desired concentration of this compound or a control vehicle.

  • Incubation: Incubate the reaction at the optimal temperature for the cell-free system (e.g., 30°C or 37°C) for a specified time (e.g., 60-90 minutes).

  • Detection:

    • Luciferase Assay: If using luciferase mRNA, add the luciferin substrate and measure the resulting luminescence using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of protein synthesis.

    • Radioactivity Assay: If using a radiolabeled amino acid, precipitate the newly synthesized proteins using an acid (e.g., trichloroacetic acid), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

OnTarget_vs_OffTarget cluster_on_target On-Target Effect of this compound cluster_off_target Potential Off-Target Effects This compound This compound Ribosome Ribosome This compound->Ribosome Binds to Translation Elongation Translation Elongation This compound->Translation Elongation Inhibits Other Cellular Proteins Other Cellular Proteins This compound->Other Cellular Proteins Binds to (Hypothetical) Ribosome->Translation Elongation Mediates Protein Synthesis Protein Synthesis Translation Elongation->Protein Synthesis Drives Unintended Cellular Response Unintended Cellular Response Other Cellular Proteins->Unintended Cellular Response

Caption: On-target vs. potential off-target effects of this compound.

Experimental_Workflow start Start: Prepare Cell-Free System & Reporter mRNA setup Set up Reaction: - Cell-Free Extract - Reporter mRNA - Amino Acids - this compound/Vehicle start->setup incubation Incubate at Optimal Temperature setup->incubation detection Detect Reporter Protein Activity (e.g., Luminescence or Radioactivity) incubation->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC50 detection->analysis end End: Results analysis->end

Caption: Workflow for an in vitro protein synthesis inhibition assay.

mTOR_Pathway_Inhibition Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt mTORC1 mTORC1 PI3K/Akt->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->Protein Synthesis Inhibits

Caption: Impact of this compound on the mTOR signaling pathway.

References

Technical Support Center: Refining HPLC Methods for Sporogen AO-1 Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining High-Performance Liquid Chromatography (HPLC) methods for the purification of Sporogen AO-1. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the HPLC purification of this compound, a sesquiterpenoid fungal metabolite.

Q1: I am observing significant peak tailing for my this compound peak. What are the potential causes and solutions?

A1: Peak tailing, where a peak exhibits an asymmetrical slant towards the end, can be caused by several factors when purifying this compound:

  • Secondary Interactions: Residual, un-capped silanol (B1196071) groups on the C18 stationary phase can interact with polar functional groups on the this compound molecule.

    • Solution: Add a mobile phase modifier like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%). TFA acts as an ion-pairing agent and can mask the silanol groups, reducing these secondary interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample or reduce the injection volume.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.

    • Solution: Replace the analytical column with a new one. Implementing a guard column can help extend the life of the main column.

Q2: My baseline is very noisy, making it difficult to accurately integrate the this compound peak. What should I check?

A2: A noisy baseline can obscure small peaks and lead to inaccurate quantification. Here are common causes and their remedies:

  • Contaminated Mobile Phase: Impurities or microbial growth in the solvents are a frequent cause of baseline noise.

    • Solution: Always use HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers before use.

  • Air Bubbles in the System: Air bubbles passing through the detector cell will cause significant baseline disturbances.

    • Solution: Ensure your mobile phase is thoroughly degassed. Most modern HPLC systems have an online degasser. If you suspect air is trapped in the pump, purge the system.

  • Detector Lamp Issues: An aging or failing detector lamp can result in an unstable baseline.

    • Solution: Check the lamp's energy output. Most HPLC software has a diagnostic tool for this. Replace the lamp if it is near the end of its lifespan.

Q3: The retention time of my this compound peak is shifting between injections. Why is this happening and how can I fix it?

A3: Inconsistent retention times are a common issue that can make peak identification unreliable.

  • Inconsistent Mobile Phase Composition: Small variations in the preparation of the mobile phase can lead to shifts in retention time.

    • Solution: Prepare mobile phases in larger batches to minimize variability. Use precise volumetric glassware. If using a gradient, ensure the pump's mixing performance is optimal.

  • Fluctuating Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning, both of which influence retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical runs.

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause retention time drift.

    • Solution: Ensure an adequate equilibration time is built into your method, especially when running a gradient. A general rule is to allow 10-20 column volumes of the initial mobile phase to pass through the column before the next injection.

Q4: I'm experiencing high backpressure in my HPLC system. What are the likely causes and how can I troubleshoot this?

A4: High backpressure can damage the pump and the column. It is crucial to address this issue promptly.

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.

    • Solution: First, try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the frit may need to be replaced. Using an in-line filter before the column can help prevent this.

  • System Blockage: Blockages can also occur in the tubing, injector, or guard column.

    • Solution: Systematically isolate different components of the HPLC system to identify the source of the blockage. Start by disconnecting the column and checking the pressure. If it remains high, move backwards through the system (injector, tubing) until the pressure drops.

  • Precipitation in the Mobile Phase: If using buffered mobile phases, ensure the buffer is soluble in the highest organic concentration of your gradient. Buffer precipitation can cause severe blockages.

    • Solution: Review the solubility of your buffer salts in the organic solvent. If necessary, choose a more soluble buffer or reduce the buffer concentration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the purification of this compound?

A1: Based on its sesquiterpenoid structure, a reversed-phase HPLC method is a suitable starting point. Here is a recommended initial method that can be refined:

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210-240 nm (based on the typical absorbance of terpenes)
Injection Volume 10-20 µL

Q2: How do I prepare a crude fungal extract containing this compound for HPLC analysis?

A2: Proper sample preparation is critical to protect your HPLC column and obtain a clean chromatogram.

  • Extraction: After fermentation, the fungal broth is typically extracted with an organic solvent like ethyl acetate (B1210297).

  • Drying and Redissolving: The organic extract is dried down and then redissolved in a solvent compatible with the initial mobile phase of your HPLC method (e.g., a mixture of water and acetonitrile).

  • Filtration: It is mandatory to filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection. This prevents clogging of the column frit and tubing.

Q3: What is the purpose of adding Trifluoroacetic Acid (TFA) to the mobile phase?

A3: TFA is a common mobile phase additive in reversed-phase HPLC for several reasons:

  • pH Control: It lowers the pH of the mobile phase, which can help to protonate acidic silanol groups on the silica-based stationary phase, thereby reducing unwanted interactions with the analyte.

  • Ion Pairing: TFA can form ion pairs with basic analytes, which can improve peak shape and retention.

  • Improved Peak Shape: By minimizing secondary interactions, TFA often leads to sharper, more symmetrical peaks.

However, it's important to note that TFA can suppress ionization in mass spectrometry (MS) detectors. If you are using LC-MS, formic acid is often a preferred alternative.

Q4: How can I optimize the gradient for better separation of this compound from other metabolites?

A4: Gradient optimization is key to achieving good resolution.

  • Scouting Gradient: Run a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of this compound.

  • Shallow Gradient: Once you know the approximate elution time, you can run a shallower gradient around that point to improve the separation of closely eluting compounds. For example, if this compound elutes at 40% B, you could try a gradient of 30-50% B over 30 minutes.

  • Isocratic Hold: If you have a group of closely eluting peaks, an isocratic hold at a specific mobile phase composition can sometimes improve their separation.

Experimental Protocols

Protocol 1: Initial HPLC Method for this compound Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid.

  • Gradient Program:

    • 0-20 min: 30% to 70% B

    • 20-22 min: 70% to 95% B

    • 22-25 min: Hold at 95% B

    • 25-26 min: 95% to 30% B

    • 26-30 min: Hold at 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 220 nm.

  • Injection Volume: 10 µL of filtered sample.

Protocol 2: Sample Preparation from Fungal Fermentation Broth
  • Centrifuge 100 mL of the fungal fermentation broth to pellet the mycelia.

  • Transfer the supernatant to a separatory funnel.

  • Add 100 mL of ethyl acetate to the separatory funnel, shake vigorously for 2 minutes, and allow the layers to separate.

  • Collect the upper organic layer.

  • Repeat the extraction of the aqueous layer two more times with 100 mL of ethyl acetate each.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Dissolve a known amount of the crude extract (e.g., 10 mg) in 1 mL of 50:50 acetonitrile:water.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Data Presentation

Table 1: HPLC Method Parameters for this compound Purification
ParameterInitial MethodRefined Method Example
Column C18, 4.6x150 mm, 5 µmC18, 4.6x250 mm, 5 µm
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% Formic Acid
Gradient 30-70% B in 20 min40-60% B in 30 min
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 30 °C35 °C
Detection 220 nm235 nm

Visualizations

HPLC_Troubleshooting_Workflow Start HPLC Problem Observed Pressure High Backpressure? Start->Pressure PeakShape Poor Peak Shape? Pressure->PeakShape No CheckColumnFrit Check Column Frit / In-line Filter Pressure->CheckColumnFrit Yes RetentionTime Retention Time Shift? PeakShape->RetentionTime No TailingFronting Peak Tailing or Fronting? PeakShape->TailingFronting Yes Baseline Noisy Baseline? RetentionTime->Baseline No CheckMobilePhase Verify Mobile Phase Composition & Temperature RetentionTime->CheckMobilePhase Yes End Problem Resolved Baseline->End No CheckSolventsDetector Check Solvents, Degassing & Detector Lamp Baseline->CheckSolventsDetector Yes CheckColumnFrit->End CheckOverload Check for Column Overload / Secondary Interactions TailingFronting->CheckOverload Yes CheckOverload->End CheckMobilePhase->End CheckSolventsDetector->End

Caption: A decision tree for troubleshooting common HPLC issues.

HPLC_Method_Refinement_Workflow InitialMethod Start with Initial Method ScoutingRun Perform Scouting Gradient InitialMethod->ScoutingRun OptimizeGradient Optimize Gradient Slope ScoutingRun->OptimizeGradient FineTune Fine-tune with Mobile Phase Modifiers OptimizeGradient->FineTune FinalMethod Final Validated Method FineTune->FinalMethod

Technical Support Center: Refining HPLC Methods for Sporogen AO-1 Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining High-Performance Liquid Chromatography (HPLC) methods for the purification of Sporogen AO-1. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the HPLC purification of this compound, a sesquiterpenoid fungal metabolite.

Q1: I am observing significant peak tailing for my this compound peak. What are the potential causes and solutions?

A1: Peak tailing, where a peak exhibits an asymmetrical slant towards the end, can be caused by several factors when purifying this compound:

  • Secondary Interactions: Residual, un-capped silanol groups on the C18 stationary phase can interact with polar functional groups on the this compound molecule.

    • Solution: Add a mobile phase modifier like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%). TFA acts as an ion-pairing agent and can mask the silanol groups, reducing these secondary interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample or reduce the injection volume.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.

    • Solution: Replace the analytical column with a new one. Implementing a guard column can help extend the life of the main column.

Q2: My baseline is very noisy, making it difficult to accurately integrate the this compound peak. What should I check?

A2: A noisy baseline can obscure small peaks and lead to inaccurate quantification. Here are common causes and their remedies:

  • Contaminated Mobile Phase: Impurities or microbial growth in the solvents are a frequent cause of baseline noise.

    • Solution: Always use HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers before use.

  • Air Bubbles in the System: Air bubbles passing through the detector cell will cause significant baseline disturbances.

    • Solution: Ensure your mobile phase is thoroughly degassed. Most modern HPLC systems have an online degasser. If you suspect air is trapped in the pump, purge the system.

  • Detector Lamp Issues: An aging or failing detector lamp can result in an unstable baseline.

    • Solution: Check the lamp's energy output. Most HPLC software has a diagnostic tool for this. Replace the lamp if it is near the end of its lifespan.

Q3: The retention time of my this compound peak is shifting between injections. Why is this happening and how can I fix it?

A3: Inconsistent retention times are a common issue that can make peak identification unreliable.

  • Inconsistent Mobile Phase Composition: Small variations in the preparation of the mobile phase can lead to shifts in retention time.

    • Solution: Prepare mobile phases in larger batches to minimize variability. Use precise volumetric glassware. If using a gradient, ensure the pump's mixing performance is optimal.

  • Fluctuating Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning, both of which influence retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical runs.

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause retention time drift.

    • Solution: Ensure an adequate equilibration time is built into your method, especially when running a gradient. A general rule is to allow 10-20 column volumes of the initial mobile phase to pass through the column before the next injection.

Q4: I'm experiencing high backpressure in my HPLC system. What are the likely causes and how can I troubleshoot this?

A4: High backpressure can damage the pump and the column. It is crucial to address this issue promptly.

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.

    • Solution: First, try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the frit may need to be replaced. Using an in-line filter before the column can help prevent this.

  • System Blockage: Blockages can also occur in the tubing, injector, or guard column.

    • Solution: Systematically isolate different components of the HPLC system to identify the source of the blockage. Start by disconnecting the column and checking the pressure. If it remains high, move backwards through the system (injector, tubing) until the pressure drops.

  • Precipitation in the Mobile Phase: If using buffered mobile phases, ensure the buffer is soluble in the highest organic concentration of your gradient. Buffer precipitation can cause severe blockages.

    • Solution: Review the solubility of your buffer salts in the organic solvent. If necessary, choose a more soluble buffer or reduce the buffer concentration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the purification of this compound?

A1: Based on its sesquiterpenoid structure, a reversed-phase HPLC method is a suitable starting point. Here is a recommended initial method that can be refined:

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210-240 nm (based on the typical absorbance of terpenes)
Injection Volume 10-20 µL

Q2: How do I prepare a crude fungal extract containing this compound for HPLC analysis?

A2: Proper sample preparation is critical to protect your HPLC column and obtain a clean chromatogram.

  • Extraction: After fermentation, the fungal broth is typically extracted with an organic solvent like ethyl acetate.

  • Drying and Redissolving: The organic extract is dried down and then redissolved in a solvent compatible with the initial mobile phase of your HPLC method (e.g., a mixture of water and acetonitrile).

  • Filtration: It is mandatory to filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection. This prevents clogging of the column frit and tubing.

Q3: What is the purpose of adding Trifluoroacetic Acid (TFA) to the mobile phase?

A3: TFA is a common mobile phase additive in reversed-phase HPLC for several reasons:

  • pH Control: It lowers the pH of the mobile phase, which can help to protonate acidic silanol groups on the silica-based stationary phase, thereby reducing unwanted interactions with the analyte.

  • Ion Pairing: TFA can form ion pairs with basic analytes, which can improve peak shape and retention.

  • Improved Peak Shape: By minimizing secondary interactions, TFA often leads to sharper, more symmetrical peaks.

However, it's important to note that TFA can suppress ionization in mass spectrometry (MS) detectors. If you are using LC-MS, formic acid is often a preferred alternative.

Q4: How can I optimize the gradient for better separation of this compound from other metabolites?

A4: Gradient optimization is key to achieving good resolution.

  • Scouting Gradient: Run a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of this compound.

  • Shallow Gradient: Once you know the approximate elution time, you can run a shallower gradient around that point to improve the separation of closely eluting compounds. For example, if this compound elutes at 40% B, you could try a gradient of 30-50% B over 30 minutes.

  • Isocratic Hold: If you have a group of closely eluting peaks, an isocratic hold at a specific mobile phase composition can sometimes improve their separation.

Experimental Protocols

Protocol 1: Initial HPLC Method for this compound Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid.

  • Gradient Program:

    • 0-20 min: 30% to 70% B

    • 20-22 min: 70% to 95% B

    • 22-25 min: Hold at 95% B

    • 25-26 min: 95% to 30% B

    • 26-30 min: Hold at 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 220 nm.

  • Injection Volume: 10 µL of filtered sample.

Protocol 2: Sample Preparation from Fungal Fermentation Broth
  • Centrifuge 100 mL of the fungal fermentation broth to pellet the mycelia.

  • Transfer the supernatant to a separatory funnel.

  • Add 100 mL of ethyl acetate to the separatory funnel, shake vigorously for 2 minutes, and allow the layers to separate.

  • Collect the upper organic layer.

  • Repeat the extraction of the aqueous layer two more times with 100 mL of ethyl acetate each.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Dissolve a known amount of the crude extract (e.g., 10 mg) in 1 mL of 50:50 acetonitrile:water.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Data Presentation

Table 1: HPLC Method Parameters for this compound Purification
ParameterInitial MethodRefined Method Example
Column C18, 4.6x150 mm, 5 µmC18, 4.6x250 mm, 5 µm
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% Formic Acid
Gradient 30-70% B in 20 min40-60% B in 30 min
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 30 °C35 °C
Detection 220 nm235 nm

Visualizations

HPLC_Troubleshooting_Workflow Start HPLC Problem Observed Pressure High Backpressure? Start->Pressure PeakShape Poor Peak Shape? Pressure->PeakShape No CheckColumnFrit Check Column Frit / In-line Filter Pressure->CheckColumnFrit Yes RetentionTime Retention Time Shift? PeakShape->RetentionTime No TailingFronting Peak Tailing or Fronting? PeakShape->TailingFronting Yes Baseline Noisy Baseline? RetentionTime->Baseline No CheckMobilePhase Verify Mobile Phase Composition & Temperature RetentionTime->CheckMobilePhase Yes End Problem Resolved Baseline->End No CheckSolventsDetector Check Solvents, Degassing & Detector Lamp Baseline->CheckSolventsDetector Yes CheckColumnFrit->End CheckOverload Check for Column Overload / Secondary Interactions TailingFronting->CheckOverload Yes CheckOverload->End CheckMobilePhase->End CheckSolventsDetector->End

Caption: A decision tree for troubleshooting common HPLC issues.

HPLC_Method_Refinement_Workflow InitialMethod Start with Initial Method ScoutingRun Perform Scouting Gradient InitialMethod->ScoutingRun OptimizeGradient Optimize Gradient Slope ScoutingRun->OptimizeGradient FineTune Fine-tune with Mobile Phase Modifiers OptimizeGradient->FineTune FinalMethod Final Validated Method FineTune->FinalMethod

Addressing batch-to-batch variability of Sporogen AO-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability when working with Sporogen AO-1. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a fungal metabolite originally isolated from Aspergillus oryzae. It is a sesquiterpenoid with the molecular formula C15H20O3.[1][2] It has been reported to exhibit diverse biological activities, including:

  • Inhibition of HIV-1 Tat transactivation.[1]

  • Cytotoxic effects against various cancer cell lines, including HeLa, KB, and NCI H187.[1]

  • Antifungal activity against Candida albicans.[1]

  • Inhibition of eukaryotic translation elongation.[3]

Q2: What are the common causes of batch-to-batch variability in fungal metabolites like this compound?

Batch-to-batch variability in fermentation-derived products can arise from several factors, including:

  • Raw Material Inconsistency: Variations in the composition of the fermentation media can impact fungal growth and metabolite production.

  • Inoculum Quality: The age, viability, and genetic stability of the fungal culture used for inoculation can differ between batches.

  • Fermentation Conditions: Minor deviations in parameters such as temperature, pH, aeration, and fermentation time can significantly affect the yield and purity of this compound.

  • Extraction and Purification Processes: Differences in solvent purity, extraction times, and chromatography conditions can lead to variations in the final product.

  • Storage and Handling: Improper storage conditions, such as exposure to light or fluctuating temperatures, can lead to degradation of the compound.

Q3: How is the quality and purity of this compound typically assessed?

The quality and purity of this compound are generally determined using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify its concentration.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

A certificate of analysis (CofA) should be provided by the supplier for each batch, detailing the results of these quality control tests.

Q4: I am observing a lower-than-expected biological activity with a new batch of this compound. What should I do first?

First, carefully review the certificate of analysis (CofA) for the new batch and compare it to the CofA of the previous batch that gave you the expected results. Pay close attention to the purity and any reported impurities. If the purity is significantly different, this could be the primary reason for the discrepancy. Also, ensure that the compound has been stored and handled correctly according to the supplier's recommendations.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to batch-to-batch variability of this compound.

Issue 1: Inconsistent IC50 or EC50 Values in Cell-Based Assays

If you are observing significant shifts in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound between batches, consider the following troubleshooting steps.

start Inconsistent IC50/EC50 check_cofa Compare CofA of Batches (Purity, Impurities) start->check_cofa check_storage Verify Storage Conditions (-20°C, Protected from Light) check_cofa->check_storage prepare_fresh Prepare Fresh Stock Solutions check_storage->prepare_fresh validate_assay Validate Assay Performance (Positive/Negative Controls) prepare_fresh->validate_assay contact_support Contact Technical Support validate_assay->contact_support Issue Persists

Caption: Troubleshooting workflow for inconsistent IC50/EC50 values.

If you suspect a difference between two batches, you can perform a side-by-side comparison. The following table provides an example of how to structure your comparative data.

ParameterBatch A (Previous)Batch B (New)Expected Range
Purity (HPLC) 98.5%95.2%>95%
IC50 (HeLa cells) 8.5 µM12.1 µM8.0 - 10.0 µM
Cell Viability Control >95%>95%>90%
Positive Control (e.g., Doxorubicin) 0.5 µM0.52 µM0.4 - 0.6 µM

This protocol outlines a method for directly comparing the cytotoxic activity of two different batches of this compound.

  • Cell Culture:

    • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of this compound from Batch A and Batch B in dimethyl sulfoxide (B87167) (DMSO).

    • Store stock solutions at -20°C, protected from light.

  • Cell Seeding:

    • Seed HeLa cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of each this compound batch in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Replace the medium in the cell plates with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C.

  • Viability Assay:

    • Perform a cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each batch by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Issue 2: Variability in Anti-HIV Activity

Discrepancies in the inhibition of HIV-1 Tat transactivation between different batches of this compound can be investigated using the following approach.

Tat HIV-1 Tat Protein TAR TAR RNA Element Tat->TAR PTEFb P-TEFb Complex (CDK9/Cyclin T1) TAR->PTEFb Recruits Transcription Transcriptional Elongation PTEFb->Transcription Promotes Sporogen This compound Sporogen->Inhibition Inhibition->PTEFb

Caption: Simplified pathway of HIV-1 Tat transactivation and the inhibitory action of this compound.

ParameterBatch A (Previous)Batch B (New)Expected Range
Purity (HPLC) 99.1%96.5%>95%
Inhibition of Tat-transactivation (at 15 µM) 52%35%45% - 55%
Luciferase Control (No Tat) < 5% inhibition< 5% inhibition< 5% inhibition
Positive Control (e.g., Flavopiridol) 85% inhibition87% inhibition>80% inhibition

This protocol describes a reporter gene assay to measure the inhibition of HIV-1 Tat-dependent transcription.

  • Cell Line:

    • Use a cell line such as HeLa-based TZM-bl cells, which contain an integrated HIV-1 LTR-luciferase reporter construct.

  • Transfection (if necessary):

    • If not using a stable reporter cell line, co-transfect cells with an HIV-1 LTR-luciferase reporter plasmid and a Tat-expressing plasmid.

  • Compound Treatment:

    • Plate the cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound from Batch A and Batch B for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the percentage of inhibition relative to the untreated control.

By following these troubleshooting guides and experimental protocols, researchers can systematically investigate and address the potential causes of batch-to-batch variability of this compound, leading to more reproducible and reliable experimental outcomes. If issues persist after following these steps, we recommend contacting your supplier's technical support for further assistance.

References

Addressing batch-to-batch variability of Sporogen AO-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability when working with Sporogen AO-1. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a fungal metabolite originally isolated from Aspergillus oryzae. It is a sesquiterpenoid with the molecular formula C15H20O3.[1][2] It has been reported to exhibit diverse biological activities, including:

  • Inhibition of HIV-1 Tat transactivation.[1]

  • Cytotoxic effects against various cancer cell lines, including HeLa, KB, and NCI H187.[1]

  • Antifungal activity against Candida albicans.[1]

  • Inhibition of eukaryotic translation elongation.[3]

Q2: What are the common causes of batch-to-batch variability in fungal metabolites like this compound?

Batch-to-batch variability in fermentation-derived products can arise from several factors, including:

  • Raw Material Inconsistency: Variations in the composition of the fermentation media can impact fungal growth and metabolite production.

  • Inoculum Quality: The age, viability, and genetic stability of the fungal culture used for inoculation can differ between batches.

  • Fermentation Conditions: Minor deviations in parameters such as temperature, pH, aeration, and fermentation time can significantly affect the yield and purity of this compound.

  • Extraction and Purification Processes: Differences in solvent purity, extraction times, and chromatography conditions can lead to variations in the final product.

  • Storage and Handling: Improper storage conditions, such as exposure to light or fluctuating temperatures, can lead to degradation of the compound.

Q3: How is the quality and purity of this compound typically assessed?

The quality and purity of this compound are generally determined using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify its concentration.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

A certificate of analysis (CofA) should be provided by the supplier for each batch, detailing the results of these quality control tests.

Q4: I am observing a lower-than-expected biological activity with a new batch of this compound. What should I do first?

First, carefully review the certificate of analysis (CofA) for the new batch and compare it to the CofA of the previous batch that gave you the expected results. Pay close attention to the purity and any reported impurities. If the purity is significantly different, this could be the primary reason for the discrepancy. Also, ensure that the compound has been stored and handled correctly according to the supplier's recommendations.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to batch-to-batch variability of this compound.

Issue 1: Inconsistent IC50 or EC50 Values in Cell-Based Assays

If you are observing significant shifts in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound between batches, consider the following troubleshooting steps.

start Inconsistent IC50/EC50 check_cofa Compare CofA of Batches (Purity, Impurities) start->check_cofa check_storage Verify Storage Conditions (-20°C, Protected from Light) check_cofa->check_storage prepare_fresh Prepare Fresh Stock Solutions check_storage->prepare_fresh validate_assay Validate Assay Performance (Positive/Negative Controls) prepare_fresh->validate_assay contact_support Contact Technical Support validate_assay->contact_support Issue Persists

Caption: Troubleshooting workflow for inconsistent IC50/EC50 values.

If you suspect a difference between two batches, you can perform a side-by-side comparison. The following table provides an example of how to structure your comparative data.

ParameterBatch A (Previous)Batch B (New)Expected Range
Purity (HPLC) 98.5%95.2%>95%
IC50 (HeLa cells) 8.5 µM12.1 µM8.0 - 10.0 µM
Cell Viability Control >95%>95%>90%
Positive Control (e.g., Doxorubicin) 0.5 µM0.52 µM0.4 - 0.6 µM

This protocol outlines a method for directly comparing the cytotoxic activity of two different batches of this compound.

  • Cell Culture:

    • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of this compound from Batch A and Batch B in dimethyl sulfoxide (DMSO).

    • Store stock solutions at -20°C, protected from light.

  • Cell Seeding:

    • Seed HeLa cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of each this compound batch in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Replace the medium in the cell plates with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C.

  • Viability Assay:

    • Perform a cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each batch by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Issue 2: Variability in Anti-HIV Activity

Discrepancies in the inhibition of HIV-1 Tat transactivation between different batches of this compound can be investigated using the following approach.

Tat HIV-1 Tat Protein TAR TAR RNA Element Tat->TAR PTEFb P-TEFb Complex (CDK9/Cyclin T1) TAR->PTEFb Recruits Transcription Transcriptional Elongation PTEFb->Transcription Promotes Sporogen This compound Sporogen->Inhibition Inhibition->PTEFb

Caption: Simplified pathway of HIV-1 Tat transactivation and the inhibitory action of this compound.

ParameterBatch A (Previous)Batch B (New)Expected Range
Purity (HPLC) 99.1%96.5%>95%
Inhibition of Tat-transactivation (at 15 µM) 52%35%45% - 55%
Luciferase Control (No Tat) < 5% inhibition< 5% inhibition< 5% inhibition
Positive Control (e.g., Flavopiridol) 85% inhibition87% inhibition>80% inhibition

This protocol describes a reporter gene assay to measure the inhibition of HIV-1 Tat-dependent transcription.

  • Cell Line:

    • Use a cell line such as HeLa-based TZM-bl cells, which contain an integrated HIV-1 LTR-luciferase reporter construct.

  • Transfection (if necessary):

    • If not using a stable reporter cell line, co-transfect cells with an HIV-1 LTR-luciferase reporter plasmid and a Tat-expressing plasmid.

  • Compound Treatment:

    • Plate the cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound from Batch A and Batch B for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the percentage of inhibition relative to the untreated control.

By following these troubleshooting guides and experimental protocols, researchers can systematically investigate and address the potential causes of batch-to-batch variability of this compound, leading to more reproducible and reliable experimental outcomes. If issues persist after following these steps, we recommend contacting your supplier's technical support for further assistance.

References

Validation & Comparative

A Comparative Guide to Eukaryotic Translation Inhibitors: Sporogen AO-1 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Sporogen AO-1 with other well-characterized translation inhibitors. The information presented is intended to aid researchers in selecting the appropriate inhibitor for their experimental needs and to provide a comprehensive understanding of their mechanisms of action.

Introduction to Translation Inhibition

Protein synthesis, or translation, is a fundamental cellular process and a key target for therapeutic intervention and research tools. Translation inhibitors are small molecules that interfere with the intricate machinery of the ribosome, leading to the cessation of protein production. These inhibitors are invaluable for dissecting the mechanisms of translation and hold potential as anti-cancer, anti-viral, and anti-bacterial agents. This guide focuses on eukaryotic translation inhibitors, with a special emphasis on this compound, a fungal metabolite that targets the elongation phase of translation.

Comparative Analysis of Translation Inhibitors

The following table summarizes the key characteristics of this compound and a selection of other prominent eukaryotic translation inhibitors. It is important to note that IC50 values can vary significantly depending on the experimental system (e.g., cell-free vs. cell-based) and the specific cell line or organism used. The data presented here are drawn from various studies and should be considered as representative values.

InhibitorTarget OrganismStage of TranslationMechanism of ActionIC50 Value (µM)
This compound EukaryotesElongationTargets the translation elongation phase comprising the ribosome and translation elongation factors.[1]7.44 ± 1.63 (in vitro, HeLa cell extract)[1]
Cycloheximide EukaryotesElongationBinds to the E-site of the 60S ribosomal subunit, blocking the translocation step of elongation.0.17 ± 0.05 (in vitro, HeLa cell extract)[1]
Puromycin Prokaryotes & EukaryotesElongation/TerminationAn aminoacyl-tRNA analog that enters the A-site of the ribosome and is incorporated into the growing polypeptide chain, causing premature chain termination.Not a typical inhibitor with an IC50; acts as a chain terminator.
Anisomycin EukaryotesElongationInhibits the peptidyl transferase reaction on the 60S ribosomal subunit.Varies depending on cell line.
SRI-41315 EukaryotesTerminationInduces the degradation of the eukaryotic release factor 1 (eRF1).Effective at 5 µM in human bronchial epithelial cells to deplete eRF1.[2]

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in translation and its inhibition, the following diagrams have been generated using the DOT language.

Eukaryotic_Translation_Pathway cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination 40S 40S Ribosomal Subunit 43S_PIC 43S Pre-initiation Complex 40S->43S_PIC + eIFs + Met-tRNAi eIFs Initiation Factors (eIFs) mRNA mRNA Met-tRNAi Met-tRNAi 80S_IC 80S Initiation Complex 43S_PIC->80S_IC + mRNA + 60S A_site A-site (Aminoacyl) Peptide_bond Peptide Bond Formation A_site->Peptide_bond P_site P-site (Peptidyl) P_site->Peptide_bond E_site E-site (Exit) aa-tRNA Aminoacyl-tRNA aa-tRNA->A_site Translocation Translocation Peptide_bond->Translocation Translocation->E_site Sporogen_AO1 This compound Sporogen_AO1->Translocation inhibits Cycloheximide Cycloheximide Cycloheximide->Translocation inhibits Puromycin Puromycin Puromycin->A_site mimics aa-tRNA Anisomycin Anisomycin Anisomycin->Peptide_bond inhibits Stop_codon Stop Codon (UAA, UAG, UGA) eRF1 eRF1 Stop_codon->eRF1 Release Polypeptide Release eRF1->Release eRF3 eRF3 eRF3->eRF1 GTP-dependent SRI_41315 SRI-41315 SRI_41315->eRF1 induces degradation

Caption: Eukaryotic translation pathway with inhibitor targets.

In_Vitro_Translation_Assay Lysate Rabbit Reticulocyte Lysate Incubation Incubate at 30°C Lysate->Incubation mRNA Luciferase mRNA mRNA->Incubation Inhibitor Translation Inhibitor (e.g., this compound) Inhibitor->Incubation Reaction_Mix Reaction Mix (Amino Acids, Energy Source) Reaction_Mix->Incubation Luciferin Add Luciferin Substrate Incubation->Luciferin Luminescence Measure Luminescence Luciferin->Luminescence

Caption: In vitro translation inhibition assay workflow.

Cell_Based_Protein_Synthesis_Assay Cells Culture Cells Inhibitor Treat with Inhibitor Cells->Inhibitor OPP Add O-propargyl-puromycin (OPP) Inhibitor->OPP Incubate Incubate OPP->Incubate Fix_Perm Fix and Permeabilize Incubate->Fix_Perm Click_Chem Click Chemistry with Fluorescent Azide Fix_Perm->Click_Chem Analysis Analyze by Microscopy or Flow Cytometry Click_Chem->Analysis

References

A Comparative Guide to Eukaryotic Translation Inhibitors: Sporogen AO-1 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Sporogen AO-1 with other well-characterized translation inhibitors. The information presented is intended to aid researchers in selecting the appropriate inhibitor for their experimental needs and to provide a comprehensive understanding of their mechanisms of action.

Introduction to Translation Inhibition

Protein synthesis, or translation, is a fundamental cellular process and a key target for therapeutic intervention and research tools. Translation inhibitors are small molecules that interfere with the intricate machinery of the ribosome, leading to the cessation of protein production. These inhibitors are invaluable for dissecting the mechanisms of translation and hold potential as anti-cancer, anti-viral, and anti-bacterial agents. This guide focuses on eukaryotic translation inhibitors, with a special emphasis on this compound, a fungal metabolite that targets the elongation phase of translation.

Comparative Analysis of Translation Inhibitors

The following table summarizes the key characteristics of this compound and a selection of other prominent eukaryotic translation inhibitors. It is important to note that IC50 values can vary significantly depending on the experimental system (e.g., cell-free vs. cell-based) and the specific cell line or organism used. The data presented here are drawn from various studies and should be considered as representative values.

InhibitorTarget OrganismStage of TranslationMechanism of ActionIC50 Value (µM)
This compound EukaryotesElongationTargets the translation elongation phase comprising the ribosome and translation elongation factors.[1]7.44 ± 1.63 (in vitro, HeLa cell extract)[1]
Cycloheximide EukaryotesElongationBinds to the E-site of the 60S ribosomal subunit, blocking the translocation step of elongation.0.17 ± 0.05 (in vitro, HeLa cell extract)[1]
Puromycin Prokaryotes & EukaryotesElongation/TerminationAn aminoacyl-tRNA analog that enters the A-site of the ribosome and is incorporated into the growing polypeptide chain, causing premature chain termination.Not a typical inhibitor with an IC50; acts as a chain terminator.
Anisomycin EukaryotesElongationInhibits the peptidyl transferase reaction on the 60S ribosomal subunit.Varies depending on cell line.
SRI-41315 EukaryotesTerminationInduces the degradation of the eukaryotic release factor 1 (eRF1).Effective at 5 µM in human bronchial epithelial cells to deplete eRF1.[2]

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in translation and its inhibition, the following diagrams have been generated using the DOT language.

Eukaryotic_Translation_Pathway cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination 40S 40S Ribosomal Subunit 43S_PIC 43S Pre-initiation Complex 40S->43S_PIC + eIFs + Met-tRNAi eIFs Initiation Factors (eIFs) mRNA mRNA Met-tRNAi Met-tRNAi 80S_IC 80S Initiation Complex 43S_PIC->80S_IC + mRNA + 60S A_site A-site (Aminoacyl) Peptide_bond Peptide Bond Formation A_site->Peptide_bond P_site P-site (Peptidyl) P_site->Peptide_bond E_site E-site (Exit) aa-tRNA Aminoacyl-tRNA aa-tRNA->A_site Translocation Translocation Peptide_bond->Translocation Translocation->E_site Sporogen_AO1 This compound Sporogen_AO1->Translocation inhibits Cycloheximide Cycloheximide Cycloheximide->Translocation inhibits Puromycin Puromycin Puromycin->A_site mimics aa-tRNA Anisomycin Anisomycin Anisomycin->Peptide_bond inhibits Stop_codon Stop Codon (UAA, UAG, UGA) eRF1 eRF1 Stop_codon->eRF1 Release Polypeptide Release eRF1->Release eRF3 eRF3 eRF3->eRF1 GTP-dependent SRI_41315 SRI-41315 SRI_41315->eRF1 induces degradation

Caption: Eukaryotic translation pathway with inhibitor targets.

In_Vitro_Translation_Assay Lysate Rabbit Reticulocyte Lysate Incubation Incubate at 30°C Lysate->Incubation mRNA Luciferase mRNA mRNA->Incubation Inhibitor Translation Inhibitor (e.g., this compound) Inhibitor->Incubation Reaction_Mix Reaction Mix (Amino Acids, Energy Source) Reaction_Mix->Incubation Luciferin Add Luciferin Substrate Incubation->Luciferin Luminescence Measure Luminescence Luciferin->Luminescence

Caption: In vitro translation inhibition assay workflow.

Cell_Based_Protein_Synthesis_Assay Cells Culture Cells Inhibitor Treat with Inhibitor Cells->Inhibitor OPP Add O-propargyl-puromycin (OPP) Inhibitor->OPP Incubate Incubate OPP->Incubate Fix_Perm Fix and Permeabilize Incubate->Fix_Perm Click_Chem Click Chemistry with Fluorescent Azide Fix_Perm->Click_Chem Analysis Analyze by Microscopy or Flow Cytometry Click_Chem->Analysis

References

Validation of Sporogen AO-1's anticancer effects in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer effects of Sporogen AO-1, a fungal metabolite, across various cancer cell lines. The information is compiled from available preclinical data to assist researchers in evaluating its potential as an anticancer agent.

Introduction to this compound

This compound is a fungal metabolite originally isolated from Aspergillus oryzae. It has demonstrated cytotoxic effects against several cancer cell lines. Its primary mechanism of action is the non-specific inhibition of eukaryotic translation elongation, a critical process for protein synthesis and, consequently, cell growth and proliferation.[1]

Comparative Cytotoxicity of this compound

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound in comparison to other known anticancer agents in different cell lines. It is important to note that direct head-to-head comparative studies are limited, and the data is compiled from various sources.

Cell LineThis compound IC50 (µM)Comparative AgentComparative Agent IC50 (µM)
HeLa (Cervical Cancer)8.3Doxorubicin~0.1 - 1.0
KB (Oral Epidermoid Carcinoma)9.0EllipticineNot specified
NCI-H187 (Small Cell Lung Cancer)5.1Triketone 19 (this compound analogue)Comparable to this compound
Vero (Non-cancerous kidney cells)4.23Triketone 19 (this compound analogue)Weakly cytotoxic

Experimental Protocols

A detailed experimental protocol for the cytotoxicity assays that generated the specific IC50 values for this compound is not publicly available. However, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to determine the cytotoxic effects of compounds on cancer cell lines. Below is a representative protocol.

MTT Cell Viability Assay Protocol

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.
  • The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of this compound. Control wells receive medium with the solvent at the same final concentration as the treatment wells.
  • The plate is incubated for 48-72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
  • The plate is incubated for another 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

4. Solubilization of Formazan:

  • The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
  • The plate is gently agitated on a shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
  • A reference wavelength of 630 nm is typically used to subtract background absorbance.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.
  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Signaling Pathways and Mechanism of Action

The primary established mechanism of action for this compound is the inhibition of eukaryotic translation elongation. This disruption of protein synthesis can trigger various downstream signaling pathways leading to cell cycle arrest and apoptosis. While specific studies on the signaling pathways directly affected by this compound are lacking, based on its known mechanism, the following pathways are likely to be involved.

Experimental Workflow for Cytotoxicity Assay

experimental_workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed Cancer Cells in 96-well plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_sporogen Add this compound (serial dilutions) incubate_24h->add_sporogen incubate_48_72h Incubate 48-72h (37°C, 5% CO2) add_sporogen->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (add DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: A typical experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

Plausible Signaling Pathway of this compound's Anticancer Effect

signaling_pathway cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects cluster_signaling Potential Signaling Nodes sporogen This compound translation Eukaryotic Translation Elongation sporogen->translation Inhibits protein_synthesis Decreased Protein Synthesis (e.g., cyclins, anti-apoptotic proteins) translation->protein_synthesis eif2a eIF2α Phosphorylation (Stress Response) translation->eif2a Regulates mtor mTOR Pathway (Nutrient Sensing) translation->mtor Regulates cell_cycle_arrest Cell Cycle Arrest protein_synthesis->cell_cycle_arrest apoptosis Apoptosis protein_synthesis->apoptosis caspase_activation Caspase Activation apoptosis->caspase_activation caspase_activation->apoptosis Executes eif2a->protein_synthesis Leads to mtor->protein_synthesis Leads to

Caption: A proposed signaling pathway illustrating how this compound's inhibition of translation elongation may lead to apoptosis in cancer cells.

Conclusion

This compound demonstrates cytotoxic activity against a limited number of tested cancer cell lines. Its mechanism of action, the inhibition of eukaryotic translation elongation, is a valid target for anticancer therapy. However, the available public data is insufficient for a comprehensive comparison with standard-of-care chemotherapeutic agents. Further research is required to:

  • Evaluate the efficacy of this compound across a broader panel of cancer cell lines, including those with different genetic backgrounds and resistance mechanisms.

  • Conduct direct comparative studies with clinically approved anticancer drugs to accurately assess its relative potency and therapeutic index.

  • Elucidate the specific downstream signaling pathways that are modulated by this compound-induced translation inhibition to better understand its molecular mechanism of action and identify potential biomarkers for sensitivity.

This guide serves as a preliminary resource for researchers interested in the potential of this compound. The provided data and proposed pathways should be a starting point for further investigation into this compound's anticancer properties.

References

Validation of Sporogen AO-1's anticancer effects in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer effects of Sporogen AO-1, a fungal metabolite, across various cancer cell lines. The information is compiled from available preclinical data to assist researchers in evaluating its potential as an anticancer agent.

Introduction to this compound

This compound is a fungal metabolite originally isolated from Aspergillus oryzae. It has demonstrated cytotoxic effects against several cancer cell lines. Its primary mechanism of action is the non-specific inhibition of eukaryotic translation elongation, a critical process for protein synthesis and, consequently, cell growth and proliferation.[1]

Comparative Cytotoxicity of this compound

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound in comparison to other known anticancer agents in different cell lines. It is important to note that direct head-to-head comparative studies are limited, and the data is compiled from various sources.

Cell LineThis compound IC50 (µM)Comparative AgentComparative Agent IC50 (µM)
HeLa (Cervical Cancer)8.3Doxorubicin~0.1 - 1.0
KB (Oral Epidermoid Carcinoma)9.0EllipticineNot specified
NCI-H187 (Small Cell Lung Cancer)5.1Triketone 19 (this compound analogue)Comparable to this compound
Vero (Non-cancerous kidney cells)4.23Triketone 19 (this compound analogue)Weakly cytotoxic

Experimental Protocols

A detailed experimental protocol for the cytotoxicity assays that generated the specific IC50 values for this compound is not publicly available. However, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to determine the cytotoxic effects of compounds on cancer cell lines. Below is a representative protocol.

MTT Cell Viability Assay Protocol

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.
  • The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of this compound. Control wells receive medium with the solvent at the same final concentration as the treatment wells.
  • The plate is incubated for 48-72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
  • The plate is incubated for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Solubilization of Formazan:

  • The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
  • The plate is gently agitated on a shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
  • A reference wavelength of 630 nm is typically used to subtract background absorbance.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.
  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Signaling Pathways and Mechanism of Action

The primary established mechanism of action for this compound is the inhibition of eukaryotic translation elongation. This disruption of protein synthesis can trigger various downstream signaling pathways leading to cell cycle arrest and apoptosis. While specific studies on the signaling pathways directly affected by this compound are lacking, based on its known mechanism, the following pathways are likely to be involved.

Experimental Workflow for Cytotoxicity Assay

experimental_workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed Cancer Cells in 96-well plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_sporogen Add this compound (serial dilutions) incubate_24h->add_sporogen incubate_48_72h Incubate 48-72h (37°C, 5% CO2) add_sporogen->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (add DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: A typical experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

Plausible Signaling Pathway of this compound's Anticancer Effect

signaling_pathway cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects cluster_signaling Potential Signaling Nodes sporogen This compound translation Eukaryotic Translation Elongation sporogen->translation Inhibits protein_synthesis Decreased Protein Synthesis (e.g., cyclins, anti-apoptotic proteins) translation->protein_synthesis eif2a eIF2α Phosphorylation (Stress Response) translation->eif2a Regulates mtor mTOR Pathway (Nutrient Sensing) translation->mtor Regulates cell_cycle_arrest Cell Cycle Arrest protein_synthesis->cell_cycle_arrest apoptosis Apoptosis protein_synthesis->apoptosis caspase_activation Caspase Activation apoptosis->caspase_activation caspase_activation->apoptosis Executes eif2a->protein_synthesis Leads to mtor->protein_synthesis Leads to

Caption: A proposed signaling pathway illustrating how this compound's inhibition of translation elongation may lead to apoptosis in cancer cells.

Conclusion

This compound demonstrates cytotoxic activity against a limited number of tested cancer cell lines. Its mechanism of action, the inhibition of eukaryotic translation elongation, is a valid target for anticancer therapy. However, the available public data is insufficient for a comprehensive comparison with standard-of-care chemotherapeutic agents. Further research is required to:

  • Evaluate the efficacy of this compound across a broader panel of cancer cell lines, including those with different genetic backgrounds and resistance mechanisms.

  • Conduct direct comparative studies with clinically approved anticancer drugs to accurately assess its relative potency and therapeutic index.

  • Elucidate the specific downstream signaling pathways that are modulated by this compound-induced translation inhibition to better understand its molecular mechanism of action and identify potential biomarkers for sensitivity.

This guide serves as a preliminary resource for researchers interested in the potential of this compound. The provided data and proposed pathways should be a starting point for further investigation into this compound's anticancer properties.

References

Comparative Analysis of Sporogen AO-1: A Potent Eukaryotic Translation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals that while the biological activity of the natural product Sporogen AO-1 has been characterized, there is a notable absence of publicly available data on its synthetic analogs. This guide, therefore, focuses on the known properties of this compound, providing a detailed analysis of its mechanism of action, experimental data, and the methodologies used for its evaluation. This information serves as a crucial baseline for future research into the development and comparative assessment of novel synthetic derivatives.

Introduction to this compound

This compound is a natural product that has been identified as a specific inhibitor of eukaryotic translation. Its primary mechanism of action is the targeting of the elongation phase of protein synthesis. This activity makes it a molecule of significant interest for researchers in cell biology and drug development, particularly in the context of diseases characterized by dysregulated protein synthesis, such as cancer.

Biological Activity of this compound

The primary biological function of this compound is the inhibition of protein synthesis in eukaryotic organisms. It has been demonstrated to be inactive against prokaryotic (E. coli) translation systems, highlighting its specificity for the eukaryotic translational machinery.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified and compared to cycloheximide, a well-known eukaryotic translation inhibitor. The half-maximal inhibitory concentration (IC50) values from a cell-free protein synthesis assay are presented in the table below.

CompoundIC50 (µM)Target Organism/System
This compound7.44 ± 1.63Eukaryotic (HeLa cell, wheat germ, yeast extracts)
Cycloheximide0.17 ± 0.05Eukaryotic

Data sourced from a study on the inhibition of eukaryotic translation elongation.[1]

Mechanism of Action: Targeting Translation Elongation

This compound exerts its inhibitory effect during the elongation stage of translation. This was elucidated through a series of cell-free protein synthesis experiments. Key findings that support this mechanism include:

  • Inhibition in IRES-driven translation: this compound was shown to inhibit translation initiated from the cricket paralysis virus internal ribosome entry site (IRES). This is significant because this particular IRES-mediated translation does not require the canonical initiation factors, suggesting that the compound acts downstream of initiation.[1]

  • Activity in a reconstituted CFPS system: The compound retained its inhibitory activity in a reconstituted cell-free protein synthesis system that lacked aminoacyl-tRNA synthetases or translation termination factors. This further pinpoints its action to the core elongation cycle involving the ribosome and elongation factors.[1]

The proposed signaling pathway for the general process of eukaryotic translation elongation and the inhibitory action of this compound is depicted in the following diagram.

Experimental Workflow for CFPS Assay Start Start Prepare_CFPS Prepare CFPS Reaction Mix Start->Prepare_CFPS Add_Inhibitor Add Test Compound (this compound) Prepare_CFPS->Add_Inhibitor Add_mRNA Add Reporter mRNA Add_Inhibitor->Add_mRNA Incubate Incubate at Optimal Temperature Add_mRNA->Incubate Measure_Luminescence Measure Luminescence Incubate->Measure_Luminescence Data_Analysis Data Analysis (IC50 Determination) Measure_Luminescence->Data_Analysis End End Data_Analysis->End

References

Comparative Analysis of Sporogen AO-1: A Potent Eukaryotic Translation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals that while the biological activity of the natural product Sporogen AO-1 has been characterized, there is a notable absence of publicly available data on its synthetic analogs. This guide, therefore, focuses on the known properties of this compound, providing a detailed analysis of its mechanism of action, experimental data, and the methodologies used for its evaluation. This information serves as a crucial baseline for future research into the development and comparative assessment of novel synthetic derivatives.

Introduction to this compound

This compound is a natural product that has been identified as a specific inhibitor of eukaryotic translation. Its primary mechanism of action is the targeting of the elongation phase of protein synthesis. This activity makes it a molecule of significant interest for researchers in cell biology and drug development, particularly in the context of diseases characterized by dysregulated protein synthesis, such as cancer.

Biological Activity of this compound

The primary biological function of this compound is the inhibition of protein synthesis in eukaryotic organisms. It has been demonstrated to be inactive against prokaryotic (E. coli) translation systems, highlighting its specificity for the eukaryotic translational machinery.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified and compared to cycloheximide, a well-known eukaryotic translation inhibitor. The half-maximal inhibitory concentration (IC50) values from a cell-free protein synthesis assay are presented in the table below.

CompoundIC50 (µM)Target Organism/System
This compound7.44 ± 1.63Eukaryotic (HeLa cell, wheat germ, yeast extracts)
Cycloheximide0.17 ± 0.05Eukaryotic

Data sourced from a study on the inhibition of eukaryotic translation elongation.[1]

Mechanism of Action: Targeting Translation Elongation

This compound exerts its inhibitory effect during the elongation stage of translation. This was elucidated through a series of cell-free protein synthesis experiments. Key findings that support this mechanism include:

  • Inhibition in IRES-driven translation: this compound was shown to inhibit translation initiated from the cricket paralysis virus internal ribosome entry site (IRES). This is significant because this particular IRES-mediated translation does not require the canonical initiation factors, suggesting that the compound acts downstream of initiation.[1]

  • Activity in a reconstituted CFPS system: The compound retained its inhibitory activity in a reconstituted cell-free protein synthesis system that lacked aminoacyl-tRNA synthetases or translation termination factors. This further pinpoints its action to the core elongation cycle involving the ribosome and elongation factors.[1]

The proposed signaling pathway for the general process of eukaryotic translation elongation and the inhibitory action of this compound is depicted in the following diagram.

Experimental Workflow for CFPS Assay Start Start Prepare_CFPS Prepare CFPS Reaction Mix Start->Prepare_CFPS Add_Inhibitor Add Test Compound (this compound) Prepare_CFPS->Add_Inhibitor Add_mRNA Add Reporter mRNA Add_Inhibitor->Add_mRNA Incubate Incubate at Optimal Temperature Add_mRNA->Incubate Measure_Luminescence Measure Luminescence Incubate->Measure_Luminescence Data_Analysis Data Analysis (IC50 Determination) Measure_Luminescence->Data_Analysis End End Data_Analysis->End

References

Unveiling the Potential of Sporogen AO-1 in HIV Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-HIV activity of Sporogen AO-1 against established FDA-approved antiretroviral agents. While direct research on this compound's efficacy against HIV is in its nascent stages, its known mechanism as a eukaryotic translation elongation inhibitor and a newly identified inhibitor of HIV-1 Tat transactivation suggests a plausible role in combating the virus. This document summarizes the available data, outlines detailed experimental protocols for evaluating anti-HIV compounds, and visualizes the complex biological pathways involved.

Executive Summary

This compound, a fungal metabolite, has been identified as a non-specific inhibitor of eukaryotic translation elongation. This mechanism, which would disrupt the synthesis of viral proteins, presents a theoretical avenue for HIV inhibition. More compellingly, recent findings indicate that this compound inhibits HIV-1 Tat transactivation, a critical step in viral gene expression, with a 50% inhibitory concentration (IC50) of 15.8 µM in a cell-based assay[1]. This guide places these findings in the context of existing HIV therapies, offering a framework for future research and development.

Comparative Analysis of Anti-HIV Agents

The following table summarizes the quantitative data for this compound and a selection of FDA-approved HIV inhibitors, categorized by their mechanism of action. This comparative data is essential for understanding the potential potency and therapeutic window of new compounds.

Table 1: Quantitative Comparison of this compound and FDA-Approved HIV Inhibitors

Compound ClassCompoundMechanism of ActionIC50 / EC50CC50Selectivity Index (SI = CC50/IC50)
Translation/Transcription Inhibitor This compound Inhibits eukaryotic translation elongation and HIV-1 Tat transactivation 15.8 µM (Tat transactivation) >20 µM (various cell lines) >1.27
Entry InhibitorMaravirocCCR5 co-receptor antagonist0.002 µM>100 µM>50000
EnfuvirtideFusion inhibitor0.001 µM>100 µM>100000
Nucleoside Reverse Transcriptase Inhibitor (NRTI)Zidovudine (AZT)Chain terminator of reverse transcription0.003 µM>100 µM>33333
Lamivudine (3TC)Chain terminator of reverse transcription0.008 µM>100 µM>12500
Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)EfavirenzAllosteric inhibitor of reverse transcriptase0.001 µM>100 µM>100000
NevirapineAllosteric inhibitor of reverse transcriptase0.01 µM>100 µM>10000
Integrase Strand Transfer Inhibitor (INSTI)RaltegravirInhibits the strand transfer activity of integrase0.002 µM>100 µM>50000
DolutegravirInhibits the strand transfer activity of integrase0.0007 µM>100 µM>142857
Protease Inhibitor (PI)LopinavirInhibits HIV protease, preventing viral maturation0.006 µM23.7 µM3950
RitonavirInhibits HIV protease, preventing viral maturation0.02 µM29.3 µM1465

Note: IC50, EC50, and CC50 values can vary depending on the specific assay, cell line, and virus strain used. The values presented here are representative figures from published literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the anti-HIV activity of a compound.

p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.

Protocol:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for HIV-1 p24 and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add serial dilutions of cell culture supernatants and a known p24 antigen standard to the wells. Incubate for 2 hours at 37°C.

  • Detector Antibody Incubation: Wash the plate and add a biotinylated detector antibody against p24. Incubate for 1 hour at 37°C.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition and Detection: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the p24 standards and calculate the p24 concentration in the samples. The IC50 is the concentration of the compound that reduces p24 production by 50%.

Syncytium Formation Assay

This assay is used to evaluate the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected CD4+ cells, a process that leads to the formation of multinucleated giant cells called syncytia.

Protocol:

  • Cell Seeding: Seed CD4+ target cells (e.g., CEM-SS) in a 96-well plate to form a monolayer.

  • Infection and Treatment: Infect the cells with a syncytium-inducing HIV-1 strain in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the plate for 4-6 days at 37°C.

  • Syncytia Quantification: Visually inspect the wells under a microscope and count the number of syncytia.

  • Data Analysis: Determine the concentration of the compound that inhibits syncytium formation by 50% (IC50) compared to the untreated virus control.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV reverse transcriptase enzyme, which is essential for converting the viral RNA genome into DNA.

Protocol:

  • Sample Preparation: Lyse viral particles from cell culture supernatants to release the RT enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing a poly(A) template, an oligo(dT) primer, and digoxigenin (B1670575) (DIG)- and biotin-labeled dUTP/dTTP.

  • RT Reaction: Add the lysed viral samples to the reaction mixture and incubate for 1-2 hours at 37°C to allow for the synthesis of a DIG- and biotin-labeled DNA strand.

  • Capture and Detection: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA. Add an anti-DIG antibody conjugated to HRP.

  • Substrate Addition and Measurement: Add a colorimetric or chemiluminescent HRP substrate and measure the signal.

  • Data Analysis: The signal intensity is proportional to the RT activity. Calculate the IC50 of the compound by determining the concentration at which RT activity is reduced by 50%.

Visualizing Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

HIV_Life_Cycle_and_Inhibitor_Targets cluster_cell Host Cell cluster_inhibitors Inhibitor Targets Entry 1. Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly & Budding Translation->Assembly New_Virion New HIV Virion Assembly->New_Virion HIV_Virion HIV Virion HIV_Virion->Entry EntryInhibitors Entry Inhibitors (e.g., Maraviroc) EntryInhibitors->Entry RTIs Reverse Transcriptase Inhibitors (RTIs) (e.g., AZT, Efavirenz) RTIs->ReverseTranscription INSTIs Integrase Inhibitors (INSTIs) (e.g., Raltegravir) INSTIs->Integration Sporogen_AO1_Tat This compound (Tat Transactivation) Sporogen_AO1_Tat->Transcription Sporogen_AO1_Translation This compound (Translation) Sporogen_AO1_Translation->Translation PIs Protease Inhibitors (PIs) (e.g., Lopinavir) PIs->Assembly

Caption: HIV life cycle and targets of various antiretroviral drugs.

Tat_Transactivation_Inhibition cluster_nucleus Host Cell Nucleus HIV_Provirus HIV Provirus (DNA) Transcription_Initiation Transcription Initiation HIV_Provirus->Transcription_Initiation Host Factors Nascent_TAR_RNA Nascent TAR RNA Transcription_Initiation->Nascent_TAR_RNA by RNA Pol II P_TEFb P-TEFb (CDK9/CycT1) Nascent_TAR_RNA->P_TEFb recruits RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II phosphorylates Elongation Productive Elongation RNA_Pol_II->Elongation Full_Length_HIV_RNA Full-length HIV RNA Elongation->Full_Length_HIV_RNA Tat_Protein Tat Protein Tat_Protein->Nascent_TAR_RNA binds Sporogen_AO1 This compound Sporogen_AO1->Tat_Protein inhibits transactivation

Caption: Inhibition of HIV-1 Tat-mediated transactivation by this compound.

Experimental_Workflow Start Start Cell_Culture Prepare CD4+ Target Cells Start->Cell_Culture Infection Infect Cells with HIV-1 Cell_Culture->Infection Treatment Treat with Serial Dilutions of Test Compound Infection->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform Anti-HIV Assay (p24, Syncytium, RT, etc.) Incubation->Assay Data_Analysis Analyze Data and Calculate IC50/EC50 Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating anti-HIV compounds.

Conclusion

The discovery of this compound's inhibitory effect on HIV-1 Tat transactivation marks a significant step forward in exploring novel anti-HIV strategies. While its potency may not yet match that of established drugs, its unique mechanism of action warrants further investigation. This guide provides the necessary framework for researchers to replicate and build upon these initial findings, with the ultimate goal of developing new and effective therapies to combat HIV/AIDS.

References

Unveiling the Potential of Sporogen AO-1 in HIV Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-HIV activity of Sporogen AO-1 against established FDA-approved antiretroviral agents. While direct research on this compound's efficacy against HIV is in its nascent stages, its known mechanism as a eukaryotic translation elongation inhibitor and a newly identified inhibitor of HIV-1 Tat transactivation suggests a plausible role in combating the virus. This document summarizes the available data, outlines detailed experimental protocols for evaluating anti-HIV compounds, and visualizes the complex biological pathways involved.

Executive Summary

This compound, a fungal metabolite, has been identified as a non-specific inhibitor of eukaryotic translation elongation. This mechanism, which would disrupt the synthesis of viral proteins, presents a theoretical avenue for HIV inhibition. More compellingly, recent findings indicate that this compound inhibits HIV-1 Tat transactivation, a critical step in viral gene expression, with a 50% inhibitory concentration (IC50) of 15.8 µM in a cell-based assay[1]. This guide places these findings in the context of existing HIV therapies, offering a framework for future research and development.

Comparative Analysis of Anti-HIV Agents

The following table summarizes the quantitative data for this compound and a selection of FDA-approved HIV inhibitors, categorized by their mechanism of action. This comparative data is essential for understanding the potential potency and therapeutic window of new compounds.

Table 1: Quantitative Comparison of this compound and FDA-Approved HIV Inhibitors

Compound ClassCompoundMechanism of ActionIC50 / EC50CC50Selectivity Index (SI = CC50/IC50)
Translation/Transcription Inhibitor This compound Inhibits eukaryotic translation elongation and HIV-1 Tat transactivation 15.8 µM (Tat transactivation) >20 µM (various cell lines) >1.27
Entry InhibitorMaravirocCCR5 co-receptor antagonist0.002 µM>100 µM>50000
EnfuvirtideFusion inhibitor0.001 µM>100 µM>100000
Nucleoside Reverse Transcriptase Inhibitor (NRTI)Zidovudine (AZT)Chain terminator of reverse transcription0.003 µM>100 µM>33333
Lamivudine (3TC)Chain terminator of reverse transcription0.008 µM>100 µM>12500
Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)EfavirenzAllosteric inhibitor of reverse transcriptase0.001 µM>100 µM>100000
NevirapineAllosteric inhibitor of reverse transcriptase0.01 µM>100 µM>10000
Integrase Strand Transfer Inhibitor (INSTI)RaltegravirInhibits the strand transfer activity of integrase0.002 µM>100 µM>50000
DolutegravirInhibits the strand transfer activity of integrase0.0007 µM>100 µM>142857
Protease Inhibitor (PI)LopinavirInhibits HIV protease, preventing viral maturation0.006 µM23.7 µM3950
RitonavirInhibits HIV protease, preventing viral maturation0.02 µM29.3 µM1465

Note: IC50, EC50, and CC50 values can vary depending on the specific assay, cell line, and virus strain used. The values presented here are representative figures from published literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the anti-HIV activity of a compound.

p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.

Protocol:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for HIV-1 p24 and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add serial dilutions of cell culture supernatants and a known p24 antigen standard to the wells. Incubate for 2 hours at 37°C.

  • Detector Antibody Incubation: Wash the plate and add a biotinylated detector antibody against p24. Incubate for 1 hour at 37°C.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition and Detection: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the p24 standards and calculate the p24 concentration in the samples. The IC50 is the concentration of the compound that reduces p24 production by 50%.

Syncytium Formation Assay

This assay is used to evaluate the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected CD4+ cells, a process that leads to the formation of multinucleated giant cells called syncytia.

Protocol:

  • Cell Seeding: Seed CD4+ target cells (e.g., CEM-SS) in a 96-well plate to form a monolayer.

  • Infection and Treatment: Infect the cells with a syncytium-inducing HIV-1 strain in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the plate for 4-6 days at 37°C.

  • Syncytia Quantification: Visually inspect the wells under a microscope and count the number of syncytia.

  • Data Analysis: Determine the concentration of the compound that inhibits syncytium formation by 50% (IC50) compared to the untreated virus control.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV reverse transcriptase enzyme, which is essential for converting the viral RNA genome into DNA.

Protocol:

  • Sample Preparation: Lyse viral particles from cell culture supernatants to release the RT enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing a poly(A) template, an oligo(dT) primer, and digoxigenin (DIG)- and biotin-labeled dUTP/dTTP.

  • RT Reaction: Add the lysed viral samples to the reaction mixture and incubate for 1-2 hours at 37°C to allow for the synthesis of a DIG- and biotin-labeled DNA strand.

  • Capture and Detection: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA. Add an anti-DIG antibody conjugated to HRP.

  • Substrate Addition and Measurement: Add a colorimetric or chemiluminescent HRP substrate and measure the signal.

  • Data Analysis: The signal intensity is proportional to the RT activity. Calculate the IC50 of the compound by determining the concentration at which RT activity is reduced by 50%.

Visualizing Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

HIV_Life_Cycle_and_Inhibitor_Targets cluster_cell Host Cell cluster_inhibitors Inhibitor Targets Entry 1. Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly & Budding Translation->Assembly New_Virion New HIV Virion Assembly->New_Virion HIV_Virion HIV Virion HIV_Virion->Entry EntryInhibitors Entry Inhibitors (e.g., Maraviroc) EntryInhibitors->Entry RTIs Reverse Transcriptase Inhibitors (RTIs) (e.g., AZT, Efavirenz) RTIs->ReverseTranscription INSTIs Integrase Inhibitors (INSTIs) (e.g., Raltegravir) INSTIs->Integration Sporogen_AO1_Tat This compound (Tat Transactivation) Sporogen_AO1_Tat->Transcription Sporogen_AO1_Translation This compound (Translation) Sporogen_AO1_Translation->Translation PIs Protease Inhibitors (PIs) (e.g., Lopinavir) PIs->Assembly

Caption: HIV life cycle and targets of various antiretroviral drugs.

Tat_Transactivation_Inhibition cluster_nucleus Host Cell Nucleus HIV_Provirus HIV Provirus (DNA) Transcription_Initiation Transcription Initiation HIV_Provirus->Transcription_Initiation Host Factors Nascent_TAR_RNA Nascent TAR RNA Transcription_Initiation->Nascent_TAR_RNA by RNA Pol II P_TEFb P-TEFb (CDK9/CycT1) Nascent_TAR_RNA->P_TEFb recruits RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II phosphorylates Elongation Productive Elongation RNA_Pol_II->Elongation Full_Length_HIV_RNA Full-length HIV RNA Elongation->Full_Length_HIV_RNA Tat_Protein Tat Protein Tat_Protein->Nascent_TAR_RNA binds Sporogen_AO1 This compound Sporogen_AO1->Tat_Protein inhibits transactivation

Caption: Inhibition of HIV-1 Tat-mediated transactivation by this compound.

Experimental_Workflow Start Start Cell_Culture Prepare CD4+ Target Cells Start->Cell_Culture Infection Infect Cells with HIV-1 Cell_Culture->Infection Treatment Treat with Serial Dilutions of Test Compound Infection->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform Anti-HIV Assay (p24, Syncytium, RT, etc.) Incubation->Assay Data_Analysis Analyze Data and Calculate IC50/EC50 Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating anti-HIV compounds.

Conclusion

The discovery of this compound's inhibitory effect on HIV-1 Tat transactivation marks a significant step forward in exploring novel anti-HIV strategies. While its potency may not yet match that of established drugs, its unique mechanism of action warrants further investigation. This guide provides the necessary framework for researchers to replicate and build upon these initial findings, with the ultimate goal of developing new and effective therapies to combat HIV/AIDS.

References

A Head-to-Head Comparison of Sporulation Inducers: The Enigmatic Sporogen AO-1 and the Well-Characterized Decoyinine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the controlled induction of sporulation is a critical tool in microbiology and biotechnology. While numerous methods exist, from nutrient starvation to chemical induction, a thorough understanding of the specific agents employed is paramount. This guide provides a comparative overview of Sporogen AO-1, a compound identified as a sporulation promoter, and Decoyinine, a well-studied chemical inducer of bacterial sporulation. A notable scarcity of quantitative data on this compound's sporulation-inducing efficacy in publicly available scientific literature necessitates a different approach to a direct head-to-head comparison. This guide will, therefore, present the available information on both compounds, highlighting the well-established mechanisms of a known inducer against the backdrop of the largely uncharacterized this compound.

Overview of this compound: A Compound of Dual Activities

This compound is a fungal metabolite originally isolated from Aspergillus oryzae. While it has been described as a "sporulation-promoting substance," the bulk of scientific research has focused on its other significant biological activities.

Known Biological Activities of this compound:

Biological ActivityDescriptionIC50/MIC
Eukaryotic Translation InhibitionActs as a non-specific inhibitor of translation elongation in eukaryotes.IC50: 7.44 ± 1.63 μM
Anti-HIV ActivityInhibits HIV-1 Tat transactivation.IC50: 15.8 µM
CytotoxicityExhibits cytotoxic effects against various cancer cell lines (HeLa, KB, and NCI H187).IC50: 5.1 - 9 µM
Antifungal ActivityActive against Candida albicans.MIC: 4 mM

The mechanism by which this compound promotes sporulation remains to be elucidated. It is unclear whether this is a primary function or a secondary effect of its known inhibitory actions, particularly in eukaryotic systems. No quantitative data on its efficiency, optimal concentration, or the time required to induce sporulation has been published.

Decoyinine: A Reference Chemical Sporulation Inducer

In contrast to this compound, Decoyinine is a well-characterized chemical inducer of sporulation, particularly in the model organism Bacillus subtilis. It allows for the induction of sporulation even in the presence of nutrients that would typically repress this process.

Decoyinine's mechanism of action is understood to be the inhibition of GMP synthetase, a key enzyme in the synthesis of guanine (B1146940) nucleotides. This inhibition leads to a decrease in the intracellular concentration of GTP and a concomitant disappearance of guanosine (B1672433) tetraphosphate (B8577671) (ppGpp), a bacterial alarmone that signals nutrient stress. The reduction in these molecules is a critical trigger for the initiation of the sporulation cascade.

Due to the fragmented nature of the data across various publications, a single comprehensive table of its performance metrics is not available. However, it is consistently reported to be an effective inducer of sporulation in Bacillus subtilis.

Signaling Pathways

The signaling pathways for sporulation in Bacillus subtilis are well-documented, with the master regulator Spo0A playing a central role. The mechanism of Decoyinine's action feeds into this established pathway. The signaling pathway for this compound's sporulation induction is currently unknown.

Sporulation_Pathway cluster_nutrient_limitation Nutrient Limitation cluster_decoyinine Decoyinine Action cluster_spo0a_pathway Core Sporulation Pathway Nutrient\nLimitation Nutrient Limitation Kinases Kinases Nutrient\nLimitation->Kinases activates Decoyinine Decoyinine GMP Synthetase GMP Synthetase Decoyinine->GMP Synthetase inhibits GTP GTP GMP Synthetase->GTP leads to decreased ppGpp ppGpp GTP->ppGpp leads to disappearance of ppGpp->Kinases activates Spo0A Spo0A Kinases->Spo0A phosphorylates Spo0A-P Active Spo0A-P Spo0A->Spo0A-P Sporulation\nGenes Sporulation Genes Spo0A-P->Sporulation\nGenes activates transcription Spore Spore Sporulation\nGenes->Spore

Fig 1. Known signaling pathways for sporulation induction.

Experimental Protocols

Due to the lack of specific published protocols for this compound as a sporulation inducer, a general protocol for chemical induction of sporulation in Bacillus subtilis using an agent like Decoyinine is provided below.

General Protocol for Chemical Induction of Sporulation in Bacillus subtilis

  • Culture Preparation: Inoculate a single colony of Bacillus subtilis into a rich medium (e.g., Luria-Bertani broth) and grow overnight at 37°C with shaking.

  • Subculturing: Dilute the overnight culture into a fresh, pre-warmed sporulation-inducing medium (e.g., supplemented nutrient broth) to an optical density (OD600) of approximately 0.1.

  • Inducer Addition: When the culture reaches the mid-exponential growth phase (OD600 of ~0.4-0.6), add the chemical inducer (e.g., Decoyinine) to the desired final concentration. A concentration range should be tested to determine the optimal level for the specific strain and conditions.

  • Incubation: Continue to incubate the culture at 37°C with vigorous shaking for 24-48 hours.

  • Sporulation Assessment: Monitor the progress of sporulation at regular intervals (e.g., every 4-6 hours) by phase-contrast microscopy, looking for the appearance of phase-bright endospores.

  • Quantification of Sporulation Efficiency: To quantify the percentage of sporulation, a sample of the culture is heat-treated (e.g., 80°C for 20 minutes) to kill vegetative cells. The heat-resistant spore count is then determined by plating serial dilutions on a rich agar (B569324) medium and counting the resulting colonies. The sporulation efficiency is calculated as (spore count / total viable count before heat treatment) x 100.

Experimental_Workflow A 1. Overnight Culture (Bacillus subtilis in rich medium) B 2. Subculture (Dilute into sporulation medium) A->B C 3. Growth to Exponential Phase (Monitor OD600) B->C D 4. Addition of Chemical Inducer (e.g., Decoyinine) C->D E 5. Incubation (37°C with shaking, 24-48h) D->E F 6. Monitoring (Phase-contrast microscopy) E->F G 7. Quantification (Heat treatment and plating) F->G

Fig 2. General experimental workflow for chemical sporulation induction.

Conclusion

While this compound has been identified as a sporulation-promoting substance, the current body of scientific literature is insufficient to support its use as a well-characterized sporulation inducer in a research or drug development setting. Its primary documented role is as a non-specific inhibitor of eukaryotic translation. In contrast, compounds like Decoyinine offer a well-understood mechanism of action and a more predictable means of inducing sporulation in bacteria like Bacillus subtilis.

For researchers requiring precise control over sporulation, established methods and compounds with a robust history of study are recommended. Further research is needed to elucidate the mechanism and quantify the efficacy of this compound as a sporulation inducer before it can be considered a reliable tool for microbiologists and drug development professionals.

A Head-to-Head Comparison of Sporulation Inducers: The Enigmatic Sporogen AO-1 and the Well-Characterized Decoyinine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the controlled induction of sporulation is a critical tool in microbiology and biotechnology. While numerous methods exist, from nutrient starvation to chemical induction, a thorough understanding of the specific agents employed is paramount. This guide provides a comparative overview of Sporogen AO-1, a compound identified as a sporulation promoter, and Decoyinine, a well-studied chemical inducer of bacterial sporulation. A notable scarcity of quantitative data on this compound's sporulation-inducing efficacy in publicly available scientific literature necessitates a different approach to a direct head-to-head comparison. This guide will, therefore, present the available information on both compounds, highlighting the well-established mechanisms of a known inducer against the backdrop of the largely uncharacterized this compound.

Overview of this compound: A Compound of Dual Activities

This compound is a fungal metabolite originally isolated from Aspergillus oryzae. While it has been described as a "sporulation-promoting substance," the bulk of scientific research has focused on its other significant biological activities.

Known Biological Activities of this compound:

Biological ActivityDescriptionIC50/MIC
Eukaryotic Translation InhibitionActs as a non-specific inhibitor of translation elongation in eukaryotes.IC50: 7.44 ± 1.63 μM
Anti-HIV ActivityInhibits HIV-1 Tat transactivation.IC50: 15.8 µM
CytotoxicityExhibits cytotoxic effects against various cancer cell lines (HeLa, KB, and NCI H187).IC50: 5.1 - 9 µM
Antifungal ActivityActive against Candida albicans.MIC: 4 mM

The mechanism by which this compound promotes sporulation remains to be elucidated. It is unclear whether this is a primary function or a secondary effect of its known inhibitory actions, particularly in eukaryotic systems. No quantitative data on its efficiency, optimal concentration, or the time required to induce sporulation has been published.

Decoyinine: A Reference Chemical Sporulation Inducer

In contrast to this compound, Decoyinine is a well-characterized chemical inducer of sporulation, particularly in the model organism Bacillus subtilis. It allows for the induction of sporulation even in the presence of nutrients that would typically repress this process.

Decoyinine's mechanism of action is understood to be the inhibition of GMP synthetase, a key enzyme in the synthesis of guanine nucleotides. This inhibition leads to a decrease in the intracellular concentration of GTP and a concomitant disappearance of guanosine tetraphosphate (ppGpp), a bacterial alarmone that signals nutrient stress. The reduction in these molecules is a critical trigger for the initiation of the sporulation cascade.

Due to the fragmented nature of the data across various publications, a single comprehensive table of its performance metrics is not available. However, it is consistently reported to be an effective inducer of sporulation in Bacillus subtilis.

Signaling Pathways

The signaling pathways for sporulation in Bacillus subtilis are well-documented, with the master regulator Spo0A playing a central role. The mechanism of Decoyinine's action feeds into this established pathway. The signaling pathway for this compound's sporulation induction is currently unknown.

Sporulation_Pathway cluster_nutrient_limitation Nutrient Limitation cluster_decoyinine Decoyinine Action cluster_spo0a_pathway Core Sporulation Pathway Nutrient\nLimitation Nutrient Limitation Kinases Kinases Nutrient\nLimitation->Kinases activates Decoyinine Decoyinine GMP Synthetase GMP Synthetase Decoyinine->GMP Synthetase inhibits GTP GTP GMP Synthetase->GTP leads to decreased ppGpp ppGpp GTP->ppGpp leads to disappearance of ppGpp->Kinases activates Spo0A Spo0A Kinases->Spo0A phosphorylates Spo0A-P Active Spo0A-P Spo0A->Spo0A-P Sporulation\nGenes Sporulation Genes Spo0A-P->Sporulation\nGenes activates transcription Spore Spore Sporulation\nGenes->Spore

Fig 1. Known signaling pathways for sporulation induction.

Experimental Protocols

Due to the lack of specific published protocols for this compound as a sporulation inducer, a general protocol for chemical induction of sporulation in Bacillus subtilis using an agent like Decoyinine is provided below.

General Protocol for Chemical Induction of Sporulation in Bacillus subtilis

  • Culture Preparation: Inoculate a single colony of Bacillus subtilis into a rich medium (e.g., Luria-Bertani broth) and grow overnight at 37°C with shaking.

  • Subculturing: Dilute the overnight culture into a fresh, pre-warmed sporulation-inducing medium (e.g., supplemented nutrient broth) to an optical density (OD600) of approximately 0.1.

  • Inducer Addition: When the culture reaches the mid-exponential growth phase (OD600 of ~0.4-0.6), add the chemical inducer (e.g., Decoyinine) to the desired final concentration. A concentration range should be tested to determine the optimal level for the specific strain and conditions.

  • Incubation: Continue to incubate the culture at 37°C with vigorous shaking for 24-48 hours.

  • Sporulation Assessment: Monitor the progress of sporulation at regular intervals (e.g., every 4-6 hours) by phase-contrast microscopy, looking for the appearance of phase-bright endospores.

  • Quantification of Sporulation Efficiency: To quantify the percentage of sporulation, a sample of the culture is heat-treated (e.g., 80°C for 20 minutes) to kill vegetative cells. The heat-resistant spore count is then determined by plating serial dilutions on a rich agar medium and counting the resulting colonies. The sporulation efficiency is calculated as (spore count / total viable count before heat treatment) x 100.

Experimental_Workflow A 1. Overnight Culture (Bacillus subtilis in rich medium) B 2. Subculture (Dilute into sporulation medium) A->B C 3. Growth to Exponential Phase (Monitor OD600) B->C D 4. Addition of Chemical Inducer (e.g., Decoyinine) C->D E 5. Incubation (37°C with shaking, 24-48h) D->E F 6. Monitoring (Phase-contrast microscopy) E->F G 7. Quantification (Heat treatment and plating) F->G

Fig 2. General experimental workflow for chemical sporulation induction.

Conclusion

While this compound has been identified as a sporulation-promoting substance, the current body of scientific literature is insufficient to support its use as a well-characterized sporulation inducer in a research or drug development setting. Its primary documented role is as a non-specific inhibitor of eukaryotic translation. In contrast, compounds like Decoyinine offer a well-understood mechanism of action and a more predictable means of inducing sporulation in bacteria like Bacillus subtilis.

For researchers requiring precise control over sporulation, established methods and compounds with a robust history of study are recommended. Further research is needed to elucidate the mechanism and quantify the efficacy of this compound as a sporulation inducer before it can be considered a reliable tool for microbiologists and drug development professionals.

Assessing the Specificity of Sporogen AO-1's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Sporogen AO-1 with other relevant compounds. The information is presented to assist researchers in assessing its specificity and potential applications. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided.

Overview of this compound

This compound is a sesquiterpenoid fungal metabolite originally isolated from Aspergillus oryzae. Its primary and most characterized biological activity is the inhibition of eukaryotic translation elongation, thereby acting as a protein synthesis inhibitor. In addition to this primary function, this compound has demonstrated a range of other biological effects, including cytotoxicity against various cancer cell lines and inhibition of HIV-1 Tat transactivation. This guide will compare these activities with those of other well-known inhibitors to provide a clearer understanding of this compound's specificity.

Comparative Analysis of Biological Activity

To assess the specificity of this compound, its biological activities are compared with cycloheximide (B1669411) and verrucarin A, two well-established protein synthesis inhibitors with different mechanisms of action, and anacardic acid, a natural compound with a distinct profile of biological activities.

Inhibition of Eukaryotic Protein Synthesis

This compound has been identified as a non-specific inhibitor of translation elongation in eukaryotes.[1] Its inhibitory concentration (IC50) has been determined in a cell-free protein synthesis (CFPS) system and compared to that of cycloheximide, a potent and widely used inhibitor of eukaryotic translation.

CompoundTarget/MechanismIC50 (µM)System
This compound Eukaryotic Translation Elongation7.44 ± 1.63Cell-Free Protein Synthesis (CFPS)
Cycloheximide Eukaryotic Translation Elongation0.17 ± 0.05Cell-Free Protein Synthesis (CFPS)

Table 1: Comparison of IC50 values for the inhibition of eukaryotic protein synthesis.

The data indicates that while this compound is an inhibitor of eukaryotic translation elongation, it is considerably less potent than cycloheximide in a cell-free system.[1]

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against several human cancer cell lines.[2][3] This activity is compared with the known cytotoxic profiles of cycloheximide, verrucarin A, and anacardic acid.

CompoundHeLa (Cervical Cancer) IC50 (µM)KB (Oral Epidermoid Carcinoma) IC50 (µM)NCI-H187 (Small Cell Lung Cancer) IC50 (µM)
This compound 8.3[2][3]9[2][3]5.1[2][3]
Cycloheximide ~0.53[4]Not widely reportedNot widely reported
Verrucarin A Potent (Qualitative)Potent (Qualitative)Potent (Qualitative)
Anacardic Acid Varies (e.g., ~13.5 in MCF-7)[5]Not widely reportedNot widely reported

Table 2: Comparison of cytotoxic activity (IC50) across different human cancer cell lines.

Other Reported Biological Activities

Beyond protein synthesis inhibition and cytotoxicity, this compound has been reported to inhibit HIV-1 Tat transactivation.[2][3] This provides another dimension for assessing its specificity.

CompoundOther Biological Activities
This compound Inhibition of HIV-1 Tat transactivation (IC50 = 15.8 µM)[2][3]
Cycloheximide Induces apoptosis, affects various signaling pathways.
Verrucarin A Induces apoptosis, potent inflammatory and immune responses.[6][7]
Anacardic Acid Histone acetyltransferase (HAT) inhibitor, anti-inflammatory, antioxidant, antimicrobial.[8][9]

Table 3: Comparison of other notable biological activities.

The diverse biological activities of these compounds highlight their distinct molecular targets and signaling pathways. This compound's inhibition of HIV-1 Tat transactivation suggests a broader range of interactions than solely with the ribosomal machinery.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These represent standardized protocols and may not be the exact methods used to generate all the cited data.

Cell-Free Protein Synthesis (CFPS) Assay

This assay quantifies the amount of protein synthesized in vitro in the presence of an inhibitor. A luciferase reporter is commonly used for its high sensitivity.

Principle: A DNA or mRNA template encoding a reporter protein (e.g., luciferase) is added to a cell-free extract (e.g., rabbit reticulocyte lysate or wheat germ extract) containing all the necessary components for transcription and translation. The inhibitor is added at varying concentrations, and the amount of synthesized, functional reporter protein is measured by its enzymatic activity (luminescence).

Protocol:

  • Reaction Setup: In a microplate, combine the cell-free extract, amino acid mix, energy source, the reporter template (e.g., luciferase mRNA), and the test compound (this compound or alternatives) at various concentrations.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the cell-free system (e.g., 30°C) for a defined period (e.g., 90 minutes) to allow for protein synthesis.

  • Luciferase Assay: Add the luciferase substrate to each reaction well.

  • Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the amount of active luciferase synthesized.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, KB, NCI-H187) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or alternatives) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

HIV-1 Tat Transactivation Assay

This assay measures the ability of a compound to inhibit the function of the HIV-1 Tat protein, which is essential for viral gene expression.

Principle: A reporter gene (e.g., luciferase or beta-galactosidase) is placed under the control of the HIV-1 Long Terminal Repeat (LTR) promoter, which is activated by the Tat protein. Cells are co-transfected with a plasmid expressing Tat and the LTR-reporter plasmid. The activity of the reporter gene is measured in the presence and absence of the inhibitor.

Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HeLa) with a Tat-expressing plasmid and an LTR-reporter plasmid.

  • Compound Treatment: Treat the transfected cells with various concentrations of the test compound.

  • Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 24-48 hours).

  • Reporter Gene Assay: Lyse the cells and perform the appropriate assay for the reporter gene used (e.g., luciferase assay for luminescence or beta-galactosidase assay for colorimetric measurement).

  • Data Analysis: Determine the level of inhibition of Tat-mediated transactivation and calculate the IC50 value.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Eukaryotic_Translation_Elongation cluster_ribosome 80S Ribosome A_site A Site P_site P Site A_site->P_site 2. Peptide Bond Formation E_site E Site P_site->E_site 3. Translocation aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site eEF1A eEF1A-GTP eEF1A->A_site 1. Delivery Peptidyl_tRNA Peptidyl-tRNA eEF2 eEF2-GTP eEF2->P_site Sporogen_AO1 This compound Sporogen_AO1->P_site Inhibition

Caption: Eukaryotic translation elongation pathway and the inhibitory action of this compound.

MTT_Assay_Workflow Seed_Cells 1. Seed Cells in 96-well Plate Add_Compound 2. Add this compound / Alternatives Seed_Cells->Add_Compound Incubate 3. Incubate (e.g., 48h) Add_Compound->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 6. Add Solubilizing Agent Incubate_MTT->Solubilize Measure_Absorbance 7. Measure Absorbance (570nm) Solubilize->Measure_Absorbance Calculate_IC50 8. Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

CFPS_Assay_Workflow Prepare_Reaction 1. Prepare CFPS Reaction Mix (Lysate, Template, Inhibitor) Incubate 2. Incubate (e.g., 90 min at 30°C) Prepare_Reaction->Incubate Add_Substrate 3. Add Luciferase Substrate Incubate->Add_Substrate Measure_Luminescence 4. Measure Luminescence Add_Substrate->Measure_Luminescence Calculate_IC50 5. Calculate IC50 Measure_Luminescence->Calculate_IC50

Caption: Workflow for the cell-free protein synthesis (CFPS) inhibition assay.

Conclusion

This compound is a moderately potent inhibitor of eukaryotic translation elongation with demonstrated cytotoxic activity against several cancer cell lines and the ability to inhibit HIV-1 Tat transactivation. When compared to the highly potent protein synthesis inhibitor cycloheximide, this compound is significantly less active in inhibiting translation in a cell-free system. Its cytotoxic IC50 values are in the low micromolar range. The additional activity against HIV-1 Tat transactivation suggests that this compound may have multiple cellular targets or mechanisms of action, warranting further investigation to fully elucidate its specificity and therapeutic potential. This guide provides a foundational comparison to aid researchers in designing future studies and interpreting the biological effects of this compound.

References

Assessing the Specificity of Sporogen AO-1's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Sporogen AO-1 with other relevant compounds. The information is presented to assist researchers in assessing its specificity and potential applications. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided.

Overview of this compound

This compound is a sesquiterpenoid fungal metabolite originally isolated from Aspergillus oryzae. Its primary and most characterized biological activity is the inhibition of eukaryotic translation elongation, thereby acting as a protein synthesis inhibitor. In addition to this primary function, this compound has demonstrated a range of other biological effects, including cytotoxicity against various cancer cell lines and inhibition of HIV-1 Tat transactivation. This guide will compare these activities with those of other well-known inhibitors to provide a clearer understanding of this compound's specificity.

Comparative Analysis of Biological Activity

To assess the specificity of this compound, its biological activities are compared with cycloheximide and verrucarin A, two well-established protein synthesis inhibitors with different mechanisms of action, and anacardic acid, a natural compound with a distinct profile of biological activities.

Inhibition of Eukaryotic Protein Synthesis

This compound has been identified as a non-specific inhibitor of translation elongation in eukaryotes.[1] Its inhibitory concentration (IC50) has been determined in a cell-free protein synthesis (CFPS) system and compared to that of cycloheximide, a potent and widely used inhibitor of eukaryotic translation.

CompoundTarget/MechanismIC50 (µM)System
This compound Eukaryotic Translation Elongation7.44 ± 1.63Cell-Free Protein Synthesis (CFPS)
Cycloheximide Eukaryotic Translation Elongation0.17 ± 0.05Cell-Free Protein Synthesis (CFPS)

Table 1: Comparison of IC50 values for the inhibition of eukaryotic protein synthesis.

The data indicates that while this compound is an inhibitor of eukaryotic translation elongation, it is considerably less potent than cycloheximide in a cell-free system.[1]

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against several human cancer cell lines.[2][3] This activity is compared with the known cytotoxic profiles of cycloheximide, verrucarin A, and anacardic acid.

CompoundHeLa (Cervical Cancer) IC50 (µM)KB (Oral Epidermoid Carcinoma) IC50 (µM)NCI-H187 (Small Cell Lung Cancer) IC50 (µM)
This compound 8.3[2][3]9[2][3]5.1[2][3]
Cycloheximide ~0.53[4]Not widely reportedNot widely reported
Verrucarin A Potent (Qualitative)Potent (Qualitative)Potent (Qualitative)
Anacardic Acid Varies (e.g., ~13.5 in MCF-7)[5]Not widely reportedNot widely reported

Table 2: Comparison of cytotoxic activity (IC50) across different human cancer cell lines.

Other Reported Biological Activities

Beyond protein synthesis inhibition and cytotoxicity, this compound has been reported to inhibit HIV-1 Tat transactivation.[2][3] This provides another dimension for assessing its specificity.

CompoundOther Biological Activities
This compound Inhibition of HIV-1 Tat transactivation (IC50 = 15.8 µM)[2][3]
Cycloheximide Induces apoptosis, affects various signaling pathways.
Verrucarin A Induces apoptosis, potent inflammatory and immune responses.[6][7]
Anacardic Acid Histone acetyltransferase (HAT) inhibitor, anti-inflammatory, antioxidant, antimicrobial.[8][9]

Table 3: Comparison of other notable biological activities.

The diverse biological activities of these compounds highlight their distinct molecular targets and signaling pathways. This compound's inhibition of HIV-1 Tat transactivation suggests a broader range of interactions than solely with the ribosomal machinery.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These represent standardized protocols and may not be the exact methods used to generate all the cited data.

Cell-Free Protein Synthesis (CFPS) Assay

This assay quantifies the amount of protein synthesized in vitro in the presence of an inhibitor. A luciferase reporter is commonly used for its high sensitivity.

Principle: A DNA or mRNA template encoding a reporter protein (e.g., luciferase) is added to a cell-free extract (e.g., rabbit reticulocyte lysate or wheat germ extract) containing all the necessary components for transcription and translation. The inhibitor is added at varying concentrations, and the amount of synthesized, functional reporter protein is measured by its enzymatic activity (luminescence).

Protocol:

  • Reaction Setup: In a microplate, combine the cell-free extract, amino acid mix, energy source, the reporter template (e.g., luciferase mRNA), and the test compound (this compound or alternatives) at various concentrations.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the cell-free system (e.g., 30°C) for a defined period (e.g., 90 minutes) to allow for protein synthesis.

  • Luciferase Assay: Add the luciferase substrate to each reaction well.

  • Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the amount of active luciferase synthesized.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, KB, NCI-H187) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or alternatives) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

HIV-1 Tat Transactivation Assay

This assay measures the ability of a compound to inhibit the function of the HIV-1 Tat protein, which is essential for viral gene expression.

Principle: A reporter gene (e.g., luciferase or beta-galactosidase) is placed under the control of the HIV-1 Long Terminal Repeat (LTR) promoter, which is activated by the Tat protein. Cells are co-transfected with a plasmid expressing Tat and the LTR-reporter plasmid. The activity of the reporter gene is measured in the presence and absence of the inhibitor.

Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HeLa) with a Tat-expressing plasmid and an LTR-reporter plasmid.

  • Compound Treatment: Treat the transfected cells with various concentrations of the test compound.

  • Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 24-48 hours).

  • Reporter Gene Assay: Lyse the cells and perform the appropriate assay for the reporter gene used (e.g., luciferase assay for luminescence or beta-galactosidase assay for colorimetric measurement).

  • Data Analysis: Determine the level of inhibition of Tat-mediated transactivation and calculate the IC50 value.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Eukaryotic_Translation_Elongation cluster_ribosome 80S Ribosome A_site A Site P_site P Site A_site->P_site 2. Peptide Bond Formation E_site E Site P_site->E_site 3. Translocation aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site eEF1A eEF1A-GTP eEF1A->A_site 1. Delivery Peptidyl_tRNA Peptidyl-tRNA eEF2 eEF2-GTP eEF2->P_site Sporogen_AO1 This compound Sporogen_AO1->P_site Inhibition

Caption: Eukaryotic translation elongation pathway and the inhibitory action of this compound.

MTT_Assay_Workflow Seed_Cells 1. Seed Cells in 96-well Plate Add_Compound 2. Add this compound / Alternatives Seed_Cells->Add_Compound Incubate 3. Incubate (e.g., 48h) Add_Compound->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 6. Add Solubilizing Agent Incubate_MTT->Solubilize Measure_Absorbance 7. Measure Absorbance (570nm) Solubilize->Measure_Absorbance Calculate_IC50 8. Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

CFPS_Assay_Workflow Prepare_Reaction 1. Prepare CFPS Reaction Mix (Lysate, Template, Inhibitor) Incubate 2. Incubate (e.g., 90 min at 30°C) Prepare_Reaction->Incubate Add_Substrate 3. Add Luciferase Substrate Incubate->Add_Substrate Measure_Luminescence 4. Measure Luminescence Add_Substrate->Measure_Luminescence Calculate_IC50 5. Calculate IC50 Measure_Luminescence->Calculate_IC50

Caption: Workflow for the cell-free protein synthesis (CFPS) inhibition assay.

Conclusion

This compound is a moderately potent inhibitor of eukaryotic translation elongation with demonstrated cytotoxic activity against several cancer cell lines and the ability to inhibit HIV-1 Tat transactivation. When compared to the highly potent protein synthesis inhibitor cycloheximide, this compound is significantly less active in inhibiting translation in a cell-free system. Its cytotoxic IC50 values are in the low micromolar range. The additional activity against HIV-1 Tat transactivation suggests that this compound may have multiple cellular targets or mechanisms of action, warranting further investigation to fully elucidate its specificity and therapeutic potential. This guide provides a foundational comparison to aid researchers in designing future studies and interpreting the biological effects of this compound.

References

Independent Verification of Sporogen AO-1's Cytotoxic IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic activity of Sporogen AO-1 against various cancer cell lines, benchmarked against established cytotoxic agents. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided to support independent verification and further research.

Comparative Cytotoxic Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and two widely used chemotherapy drugs, Doxorubicin and Paclitaxel (B517696), against three human cancer cell lines: HeLa (cervical cancer), KB (oral epidermoid carcinoma), and NCI-H187 (small cell lung cancer).

CompoundCell LineIC50 (µM)Citation
This compound HeLa8.3[1]
KB9.0[1]
NCI-H1875.1[1]
Doxorubicin HeLa0.18 - 2.9[2][3][4]
KB0.18[2]
NCI-H187Not Reported
Paclitaxel HeLa0.005 - 0.02[5][6]
KBNot Reported
NCI-H187Not Reported

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, drug exposure time, and the specific assay used. The values presented here are compiled from publicly available data.

Experimental Protocols for Cytotoxicity Assays

The determination of IC50 values is typically performed using cell viability assays. The following are detailed protocols for common assays, including the specific methods used for generating the cited this compound data where available.

Protocol Used for this compound (Presumed)

While the exact, detailed protocol from the primary literature by Jayasuriya et al. (2005) and Tansakul et al. (2017) is not fully available in the public domain, the cytotoxicity of this compound was likely determined using a standard microtiter plate-based assay, such as the MTT or XTT assay, which are common methods for screening natural product libraries. The general steps for such an assay are outlined below.

General MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay is a standard method for assessing cell viability.[7] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[7] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (HeLa, KB, NCI-H187)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and comparator drugs (Doxorubicin, Paclitaxel)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>90%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and comparator drugs in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a no-cell control (medium only for background measurement).

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Visualizing the Experimental Workflow and Underlying Principle

To further clarify the experimental process and the biological basis of the cytotoxicity assay, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells harvest_cells 2. Harvest & Count Cells cell_culture->harvest_cells seed_plate 3. Seed 96-well Plate harvest_cells->seed_plate prepare_compounds 4. Prepare Serial Dilutions add_compounds 5. Add Compounds to Cells prepare_compounds->add_compounds incubate_treatment 6. Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt 7. Add MTT Reagent incubate_mtt 8. Incubate (2-4h) add_mtt->incubate_mtt add_solvent 9. Add Solubilization Solution incubate_mtt->add_solvent read_plate 10. Read Absorbance (570nm) calculate_viability 11. Calculate % Viability read_plate->calculate_viability determine_ic50 12. Determine IC50 calculate_viability->determine_ic50

Caption: A step-by-step workflow of a typical MTT cytotoxicity assay.

MTT_Principle cluster_cell Metabolically Active Cell cluster_measurement Measurement mitochondria Mitochondria enzyme Mitochondrial Dehydrogenases formazan Formazan (Purple, Insoluble) enzyme->formazan mtt MTT (Yellow, Soluble) mtt->enzyme Reduction dissolve Solubilize formazan->dissolve measure Measure Absorbance at 570nm dissolve->measure

Caption: The biochemical principle of the MTT assay for cell viability.

References

Independent Verification of Sporogen AO-1's Cytotoxic IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic activity of Sporogen AO-1 against various cancer cell lines, benchmarked against established cytotoxic agents. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided to support independent verification and further research.

Comparative Cytotoxic Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and two widely used chemotherapy drugs, Doxorubicin and Paclitaxel, against three human cancer cell lines: HeLa (cervical cancer), KB (oral epidermoid carcinoma), and NCI-H187 (small cell lung cancer).

CompoundCell LineIC50 (µM)Citation
This compound HeLa8.3[1]
KB9.0[1]
NCI-H1875.1[1]
Doxorubicin HeLa0.18 - 2.9[2][3][4]
KB0.18[2]
NCI-H187Not Reported
Paclitaxel HeLa0.005 - 0.02[5][6]
KBNot Reported
NCI-H187Not Reported

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, drug exposure time, and the specific assay used. The values presented here are compiled from publicly available data.

Experimental Protocols for Cytotoxicity Assays

The determination of IC50 values is typically performed using cell viability assays. The following are detailed protocols for common assays, including the specific methods used for generating the cited this compound data where available.

Protocol Used for this compound (Presumed)

While the exact, detailed protocol from the primary literature by Jayasuriya et al. (2005) and Tansakul et al. (2017) is not fully available in the public domain, the cytotoxicity of this compound was likely determined using a standard microtiter plate-based assay, such as the MTT or XTT assay, which are common methods for screening natural product libraries. The general steps for such an assay are outlined below.

General MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay is a standard method for assessing cell viability.[7] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (HeLa, KB, NCI-H187)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and comparator drugs (Doxorubicin, Paclitaxel)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>90%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and comparator drugs in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a no-cell control (medium only for background measurement).

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Visualizing the Experimental Workflow and Underlying Principle

To further clarify the experimental process and the biological basis of the cytotoxicity assay, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells harvest_cells 2. Harvest & Count Cells cell_culture->harvest_cells seed_plate 3. Seed 96-well Plate harvest_cells->seed_plate prepare_compounds 4. Prepare Serial Dilutions add_compounds 5. Add Compounds to Cells prepare_compounds->add_compounds incubate_treatment 6. Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt 7. Add MTT Reagent incubate_mtt 8. Incubate (2-4h) add_mtt->incubate_mtt add_solvent 9. Add Solubilization Solution incubate_mtt->add_solvent read_plate 10. Read Absorbance (570nm) calculate_viability 11. Calculate % Viability read_plate->calculate_viability determine_ic50 12. Determine IC50 calculate_viability->determine_ic50

Caption: A step-by-step workflow of a typical MTT cytotoxicity assay.

MTT_Principle cluster_cell Metabolically Active Cell cluster_measurement Measurement mitochondria Mitochondria enzyme Mitochondrial Dehydrogenases formazan Formazan (Purple, Insoluble) enzyme->formazan mtt MTT (Yellow, Soluble) mtt->enzyme Reduction dissolve Solubilize formazan->dissolve measure Measure Absorbance at 570nm dissolve->measure

Caption: The biochemical principle of the MTT assay for cell viability.

References

Evaluating the Synergistic Potential of Sporogen AO-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporogen AO-1, a fungal metabolite derived from Aspergillus oryzae, has garnered attention for its diverse biological activities. Primarily, it functions as an inhibitor of eukaryotic translation elongation, a critical process in protein synthesis. This mechanism underpins its observed cytotoxic effects against various cancer cell lines, as well as its antifungal and antiviral properties. While the standalone efficacy of this compound is of interest, its potential for synergistic interactions with other therapeutic compounds presents a compelling avenue for drug development. This guide provides a comparative framework for evaluating the synergistic effects of this compound, drawing upon data from functionally similar compounds and established experimental protocols.

Mechanism of Action: A Basis for Synergistic Combination

This compound exerts its biological effects by targeting the elongation phase of eukaryotic translation.[1] This process involves the sequential addition of amino acids to a growing polypeptide chain, a fundamental process for cell growth and survival. By inhibiting this pathway, this compound can induce cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

The targeted nature of this mechanism suggests that this compound could act synergistically with compounds that target different but complementary cellular pathways. Potential synergistic partners could include:

  • Chemotherapeutic agents that induce DNA damage or inhibit other stages of the cell cycle.

  • Targeted therapies that inhibit specific signaling pathways crucial for cancer cell survival (e.g., kinase inhibitors).

  • Apoptosis inducers that activate programmed cell death through alternative mechanisms.

Comparative Analysis of Eukaryotic Translation Elongation Inhibitors

Direct experimental data on the synergistic effects of this compound is currently limited in publicly available literature. Therefore, to provide a comparative context, this guide includes data from other well-characterized eukaryotic translation elongation inhibitors. It is important to note that while these compounds share a general mechanism, their specific binding sites and secondary effects may differ, influencing their synergistic potential.

CompoundClassKnown Synergistic Interactions (with supporting data)Reference
This compound Fungal MetaboliteCurrently no publicly available data on synergistic effects.-
Cycloheximide Glutarimide AntibioticSynergistic cytotoxicity with Tumor Necrosis Factor (TNF).[2]
Lactimidomycin Glutarimide MacrolidePotent antiproliferative effects, suggesting potential for combination therapies.[3][4]
Didemnin (B1252692) B DepsipeptideCombination with other agents may enhance therapeutic potential.[5][6]

Note: The table above highlights the current gap in research regarding this compound's synergistic interactions and underscores the need for dedicated studies.

Experimental Protocols for Evaluating Synergy

To rigorously assess the synergistic potential of this compound with other compounds, standardized experimental protocols are essential. The following methodologies are widely accepted in the field of drug combination studies.

Checkerboard Assay and Combination Index (CI) Method (Chou-Talalay)

This is the most common method for quantifying drug interactions. It involves treating cells with a range of concentrations of two drugs, both individually and in combination, in a checkerboard format.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Treatment cluster_2 Data Acquisition cluster_3 Data Analysis A Seed cells in 96-well plates D Treat cells with single agents (A or B) and combinations (A+B) A->D B Prepare serial dilutions of this compound (Drug A) B->D C Prepare serial dilutions of Compound X (Drug B) C->D E Incubate for a defined period (e.g., 48-72 hours) D->E F Assess cell viability (e.g., MTT, CellTiter-Glo) E->F G Calculate the fraction of cells affected (Fa) F->G H Determine the Combination Index (CI) using CompuSyn or similar software G->H I Generate Fa-CI plots and isobolograms H->I G cluster_0 Isobologram Analysis IC50_A IC50 of this compound IC50_B IC50 of Compound X IC50_A->IC50_B Line of Additivity Line Synergy Synergistic Combinations Antagonism Antagonistic Combinations Point1 Point2 Point3 Point4 G cluster_0 Cellular Processes cluster_1 Molecular Consequences DNA_Damage DNA Damage (e.g., Chemotherapy) p53 p53 Activation DNA_Damage->p53 Signaling Oncogenic Signaling (e.g., Kinase Inhibitors) Apoptosis_Pathway Apoptotic Pathway Signaling->Apoptosis_Pathway Impacts Translation Protein Translation Elongation Bcl2 Reduced Anti-Apoptotic Proteins (e.g., Bcl-2) Translation->Bcl2 Leads to Caspases Caspase Activation Apoptosis_Pathway->Caspases p53->Apoptosis_Pathway Bcl2->Apoptosis_Pathway Sensitizes Cell_Death Apoptosis Caspases->Cell_Death Sporogen_AO1 This compound Sporogen_AO1->Translation Inhibits Compound_X Compound X Compound_X->DNA_Damage Induces Compound_X->Signaling Inhibits

References

Evaluating the Synergistic Potential of Sporogen AO-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporogen AO-1, a fungal metabolite derived from Aspergillus oryzae, has garnered attention for its diverse biological activities. Primarily, it functions as an inhibitor of eukaryotic translation elongation, a critical process in protein synthesis. This mechanism underpins its observed cytotoxic effects against various cancer cell lines, as well as its antifungal and antiviral properties. While the standalone efficacy of this compound is of interest, its potential for synergistic interactions with other therapeutic compounds presents a compelling avenue for drug development. This guide provides a comparative framework for evaluating the synergistic effects of this compound, drawing upon data from functionally similar compounds and established experimental protocols.

Mechanism of Action: A Basis for Synergistic Combination

This compound exerts its biological effects by targeting the elongation phase of eukaryotic translation.[1] This process involves the sequential addition of amino acids to a growing polypeptide chain, a fundamental process for cell growth and survival. By inhibiting this pathway, this compound can induce cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

The targeted nature of this mechanism suggests that this compound could act synergistically with compounds that target different but complementary cellular pathways. Potential synergistic partners could include:

  • Chemotherapeutic agents that induce DNA damage or inhibit other stages of the cell cycle.

  • Targeted therapies that inhibit specific signaling pathways crucial for cancer cell survival (e.g., kinase inhibitors).

  • Apoptosis inducers that activate programmed cell death through alternative mechanisms.

Comparative Analysis of Eukaryotic Translation Elongation Inhibitors

Direct experimental data on the synergistic effects of this compound is currently limited in publicly available literature. Therefore, to provide a comparative context, this guide includes data from other well-characterized eukaryotic translation elongation inhibitors. It is important to note that while these compounds share a general mechanism, their specific binding sites and secondary effects may differ, influencing their synergistic potential.

CompoundClassKnown Synergistic Interactions (with supporting data)Reference
This compound Fungal MetaboliteCurrently no publicly available data on synergistic effects.-
Cycloheximide Glutarimide AntibioticSynergistic cytotoxicity with Tumor Necrosis Factor (TNF).[2]
Lactimidomycin Glutarimide MacrolidePotent antiproliferative effects, suggesting potential for combination therapies.[3][4]
Didemnin B DepsipeptideCombination with other agents may enhance therapeutic potential.[5][6]

Note: The table above highlights the current gap in research regarding this compound's synergistic interactions and underscores the need for dedicated studies.

Experimental Protocols for Evaluating Synergy

To rigorously assess the synergistic potential of this compound with other compounds, standardized experimental protocols are essential. The following methodologies are widely accepted in the field of drug combination studies.

Checkerboard Assay and Combination Index (CI) Method (Chou-Talalay)

This is the most common method for quantifying drug interactions. It involves treating cells with a range of concentrations of two drugs, both individually and in combination, in a checkerboard format.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Treatment cluster_2 Data Acquisition cluster_3 Data Analysis A Seed cells in 96-well plates D Treat cells with single agents (A or B) and combinations (A+B) A->D B Prepare serial dilutions of this compound (Drug A) B->D C Prepare serial dilutions of Compound X (Drug B) C->D E Incubate for a defined period (e.g., 48-72 hours) D->E F Assess cell viability (e.g., MTT, CellTiter-Glo) E->F G Calculate the fraction of cells affected (Fa) F->G H Determine the Combination Index (CI) using CompuSyn or similar software G->H I Generate Fa-CI plots and isobolograms H->I G cluster_0 Isobologram Analysis IC50_A IC50 of this compound IC50_B IC50 of Compound X IC50_A->IC50_B Line of Additivity Line Synergy Synergistic Combinations Antagonism Antagonistic Combinations Point1 Point2 Point3 Point4 G cluster_0 Cellular Processes cluster_1 Molecular Consequences DNA_Damage DNA Damage (e.g., Chemotherapy) p53 p53 Activation DNA_Damage->p53 Signaling Oncogenic Signaling (e.g., Kinase Inhibitors) Apoptosis_Pathway Apoptotic Pathway Signaling->Apoptosis_Pathway Impacts Translation Protein Translation Elongation Bcl2 Reduced Anti-Apoptotic Proteins (e.g., Bcl-2) Translation->Bcl2 Leads to Caspases Caspase Activation Apoptosis_Pathway->Caspases p53->Apoptosis_Pathway Bcl2->Apoptosis_Pathway Sensitizes Cell_Death Apoptosis Caspases->Cell_Death Sporogen_AO1 This compound Sporogen_AO1->Translation Inhibits Compound_X Compound X Compound_X->DNA_Damage Induces Compound_X->Signaling Inhibits

References

Safety Operating Guide

Safe Disposal of Sporogen AO-1: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Disposal Information

Proper management of Sporogen AO-1 waste is crucial for laboratory safety and environmental protection. This fungal metabolite is classified as a respiratory sensitizer (B1316253) and is harmful to aquatic life. All materials that have come into contact with this compound are to be treated as hazardous waste. Disposal requires adherence to strict protocols to mitigate risks to personnel and the environment. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[1][2][3][4][5]

Quantitative Data on this compound Hazards
Hazard ClassificationDetailsSource
Respiratory Sensitization Category 1: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Aquatic Hazard (Acute) Category 3: Harmful to aquatic life.[1]
Human Cell Cytotoxicity HeLa, KB, and NCI H187 cancer cells (IC50s = 8.3, 9, and 5.1 µM, respectively).

Detailed Protocol for this compound Disposal

This protocol outlines the necessary steps for the safe handling and disposal of this compound and contaminated materials in a laboratory setting. It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific requirements, as local regulations may vary.

1. Personal Protective Equipment (PPE) and Handling Precautions:

  • Primary PPE: Always wear a lab coat, safety glasses with side shields or goggles, and two pairs of nitrile gloves when handling this compound.

  • Respiratory Protection: Due to its classification as a respiratory sensitizer, work with this compound, especially in solid form or when generating aerosols, must be conducted in a certified chemical fume hood.[1] In case of inadequate ventilation, wear appropriate respiratory protection.[1]

  • Glove Usage: Inspect gloves before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste.

2. Waste Segregation and Collection:

  • Designated Waste Containers: All waste contaminated with this compound must be collected in clearly labeled, leak-proof hazardous waste containers.[6][7] These containers should be designated for cytotoxic or hazardous chemical waste, following your institution's guidelines.[8][9]

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, vials, and any other solid materials that have come into contact with this compound. Place these items in a designated, lined hazardous waste container.[6]

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and rinsates, in a compatible, sealed, and clearly labeled hazardous waste container. Do not fill containers beyond 90% capacity to allow for expansion.

  • Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.[6][9]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Respiratory Sensitizer," "Harmful to Aquatic Life").[7]

3. Decontamination of Work Surfaces and Equipment:

  • Cleaning Solution: Prepare a decontamination solution as recommended by your institution's EHS. A common practice is to use a detergent solution followed by 70% ethanol (B145695) or isopropanol.

  • Procedure:

    • Wipe down all contaminated surfaces with the detergent solution, working from the least to the most contaminated areas.

    • Rinse the surfaces with distilled water.

    • Wipe the surfaces with 70% alcohol.

    • All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.

4. Final Disposal:

  • Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area until they are collected by your institution's EHS or a licensed hazardous waste disposal contractor.

  • Disposal Method: The final disposal of this compound waste will be through an approved waste disposal plant, likely via high-temperature incineration.[1][9] Do not attempt to treat or neutralize the chemical waste in the lab unless it is a specifically approved and documented procedure by your EHS.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow for the proper disposal of this compound and the key decision-making process involved.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_final Final Disposal PPE Don Appropriate PPE (Double Gloves, Gown, Eye Protection) FumeHood Work in Chemical Fume Hood PPE->FumeHood SolidWaste Solid Waste (Gloves, Vials, Tips) LiquidWaste Liquid Waste (Solutions, Rinsate) SharpsWaste Sharps Waste (Needles, Syringes) SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SharpsContainer Labeled Sharps Container for Cytotoxic Waste SharpsWaste->SharpsContainer Decontaminate Decontaminate Work Area SolidContainer->Decontaminate LiquidContainer->Decontaminate SharpsContainer->Decontaminate StoreWaste Store in Secure Satellite Accumulation Area Decontaminate->StoreWaste EHS_Pickup EHS/Contractor Pickup StoreWaste->EHS_Pickup FinalDisposal Disposal at Approved Waste Facility EHS_Pickup->FinalDisposal

Caption: Workflow for the segregation and disposal of this compound waste.

G IsContaminated Material Contaminated with this compound? IsSharp Is it a Sharp? IsContaminated->IsSharp Yes RegularTrash Regular Trash (Non-Contaminated) IsContaminated->RegularTrash No IsLiquid Is it Liquid? IsSharp->IsLiquid No SharpsContainer Cytotoxic Sharps Container IsSharp->SharpsContainer Yes LiquidContainer Liquid Hazardous Waste Container IsLiquid->LiquidContainer Yes SolidContainer Solid Hazardous Waste Container IsLiquid->SolidContainer No

Caption: Decision tree for this compound waste segregation.

References

Safe Disposal of Sporogen AO-1: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Disposal Information

Proper management of Sporogen AO-1 waste is crucial for laboratory safety and environmental protection. This fungal metabolite is classified as a respiratory sensitizer and is harmful to aquatic life. All materials that have come into contact with this compound are to be treated as hazardous waste. Disposal requires adherence to strict protocols to mitigate risks to personnel and the environment. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[1][2][3][4][5]

Quantitative Data on this compound Hazards
Hazard ClassificationDetailsSource
Respiratory Sensitization Category 1: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Aquatic Hazard (Acute) Category 3: Harmful to aquatic life.[1]
Human Cell Cytotoxicity HeLa, KB, and NCI H187 cancer cells (IC50s = 8.3, 9, and 5.1 µM, respectively).

Detailed Protocol for this compound Disposal

This protocol outlines the necessary steps for the safe handling and disposal of this compound and contaminated materials in a laboratory setting. It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific requirements, as local regulations may vary.

1. Personal Protective Equipment (PPE) and Handling Precautions:

  • Primary PPE: Always wear a lab coat, safety glasses with side shields or goggles, and two pairs of nitrile gloves when handling this compound.

  • Respiratory Protection: Due to its classification as a respiratory sensitizer, work with this compound, especially in solid form or when generating aerosols, must be conducted in a certified chemical fume hood.[1] In case of inadequate ventilation, wear appropriate respiratory protection.[1]

  • Glove Usage: Inspect gloves before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste.

2. Waste Segregation and Collection:

  • Designated Waste Containers: All waste contaminated with this compound must be collected in clearly labeled, leak-proof hazardous waste containers.[6][7] These containers should be designated for cytotoxic or hazardous chemical waste, following your institution's guidelines.[8][9]

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, vials, and any other solid materials that have come into contact with this compound. Place these items in a designated, lined hazardous waste container.[6]

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and rinsates, in a compatible, sealed, and clearly labeled hazardous waste container. Do not fill containers beyond 90% capacity to allow for expansion.

  • Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.[6][9]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Respiratory Sensitizer," "Harmful to Aquatic Life").[7]

3. Decontamination of Work Surfaces and Equipment:

  • Cleaning Solution: Prepare a decontamination solution as recommended by your institution's EHS. A common practice is to use a detergent solution followed by 70% ethanol or isopropanol.

  • Procedure:

    • Wipe down all contaminated surfaces with the detergent solution, working from the least to the most contaminated areas.

    • Rinse the surfaces with distilled water.

    • Wipe the surfaces with 70% alcohol.

    • All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.

4. Final Disposal:

  • Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area until they are collected by your institution's EHS or a licensed hazardous waste disposal contractor.

  • Disposal Method: The final disposal of this compound waste will be through an approved waste disposal plant, likely via high-temperature incineration.[1][9] Do not attempt to treat or neutralize the chemical waste in the lab unless it is a specifically approved and documented procedure by your EHS.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow for the proper disposal of this compound and the key decision-making process involved.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_final Final Disposal PPE Don Appropriate PPE (Double Gloves, Gown, Eye Protection) FumeHood Work in Chemical Fume Hood PPE->FumeHood SolidWaste Solid Waste (Gloves, Vials, Tips) LiquidWaste Liquid Waste (Solutions, Rinsate) SharpsWaste Sharps Waste (Needles, Syringes) SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SharpsContainer Labeled Sharps Container for Cytotoxic Waste SharpsWaste->SharpsContainer Decontaminate Decontaminate Work Area SolidContainer->Decontaminate LiquidContainer->Decontaminate SharpsContainer->Decontaminate StoreWaste Store in Secure Satellite Accumulation Area Decontaminate->StoreWaste EHS_Pickup EHS/Contractor Pickup StoreWaste->EHS_Pickup FinalDisposal Disposal at Approved Waste Facility EHS_Pickup->FinalDisposal

Caption: Workflow for the segregation and disposal of this compound waste.

G IsContaminated Material Contaminated with this compound? IsSharp Is it a Sharp? IsContaminated->IsSharp Yes RegularTrash Regular Trash (Non-Contaminated) IsContaminated->RegularTrash No IsLiquid Is it Liquid? IsSharp->IsLiquid No SharpsContainer Cytotoxic Sharps Container IsSharp->SharpsContainer Yes LiquidContainer Liquid Hazardous Waste Container IsLiquid->LiquidContainer Yes SolidContainer Solid Hazardous Waste Container IsLiquid->SolidContainer No

Caption: Decision tree for this compound waste segregation.

References

Essential Safety and Operational Protocols for Handling Sporogen AO-1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety, handling, and disposal protocols for Sporogen AO-1, a sporulation-promoting substance isolated from Aspergillus oryzae.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This compound has been identified as a eukaryotic translation inhibitor.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through dermal contact, inhalation, or accidental ingestion. The following table summarizes the required PPE for handling this compound.[3][4][5]

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[6] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[7]
Body Laboratory coat or coverallsLong-sleeved and properly fastened to protect the arms and body.[5][6] For handling larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5][6]
Eyes Safety glasses with side shields or gogglesGoggles are required when there is a splash hazard.[8] A face shield should be used in conjunction with goggles when handling significant quantities of the substance.[4][8]
Respiratory Disposable maskA lightweight disposable mask covering the mouth and nose is recommended when handling the powdered form of this compound to prevent inhalation.[6] In case of inadequate ventilation, respiratory protection should be worn.[7]
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills.[4][8]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound during experimental use.

1. Preparation and Pre-Handling Check:

  • Ensure all necessary PPE is available and in good condition.[8]

  • Verify that the work area, preferably a chemical fume hood, is clean and uncluttered.[7]

  • Locate the nearest eyewash station and safety shower before beginning work.

  • Prepare all necessary equipment and reagents to minimize movement and potential for spills.

2. Handling and Experimental Use:

  • Wear the appropriate PPE as specified in the table above.

  • Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any aerosols or dust.[7]

  • When weighing the solid compound, do so carefully to avoid generating dust.

  • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep containers with this compound tightly closed when not in use.[9]

3. Post-Handling Procedures:

  • Decontaminate all work surfaces with an appropriate disinfectant (see disposal plan).

  • Remove PPE carefully, avoiding contamination of skin and clothing.[7] Gloves should be removed last and disposed of as contaminated waste.

  • Wash hands thoroughly with soap and water after removing gloves.[6][7]

Decontamination and Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential exposure to others.

Decontamination of Liquid Waste:

Liquid waste containing this compound should be chemically decontaminated before disposal. The following table outlines recommended decontamination agents and procedures.

Decontamination Agent Concentration Contact Time Notes
Sodium Hypochlorite (Bleach) 0.5% final concentration≥ 1 hourEffective for high organic load waste. Prepare fresh dilutions.[10]
Virkon™ 1% (w/v)≥ 1 hourPrepare solution fresh. Suitable for low organic load waste.[10]
Trigene Advance™ 1:100 dilution≥ 60 minutesSafe for use on metals. Suitable for low organic load waste.[10]

After decontamination, the treated liquid waste may be disposed of down a laboratory sink with copious amounts of water, provided no other hazardous materials are present.[10]

Disposal of Solid Waste:

  • Contaminated PPE (gloves, disposable masks, etc.): Place in a designated biohazardous waste container for autoclaving and/or incineration.

  • Empty this compound Containers: Rinse with a suitable solvent three times. The rinsate should be collected and decontaminated as liquid waste. The empty container can then be disposed of as regular laboratory glass or plastic waste.

  • Contaminated Labware (pipette tips, tubes, etc.): Collect in a biohazardous waste container for proper disposal according to institutional guidelines.

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_materials Gather Materials and Reagents handle_weigh Weigh this compound handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment decon_surface Decontaminate Work Surface handle_experiment->decon_surface Experiment Complete dispose_solid Dispose of Solid Waste (PPE, Consumables) decon_surface->dispose_solid decon_liquid Decontaminate Liquid Waste decon_surface->decon_liquid post_ppe Doff PPE dispose_solid->post_ppe dispose_liquid Dispose of Treated Liquid decon_liquid->dispose_liquid dispose_liquid->post_ppe post_wash Wash Hands post_ppe->post_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Sporogen AO-1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety, handling, and disposal protocols for Sporogen AO-1, a sporulation-promoting substance isolated from Aspergillus oryzae.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This compound has been identified as a eukaryotic translation inhibitor.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through dermal contact, inhalation, or accidental ingestion. The following table summarizes the required PPE for handling this compound.[3][4][5]

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[6] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[7]
Body Laboratory coat or coverallsLong-sleeved and properly fastened to protect the arms and body.[5][6] For handling larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5][6]
Eyes Safety glasses with side shields or gogglesGoggles are required when there is a splash hazard.[8] A face shield should be used in conjunction with goggles when handling significant quantities of the substance.[4][8]
Respiratory Disposable maskA lightweight disposable mask covering the mouth and nose is recommended when handling the powdered form of this compound to prevent inhalation.[6] In case of inadequate ventilation, respiratory protection should be worn.[7]
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills.[4][8]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound during experimental use.

1. Preparation and Pre-Handling Check:

  • Ensure all necessary PPE is available and in good condition.[8]

  • Verify that the work area, preferably a chemical fume hood, is clean and uncluttered.[7]

  • Locate the nearest eyewash station and safety shower before beginning work.

  • Prepare all necessary equipment and reagents to minimize movement and potential for spills.

2. Handling and Experimental Use:

  • Wear the appropriate PPE as specified in the table above.

  • Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any aerosols or dust.[7]

  • When weighing the solid compound, do so carefully to avoid generating dust.

  • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep containers with this compound tightly closed when not in use.[9]

3. Post-Handling Procedures:

  • Decontaminate all work surfaces with an appropriate disinfectant (see disposal plan).

  • Remove PPE carefully, avoiding contamination of skin and clothing.[7] Gloves should be removed last and disposed of as contaminated waste.

  • Wash hands thoroughly with soap and water after removing gloves.[6][7]

Decontamination and Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential exposure to others.

Decontamination of Liquid Waste:

Liquid waste containing this compound should be chemically decontaminated before disposal. The following table outlines recommended decontamination agents and procedures.

Decontamination Agent Concentration Contact Time Notes
Sodium Hypochlorite (Bleach) 0.5% final concentration≥ 1 hourEffective for high organic load waste. Prepare fresh dilutions.[10]
Virkon™ 1% (w/v)≥ 1 hourPrepare solution fresh. Suitable for low organic load waste.[10]
Trigene Advance™ 1:100 dilution≥ 60 minutesSafe for use on metals. Suitable for low organic load waste.[10]

After decontamination, the treated liquid waste may be disposed of down a laboratory sink with copious amounts of water, provided no other hazardous materials are present.[10]

Disposal of Solid Waste:

  • Contaminated PPE (gloves, disposable masks, etc.): Place in a designated biohazardous waste container for autoclaving and/or incineration.

  • Empty this compound Containers: Rinse with a suitable solvent three times. The rinsate should be collected and decontaminated as liquid waste. The empty container can then be disposed of as regular laboratory glass or plastic waste.

  • Contaminated Labware (pipette tips, tubes, etc.): Collect in a biohazardous waste container for proper disposal according to institutional guidelines.

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_materials Gather Materials and Reagents handle_weigh Weigh this compound handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment decon_surface Decontaminate Work Surface handle_experiment->decon_surface Experiment Complete dispose_solid Dispose of Solid Waste (PPE, Consumables) decon_surface->dispose_solid decon_liquid Decontaminate Liquid Waste decon_surface->decon_liquid post_ppe Doff PPE dispose_solid->post_ppe dispose_liquid Dispose of Treated Liquid decon_liquid->dispose_liquid dispose_liquid->post_ppe post_wash Wash Hands post_ppe->post_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.